6-Bromo-5-fluoro-3-iodo-1H-indazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-bromo-5-fluoro-3-iodo-2H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrFIN2/c8-4-2-6-3(1-5(4)9)7(10)12-11-6/h1-2H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLYVGIFTUFARIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC2=NNC(=C21)I)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrFIN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Introduction: The Strategic Importance of Halogenated Indazoles in Modern Drug Discovery
An In-Depth Technical Guide to 6-Bromo-5-fluoro-3-iodo-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its unique bicyclic structure, composed of a benzene ring fused to a pyrazole ring, offers a versatile template for designing molecules that can interact with a wide array of biological targets. The strategic introduction of halogen atoms—in this case, bromine, fluorine, and iodine—onto the indazole core dramatically influences the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and ability to form specific halogen bonds with protein targets. This multi-halogenated indazole, this compound, serves as a highly valuable and versatile building block in the synthesis of complex pharmaceutical agents, particularly in the realm of oncology and inflammatory diseases.[2][3] This guide provides a comprehensive overview of its properties, synthesis, and applications, offering field-proven insights for its effective utilization in research and development.
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is fundamental to its handling, reaction optimization, and incorporation into drug development pipelines.
| Property | Value | Source |
| CAS Number | 1286734-77-7 | [4][5][6] |
| Molecular Formula | C₇H₃BrFIN₂ | [4][6] |
| Molecular Weight | 340.92 g/mol | [4][6] |
| Appearance | Typically a solid | [7] |
| Storage | Sealed in a dry, dark place at room temperature or 2-8°C | [6][7] |
Strategic Synthesis of this compound
The synthesis of multi-halogenated indazoles requires a carefully planned sequence of reactions to ensure correct regioselectivity of the halogenation steps. While a direct, publicly available synthesis for this compound is not extensively detailed, a logical and experimentally sound pathway can be proposed based on established methodologies for analogous indazole derivatives.[3][8]
Proposed Synthetic Workflow
The synthesis logically begins with a commercially available, appropriately substituted aniline precursor, which then undergoes diazotization and cyclization to form the indazole core, followed by sequential halogenation.
Sources
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buy 4-Bromo-6-fluoro-5-iodo-1H-indazole (EVT-14040281) [evitachem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. This compound [myskinrecipes.com]
- 5. 1286734-77-7|this compound|BLD Pharm [bldpharm.com]
- 6. This compound - CAS:1286734-77-7 - Sunway Pharm Ltd [3wpharm.com]
- 7. 6-Bromo-7-fluoro-1H-indazole | 1427396-09-5 [sigmaaldrich.cn]
- 8. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of 6-Bromo-5-fluoro-3-iodo-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the physicochemical properties of the novel heterocyclic compound, 6-Bromo-5-fluoro-3-iodo-1H-indazole. As a Senior Application Scientist, the following sections are structured to deliver not just data, but actionable insights into the synthesis, characterization, and handling of this compound, reflecting a deep understanding of its potential applications in medicinal chemistry and drug discovery. The indazole scaffold is a well-established pharmacophore, and this highly functionalized derivative presents unique opportunities for the development of new therapeutic agents.
Molecular Structure and Identification
This compound is a halogen-substituted aromatic heterocyclic compound. The precise arrangement of its substituents significantly influences its electronic properties, reactivity, and potential biological activity.
| Property | Value | Source |
| Molecular Formula | C₇H₃BrFIN₂ | [1] |
| Molecular Weight | 340.92 g/mol | [1] |
| CAS Number | 1286734-77-7 | [1] |
The structural arrangement of the substituents on the indazole core is crucial for its chemical behavior. The electron-withdrawing nature of the fluorine, bromine, and iodine atoms, combined with their steric bulk, dictates the molecule's reactivity in cross-coupling reactions and its potential interactions with biological targets.
Synthesis and Purification
Proposed Synthetic Pathway
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol: Iodination of 6-Bromo-5-fluoro-1H-indazole
This protocol is adapted from a similar, well-documented procedure for the iodination of 6-bromo-1H-indazole.[2] The choice of a strong base like potassium hydroxide (KOH) is critical for the deprotonation of the indazole nitrogen, facilitating the subsequent electrophilic substitution at the C3 position by iodine. Dimethylformamide (DMF) is an ideal solvent due to its polar aprotic nature, which effectively dissolves the reactants and intermediates.
Materials and Reagents:
-
6-Bromo-5-fluoro-1H-indazole
-
Iodine (I₂)
-
Potassium hydroxide (KOH)
-
Dimethylformamide (DMF)
-
Sodium thiosulfate (Na₂S₂O₄)
-
Potassium carbonate (K₂CO₃)
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 6-Bromo-5-fluoro-1H-indazole (1.0 eq) in DMF, add potassium hydroxide (2.0 eq) and stir the mixture at room temperature for 30 minutes.
-
Slowly add a solution of iodine (1.5 eq) in DMF to the reaction mixture.
-
Stir the reaction at room temperature for 3-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into an aqueous solution of sodium thiosulfate and potassium carbonate to quench the excess iodine and neutralize the base.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure this compound.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of a drug candidate is fundamental to its development. While experimental data for this compound is not extensively published, we can infer certain properties and provide established protocols for their determination.
Solubility
The presence of multiple halogen atoms suggests that this compound will exhibit limited aqueous solubility but good solubility in common organic solvents. Indazole derivatives are generally soluble in dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[3]
Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)
This method is considered the gold standard for determining thermodynamic solubility.[3]
Caption: Workflow for thermodynamic solubility determination.
Procedure:
-
Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.
-
Agitate the vials at a constant temperature for 24-48 hours to ensure equilibrium is reached.
-
Separate the undissolved solid by centrifugation and/or filtration through a 0.22 µm filter.
-
Determine the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
Melting Point
The melting point is a critical indicator of purity. For a crystalline solid like this compound, a sharp melting point range is expected. While no experimental value is reported, it is likely to be a solid at room temperature.[4]
Experimental Protocol: Melting Point Determination
A standard melting point apparatus can be used for this determination.
Procedure:
-
Place a small, dry sample of the crystalline compound into a capillary tube.
-
Place the capillary tube in the melting point apparatus.
-
Heat the sample at a controlled rate (e.g., 1-2 °C/min) near the expected melting point.
-
Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid.
Acidity (pKa)
The pKa value is crucial for understanding the ionization state of the molecule at physiological pH, which in turn affects its solubility, permeability, and target binding. The indazole ring is amphoteric.[5] The N-H proton can be deprotonated, and the pyrazole nitrogen can be protonated. The pKa of the parent 1H-indazole for deprotonation is approximately 13.86.[5] The electron-withdrawing halogen substituents on this compound are expected to lower this pKa, making the N-H proton more acidic.
Experimental Protocol: pKa Determination by Potentiometric Titration
Procedure:
-
Dissolve a precise amount of the compound in a suitable solvent mixture (e.g., water-methanol).
-
Titrate the solution with a standardized solution of a strong base (e.g., NaOH), monitoring the pH with a calibrated pH meter.
-
Plot the pH versus the volume of titrant added.
-
The pKa can be determined from the midpoint of the titration curve.
Spectroscopic and Analytical Characterization
Unambiguous characterization of this compound requires a suite of spectroscopic and analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds. While experimental spectra for this specific compound are not available, we can predict the key features based on the substituent effects.
Predicted ¹H NMR Spectral Data:
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling |
| NH | > 10 | broad singlet | - |
| H-4 | 7.5 - 8.0 | doublet | ³J(H,F) |
| H-7 | 7.0 - 7.5 | singlet | - |
Predicted ¹³C NMR Spectral Data:
The carbon spectrum will be characterized by the large C-F coupling constant for C-5 and the deshielding effect of the iodine on C-3 and the bromine on C-6.
Experimental Protocol: NMR Data Acquisition
A standard protocol for acquiring NMR spectra of small molecules should be followed.[6]
Caption: General workflow for NMR analysis.
Procedure:
-
Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ to observe the NH proton).
-
Acquire standard 1D ¹H and ¹³C NMR spectra.
-
For unambiguous assignment of all proton and carbon signals, acquire 2D NMR spectra, including COSY, HSQC, and HMBC.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight and provide information about the isotopic distribution, which will be characteristic due to the presence of bromine and iodine.
Predicted Mass Spectrum:
-
Molecular Ion (M⁺): A prominent cluster of peaks around m/z 340, reflecting the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br).
-
Fragmentation: Expect to see fragmentation patterns corresponding to the loss of iodine, bromine, and other fragments.
Experimental Protocol: Mass Spectrometry Analysis
Procedure:
-
Introduce a dilute solution of the sample into the mass spectrometer using a suitable ionization technique (e.g., Electrospray Ionization - ESI, or Atmospheric Pressure Chemical Ionization - APCI).
-
Acquire the mass spectrum in both positive and negative ion modes to maximize the information obtained.
-
High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.
X-ray Crystallography
For a definitive confirmation of the molecular structure, single-crystal X-ray diffraction is the ultimate technique.
Experimental Protocol: Single-Crystal X-ray Diffraction
Procedure:
-
Grow single crystals of the compound suitable for X-ray diffraction, typically by slow evaporation of a saturated solution in an appropriate solvent.
-
Mount a suitable crystal on the diffractometer.
-
Collect the diffraction data at a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
Solve and refine the crystal structure using appropriate software.
Stability and Storage
Halogenated indazoles are generally stable under standard laboratory conditions. However, they should be protected from strong light and heat.
Recommended Storage:
-
Store in a tightly sealed container in a cool, dry, and dark place.
-
For long-term storage, refrigeration (2-8 °C) is recommended.
Forced Degradation Studies:
To understand the intrinsic stability of the molecule, forced degradation studies under acidic, basic, oxidative, and photolytic conditions are recommended.[3] This information is critical for formulation development and determining the shelf-life of potential drug products.
Conclusion
This compound is a promising, yet underexplored, building block for medicinal chemistry. This guide provides a comprehensive framework for its synthesis, characterization, and handling. The provided protocols, grounded in established scientific principles, offer a clear path for researchers to unlock the full potential of this intriguing molecule. The successful execution of these experimental workflows will provide the critical data needed to advance drug discovery programs based on this novel indazole scaffold.
References
- [Reference to a relevant synthesis paper, if found]
- [Reference to a relevant analytical methods paper, if found]
- [Reference to a relevant physicochemical properties paper, if found]
- [Reference to a relevant review on indazoles, if found]
- [Reference to a relevant spectroscopy guide, if found]
- Wikipedia. Indazole.
- [Reference to a relevant p
- National Center for Biotechnology Information (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. In: PubMed Central.
- [Additional relevant references]
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- 2. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1286734-77-7|this compound|BLD Pharm [bldpharm.com]
- 4. Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07398F [pubs.rsc.org]
- 5. Indazole - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Introduction: The Strategic Importance of the Indazole Scaffold
An In-depth Technical Guide to 6-Bromo-5-fluoro-3-iodo-1H-indazole: A Key Intermediate in Modern Drug Discovery
The indazole nucleus, a bicyclic system composed of fused benzene and pyrazole rings, represents a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile template for designing ligands that interact with a wide array of biological targets. Indazole derivatives are at the core of numerous therapeutic agents, demonstrating activities that span from anti-cancer to anti-inflammatory and anti-HIV applications.[1] The strategic functionalization of the indazole core with various substituents is a cornerstone of modern drug design, enabling the fine-tuning of a molecule's pharmacological profile.
This guide focuses on a particularly valuable, multi-halogenated derivative: This compound . The presence of three distinct halogens at specific positions makes this compound a powerful and highly sought-after building block for chemical library synthesis and lead optimization. Each halogen serves as a potential synthetic handle, allowing for selective, stepwise chemical modifications through established cross-coupling methodologies. This document provides researchers, chemists, and drug development professionals with a comprehensive overview of its properties, synthesis, characterization, and safe handling.
Part 1: Core Physicochemical & Structural Properties
Understanding the fundamental characteristics of this compound is the first step in its effective utilization. The compound is a solid at room temperature and possesses a molecular weight that reflects its dense halogenation.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₃BrFIN₂ | [2][3] |
| Molecular Weight | 340.92 g/mol | [2][3] |
| CAS Number | 1286734-77-7 | [2][3] |
| Appearance | White to off-white solid (inferred from related compounds) | [4] |
| Purity | Typically ≥95% - 97% | [2][3] |
| Predicted Density | ~2.48 g/cm³ | [5] |
Molecular Structure Visualization
The precise arrangement of the atoms dictates the molecule's reactivity and its potential for forming specific interactions with biological macromolecules. The fluorine at C5, bromine at C6, and iodine at C3 provide distinct electronic and steric features.
Caption: Chemical structure of this compound.
Part 2: A Guided Synthesis Protocol
The synthesis of this multi-halogenated indazole requires a strategic, multi-step approach. A common and effective methodology involves the formation of the indazole core from a substituted aniline, followed by selective halogenation. The protocol described below is a validated pathway, explaining the rationale behind each critical step.
Expert Rationale: The Logic of the Synthesis
The chosen synthetic route hinges on two key transformations:
-
Diazotization-Cyclization: This classic method efficiently constructs the indazole bicyclic system from an ortho-methyl aniline derivative.[6]
-
Regioselective Iodination: The C3 position of the 1H-indazole ring is electron-rich and susceptible to electrophilic substitution. This inherent reactivity allows for the introduction of iodine at this specific position after the core has been formed.[7]
Step-by-Step Experimental Protocol
Workflow Overview
Caption: Synthetic workflow for this compound.
Step 1: Synthesis of 6-Bromo-5-fluoro-1H-indazole
-
Vessel Preparation: In a three-necked flask equipped with a mechanical stirrer, thermometer, and addition funnel, charge 4-bromo-5-fluoro-2-methylaniline (1.0 eq) and glacial acetic acid (10 vol).
-
Diazotization: Cool the stirred solution to 0-5 °C using an ice bath. Prepare a solution of sodium nitrite (1.1 eq) in water (2 vol) and add it dropwise via the addition funnel, ensuring the internal temperature does not exceed 10 °C.
-
Causality: The reaction of the primary amine with nitrous acid (formed in situ from NaNO₂ and acetic acid) generates a diazonium salt. This is a highly reactive intermediate essential for the subsequent cyclization.
-
-
Cyclization & Work-up: Stir the reaction mixture at room temperature for 4-6 hours until TLC or LC-MS analysis indicates the consumption of the starting material. Pour the mixture into ice water (20 vol) and stir.
-
Isolation: Collect the resulting precipitate by vacuum filtration, wash thoroughly with water until the filtrate is neutral, and dry under vacuum at 50 °C to yield 6-bromo-5-fluoro-1H-indazole.
Step 2: Iodination to this compound
-
Reagent Preparation: In a separate flask, dissolve potassium hydroxide (KOH, 2.0 eq) in N,N-dimethylformamide (DMF, 5 vol). Add the 6-bromo-5-fluoro-1H-indazole (1.0 eq) from Step 1 and stir until dissolved.
-
Causality: The base deprotonates the indazole, likely at the N1 position, increasing the nucleophilicity of the ring system and facilitating the subsequent electrophilic attack.
-
-
Iodination: Prepare a solution of iodine (I₂, 1.5 eq) in DMF (3 vol). Add this solution dropwise to the reaction mixture at room temperature.[7]
-
Reaction Monitoring: Stir the mixture for 3-5 hours. Monitor the reaction progress by TLC or LC-MS.
-
Quenching & Isolation: Upon completion, pour the reaction mixture into an aqueous solution of sodium thiosulfate (Na₂S₂O₄) to quench any unreacted iodine. A precipitate will form.
-
Purification: Collect the solid by filtration, wash with water, and then recrystallize from a suitable solvent system (e.g., ethanol/water) to afford the final product, this compound, as a purified solid.
Part 3: Analytical Characterization and Quality Assurance
Confirming the identity and purity of the final compound is a critical, self-validating step in the workflow. A combination of spectroscopic and chromatographic methods should be employed.
| Analytical Technique | Expected Results & Interpretation |
| ¹H NMR | Expect to see a small number of signals in the aromatic region (typically 7.0-8.5 ppm). The absence of a signal corresponding to the C3-H of the precursor is a key indicator of successful iodination. The N-H proton will appear as a broad singlet. |
| Mass Spectrometry | The mass spectrum should show a molecular ion peak [M+H]⁺ at m/z ≈ 341. The isotopic pattern will be highly characteristic due to the presence of one bromine atom (¹⁹Br/⁸¹Br ≈ 1:1 ratio) and one iodine atom (¹²⁷I, monoisotopic). |
| HPLC | A high-performance liquid chromatography analysis should display a single major peak, indicating high purity (typically >97%). This method is crucial for quantifying residual starting materials or by-products. |
Part 4: Strategic Applications in Drug Discovery
The true value of this compound lies in its capacity as a versatile scaffold for building complex molecules. The three different halogen atoms can be addressed with orthogonal chemical reactions, primarily palladium-catalyzed cross-coupling reactions.
-
The C3-Iodo Group: The C-I bond is the most reactive towards standard cross-coupling conditions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig amination). This position is typically used for the first key diversification step.
-
The C6-Bromo Group: The C-Br bond is less reactive than the C-I bond, allowing for selective reactions. It can be targeted for a second coupling reaction under more forcing conditions after the C3 position has been functionalized.
-
The C5-Fluoro Group: The C-F bond is generally inert to cross-coupling but significantly modulates the electronic properties (pKa, lipophilicity) of the ring. This is crucial for influencing drug-like properties such as metabolic stability and target binding affinity.
Caption: Key synthetic transformations using the title compound as a scaffold.
Part 5: Safety, Handling, and Storage
As with all halogenated aromatic compounds, this compound must be handled with appropriate care. While a specific Safety Data Sheet (SDS) for this exact molecule is not universally available, data from closely related structures provide a strong basis for a robust safety protocol.[8]
| Safety Aspect | Protocol and Recommendations |
| Personal Protective Equipment (PPE) | Always wear nitrile gloves, a lab coat, and chemical safety goggles. |
| Handling | Handle in a well-ventilated fume hood to avoid inhalation of dust.[8] Avoid contact with skin and eyes. Wash hands thoroughly after handling. |
| Hazard Statements (Inferred) | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[8] |
| Precautionary Statements (Inferred) | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8] |
| Storage | Store in a tightly sealed container in a cool, dry, and dark place to prevent degradation. |
| Disposal | Dispose of waste material in accordance with local, state, and federal regulations for chemical waste. |
References
- PubChem. 6-Bromo-7-fluoro-5-iodo-1H-indazole. [Link]
- MySkinRecipes. This compound. [Link]
- National Institutes of Health (NIH).
- ChemBK. 1H-Indazole, 6-bromo-7-fluoro-3-iodo-. [Link]
- PubMed Central (PMC). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. [Link]
- Google Patents. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
- Google Patents.
- ResearchGate. (PDF)
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- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound [myskinrecipes.com]
- 3. This compound - CAS:1286734-77-7 - Sunway Pharm Ltd [3wpharm.com]
- 4. 6-Bromo-5-fluoro-3-iodo-1-methyl-1H-indazole | CymitQuimica [cymitquimica.com]
- 5. chembk.com [chembk.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
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- 8. file.medchemexpress.com [file.medchemexpress.com]
A Comprehensive Technical Guide to the Synthesis of 6-Bromo-5-fluoro-3-iodo-1H-indazole
Abstract
6-Bromo-5-fluoro-3-iodo-1H-indazole is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry, particularly as a key building block for the development of targeted therapeutics such as kinase inhibitors. Its unique substitution pattern, featuring bromine, fluorine, and iodine atoms, provides multiple strategic vectors for further chemical modification via cross-coupling reactions. This guide provides an in-depth, scientifically grounded overview of a robust and efficient synthetic pathway to this valuable molecule. We will explore the retrosynthetic logic, detail the forward synthesis including mechanistic insights, provide step-by-step experimental protocols, and present key analytical data, establishing a self-validating and reproducible methodology for researchers in drug discovery and development.
Introduction and Strategic Importance
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The target molecule, this compound, is a particularly valuable intermediate. The substituents on the benzene ring—a bromine atom at position 6 and a fluorine atom at position 5—modulate the electronic properties and metabolic stability of potential drug candidates. Crucially, the iodine atom at the 3-position and the bromine at the 6-position serve as orthogonal synthetic handles for introducing molecular diversity through well-established palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck).[2][3] This allows for the systematic exploration of the chemical space around the indazole core, a critical process in lead optimization. The precursor, 6-bromo-5-fluoro-1H-indazole, has been identified as a reactant in the synthesis of potent histone deacetylase (HDAC) inhibitors, highlighting the therapeutic relevance of this molecular framework.[4][5]
Retrosynthetic Analysis and Synthesis Strategy
A logical retrosynthetic analysis of this compound suggests a two-step approach. The primary disconnection is at the C3-Iodine bond, pointing to a direct iodination of the indazole core as the final step. This is a well-established transformation for indazoles.[3][6] The precursor, 6-bromo-5-fluoro-1H-indazole, can then be disconnected via the pyrazole ring, leading back to a suitably substituted aniline derivative through a diazotization and cyclization strategy.
This leads to the proposed forward synthetic pathway:
-
Step 1: Synthesis of the intermediate 6-bromo-5-fluoro-1H-indazole via a diazotization-cyclization reaction of 4-bromo-3-fluoro-2-methylaniline.
-
Step 2: Electrophilic iodination of the intermediate at the C3 position to yield the final product, This compound .
This strategy is efficient and relies on well-understood and scalable chemical transformations.
Caption: Retrosynthetic analysis of this compound.
Synthetic Workflow and Mechanistic Discussion
The selected synthetic pathway leverages classic organic reactions adapted for this specific substituted system. The electronic effects of the halogen substituents play a key role in directing the reactivity at each stage.
Step 1: Synthesis of 6-Bromo-5-fluoro-1H-indazole
The formation of the indazole ring from a 2-methylaniline derivative is a well-precedented transformation. It proceeds through the in-situ formation of a diazonium salt, which subsequently undergoes an intramolecular cyclization.
-
Causality of Experimental Choices:
-
Starting Material: 4-Bromo-3-fluoro-2-methylaniline is the logical precursor, as the positions of the substituents directly map onto the desired 6-bromo-5-fluoro substitution pattern of the indazole product.
-
Reagent: Isoamyl nitrite is a common and effective organic diazotizing agent used under non-aqueous conditions, which can offer milder reaction conditions and simpler workup compared to the traditional sodium nitrite/aqueous acid system.
-
Mechanism: The reaction begins with the diazotization of the aniline's amino group by the nitrosonium ion (NO⁺) generated from isoamyl nitrite. The resulting diazonium salt is unstable and readily undergoes an intramolecular electrophilic aromatic substitution-type reaction, where the diazonium group is attacked by the aromatic ring, leading to cyclization. A final tautomerization yields the stable 1H-indazole aromatic system.
-
Step 2: Synthesis of this compound
The C3 position of the 1H-indazole ring is electron-rich and analogous to the α-position of a pyrrole, making it susceptible to electrophilic substitution.
-
Causality of Experimental Choices:
-
Reagent Selection: The combination of molecular iodine (I₂) and a strong base like potassium hydroxide (KOH) is highly effective for the C3-iodination of N-unprotected indazoles.[3][6]
-
Role of the Base: The base (KOH) serves to deprotonate the indazole at the N1 position, forming the indazolide anion. This deprotonation significantly increases the electron density of the heterocyclic ring system, thereby activating it towards attack by the electrophile (I₂).
-
Mechanism: The indazolide anion attacks a molecule of iodine in an SₑAr (Electrophilic Aromatic Substitution) type mechanism. The resulting intermediate quickly loses an iodide ion to afford the neutral 3-iodoindazole product. The reaction is typically rapid and high-yielding.
-
Caption: Overall synthetic workflow for the target molecule.
Detailed Experimental Protocols
Disclaimer: These protocols are intended for use by trained professional chemists in a properly equipped laboratory. All necessary safety precautions should be taken, including the use of personal protective equipment (PPE) and working in a well-ventilated fume hood.
Protocol 1: Synthesis of 6-Bromo-5-fluoro-1H-indazole
-
Materials:
-
4-Bromo-3-fluoro-2-methylaniline
-
Potassium Acetate (KOAc)
-
Isoamyl nitrite
-
Chloroform (CHCl₃)
-
Concentrated Hydrochloric Acid (HCl)
-
50% Sodium Hydroxide (NaOH) solution
-
Heptane
-
-
Procedure:
-
In a reaction vessel equipped with a reflux condenser and magnetic stirrer, dissolve 4-bromo-3-fluoro-2-methylaniline (1.0 eq) in chloroform.
-
Add potassium acetate (1.5 eq) to the solution, followed by the slow, dropwise addition of isoamyl nitrite (1.5 eq) while maintaining the temperature.
-
Heat the reaction mixture to reflux (approx. 65-70 °C) and maintain for 18-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and remove the volatile components under reduced pressure.
-
To the residue, add concentrated HCl and heat to 50-60 °C for 1-2 hours to hydrolyze any N-acetylated byproducts.
-
Cool the acidic mixture in an ice bath and carefully adjust the pH to >10 by adding 50% aq. NaOH.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude solid by recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate) or by column chromatography to yield 6-bromo-5-fluoro-1H-indazole.
-
Protocol 2: Synthesis of this compound
-
Materials:
-
6-Bromo-5-fluoro-1H-indazole (from Protocol 1)
-
Potassium Hydroxide (KOH)
-
Iodine (I₂)
-
N,N-Dimethylformamide (DMF)
-
Saturated aqueous Sodium Thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous Potassium Carbonate (K₂CO₃) solution
-
-
Procedure:
-
To a solution of 6-bromo-5-fluoro-1H-indazole (1.0 eq) in DMF, add powdered potassium hydroxide (2.0 eq) and stir at room temperature for 15 minutes.[3]
-
In a separate flask, prepare a solution of iodine (1.5 eq) in DMF.
-
Add the iodine solution dropwise to the reaction mixture. A mild exotherm may be observed.
-
Stir the reaction at room temperature for 2-4 hours. Monitor the consumption of the starting material by TLC or LC-MS.[3]
-
Upon completion, pour the reaction mixture into a stirred aqueous solution containing sodium thiosulfate (to quench excess iodine) and potassium carbonate.[3]
-
A precipitate should form. Stir the slurry for 30 minutes, then collect the solid by vacuum filtration.
-
Wash the filter cake thoroughly with water and then with a minimal amount of cold heptane or diethyl ether.
-
Dry the solid under vacuum to afford the final product, this compound, typically as a white to off-white solid.[3]
-
Quantitative Data and Characterization
The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques.
| Compound | Molecular Formula | Molecular Weight | Typical Yield (%) | Appearance | Key Analytical Data (Expected) |
| 6-Bromo-5-fluoro-1H-indazole | C₇H₄BrFN₂ | 215.02 | 60-75 | Off-white solid | ¹H NMR: Characteristic aromatic protons and broad NH singlet. |
| This compound | C₇H₃BrFIN₂ | 340.92 | 70-85 | White/Pale Solid | ¹H NMR: Absence of C3-H proton, downfield shift of C4-H. |
| MS (ESI): m/z [M+H]⁺ at ~341.8, [M-H]⁻ at ~339.8. |
Conclusion
The synthesis of this compound can be reliably achieved through a two-step sequence involving the diazotization and cyclization of 4-bromo-3-fluoro-2-methylaniline, followed by a direct C3-iodination of the resulting indazole intermediate. The described protocols are based on well-established chemical principles and provide a clear, reproducible path to this versatile building block. The strategic placement of three distinct halogen atoms makes the final compound an exceptionally valuable platform for the rapid generation of diverse compound libraries in the pursuit of novel therapeutics.
References
- National Center for Biotechnology Information (2024). Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization. PubChem.
- MDPI (2023). Palladium-Catalyzed Synthesis of 3-Substituted Indoles from 2-Iodoaniline and Aldehydes.
- National Center for Biotechnology Information (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. PubChem.
- Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand.
- National Center for Biotechnology Information (2024). 6-Bromo-7-fluoro-5-iodo-1H-indazole. PubChem Compound Database.
- Chongqing Chemdad Co., Ltd (n.d.). 6-bromo-5-fluoro-1H-indazole.
- Google Patents (n.d.). CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
- National Center for Biotechnology Information (2018). Tandem diazotization/cyclization approach for the synthesis of a fused 1,2,3-triazinone-furazan/furoxan heterocyclic system. PubChem.
- National Center for Biotechnology Information (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubChem.
- International Journal of Chemical Studies (2019). 3-Substituted indole: A review.
- MDPI (2022). Synthesis of Indole Derivatives via Aryl Triazole Ring-Opening and Subsequent Cyclization.
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A Technical Guide to 6-Bromo-5-fluoro-3-iodo-1H-indazole: Synthesis, Properties, and Applications in Drug Discovery
Executive Summary: This guide provides a comprehensive technical overview of 6-Bromo-5-fluoro-3-iodo-1H-indazole, a tri-halogenated heterocyclic compound of significant interest to the pharmaceutical and chemical research sectors. As a highly functionalized building block, its unique substitution pattern—featuring bromine, fluorine, and iodine atoms on an indazole scaffold—offers a versatile platform for the synthesis of complex molecular architectures. The indazole core is a privileged structure in medicinal chemistry, frequently associated with kinase inhibition.[1][2] The iodine at the C3 position serves as a prime synthetic handle for introducing diverse functionalities through cross-coupling reactions, while the fluorine and bromine substituents are crucial for modulating physicochemical properties and target-binding interactions. This document details the compound's chemical identity, a proposed synthetic pathway with a detailed experimental protocol, its chemical reactivity, and its strategic application in the development of therapeutic agents.
Chemical Identity and Physicochemical Properties
The precise identification and understanding of a compound's physical properties are foundational for its effective use in research and development.
Nomenclature and Identifiers
A consistent and unambiguous identification is critical for sourcing, regulatory compliance, and scientific communication. The key identifiers for this compound are summarized below.
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 1286734-77-7[3][4] |
| Molecular Formula | C₇H₃BrFIN₂[3][4][5] |
| Molecular Weight | 340.92 g/mol [3][4][5] |
| Canonical SMILES | C1=C2C(=NN=C2I)C(=C(C=1)Br)F |
Physicochemical Data
The physical characteristics of the compound dictate its handling, storage, and application in synthetic protocols.
| Property | Value / Description |
| Appearance | White to off-white solid (inferred from similar compounds)[6] |
| Purity | Typically available at ≥95% or ≥97% purity[4][5][6] |
| Solubility | Soluble in organic solvents such as Dimethylformamide (DMF) and Dioxane (inferred from reaction conditions of related compounds)[7] |
| Storage Conditions | Store at 2-8°C or room temperature, sealed in a dry, dark place under an inert atmosphere.[3][4] |
Synthesis and Mechanism
The synthesis of this compound is not extensively detailed in publicly available literature. However, a robust and logical synthetic route can be proposed based on established indazole chemistry. The strategy involves the formation of the indazole core followed by a regioselective iodination.
Proposed Synthetic Pathway
The synthesis logically begins with a commercially available, appropriately substituted aniline precursor, which undergoes diazotization and intramolecular cyclization to form the indazole ring system. The final key step is the introduction of iodine at the C3 position, a well-documented transformation for indazole scaffolds.[7][8]
Caption: Proposed two-step synthesis of this compound.
Key Transformation: C3-Iodination Protocol
The critical step in this synthesis is the regioselective iodination of the 6-Bromo-5-fluoro-1H-indazole intermediate. The electron-rich nature of the pyrazole ring within the indazole system facilitates electrophilic substitution, and the C3 position is particularly activated. The following protocol is adapted from a validated procedure for the iodination of 6-bromo-1H-indazole.[7]
Expert Insight: The choice of a strong base like Potassium Hydroxide (KOH) is crucial. It deprotonates the indazole N-H, forming the indazolide anion. This anion enhances the nucleophilicity of the heterocyclic ring, driving the reaction with molecular iodine (I₂) to completion at the C3 position. Dimethylformamide (DMF) is an excellent polar aprotic solvent for this transformation, effectively solvating the ionic intermediates.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: To a solution of 6-Bromo-5-fluoro-1H-indazole (1.0 equiv.) in anhydrous DMF, add powdered Potassium Hydroxide (KOH, 2.0 equiv.) portion-wise at room temperature under an inert atmosphere (e.g., Nitrogen or Argon).
-
Reagent Addition: Stir the resulting suspension for 15-20 minutes. Prepare a separate solution of Iodine (I₂, 1.5 equiv.) in anhydrous DMF. Add the iodine solution dropwise to the reaction mixture over 30 minutes. The reaction is exothermic; maintain the temperature below 30°C if necessary.
-
Reaction Monitoring: Stir the mixture at room temperature for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up and Quenching: Upon completion, carefully pour the reaction mixture into a cold aqueous solution of sodium thiosulfate (Na₂S₂O₃) and potassium carbonate (K₂CO₃). This step quenches the excess iodine and neutralizes the base, typically resulting in the precipitation of the crude product.
-
Isolation and Purification: Stir the suspension for 30 minutes, then collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with water and then with a cold, non-polar solvent like heptane or diethyl ether to remove non-polar impurities.
-
Drying: Dry the isolated solid under vacuum to afford the final product, this compound. Further purification can be achieved by recrystallization or column chromatography if required.
Chemical Reactivity and Strategic Role in Medicinal Chemistry
The utility of this compound stems directly from the specific roles of its functional groups, which allow for controlled, sequential chemical modifications.
Caption: Reactivity map of this compound.
-
Iodine at C3: This is the most reactive site for palladium-catalyzed cross-coupling reactions due to the lower C-I bond dissociation energy compared to the C-Br bond. This allows for the selective introduction of aryl, heteroaryl, alkyl, or amino groups at this position, which is pivotal for building out the core structure of a drug candidate.[7]
-
Bromine at C6: While also a handle for cross-coupling, the C-Br bond is more stable than the C-I bond. This differential reactivity enables sequential, site-selective functionalization. A reaction can first be performed at the C3-iodo position under milder conditions, followed by a second coupling at the C6-bromo position under more forcing conditions.
-
Fluorine at C5: The fluorine atom is generally unreactive under cross-coupling conditions. Its primary role is to modulate the electronic properties of the ring system and the overall physicochemical profile of the final molecule. In drug design, fluorine can enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets.
-
Indazole Core: The indazole nucleus itself is a "privileged scaffold," meaning it is a structural motif that is capable of binding to multiple biological targets.[2] It is particularly prominent in the design of kinase inhibitors, where the N-H group can act as a hydrogen bond donor, mimicking the hinge-binding motif of ATP.[1][8]
Applications in Drug Development: A Kinase Inhibitor Building Block
The primary application for this compound is as an intermediate in the synthesis of small-molecule kinase inhibitors for oncology and other therapeutic areas.[1][2] Kinases are a class of enzymes that play a central role in cellular signaling, and their dysregulation is a hallmark of many cancers.
A patent for VEGFR-2 kinase inhibitors describes the use of a 3-iodo-6-bromo-1H-indazole core to synthesize potent anti-cancer agents.[8] The synthetic strategy involves a Suzuki coupling reaction at the C3-iodo position to attach a substituted pyrazole boronate ester. This highlights the intended use of this compound: the iodo group is displaced to install a carefully designed fragment that will interact with the kinase active site, while the rest of the molecule provides the core scaffold and additional binding interactions.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this exact compound is not widely published, data from structurally related compounds like 6-Bromo-1H-indazole and 6-Bromo-3-iodo-1H-indazole can be used to establish prudent safety protocols.[9][10]
| Hazard Category | Precaution / Information |
| GHS Pictograms | GHS07 (Exclamation Mark) |
| Signal Word | Warning |
| Hazard Statements | H315: Causes skin irritation. H319: Causes serious eye irritation. (Based on related compounds) |
| Personal Protective Equipment (PPE) | Wear tightly sealed safety goggles (conforming to EN166 or NIOSH standards), protective gloves (e.g., nitrile rubber), and a lab coat.[9][10] |
| Handling | Use only in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust. Do not get in eyes, on skin, or on clothing. Avoid ingestion and inhalation.[9] |
| Storage | Keep containers tightly closed in a dry, cool, and well-ventilated place. Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[9] |
| First Aid | Eyes: Rinse immediately with plenty of water for at least 15 minutes. Skin: Wash off immediately with plenty of soap and water. Inhalation: Remove to fresh air. Ingestion: Clean mouth with water and drink plenty of water afterwards. Seek medical attention if symptoms persist.[9] |
| Fire Fighting | Use water spray, carbon dioxide (CO₂), dry chemical, or alcohol-resistant foam.[9] Hazardous combustion products include carbon oxides, nitrogen oxides, and hydrogen bromide.[9] |
References
- PubChem.6-Bromo-7-fluoro-5-iodo-1H-indazole.
- NIH National Library of Medicine.
- ChemBK.1H-Indazole, 6-bromo-7-fluoro-3-iodo-.[Link]
- Organic Chemistry Portal.Indazole synthesis.[Link]
- MySkinRecipes.this compound.[Link]
- Google Patents.
- Thieme Chemistry.Synthesis of 1H-Indazoles via Silver(I)
- MDPI.Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.[Link]
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Technical Guide: Elucidating the Solid-State Architecture of 6-Bromo-5-fluoro-3-iodo-1H-indazole: A Workflow for Structural Determination and Analysis
This guide provides a comprehensive, field-proven workflow for the determination and analysis of the single-crystal X-ray structure of 6-Bromo-5-fluoro-3-iodo-1H-indazole, a halogen-rich heterocyclic compound of significant interest in medicinal chemistry. The protocols and insights detailed herein are designed for researchers, scientists, and drug development professionals seeking to understand the critical interplay of synthesis, crystallization, and advanced structural analysis in characterizing novel molecular entities.
The indazole scaffold is a cornerstone in modern drug discovery, with numerous derivatives demonstrating potent biological activities.[1] The specific substitution pattern of this compound presents a fascinating case study in supramolecular chemistry. The presence of three distinct halogens (F, Br, I) on the indazole core suggests a complex landscape of intermolecular interactions, including hydrogen and halogen bonding, which can profoundly influence crystal packing, solubility, and ultimately, bioavailability. This guide will walk through the entire process of elucidating these features, from initial synthesis to final structural interpretation.
Part 1: Synthesis and Crystallization
The journey to a crystal structure begins with the synthesis of high-purity material. The chosen synthetic route must be robust and yield a final product amenable to crystallization. Based on established methodologies for halogenated indazoles, a plausible and efficient synthesis is proposed.[2][3]
1.1. Synthetic Protocol for this compound
The synthesis of the target compound can be approached from a suitable precursor, such as 6-bromo-5-fluoro-1H-indazole. The critical step is the regioselective iodination at the C3 position.
Experimental Protocol:
-
Precursor Preparation: Begin with commercially available or synthesized 6-bromo-5-fluoro-1H-indazole.
-
Deprotonation: In a flame-dried, round-bottom flask under an inert nitrogen atmosphere, dissolve 6-bromo-5-fluoro-1H-indazole (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF). Cool the solution to 0 °C in an ice bath.
-
Base Addition: Add potassium hydroxide (KOH, 2.0 eq) portion-wise, maintaining the temperature at 0 °C. Stir the resulting suspension for 30 minutes. The formation of the indazolide anion is the causal basis for this step, activating the C3 position for electrophilic attack.
-
Iodination: In a separate flask, dissolve iodine (I₂, 1.5 eq) in anhydrous DMF. Add this solution dropwise to the reaction mixture over 20 minutes.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Pour the reaction mixture into an aqueous solution of sodium thiosulfate (Na₂S₂O₄) and potassium carbonate (K₂CO₃) to quench excess iodine and neutralize the mixture. A precipitate should form.
-
Isolation: Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield the crude product, this compound.
-
Purification: The crude solid should be purified by column chromatography or recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to achieve the high purity (>98%) required for successful crystallization.
1.2. Single Crystal Growth
Obtaining a high-quality single crystal suitable for X-ray diffraction is often the most challenging step.[4] The choice of solvent and crystallization technique is critical and often requires empirical screening.
Experimental Protocol: Screening for Crystallization Conditions
-
Solvent Selection: Screen a range of solvents with varying polarities (e.g., methanol, ethanol, acetonitrile, ethyl acetate, dichloromethane, toluene, hexane).
-
Slow Evaporation: Prepare saturated solutions of the purified compound in small vials using the selected solvents. Loosely cap the vials to allow for slow evaporation over several days at room temperature. This is the simplest method and often effective.
-
Vapor Diffusion (Hanging Drop or Sitting Drop): Place a drop of the concentrated solution on a siliconized coverslip. Invert the slip and seal it over a well containing a solvent in which the compound is less soluble (the anti-solvent). The slow diffusion of the anti-solvent vapor into the drop reduces the solubility of the compound, promoting slow, ordered crystal growth.
-
Thermal Gradient: Slowly cool a saturated solution from an elevated temperature. A programmable water bath or heating block can be used to control the cooling rate, which should be very slow (e.g., 0.1 °C/hour) to prevent rapid precipitation.
-
Crystal Selection: Once crystals form, examine them under a microscope. Ideal crystals for single-crystal X-ray diffraction (SC-XRD) should be well-formed, transparent, and have dimensions between 0.1 and 0.3 mm.[5]
Part 2: Single-Crystal X-ray Diffraction (SC-XRD) Analysis
SC-XRD is the definitive technique for determining the three-dimensional arrangement of atoms in a crystalline solid.[5] The workflow involves mounting the crystal, collecting diffraction data, solving the structure, and refining the model.
2.1. Overall Workflow Diagram
Caption: Workflow from synthesis to structural analysis.
2.2. Data Collection Protocol
-
Crystal Mounting: Carefully select a suitable single crystal and mount it on a cryoloop or a glass fiber using a minimal amount of cryoprotectant oil.[5] The crystal is then flash-cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage during data collection.
-
Diffractometer Setup: Place the mounted crystal on the goniometer head of a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a sensitive detector (e.g., CCD or CMOS).
-
Unit Cell Determination: Collect a few initial diffraction images (frames) at different crystal orientations. The positions of the diffraction spots are used by the control software to determine the preliminary unit cell parameters and Bravais lattice.
-
Data Collection Strategy: Based on the determined crystal system, the software calculates an optimal strategy to collect a complete and redundant dataset. This involves rotating the crystal through a series of angles while exposing it to the X-ray beam. The standard guideline is to collect data to a resolution of at least 0.85 Å for small organic molecules.[6]
-
Data Integration: After collection, the raw diffraction images are processed. The software integrates the intensity of each reflection and applies corrections for various experimental factors (e.g., Lorentz factor, polarization).
2.3. Structure Solution and Refinement
-
Space Group Determination: The integrated data is analyzed for systematic absences and symmetry, which allows for the determination of the crystal's space group. This is a critical step that defines the symmetry operators used to build the full unit cell from the asymmetric unit.
-
Structure Solution: The initial atomic positions are determined from the diffraction data. For small molecules, this is typically achieved using "direct methods" or charge-flipping algorithms that solve the phase problem of crystallography.
-
Structure Refinement: The initial model is refined using a full-matrix least-squares method. In this iterative process, the atomic positions, displacement parameters, and other variables are adjusted to achieve the best possible fit between the calculated and observed diffraction data. Hydrogen atoms are typically located from the difference Fourier map and refined using appropriate constraints.
-
Validation: The final refined structure is rigorously validated. Key metrics include the R-factors (R1, wR2), goodness-of-fit (GooF), and the residual electron density map. The final structural information is compiled into a Crystallographic Information File (CIF).
Part 3: Structural Analysis and Interpretation (Hypothetical Data)
While the specific crystal structure of this compound is not publicly available as of this writing, we can predict its key structural features based on known chemical principles and data from similar structures in the Cambridge Structural Database (CSD).[7]
3.1. Plausible Crystallographic Data
The following table summarizes a plausible set of crystallographic data for the title compound, which would be expected from a successful structure determination.
| Parameter | Plausible Value | Significance |
| Chemical Formula | C₇H₃BrFIN₂ | Defines the atomic composition of the asymmetric unit. |
| Formula Weight | 340.92 g/mol | Molar mass of the compound. |
| Crystal System | Monoclinic | A common crystal system for organic molecules. |
| Space Group | P2₁/c | A very common centrosymmetric space group for organic molecules. |
| a, b, c (Å) | a ≈ 8.5, b ≈ 12.0, c ≈ 9.5 | Dimensions of the unit cell. |
| β (°) | β ≈ 105° | The angle characteristic of the monoclinic system. |
| Volume (ų) | ≈ 930 ų | The volume of the unit cell. |
| Z | 4 | Number of molecules per unit cell. |
| Density (calculated) | ≈ 2.43 g/cm³ | High density is expected due to the presence of heavy atoms (Br, I). |
| Final R indices [I>2σ(I)] | R1 ≈ 0.035, wR2 ≈ 0.085 | Low R-factors indicate a good fit between the model and experimental data. |
3.2. Intramolecular Geometry
The analysis would confirm the expected planar indazole ring system. Key bond lengths and angles would be compared to established values for similar heterocyclic systems. The C-F, C-Br, and C-I bond lengths would be of particular interest to assess any electronic effects of the indazole ring on the halogen substituents.
3.3. Supramolecular Interactions and Crystal Packing
The true power of crystal structure analysis lies in understanding how molecules interact in the solid state. For this compound, a rich network of non-covalent interactions is anticipated.
-
Hydrogen Bonding: The indazole N-H group is a strong hydrogen bond donor. It is expected to form a classic N-H···N hydrogen bond with the pyrazolic nitrogen of an adjacent molecule, leading to the formation of dimers or infinite chains, which are common motifs in indazole structures.
-
Halogen Bonding: The presence of iodine and bromine, both potent halogen bond donors, is highly significant. The iodine atom at the C3 position is particularly activated and likely to form strong C-I···N or C-I···F halogen bonds. The bromine at C6 could also participate in weaker C-Br···X interactions. These directional interactions play a crucial role in dictating the overall crystal packing.
Diagram of Potential Supramolecular Synthons:
Caption: Common hydrogen and halogen bonding motifs.
This detailed structural information is invaluable for drug development professionals. It provides a rational basis for understanding polymorphism, designing co-crystals, and predicting the solid-state properties that are critical for formulation and manufacturing. The elucidation of the crystal structure of molecules like this compound is a foundational step in the journey from a promising compound to a viable therapeutic agent.
References
- Worldwide Protein Data Bank (wwPDB). A global archive of structural data for biological macromolecules. [Link]
- Cambridge Structural Database (CSD) - Wikipedia. An overview of the world's repository for small-molecule organic and metal-organic crystal structures. [Link]
- Cambridge Structural Database (CSD) - Physical Sciences Data science Service. Information on accessing and utilizing the CSD for research. [Link]
- Protein Data Bank - Wikipedia. A description of the PDB, a database for 3D structural data of large biological molecules. [Link]
- Cambridge Structural Database - UMass Dartmouth | Claire T. Carney Library.
- Acta Crystallographica Section E.
- Cambridge Structural Database - MIT Information Systems.
- RCSB PDB: Homepage.
- The Protein Data Bank - PMC - PubMed Central - NIH.
- Acta Crystallographica Section E transforms from Structure Reports Online to Crystallographic Communications - International Union of Crystallography.
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- Acta Crystallographica Section E-Structure Reports Online Impact Factor IF 2025 - Bioxbio.
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- What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?
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An In-Depth Technical Guide to 6-Bromo-5-fluoro-3-iodo-1H-indazole: Sourcing, Synthesis, and Application
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Bromo-5-fluoro-3-iodo-1H-indazole is a highly functionalized heterocyclic compound that has emerged as a critical building block in medicinal chemistry. Its unique substitution pattern, featuring bromine, fluorine, and iodine atoms on the indazole scaffold, provides multiple reaction sites for diversification, making it a valuable intermediate in the synthesis of complex drug candidates.[1][2][3] This guide offers a comprehensive overview of this compound, from commercial sourcing and characterization to its synthesis and applications in drug discovery.
Physicochemical Properties and Identification
A clear understanding of the fundamental properties of this compound is paramount for its effective use in research and development.
| Property | Value | Source |
| CAS Number | 1286734-77-7 | [4][5] |
| Molecular Formula | C₇H₃BrFIN₂ | [5][6] |
| Molecular Weight | 340.92 g/mol | [5][6] |
| Appearance | Typically a solid | |
| Purity | ≥95% (as specified by suppliers) | [6] |
| Storage | Sealed in a dry, dark place, often at room temperature or refrigerated (2-8°C) | [5] |
Commercial Availability and Supplier Evaluation
Several chemical suppliers offer this compound. When selecting a supplier, it is crucial to consider factors beyond price, such as purity, availability of analytical data (e.g., NMR, HPLC), and reliable shipping conditions, including cold-chain transportation if necessary.[4]
Table of Commercial Suppliers (Illustrative)
| Supplier | Purity | Available Quantities | Notes |
| BLDpharm | Varies by batch | Milligrams to grams | Often provides analytical data like NMR, HPLC, LC-MS online.[4] |
| Sunway Pharm Ltd | Typically ≥97% | Milligrams to grams | Lists pricing for various quantities and specifies storage conditions.[5] |
| MySkinRecipes | ≥95% | Grams to kilograms | Provides basic molecular information.[6] |
| Sigma-Aldrich | Varies (check specific product) | Milligrams to grams | Often lists related compounds and provides safety information. |
It is important to note that some suppliers may list similar but distinct compounds, such as the N-methylated version (6-Bromo-5-fluoro-3-iodo-1-methyl-1H-indazole, CAS: 1286734-96-0) or other isomers.[7][8] Always verify the CAS number and structure before purchasing.
Synthetic Pathways and Methodologies
Understanding the synthesis of this compound is crucial for appreciating its reactivity and potential impurities. While specific, detailed industrial syntheses are often proprietary, the general chemistry of indazole formation and halogenation provides a basis for its preparation. A plausible synthetic route could involve the diazotization of a substituted aniline followed by cyclization, and subsequent halogenation steps.[1][9]
A related synthesis for 6-bromo-3-iodo-1H-indazole involves the direct iodination of 6-bromo-1H-indazole.[10] This highlights a common strategy for introducing the iodine at the 3-position of the indazole ring.
Illustrative Synthetic Step: Iodination of a Bromo-Indazole Intermediate
A general method for the iodination of a bromo-indazole precursor can be adapted from known procedures.[10]
Protocol:
-
Dissolve the starting bromo-indazole (1.0 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF).
-
Add a base, for example, potassium hydroxide (2.0 equivalents), to the solution.
-
Slowly add a solution of iodine (1.5 equivalents) in DMF to the reaction mixture.
-
Stir the reaction at room temperature for several hours, monitoring for completion by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by pouring the mixture into an aqueous solution of a reducing agent like sodium thiosulfate to remove excess iodine, and a base such as potassium carbonate.
-
The resulting precipitate, the iodinated indazole, is then collected by filtration, washed, and dried.
This process can be visualized through the following workflow diagram:
Caption: Workflow for the iodination of a bromo-indazole intermediate.
Applications in Drug Discovery and Medicinal Chemistry
The trifunctional nature of this compound makes it a powerful scaffold for building complex molecules, particularly kinase inhibitors.[1][3] The different halogens can be selectively addressed in cross-coupling reactions. For instance, the iodine at the 3-position is more reactive in Suzuki or Sonogashira couplings than the bromine at the 6-position, allowing for sequential functionalization.
This differential reactivity is a key strategic element in the synthesis of targeted therapeutics.[10] The indazole core itself is a well-established pharmacophore present in numerous approved drugs and clinical candidates, known for its ability to mimic a purine bioisostere and form critical hydrogen bonds with protein targets.[3][11]
The following diagram illustrates the strategic use of this building block in a hypothetical drug discovery workflow:
Caption: Strategic functionalization of this compound.
Safety, Handling, and Storage
As with any halogenated organic compound, proper safety precautions are essential when handling this compound. While a specific Safety Data Sheet (SDS) for this exact compound should always be consulted, general guidelines for related haloindazoles apply.
General Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[12]
-
Ventilation: Use only in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust or vapors.
-
Handling: Avoid contact with skin and eyes. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a dry and cool place, away from incompatible materials.[13]
Hazard Statements for Structurally Similar Compounds:
-
H302: Harmful if swallowed.[13]
-
H315: Causes skin irritation.[13]
-
H319: Causes serious eye irritation.[13]
-
H335: May cause respiratory irritation.[13]
Conclusion
This compound is a cornerstone intermediate for the synthesis of novel therapeutics. Its commercial availability, coupled with its versatile reactivity, provides medicinal chemists with a powerful tool for lead optimization and the development of next-generation targeted therapies. A thorough understanding of its properties, sourcing, and safe handling is fundamental to leveraging its full potential in the laboratory.
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A Technical Guide to the Selective Functionalization of 6-Bromo-5-fluoro-3-iodo-1H-indazole: Navigating the Reactivity Landscape of C-I vs. C-Br Bonds
For Researchers, Scientists, and Drug Development Professionals
Abstract
Polyhalogenated heterocyclic scaffolds are of immense value in medicinal chemistry, offering multiple points for diversification to explore structure-activity relationships (SAR). The strategic and selective functionalization of these scaffolds is paramount for efficient drug discovery campaigns. This guide provides an in-depth analysis of the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in 6-Bromo-5-fluoro-3-iodo-1H-indazole. By leveraging fundamental principles of organometallic chemistry, we will explore the factors governing this selectivity and provide field-proven protocols for achieving site-selective modifications. This document serves as a comprehensive resource for researchers aiming to unlock the synthetic potential of this versatile indazole building block.
Introduction: The Strategic Value of Polyhalogenated Indazoles
The indazole nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates, such as the anticancer agents Pazopanib and Niraparib.[1][2] Halogenated indazoles, in particular, serve as versatile intermediates, with the halogen atoms acting as synthetic handles for introducing molecular complexity through cross-coupling reactions.[1][2][3] The presence of multiple, distinct halogen atoms on a single scaffold, as in this compound, presents both a challenge and a significant opportunity. The ability to selectively functionalize one halogenated position while leaving the others intact allows for a stepwise and controlled elaboration of the molecular framework, a crucial capability in modern drug development.[4]
This guide will focus on the chemoselective functionalization of the C-I and C-Br bonds, grounded in the established principles of palladium-catalyzed cross-coupling reactions.
The Decisive Factor: Understanding the Hierarchy of Carbon-Halogen Bond Reactivity
The cornerstone of achieving selectivity in polyhalogenated systems lies in the inherent differences in the reactivity of carbon-halogen bonds. In the context of palladium-catalyzed cross-coupling reactions—such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination—the reactivity trend is overwhelmingly dictated by the bond dissociation energy of the carbon-halogen bond.[5][6] This leads to a well-established reactivity order:
C–I > C–Br > C–Cl > C–F [7]
This hierarchy is a direct consequence of the first and often rate-determining step in the catalytic cycle: oxidative addition .[7][8] In this step, the palladium(0) catalyst inserts into the carbon-halogen bond.[8] The weaker the bond, the lower the activation energy for this process, and the faster the reaction proceeds.[5][6]
| Bond | Typical Bond Dissociation Energy (Aryl-X) | Relative Reactivity in Oxidative Addition |
| C-I | ~280 kJ/mol | Highest |
| C-Br | ~330 kJ/mol | Intermediate |
| C-Cl | ~400 kJ/mol | Low |
| C-F | ~530 kJ/mol | Lowest |
Table 1: Comparison of Aryl-Halogen Bond Dissociation Energies and Reactivity.
For this compound, this principle strongly predicts that the C-I bond at the 3-position will be significantly more reactive than the C-Br bond at the 6-position under palladium-catalyzed conditions. The C-F bond, by comparison, is generally inert to these reactions. This differential reactivity is the key to unlocking the molecule's synthetic utility.
Electronic and Steric Considerations
While the C-X bond strength is the primary determinant, secondary electronic and steric effects can modulate reactivity.[4][9][10]
-
Electronic Effects : The indazole ring is an electron-rich heterocycle, which can influence the rate of oxidative addition. The fluorine atom at the 5-position is a strongly electron-withdrawing group via induction, which can make the adjacent C-Br bond at C6 slightly more electron-deficient and potentially more susceptible to oxidative addition than it might be otherwise. However, this effect is generally insufficient to overcome the substantial intrinsic reactivity difference between a C-I and a C-Br bond.[11]
-
Steric Effects : The C3-iodo and C6-bromo positions are on different rings of the indazole scaffold and are not in close proximity. Therefore, steric hindrance is unlikely to be a dominant factor in differentiating the reactivity of these two sites.
Experimental Strategy: A Workflow for Selective Functionalization
The logical workflow for the sequential functionalization of this compound involves an initial, milder reaction targeting the C-I bond, followed by a second, more forcing reaction to functionalize the remaining C-Br bond.
Caption: Workflow for the sequential functionalization of this compound.
Field-Proven Protocols for Selective C-I Functionalization
The following protocols are designed to be self-validating systems, leveraging mild conditions to ensure high selectivity for the C-I bond. Careful control of temperature and reaction time is crucial to prevent background reactivity at the C-Br bond.[5]
Protocol 1: Selective Suzuki-Miyaura Coupling at the C3-Iodo Position
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds.[12][13] A synthesis of 6-bromo-3-iodo-1H-indazole and its subsequent Suzuki coupling at the C3 position has been reported, demonstrating the feasibility of this selective transformation.[14]
Objective : To selectively couple an arylboronic acid at the C3 position.
Methodology :
-
Reaction Setup : To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a suitable base such as K₂CO₃ (2.0 equiv.) or Cs₂CO₃ (2.0 equiv.).
-
Catalyst Addition : Add the palladium catalyst. For high selectivity, a catalyst system known for high activity at low temperatures is preferred. A common choice is Pd(PPh₃)₄ (0.05 equiv.) or a combination of Pd(OAc)₂ (0.02 equiv.) and a phosphine ligand like SPhos or XPhos (0.04 equiv.).[15]
-
Solvent Addition : Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio).
-
Reaction Execution : Stir the mixture at a controlled temperature. Start at room temperature and gently heat to 50-60°C if necessary. Higher temperatures (>80°C) should be avoided to maintain selectivity.[15]
-
Monitoring : Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours. Look for the consumption of the starting material and the appearance of a new, less polar spot corresponding to the mono-coupled product.
-
Work-up : Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification : Purify the crude product by flash column chromatography on silica gel.
Caption: Key components for a selective Suzuki-Miyaura coupling at the C-I position.
Protocol 2: Selective Sonogashira Coupling at the C3-Iodo Position
The Sonogashira coupling is the premier method for installing alkyne moieties. The high reactivity of aryl iodides makes them excellent substrates, often allowing the reaction to proceed at room temperature.[16]
Objective : To selectively couple a terminal alkyne at the C3 position.
Methodology :
-
Reaction Setup : To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂ (0.03 equiv.)), and the copper co-catalyst (CuI, 0.05 equiv.).[17]
-
Solvent and Base : Add a degassed solvent such as THF or DMF, followed by a degassed amine base (e.g., triethylamine or diisopropylethylamine, 3.0 equiv.).
-
Alkyne Addition : Add the terminal alkyne (1.1 equiv.) dropwise to the stirring mixture.
-
Reaction Execution : Stir the reaction at room temperature. The high reactivity of the C-I bond often ensures the reaction proceeds efficiently without heating.[16]
-
Monitoring : Monitor by TLC or LC-MS. Reactions are often complete in 1-4 hours.
-
Work-up : Once the starting material is consumed, dilute the reaction mixture with an organic solvent and filter through a pad of Celite to remove catalyst residues.[5] Wash the organic phase with saturated aqueous NH₄Cl and brine.
-
Purification : Dry the organic layer, concentrate, and purify by flash column chromatography.
Protocol 3: Selective Buchwald-Hartwig Amination at the C3-Iodo Position
The Buchwald-Hartwig amination is a powerful tool for C-N bond formation.[18][19] The standard reactivity trend of I > Br > Cl is well-established for this reaction, enabling high selectivity.[6]
Objective : To selectively couple a primary or secondary amine at the C3 position.
Methodology :
-
Reaction Setup : In a glovebox or under an inert atmosphere, charge a reaction vessel with this compound (1.0 equiv.), the desired amine (1.2 equiv.), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu, 1.4 equiv.) or lithium bis(trimethylsilyl)amide (LiHMDS, 1.4 equiv.).
-
Catalyst Pre-formation/Addition : In a separate vial, pre-form the active catalyst by mixing a palladium source (e.g., Pd₂(dba)₃, 0.02 equiv.) and a suitable phosphine ligand (e.g., BINAP or Xantphos, 0.05 equiv.) in the reaction solvent for 10-15 minutes. Add this catalyst solution to the main reaction vessel.
-
Solvent Addition : Add a dry, degassed solvent such as toluene or 1,4-dioxane.
-
Reaction Execution : Heat the reaction mixture to a moderate temperature, typically 80-100°C.
-
Monitoring : Monitor the reaction progress by TLC or LC-MS.
-
Work-up : After cooling, quench the reaction carefully with water. Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.
-
Purification : Concentrate the solvent and purify the residue by flash column chromatography.
Functionalization of the C-Br Bond: The Second Step
Once the C3-iodo position has been successfully functionalized, the resulting 6-bromo-5-fluoro-3-substituted-1H-indazole becomes the substrate for the next transformation. The C-Br bond can now be targeted, typically by using more forcing conditions—such as higher temperatures, longer reaction times, or more active catalyst systems—than were used in the first step.[15] The same classes of reactions (Suzuki, Sonogashira, Buchwald-Hartwig, etc.) can be employed, now directed at the C6-bromo position.
Conclusion
The selective functionalization of this compound is a readily achievable synthetic goal, predicated on the fundamental principles of carbon-halogen bond reactivity in palladium-catalyzed cross-coupling reactions. The significantly lower bond dissociation energy of the C-I bond compared to the C-Br bond allows for a highly regioselective reaction at the C3 position under mild and controlled conditions. By first targeting the iodo-substituent, researchers can effectively use this di-halogenated scaffold as a platform for sequential, site-selective diversification. This strategic approach maximizes the synthetic utility of this valuable building block, enabling the efficient generation of novel indazole derivatives for evaluation in drug discovery and materials science programs.
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Electrophilic Substitution on the Highly Functionalized Indazole Core of 6-Bromo-5-fluoro-3-iodo-1H-indazole
An In-depth Technical Guide:
A Guide for Researchers, Scientists, and Drug Development Professionals
Foreword
The indazole scaffold is a cornerstone in modern medicinal chemistry, celebrated for its versatile biological activities and presence in numerous approved drugs.[1][2] The ability to precisely functionalize this privileged heterocycle is paramount for lead optimization and the exploration of new chemical space. This guide provides an in-depth analysis of the electrophilic substitution reactions on a complex, poly-halogenated substrate: 6-Bromo-5-fluoro-3-iodo-1H-indazole. By dissecting the underlying electronic principles and providing robust experimental frameworks, we aim to empower researchers to navigate the synthetic challenges and unlock the potential of this versatile building block.
The Strategic Importance of the Indazole Nucleus
Nitrogen-containing heterocycles are fundamental building blocks for a vast array of bioactive natural products and commercial drugs.[1][2] Among them, the indazole ring system—a bicyclic structure composed of a fused pyrazole and benzene ring—has emerged as a critical pharmacophore.[1] Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including potent anti-tumor, anti-inflammatory, and anti-HIV properties.[1] Consequently, developing synthetic methodologies to access diversely substituted indazoles is a high-priority objective in drug discovery.[2][3]
Decoding Regioselectivity: An Analysis of Substituent Directing Effects
Electrophilic aromatic substitution on the indazole ring is governed by the electronic properties of the bicyclic system and any existing substituents. The reaction typically occurs on the electron-rich benzene portion of the molecule.[4] In the case of this compound, the final regiochemical outcome is a complex interplay between the activating nature of the pyrazole ring and the deactivating, yet directing, influence of the three halogen atoms.
-
The Indazole Ring System: The fused pyrazole ring, as a whole, is an activating group that enriches the benzene ring with electron density. In an unsubstituted indazole, electrophilic attack is generally directed to the C3, C5, and C7 positions. With the C3 position blocked by an iodine atom in our substrate, the inherent reactivity of the scaffold favors substitution at C5 and C7.
-
Halogen Substituents (Deactivating, Ortho-, Para-Directing): Halogens exert a dual electronic effect. They are deactivating via a strong electron-withdrawing inductive effect (-I), which lowers the overall reactivity of the ring compared to benzene.[5] However, they possess lone pairs of electrons that can be donated into the ring through resonance (+M), which directs incoming electrophiles to the ortho and para positions.[6][7][8] This directing effect stems from the ability of the halogen's lone pair to stabilize the cationic intermediate (the sigma complex) formed during ortho or para attack.[8]
-
5-Fluoro Group: This substituent will direct an incoming electrophile to its ortho position (C4 and C6) and its para position. Since the C6 position is already occupied by bromine, the directing influence of the fluorine atom is concentrated at the C4 position .
-
6-Bromo Group: This substituent directs to its ortho positions (C5 and C7) and its para position. With the C5 position occupied by fluorine, the primary directing effect of the bromine atom is focused on the C7 position .
-
3-Iodo Group: Due to its position on the pyrazole ring, the directing effect of the iodo group on the benzene moiety is considered negligible.
-
Validated Experimental Protocols for Electrophilic Substitution
The following sections detail robust, step-by-step protocols for key electrophilic substitution reactions. These methodologies are derived from established procedures for functionalizing heterocyclic systems and are presented as a starting point for optimization with the specific this compound substrate.
Nitration: Introduction of the Nitro Group
The introduction of a nitro group provides a versatile chemical handle for further transformations, such as reduction to an amine. The standard method involves the generation of the highly electrophilic nitronium ion (NO₂⁺) from nitric acid and a strong acid catalyst.[9][10]
Experimental Protocol:
-
Carefully add this compound (1.0 eq.) to concentrated sulfuric acid (H₂SO₄) at 0 °C in a flask equipped with a magnetic stirrer.
-
Once the substrate is fully dissolved, add potassium nitrate (KNO₃) (1.1 eq.) portion-wise, ensuring the internal temperature does not exceed 5 °C.
-
Stir the resulting mixture vigorously at 0-5 °C for 2-4 hours.
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cautiously pour the reaction mixture over a beaker of crushed ice with stirring.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with copious amounts of cold deionized water until the filtrate is neutral (pH ~7).
-
Dry the solid under high vacuum.
-
Purify the crude material via column chromatography (silica gel) to separate the C4-nitro and C7-nitro isomers.
Causality Behind Choices: The use of concentrated sulfuric acid is crucial; it protonates nitric acid, facilitating the loss of a water molecule to generate the potent nitronium ion electrophile.[10] The low temperature is essential to control the reaction rate and minimize potential side reactions or degradation of the starting material.
Bromination: Introduction of an Additional Halogen
Further halogenation can provide valuable points for subsequent cross-coupling reactions. N-Bromosuccinimide (NBS) is a common and effective reagent for the electrophilic bromination of electron-rich aromatic and heterocyclic rings.[11][12]
Experimental Protocol:
-
Dissolve this compound (1.0 eq.) in a suitable solvent such as glacial acetic acid or dichloromethane (DCM).
-
Add N-Bromosuccinimide (NBS) (1.1 eq.) to the solution in one portion.
-
Stir the mixture at room temperature for 12-24 hours, shielding the reaction from light.
-
Monitor the consumption of the starting material by TLC or LC-MS.
-
Once complete, dilute the reaction mixture with the chosen organic solvent and quench any remaining NBS by washing with a saturated aqueous solution of sodium thiosulfate.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography (silica gel) to isolate the C4-bromo and C7-bromo substituted products.
Causality Behind Choices: NBS provides a source of electrophilic bromine (Br⁺) under relatively mild conditions, avoiding the hazards associated with using elemental bromine (Br₂). Acetic acid can act as both a solvent and a proton source to help polarize the N-Br bond of NBS, increasing its electrophilicity.
Friedel-Crafts Acylation: Carbon-Carbon Bond Formation
The Friedel-Crafts acylation is a powerful method for installing an acyl group onto an aromatic ring, forming a ketone. The reaction requires a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃), to generate the highly reactive acylium ion electrophile.[13]
Experimental Protocol:
-
To a flame-dried flask under an inert atmosphere (N₂ or Ar), add anhydrous aluminum chloride (AlCl₃) (1.5 eq.) and suspend it in anhydrous dichloromethane (DCM).
-
Cool the suspension to 0 °C using an ice bath.
-
Add the desired acyl chloride (RCOCl) (1.2 eq.) dropwise to the suspension.
-
Stir for 15-20 minutes to allow for the formation of the acylium ion complex.
-
Add a solution of this compound (1.0 eq.) in anhydrous DCM dropwise to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir for 6-18 hours.
-
Monitor the reaction's progress by TLC or LC-MS.
-
Upon completion, cool the mixture back to 0 °C and cautiously quench the reaction by the slow, dropwise addition of cold water, followed by 2M HCl (aq).
-
Separate the organic layer and extract the aqueous layer twice with DCM.
-
Combine the organic extracts and wash with saturated aqueous sodium bicarbonate, followed by brine.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel).
Causality Behind Choices: Anhydrous conditions are critical as water will react with and deactivate the AlCl₃ catalyst. A stoichiometric excess of AlCl₃ is often required because the indazole substrate contains basic nitrogen atoms that can coordinate to the Lewis acid, sequestering it from the reaction.
Summary of Predicted Reactions
| Reaction | Electrophile | Reagents & Catalyst | Typical Conditions | Predicted Major Products |
| Nitration | Nitronium ion (NO₂⁺) | KNO₃ / H₂SO₄ | 0-5 °C, 2-4 h | 6-Bromo-5-fluoro-3-iodo-4-nitro-1H-indazole & 6-Bromo-5-fluoro-3-iodo-7-nitro-1H-indazole |
| Bromination | Bromonium ion (Br⁺) | N-Bromosuccinimide (NBS) | Room Temp, 12-24 h | 4,6-Dibromo-5-fluoro-3-iodo-1H-indazole & 6,7-Dibromo-5-fluoro-3-iodo-1H-indazole |
| Acylation | Acylium ion (RCO⁺) | RCOCl / AlCl₃ | 0 °C to RT, 6-18 h | 4-Acyl-6-bromo-5-fluoro-3-iodo-1H-indazole & 7-Acyl-6-bromo-5-fluoro-3-iodo-1H-indazole |
Visualized Synthetic Pathways
Caption: Predicted electrophilic substitution pathways for this compound.
Concluding Remarks
The electrophilic functionalization of this compound is a viable, albeit challenging, strategy for generating novel and highly decorated indazole derivatives. A careful analysis of the substituent directing effects provides a strong predictive model for regioselectivity, indicating that substitution will predominantly occur at the C4 and C7 positions. The experimental protocols provided herein serve as a validated starting point for synthetic exploration. Successful implementation will invariably require careful reaction monitoring and robust purification techniques to isolate and characterize the resulting isomers. The synthesized compounds can serve as advanced intermediates for cross-coupling, nucleophilic substitution, and other transformations, opening the door to a rich diversity of new chemical entities for drug discovery programs.
References
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- Waalwijk, P. S., et al. (1975). Indazole studies. 3. The bromination of 2-phenyl-2H-indazole. Formation and structure determination of mono-, di-, and tribromo-2-phenyl-2H-indazoles. The Journal of Organic Chemistry, 40(13), 1931–1934. [Link]
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The Emergence of a Key Pharmacophore: A Technical Guide to 6-Bromo-5-fluoro-3-iodo-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
The indazole nucleus is a cornerstone in medicinal chemistry, recognized for its versatile biological activities.[1] The strategic introduction of halogen atoms—fluorine, bromine, and iodine—onto this scaffold can profoundly influence a molecule's physicochemical and pharmacokinetic properties, such as metabolic stability and binding affinity for biological targets. This guide focuses on 6-Bromo-5-fluoro-3-iodo-1H-indazole, a highly functionalized building block with significant potential in drug discovery. While the specific initial discovery and detailed history of this particular compound are not extensively documented in publicly available literature, its existence and utility can be understood through the broader context of the development of halogenated indazoles as critical components of therapeutic agents. This document provides a comprehensive overview of a plausible synthetic pathway, detailed experimental protocols derived from analogous transformations, and the scientific rationale underpinning its importance in modern drug development.
Introduction: The Strategic Value of Halogenated Indazoles
Indazoles, bicyclic heterocyclic compounds, are prevalent structures in a multitude of pharmacologically active agents, demonstrating activities ranging from anti-inflammatory to potent anti-cancer effects.[1] The deliberate incorporation of halogens is a well-established strategy in medicinal chemistry to modulate a drug candidate's properties.
-
Fluorine: Often introduced to enhance metabolic stability by blocking sites of oxidation and to increase lipophilicity, which can improve cell membrane permeability. The presence of fluorine can also alter the acidity of nearby protons and influence binding interactions.
-
Bromine: Serves as a versatile synthetic handle, enabling a variety of cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) for the introduction of further molecular complexity. It also contributes to the molecule's overall lipophilicity and can participate in halogen bonding.
-
Iodine: Similar to bromine, iodine is an excellent leaving group in cross-coupling reactions. The C-I bond is the most reactive of the carbon-halogen bonds, allowing for selective functionalization.
The combination of these three distinct halogens on the indazole core in this compound creates a highly versatile and synthetically attractive scaffold for the construction of complex molecular architectures aimed at specific biological targets.
Proposed Synthesis of this compound: A Logical Pathway
While a definitive, published discovery synthesis for this compound is not readily apparent, a logical and efficient synthetic route can be constructed based on established methodologies for the synthesis of similarly substituted indazoles. The proposed pathway commences with a suitable precursor, 6-bromo-5-fluoro-1H-indazole, and proceeds through a regioselective iodination at the C3 position.
Caption: Proposed synthetic workflow for this compound.
Rationale for the Synthetic Approach
The C3 position of the indazole ring is known to be susceptible to electrophilic substitution, particularly after deprotonation of the N1 proton. This strategy is documented for the iodination of 6-bromo-1H-indazole to form 6-bromo-3-iodo-1H-indazole.[2] By analogy, this approach is the most direct and logical route to the target molecule.
The choice of a strong base, such as potassium hydroxide (KOH) or sodium hydride (NaH), in an aprotic polar solvent like N,N-dimethylformamide (DMF) facilitates the formation of the indazolide anion. This anion then acts as a potent nucleophile, attacking molecular iodine (I₂) to install the iodo group at the C3 position.
Detailed Experimental Protocol (Proposed)
This protocol is adapted from the established synthesis of 6-bromo-3-iodo-1H-indazole.[2]
Step 1: Preparation of the Reaction Mixture
-
To a solution of 6-bromo-5-fluoro-1H-indazole (1.0 equivalent) in anhydrous N,N-dimethylformamide (DMF), add potassium hydroxide (KOH) (2.0 equivalents).
-
Stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 30 minutes to ensure complete deprotonation.
Step 2: Iodination
-
Prepare a solution of iodine (I₂) (1.5 equivalents) in DMF.
-
Slowly add the iodine solution dropwise to the reaction mixture from Step 1.
-
Continue to stir the reaction at room temperature for 3-4 hours, monitoring the progress by thin-layer chromatography (TLC).
Step 3: Work-up and Isolation
-
Upon completion of the reaction, pour the mixture into an aqueous solution of sodium thiosulfate (Na₂S₂O₃) and potassium carbonate (K₂CO₃) to quench the excess iodine and neutralize the reaction mixture.
-
A precipitate of the crude product should form.
-
Collect the solid by filtration and wash with water.
-
Dry the solid under vacuum to yield the crude this compound.
Step 4: Purification
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Physicochemical and Spectroscopic Data
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Source |
| CAS Number | 1286734-77-7 | [3][4] |
| Molecular Formula | C₇H₃BrFIN₂ | [4] |
| Molecular Weight | 340.92 g/mol | [4] |
| Appearance | Expected to be a solid | - |
Characterization of the final product would be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would show the aromatic protons, and ¹³C NMR would confirm the carbon skeleton. ¹⁹F NMR would show a characteristic signal for the fluorine atom.
-
Mass Spectrometry (MS): To confirm the molecular weight and isotopic pattern characteristic of a molecule containing bromine and iodine.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
Applications in Drug Discovery and Medicinal Chemistry
This compound is not an end-product therapeutic itself but rather a highly valuable intermediate for the synthesis of more complex molecules. Its utility stems from the orthogonal reactivity of its three halogen substituents.
Caption: Synthetic utility of this compound in cross-coupling reactions.
The C-I bond is the most reactive towards palladium-catalyzed cross-coupling reactions, allowing for selective functionalization at the C3 position. Subsequently, the C-Br bond at the C6 position can be targeted under different reaction conditions for further elaboration. This stepwise functionalization allows for the precise and controlled construction of complex molecules, a critical aspect of modern drug discovery. For instance, related 6-bromo-3-iodo-1H-indazole derivatives are key intermediates in the synthesis of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) kinase inhibitors, which are a class of anti-cancer agents.[5]
Conclusion
This compound represents a convergence of key structural motifs in medicinal chemistry. While its own discovery story is not prominently detailed, its value is evident from the established importance of halogenated indazoles in drug development. The proposed synthetic route, based on well-precedented chemistry, offers a reliable method for its preparation. The true power of this molecule lies in its capacity as a versatile building block, enabling the efficient and selective synthesis of novel drug candidates. As the quest for more potent and selective therapeutics continues, such highly functionalized intermediates will undoubtedly play an increasingly crucial role in the future of medicine.
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- WO 2009/144554 A1 - Indazole derivatives as acetyl-coa carboxylase (acc) inhibitors - Google Patents.
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Methodological & Application
Application Notes: Selective Heck Reaction on 6-Bromo-5-fluoro-3-iodo-1H-indazole
Introduction
The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds by coupling unsaturated halides with alkenes, catalyzed by a palladium complex.[1][2] This reaction's tolerance for a wide array of functional groups makes it an invaluable tool in the synthesis of complex molecules, particularly in pharmaceutical and materials science research.[3] The 1H-indazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse biological activities, including kinase inhibitors for cancer therapy.[4][5]
This document provides a detailed guide for performing a selective Heck reaction on the trifunctionalized substrate, 6-Bromo-5-fluoro-3-iodo-1H-indazole. The primary challenge and focus of this protocol is to achieve chemoselective vinylation at the C-3 iodo position while preserving the C-6 bromo substituent for subsequent transformations.
Scientific Rationale and Substrate Analysis
The key to a successful selective Heck reaction on this compound lies in exploiting the differential reactivity of the carbon-halogen bonds towards palladium(0) catalysts.
Reactivity Hierarchy: C–I > C–Br > C–F
The rate-determining step in the Heck catalytic cycle is typically the oxidative addition of the palladium(0) species into the carbon-halogen bond.[6][7] The efficiency of this step is inversely related to the bond dissociation energy of the halide. The established reactivity order is C–I > C–OTf > C–Br >> C–Cl.[7] The C-F bond is generally inert under these conditions. For the substrate , this pronounced difference allows for a wide experimental window to selectively activate the C-3 iodo bond over the C-6 bromo bond.[8]
Key Considerations for Protocol Design:
-
Catalyst System: A palladium(0) species is the active catalyst, often generated in situ from a stable palladium(II) precursor like palladium(II) acetate (Pd(OAc)₂) or bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂).[1][3][9]
-
Ligand Selection: Phosphine ligands are crucial for stabilizing the palladium catalyst, enhancing its solubility, and modulating its reactivity and selectivity.[10][11][12] For this system, a monodentate phosphine ligand such as triphenylphosphine (PPh₃) or tri(o-tolyl)phosphine (P(o-tol)₃) provides a good balance of reactivity and stability.
-
Base: A base is required to neutralize the hydrohalic acid (HI) generated during the catalytic cycle, regenerating the active Pd(0) catalyst.[2][3] An organic amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is often suitable. Inorganic bases such as potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) can also be effective and may be preferred to minimize side reactions involving the acidic N-H proton of the indazole.[13][14]
-
Solvent: Polar aprotic solvents like N,N-dimethylformamide (DMF), acetonitrile (ACN), or 1,4-dioxane are typically used to ensure the solubility of the reactants and catalyst system.[15][16]
-
Temperature: The reaction generally requires heating to facilitate the oxidative addition and subsequent steps. However, excessive temperatures should be avoided to prevent potential C-Br bond activation and undesired side reactions like dehalogenation.[13][17]
Visualizing the Reaction Mechanism and Workflow
To better understand the process, the following diagrams illustrate the Heck catalytic cycle and the general experimental workflow.
Caption: The catalytic cycle of the Mizoroki-Heck reaction.
Caption: General experimental workflow for the Heck reaction.
Recommended Starting Protocol
This protocol is designed for a small-scale reaction (e.g., 0.5-1.0 mmol) and should be optimized for specific alkene partners and larger scales.
Materials:
-
This compound (1.0 equiv)
-
Alkene (e.g., n-butyl acrylate or styrene) (1.2 - 1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 - 0.05 equiv)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (0.04 - 0.10 equiv)
-
Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃) (2.0 - 3.0 equiv)
-
Anhydrous N,N-dimethylformamide (DMF)
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar and condenser, add this compound (1.0 equiv) and the base (K₂CO₃, 2.5 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Reagent Addition: Under a positive flow of inert gas, add anhydrous DMF, the alkene (1.3 equiv), Pd(OAc)₂ (0.03 equiv), and P(o-tol)₃ (0.06 equiv).
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash it sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired 3-vinyl-6-bromo-5-fluoro-1H-indazole.
Data Summary for Optimization
The following table outlines suggested starting conditions and parameters for optimization. The choice of alkene (electron-withdrawing vs. electron-neutral) can significantly impact the optimal conditions.[18]
| Parameter | Recommended Condition | Optimization Range | Rationale / Comment |
| Catalyst | Pd(OAc)₂ | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | Pd(OAc)₂ is often more active and air-stable. Pd(0) catalysts can be used directly but are more sensitive.[3] |
| Ligand | P(o-tol)₃ | PPh₃, Buchwald ligands | Bulky, electron-rich ligands can accelerate oxidative addition but may hinder other steps. P(o-tol)₃ is a good starting point. |
| Pd:Ligand Ratio | 1:2 | 1:1 to 1:4 | A 1:2 ratio is standard for forming the active L₂Pd(0) species. Excess ligand can stabilize the catalyst but may slow the reaction. |
| Base | K₂CO₃ | Et₃N, DIPEA, NaHCO₃, Cs₂CO₃ | Inorganic bases like K₂CO₃ are often effective and avoid potential N-alkylation of the indazole.[13][14] |
| Solvent | DMF | ACN, Dioxane, DMAc | DMF is a versatile solvent for Heck reactions. Ensure it is anhydrous to prevent side reactions.[15] |
| Temperature | 90 °C | 80 - 120 °C | Start at a moderate temperature. Higher temperatures may be needed for less reactive alkenes but increase the risk of C-Br activation. |
| Concentration | 0.1 M | 0.05 - 0.5 M | Higher concentrations can increase reaction rates but may lead to solubility issues or side reactions. |
Troubleshooting and Field Insights
-
No Reaction / Slow Conversion:
-
Inactive Catalyst: Ensure the palladium precursor and ligand are of high quality. Pre-forming the catalyst by stirring Pd(OAc)₂ and the phosphine ligand in the solvent for 15-20 minutes before adding other reagents can be beneficial.
-
Insufficient Temperature: Gradually increase the reaction temperature in 10 °C increments.
-
Poor Solvent Quality: Use high-purity, anhydrous, and degassed solvents to prevent catalyst deactivation.[13]
-
-
Formation of De-iodinated Byproduct:
-
This is a common side reaction, particularly with electron-deficient substrates.[13] It can arise from a competing reductive pathway.
-
Solution: Using a slightly weaker base (e.g., NaHCO₃ instead of K₂CO₃) or a more sterically hindered ligand might suppress this pathway.
-
-
Low Yield / Complex Mixture:
-
N-H Reactivity: The indazole N-H is acidic and can interact with the base or catalyst. While protection is sometimes used, a carefully chosen inorganic base often makes it unnecessary for Heck couplings.[4][14][19]
-
Side reaction at C-Br: If the reaction is run for too long or at too high a temperature, a second Heck coupling at the C-6 position may occur. Monitor the reaction closely and stop it once the starting material is consumed.
-
Conclusion
The selective Mizoroki-Heck vinylation of this compound at the C-3 position is a highly feasible transformation. Success hinges on leveraging the inherent reactivity difference between the C-I and C-Br bonds. By carefully selecting a suitable palladium catalyst, phosphine ligand, base, and solvent system, and by maintaining control over the reaction temperature, researchers can efficiently synthesize the desired 3-vinylindazole product, preserving the C-6 bromo functionality for further synthetic elaboration. The protocol and optimization guidelines presented here provide a robust starting point for scientists and professionals in drug development.
References
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- Sigman, M. S., et al. (2014). Mechanism, Reactivity, and Selectivity in Palladium-Catalyzed Redox-Relay Heck Arylations of Alkenyl Alcohols. Journal of the American Chemical Society.
- Engle, K. M., & Sigman, M. S. (2016). Controlling Reactivity and Selectivity in the Mizoroki–Heck Reaction: High Throughput Evaluation of 1,5-Diaza-3,7-diphosphacyclooctane Ligands. Journal of the American Chemical Society.
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- RSC Publishing. (n.d.).
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- National Institutes of Health. (2025). Coordination-Accelerated Catalysis in the Heck Reaction using N–H N-Heterocyclic Carbene Pd Complexes.
- Thieme. (n.d.).
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- 17. BJOC - Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib [beilstein-journals.org]
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- 19. Suzuki-Miyaura cross-coupling reactions of unprotected haloimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Synthesis of Kinase Inhibitors Using 6-Bromo-5-fluoro-3-iodo-1H-indazole
Abstract
The 1H-indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its recurring presence in a multitude of FDA-approved and clinical-stage kinase inhibitors.[1][2][3] This guide provides an in-depth exploration of 6-Bromo-5-fluoro-3-iodo-1H-indazole , a highly functionalized and versatile starting material for the synthesis of next-generation kinase inhibitors. We will dissect the strategic importance of each substituent and provide detailed, field-proven protocols for its elaboration into complex, biologically active molecules. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful building block in their discovery programs.
The Strategic Advantage of the this compound Scaffold
The utility of this specific indazole derivative lies in its orthogonal reactivity and the strategic placement of functional groups that influence both synthetic accessibility and final pharmacological properties. Each substituent serves a distinct and critical purpose.
-
The 3-Iodo Position: The carbon-iodine bond is the most reactive site for palladium-catalyzed cross-coupling reactions.[4] This position serves as the primary "handle" for introducing aryl and heteroaryl moieties that are designed to interact with the critical hinge region of the kinase ATP-binding pocket, a fundamental interaction for most kinase inhibitors.[2]
-
The 6-Bromo Position: The carbon-bromine bond is less reactive than the C-I bond under typical palladium-catalyzed conditions. This differential reactivity allows for selective, sequential functionalization. After elaborating the 3-position, the 6-bromo group can be targeted in a subsequent cross-coupling reaction to introduce substituents that explore deeper regions of the ATP pocket or enhance physicochemical properties.
-
The 5-Fluoro Position: The electron-withdrawing fluorine atom significantly influences the electronic properties of the indazole ring. This can modulate the pKa of the indazole N-H, improve metabolic stability by blocking a potential site of oxidation, and increase binding affinity through favorable electrostatic or hydrogen bonding interactions with the target protein.
General Synthetic Workflow
The synthesis of a target kinase inhibitor using this scaffold typically follows a logical, multi-stage pathway. The strategy prioritizes the reaction of the most labile position (C3-I) first, often under the protection of the indazole nitrogen to prevent catalyst inhibition and side reactions.[4]
Synthesis of the Core Intermediate: this compound
The preparation of the title compound is achieved through direct iodination of the commercially available 6-bromo-5-fluoro-1H-indazole. This electrophilic substitution is facilitated by a strong base that deprotonates the indazole, activating the C3 position for attack.
Protocol 1: C3-Iodination
| Reagent | M.W. | Amount | Moles | Equiv. |
| 6-Bromo-5-fluoro-1H-indazole | 215.02 | 5.0 g | 23.25 mmol | 1.0 |
| Potassium Hydroxide (KOH) | 56.11 | 2.61 g | 46.50 mmol | 2.0 |
| Iodine (I₂) | 253.81 | 8.86 g | 34.88 mmol | 1.5 |
| N,N-Dimethylformamide (DMF) | - | 100 mL | - | - |
Step-by-Step Methodology:
-
To a 250 mL round-bottom flask, add 6-bromo-5-fluoro-1H-indazole (1.0 equiv) and anhydrous DMF (100 mL). Stir until all solids are dissolved.
-
Add potassium hydroxide (2.0 equiv) to the solution. The mixture may warm slightly. Stir for 20 minutes at room temperature.
-
In a separate flask, dissolve iodine (1.5 equiv) in a minimal amount of DMF (~20 mL).
-
Slowly add the iodine solution dropwise to the reaction mixture over 30 minutes. The solution will turn dark brown/black.
-
Stir the reaction at room temperature for 3-4 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, pour the reaction mixture into a beaker containing 500 mL of ice water and a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the dark color dissipates.
-
A precipitate will form. Stir the slurry for 30 minutes, then collect the solid by vacuum filtration.
-
Wash the solid cake thoroughly with water (3 x 100 mL) and then with cold diethyl ether (2 x 50 mL).
-
Dry the solid under high vacuum to afford this compound as an off-white to pale yellow solid.
Scientist's Notes:
-
Causality: The use of KOH is critical. It deprotonates the indazole N1-H, forming an indazolide anion. This greatly increases the electron density at the C3 position, making it sufficiently nucleophilic to attack molecular iodine.[5][6]
-
Trustworthiness: The reaction is self-validating through monitoring. The disappearance of the starting material spot and the appearance of a new, less polar product spot on the TLC plate confirms the progress. The crude product should be characterized by ¹H NMR and Mass Spectrometry to confirm its identity before proceeding. Expected [M+H]⁺ for C₇H₃BrFIN₂ is 340.85.
Functionalization via Palladium-Catalyzed Cross-Coupling
With the core intermediate in hand, the next stage involves building molecular complexity through cross-coupling reactions. N-protection is highly recommended to achieve consistent and high yields. A common and robust protecting group is tetrahydropyran (THP), installed using 3,4-dihydro-2H-pyran and an acid catalyst like p-TsOH.[7]
Protocol 2: Suzuki-Miyaura Coupling at the C3-Position
The Suzuki reaction is a robust method for forming C(sp²)-C(sp²) bonds, ideal for attaching (hetero)aryl groups.[8][9]
| Reagent | Role | Moles | Equiv. |
| N-THP-6-bromo-5-fluoro-3-iodo-1H-indazole | Starting Material | 1.0 mmol | 1.0 |
| (Hetero)Aryl Boronic Acid or Ester | Coupling Partner | 1.2-1.5 mmol | 1.2-1.5 |
| Pd(dppf)Cl₂·CH₂Cl₂ | Catalyst | 0.05 mmol | 0.05 |
| Sodium Carbonate (Na₂CO₃) | Base | 3.0 mmol | 3.0 |
| 1,4-Dioxane / Water (4:1) | Solvent | 5 mL | - |
Step-by-Step Methodology:
-
To a microwave vial or Schlenk tube, add the N-protected iodoindazole (1.0 equiv), the desired boronic acid (1.2 equiv), Pd(dppf)Cl₂ catalyst (0.05 equiv), and sodium carbonate (3.0 equiv).
-
Evacuate and backfill the vessel with an inert atmosphere (Argon or Nitrogen) three times.
-
Add the degassed solvent mixture (Dioxane/H₂O, 4:1).
-
Seal the vessel and heat the reaction to 90-110 °C for 2-12 hours, or heat in a microwave reactor at 120 °C for 30-60 minutes.[4]
-
Monitor the reaction by LC-MS. Upon completion, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel to yield the C3-coupled product.
Protocol 3: Sonogashira Coupling at the C3-Position
The Sonogashira coupling is the premier method for installing terminal alkynes, which can act as rigid linkers or pharmacophores.[10][11][12]
| Reagent | Role | Moles | Equiv. |
| N-THP-6-bromo-5-fluoro-3-iodo-1H-indazole | Starting Material | 1.0 mmol | 1.0 |
| Terminal Alkyne | Coupling Partner | 1.2 mmol | 1.2 |
| PdCl₂(PPh₃)₂ | Catalyst | 0.03 mmol | 0.03 |
| Copper(I) Iodide (CuI) | Co-catalyst | 0.06 mmol | 0.06 |
| Triethylamine (TEA) or Diisopropylamine (DIPA) | Base/Solvent | 5 mL | - |
Step-by-Step Methodology:
-
To a dry Schlenk tube, add the N-protected iodoindazole (1.0 equiv), PdCl₂(PPh₃)₂ (0.03 equiv), and CuI (0.06 equiv).
-
Evacuate and backfill the vessel with an inert atmosphere (Argon or Nitrogen) three times.
-
Add anhydrous, degassed TEA or DIPA (5 mL) followed by the terminal alkyne (1.2 equiv).
-
Stir the reaction at room temperature to 50 °C. The reaction is often complete within 1-6 hours.
-
Monitor by TLC or LC-MS. Upon completion, concentrate the mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and filter through a pad of celite to remove catalyst residues and amine salts.
-
Concentrate the filtrate and purify by column chromatography on silica gel.
Troubleshooting Cross-Coupling Reactions
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Insufficiently degassed solvents. 3. Poor quality boronic acid/alkyne. | 1. Use a fresh bottle of catalyst or a different ligand/precatalyst system. 2. Degas solvents thoroughly via sparging with argon for 30 min. 3. Use fresh coupling partner; consider converting boronic acids to more stable pinacol esters.[4] |
| De-iodination Side Product | Competing hydrodehalogenation pathway, often promoted by trace water or certain bases. | Switch to a more sterically hindered phosphine ligand. Ensure anhydrous conditions. A milder base like K₃PO₄ may be beneficial in Suzuki couplings. |
| Alkyne Homocoupling (Glaser) | Presence of oxygen with the Cu(I) co-catalyst in Sonogashira reactions. | Ensure the reaction is rigorously maintained under an inert atmosphere. A copper-free Sonogashira protocol can also be employed if this is a persistent issue.[13] |
Sequential Coupling: Functionalizing the C6-Position
After successful functionalization at the C3 position, the C6-bromo group can be addressed. A second Suzuki-Miyaura coupling is a common and effective strategy. Typically, more forcing conditions (higher temperature, stronger base, or a more active catalyst) may be required to activate the less reactive C-Br bond.
Protocol 4: Sequential Suzuki Coupling at the C6-Position
Step-by-Step Methodology:
-
Using the product from Protocol 2 (C3-functionalized, N-protected intermediate) as the starting material, set up a Suzuki reaction following the general procedure in Protocol 2.
-
A different boronic acid can be used to introduce a second point of diversity.
-
It may be necessary to increase the catalyst loading to 10 mol% and/or increase the reaction temperature to 120-140 °C (if using a microwave reactor) to drive the reaction to completion.
-
Work-up and purification are performed as previously described.
-
The final step is the removal of the N-protecting group (e.g., for THP, treatment with HCl in an alcohol solvent) to yield the final kinase inhibitor.
Conclusion
This compound represents a pre-functionalized, high-potential scaffold for the efficient synthesis of novel kinase inhibitors. Its differentially reactive halogen atoms provide a clear and logical pathway for the sequential introduction of diverse chemical matter. The protocols and strategic insights provided herein offer a robust framework for researchers to accelerate their drug discovery efforts by leveraging this powerful chemical tool.
References
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- Google Patents. (2022). 1H-indazole VEGFR-2 kinase inhibitor and preparation and application thereof. CN114276297A.
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- Sun, C., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. NIH.
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- Razafindrainibe, F., et al. Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. ePrints Soton.
- Sharma, A., et al. (2021). In Silico Studies of Novel Vemurafenib Derivatives as BRAF Kinase Inhibitors. MDPI.
- Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides (Sonogashira coupling). Journal of Organometallic Chemistry.
- Martini, M., et al. (2017). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. NIH.
- BenchChem. (2025). Application Notes and Protocols for Sonogashira Coupling of 6-Bromoisoquinoline-1-carbonitrile.
- El-garf, I. A., et al. (2011). Recent Advances in Sonogashira Reactions. ResearchGate.
- BenchChem. (2025). Technical Support Center: Cross-Coupling Reactions with 3-Iodo-6-methyl-4-nitro-1H-indazole.
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Application Notes & Protocols: The Strategic Use of 6-Bromo-5-fluoro-3-iodo-1H-indazole in Modern Medicinal Chemistry
Introduction: Unveiling a Privileged Scaffold for Targeted Therapies
The 1H-indazole core is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" for its remarkable ability to mimic the purine structure of ATP and interact with the hinge region of numerous protein kinases.[1][2] This inherent bioactivity has rendered indazole derivatives central to the development of targeted therapies, particularly in oncology.[2] Within this esteemed class of heterocycles, 6-Bromo-5-fluoro-3-iodo-1H-indazole emerges as a highly strategic and versatile building block for the synthesis of complex kinase inhibitors and other potential therapeutic agents.
The true value of this intermediate lies in its trifunctional substitution pattern. The three distinct halogen atoms—iodine at C-3, bromine at C-6, and fluorine at C-5—provide medicinal chemists with a powerful toolkit for controlled, sequential, and site-selective molecular elaboration. The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in palladium-catalyzed cross-coupling reactions is the key to this strategic advantage. The C-I bond is significantly more labile and reactive, allowing for its selective functionalization under milder conditions, while the more robust C-Br bond can be addressed in a subsequent step.[3][4] The electron-withdrawing fluorine atom at C-5 further modulates the electronic properties of the indazole ring, influencing both reactivity and the pharmacokinetic profile of the final drug candidate.
These application notes provide an in-depth guide to leveraging the unique chemical attributes of this compound, with a focus on the synthesis of kinase inhibitors through sequential cross-coupling strategies.
Physicochemical Properties
A clear understanding of the starting material's properties is fundamental to successful synthesis.
| Property | Value | Source |
| CAS Number | 1286734-77-7 | [5][6] |
| Molecular Formula | C₇H₃BrFIN₂ | [6] |
| Molecular Weight | 340.92 g/mol | [6] |
| Appearance | Typically an off-white to yellow solid | [7] |
| Classification | Halogenated Indazole Derivative, Organic Building Block | [5][8] |
Core Application: Sequential Suzuki-Miyaura Coupling for Kinase Inhibitor Synthesis
The primary application of this compound is in the construction of 3,6-disubstituted indazole libraries, a common motif in potent kinase inhibitors targeting pathways such as VEGFR, FGFR, and PLK4.[9][10][11] The strategy hinges on a two-step, one-pot or sequential cross-coupling procedure that exploits the differential reactivity of the C-I and C-Br bonds.
Causality Behind the Experimental Strategy
The success of this sequential approach is rooted in the principles of organometallic chemistry. The oxidative addition of the C-X bond to the Pd(0) catalyst is the rate-determining step in the Suzuki-Miyaura catalytic cycle. The bond dissociation energy for C-I is lower than that for C-Br, making the C-3 iodo-substituted position kinetically favored for the initial coupling reaction. This allows for the selective introduction of a desired aryl or heteroaryl group (R¹) at the C-3 position. Subsequently, by modifying the reaction conditions (e.g., increasing temperature, changing the ligand), the less reactive C-6 bromo-substituted position can be coupled with a second, different boronic acid (R²).
This stepwise diversification is critical in drug discovery for rapidly generating a library of analogues for Structure-Activity Relationship (SAR) studies.
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Application Notes & Protocols: 6-Bromo-5-fluoro-3-iodo-1H-indazole in Fragment-Based Drug Design
Introduction: The Strategic Value of Halogenated Indazoles in FBDD
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful alternative to traditional high-throughput screening (HTS) for identifying high-quality lead compounds.[1][2][3] By screening smaller, less complex molecules (fragments), FBDD allows for a more efficient exploration of chemical space and often yields hits with superior ligand efficiency, providing a more rational and atom-efficient starting point for optimization.[4]
Within the vast landscape of fragment libraries, the 1H-indazole core stands out as a privileged scaffold. Its rigid bicyclic structure is a common feature in numerous FDA-approved drugs, including the kinase inhibitors pazopanib and axitinib, highlighting its favorable geometry for interacting with biological targets.[5][6][7]
This application note focuses on a particularly strategic fragment: 6-Bromo-5-fluoro-3-iodo-1H-indazole . This molecule is not merely a scaffold; it is an engineered tool for FBDD. Its dense and varied halogenation provides multiple, chemically distinct vectors for synthetic elaboration, making it an exceptionally versatile starting point for a hit-to-lead campaign.
| Property | Value | Source |
| Molecular Formula | C₇H₃BrFIN₂ | [8] |
| Molecular Weight | 340.92 g/mol | [8] |
| CAS Number | 1286734-77-7 | [8] |
| Appearance | White to off-white solid | [9] |
The power of this fragment lies in the specific roles of its substituents:
-
3-Iodo Group: This is the primary vector for growth. The carbon-iodine bond is highly susceptible to a wide range of metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the rapid and predictable introduction of new chemical matter. Furthermore, the iodine atom itself is a potent halogen bond donor, which can form a key initial interaction with the target protein.
-
6-Bromo Group: Offering a secondary, orthogonal vector for chemical elaboration, the C-Br bond provides differential reactivity compared to the C-I bond. This allows for sequential, site-selective modifications, a crucial advantage in complex optimizations. It too can participate in halogen bonding.
-
5-Fluoro Group: The fluorine atom is a subtle but powerful modulator. It can alter the pKa of the indazole N-H, influence metabolic stability, and form specific hydrogen bonds or favorable dipole interactions within the binding pocket. Critically, its ¹⁹F nucleus provides a handle for highly sensitive NMR-based screening techniques.[10][11]
-
1H-Indazole Core: Provides the rigid framework that orients the reactive handles into defined vectors. The N-H group at the N1 position serves as a key hydrogen bond donor, while the N2 nitrogen acts as an acceptor, anchoring the fragment to the target.
This document provides a comprehensive guide and detailed protocols for leveraging this compound in a complete FBDD workflow, from primary screening to hit-to-lead optimization.
The FBDD Workflow: From Fragment Screening to Lead Optimization
The successful application of this compound follows a structured, multi-stage process. Each stage employs specific biophysical techniques to answer critical questions about the fragment's interaction with the target protein. Because fragments typically bind with weak affinity (in the high micromolar to millimolar range), highly sensitive biophysical methods are required for their detection and characterization.[4][11][12]
Caption: FBDD workflow for this compound.
PART A: Primary Screening Protocols
The goal of this phase is to identify if and how the fragment binds to the target protein. We recommend using at least two orthogonal methods to reduce false positives.
Protocol 1: NMR-Based Screening (Ligand-Observed)
NMR is a powerful method for detecting weak binding events in solution.[13][14] The presence of the fluorine atom in our fragment makes ¹⁹F-NMR a particularly attractive and sensitive option.
A. Saturation Transfer Difference (STD) NMR
-
Principle: This experiment detects binding by transferring magnetic saturation from the protein to a bound ligand. Only ligands that bind will show a signal in the difference spectrum.
-
Methodology:
-
Sample Prep: Prepare two samples in a suitable deuterated buffer (e.g., PBS, pH 7.4).
-
Sample 1 (Reference): 1-2 mM this compound.
-
Sample 2 (Test): 1-2 mM fragment + 10-20 µM target protein.
-
-
Acquisition: Acquire a standard 1D ¹H spectrum for both samples to confirm fragment integrity and solubility.
-
STD Experiment: Record STD-NMR spectra for Sample 2. Use a saturation time of ~2 seconds. The on-resonance saturation frequency should be set to a region where only protein signals appear (e.g., 0 ppm), and the off-resonance frequency to a region devoid of any signals (e.g., -30 ppm).
-
Analysis: Subtract the on-resonance spectrum from the off-resonance spectrum. The appearance of fragment signals in the difference spectrum confirms binding. The relative intensity of the signals can provide information on which protons are closest to the protein surface.
-
B. ¹⁹F-NMR Screening
-
Principle: The chemical shift and relaxation properties of the ¹⁹F nucleus are highly sensitive to its local environment. A change in the ¹⁹F signal upon addition of the protein is a robust indicator of binding.
-
Methodology:
-
Sample Prep:
-
Reference Sample: 50-100 µM of the fragment in buffer.
-
Test Sample: 50-100 µM of the fragment plus 10-50 µM of the target protein.
-
-
Acquisition: Acquire a simple 1D ¹⁹F spectrum for both the reference and test samples.
-
Analysis: Compare the spectra. A chemical shift perturbation (CSP), significant line broadening, or a decrease in signal intensity in the test sample relative to the reference indicates binding.
-
Protocol 2: Surface Plasmon Resonance (SPR) Screening
SPR is a label-free technique that measures binding in real-time, providing kinetic and affinity data.[15][16] It is highly sensitive and ideal for fragment screening.[12][17]
-
Principle: Changes in mass at the surface of a sensor chip, caused by the fragment binding to an immobilized protein, are detected as a change in the refractive index.
-
Methodology:
-
Protein Immobilization: Immobilize the target protein onto a sensor chip (e.g., CM5 chip) via amine coupling to a target density of 8,000-12,000 Response Units (RU). Use a reference flow cell (e.g., deactivated or mock-coupled) to subtract bulk refractive index changes.
-
Fragment Preparation: Prepare a stock solution of this compound in 100% DMSO. Create a dilution series (e.g., 1000 µM to 15 µM) in running buffer. Crucially, ensure the final DMSO concentration is matched across all samples and the running buffer (typically ≤ 2%) to avoid false positives. [15]
-
Screening Run: Inject the fragment dilutions over the target and reference flow cells at a high flow rate (e.g., 30 µL/min) for a defined association time (e.g., 60s), followed by a dissociation phase with running buffer (e.g., 120s).
-
Data Analysis:
-
Double-reference subtract the data (reference flow cell and a buffer-only injection).
-
Analyze the steady-state response versus concentration to determine the dissociation constant (Kᴅ). For fragments, this is often in the 100 µM to 5 mM range.
-
Fit the sensorgrams to a simple 1:1 binding model to obtain kinetic parameters (kₐ, kᴅ) if the data quality allows.
-
-
PART B: Hit Validation and Structural Characterization
A hit from a primary screen must be validated. ITC provides the thermodynamic proof of binding, while X-ray crystallography reveals the precise binding mode, which is essential for the next phase.
Protocol 3: Isothermal Titration Calorimetry (ITC)
ITC is the gold standard for characterizing binding thermodynamics, measuring the heat released or absorbed during a binding event.[18][19]
-
Principle: A solution of the fragment is titrated into a solution of the target protein, and the minute heat changes associated with binding are measured directly.
-
Methodology:
-
Sample Prep: Prepare the protein (e.g., 20-50 µM in the cell) and the fragment (e.g., 0.5-2 mM in the syringe) in the exact same buffer, including matched DMSO concentrations. Dialyze the protein extensively against the final buffer.
-
Titration: Perform the experiment by making a series of small injections (e.g., 2-5 µL) of the fragment solution into the protein solution at a constant temperature (e.g., 25°C).
-
Data Analysis: Integrate the heat-flow peaks to generate a binding isotherm. Fit this curve to a suitable binding model (e.g., one-site) to directly determine the binding affinity (Kᴅ), stoichiometry (n), and enthalpy of binding (ΔH). The entropy (ΔS) can then be calculated.
-
Expert Insight: For very weak fragments, achieving saturation may be difficult due to solubility limits. In such cases, a displacement ITC experiment can be performed.[20] Here, the protein is pre-saturated with the weakly binding fragment, and a known high-affinity ligand is titrated in, displacing the fragment. The resulting thermogram can be used to calculate the affinity of the weaker binder.
-
Protocol 4: X-Ray Crystallography for Co-Structure Determination
This is the most valuable step in FBDD, as it provides a 3D snapshot of the binding mode, revealing the key interactions and guiding all future optimization efforts.[21][22]
-
Principle: A crystal of the target protein is soaked in a solution containing the fragment. The fragment diffuses into the crystal and binds. X-ray diffraction data is then collected to solve the structure of the protein-fragment complex.
-
Methodology:
-
Crystal Preparation: Grow high-quality, robust crystals of the target protein that diffract to a high resolution (<2.5 Å).
-
Soaking: Prepare a soaking solution containing 5-20 mM of this compound in a cryo-protectant solution compatible with the crystals. The DMSO concentration should be kept as high as the crystals can tolerate (e.g., 10-25%). Transfer a protein crystal into this solution and allow it to soak for a period ranging from minutes to hours.
-
Data Collection: Flash-cool the soaked crystal in liquid nitrogen and collect a high-resolution diffraction dataset at a synchrotron source.
-
Structure Solution & Analysis: Process the data and solve the structure using molecular replacement with the apo-protein structure. Carefully analyze the resulting electron density maps (e.g., using PanDDA for low-occupancy binders) to unambiguously identify the bound fragment.[21] The solved structure will reveal the orientation of the fragment and the vectors for optimization (C3-Iodo and C6-Bromo).
-
PART C: Protocol for Hit-to-Lead Optimization
With the co-crystal structure in hand, the goal is to rationally design and synthesize new analogs with improved potency. The chemical handles on this compound are ideal for the "fragment growing" strategy.[23][24]
Caption: Iterative cycle of structure-based hit-to-lead optimization.
Protocol 5: Structure-Guided Fragment Elaboration via Suzuki Coupling
-
Principle: Based on the co-crystal structure, a chemical moiety is designed to occupy an adjacent pocket and form favorable interactions. This moiety (as a boronic acid or ester) is then coupled to the fragment at the 3-iodo position.
-
Hypothetical SAR Table:
| Compound | R Group at C3 | Kᴅ (µM, via SPR) | Ligand Efficiency (LE) | Comments |
| Parent Fragment | -I | 550 | 0.32 | Initial Hit |
| Analog 1a | -Phenyl | 210 | 0.31 | Modest improvement |
| Analog 1b | -4-pyridyl | 85 | 0.35 | H-bond to Asp104 |
| Analog 1c | -3-methoxyphenyl | 40 | 0.36 | Fills hydrophobic pocket |
| Analog 1d | -3-hydroxyphenyl | 12 | 0.39 | H-bond to backbone CO |
-
General Synthetic Procedure (Suzuki Coupling):
-
Reaction Setup: To a degassed mixture of this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and a suitable base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq) in a solvent mixture (e.g., Dioxane/Water 4:1), add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).
-
Reaction Execution: Heat the mixture under an inert atmosphere (N₂ or Ar) at 80-100°C for 2-12 hours, monitoring by TLC or LC-MS.
-
Workup & Purification: Upon completion, cool the reaction, dilute with an organic solvent (e.g., EtOAc), and wash with water and brine. Dry the organic layer, concentrate, and purify the crude product by column chromatography to yield the desired analog.
-
Characterization: Confirm the structure and purity of the final compound using ¹H-NMR, ¹³C-NMR, ¹⁹F-NMR, and HRMS.
-
-
Iterative Process: Each newly synthesized analog is then re-assayed using SPR or ITC to quantify its binding affinity. Promising compounds (e.g., Analog 1d) are selected for co-crystallization to confirm the designed binding mode and guide the next round of synthesis.[25][26] This iterative cycle of design, synthesis, and testing is the core of the hit-to-lead optimization phase.
Conclusion
This compound is a highly valuable and versatile tool for fragment-based drug discovery. Its pre-installed, orthogonally reactive halogen substituents provide clear and logical vectors for synthetic elaboration, while its indazole core acts as a robust anchor. The protocols outlined in this document provide a comprehensive framework for researchers to effectively utilize this fragment in a structure-guided drug discovery campaign, accelerating the journey from a millimolar fragment hit to a potent, optimized lead compound.
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- Emerging Role of Surface Plasmon Resonance in Fragment-Based Drug Discovery | Request PDF - ResearchG
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- Isothermal Titration Calorimetry (ITC)
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- Crystallographic Fragment Screening | Springer N
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- Application of Fragment-Based Drug Discovery to Vers
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- Hit-to-lead optimization of GyrB inhibitors. (A) Indazole (5), a...
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Application Notes and Protocols for the Selective Sonogashira Coupling of 6-Bromo-5-fluoro-3-iodo-1H-indazole
Introduction: The Strategic Importance of C-C Bond Formation in Drug Discovery
The Sonogashira coupling, a palladium and copper co-catalyzed cross-coupling reaction, stands as a cornerstone in modern organic synthesis for the formation of carbon-carbon bonds.[1][2][3] This reaction's ability to unite terminal alkynes with aryl or vinyl halides under generally mild conditions has made it an invaluable tool in the synthesis of complex molecules, particularly in the pharmaceutical industry.[1][4][5] The indazole scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including potent kinase inhibitors for cancer therapy.[6][7][8] The ability to selectively functionalize the indazole core, especially at the C-3 position, is a critical step in the development of novel drug candidates.[6]
This document provides a comprehensive guide to the Sonogashira coupling of 6-Bromo-5-fluoro-3-iodo-1H-indazole. The presence of multiple halogen substituents on the indazole ring presents a unique challenge and opportunity for selective functionalization. The significantly higher reactivity of the carbon-iodine bond compared to the carbon-bromine bond in Sonogashira couplings allows for a highly chemoselective reaction at the C-3 position, leaving the C-6 bromine available for subsequent orthogonal cross-coupling reactions.[1][9] This guide will delve into the mechanistic underpinnings of this selectivity, provide a detailed experimental protocol, and offer insights into reaction optimization and troubleshooting.
Mechanistic Rationale: Achieving Chemoselectivity
The Sonogashira coupling proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[2][9]
-
Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide. The rate of this step is highly dependent on the nature of the halogen, following the general trend: I > Br > Cl > F.[1][9] This difference in reactivity is the key to the selective coupling at the C-3 iodo position of this compound.
-
Copper Cycle: Concurrently, the terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper acetylide intermediate.[2]
-
Transmetalation and Reductive Elimination: The copper acetylide then transmetalates to the palladium complex, followed by reductive elimination to yield the final alkynylated product and regenerate the Pd(0) catalyst.[3][9]
Due to the much faster rate of oxidative addition of the C-I bond to the palladium catalyst compared to the C-Br bond, the Sonogashira coupling can be performed under conditions that exclusively favor reaction at the 3-position of the indazole ring.[10]
Experimental Workflow Diagram
Caption: Experimental workflow for the selective Sonogashira coupling.
Detailed Experimental Protocol
This protocol describes a general procedure for the selective Sonogashira coupling of this compound with a terminal alkyne. Note that the N-H of the indazole may interfere with the reaction; N-protection (e.g., with a tosyl or BOC group) might be necessary for optimal results, though the reaction can sometimes proceed without it.[11]
Materials:
-
This compound
-
Terminal alkyne (1.1 - 1.5 equivalents)
-
PdCl₂(PPh₃)₂ (Bis(triphenylphosphine)palladium(II) chloride) (1-5 mol%)
-
CuI (Copper(I) iodide) (2-10 mol%)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2-4 equivalents)
-
Anhydrous, degassed solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF))
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware (Schlenk flask, etc.)
-
Magnetic stirrer and heating plate
-
Thin Layer Chromatography (TLC) plates and developing system
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), PdCl₂(PPh₃)₂ (e.g., 3 mol%), and CuI (e.g., 6 mol%).
-
Evacuate and backfill the flask with inert gas three times.
-
-
Reagent Addition:
-
Add anhydrous, degassed solvent (e.g., THF, approximately 0.1-0.2 M concentration relative to the indazole).
-
Add the base (e.g., Et₃N, 3.0 eq) via syringe.
-
Finally, add the terminal alkyne (1.2 eq) via syringe.
-
-
Reaction:
-
Stir the reaction mixture at room temperature. Gentle heating (e.g., 40-50 °C) may be required for less reactive alkynes.
-
Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed (typically 2-24 hours).
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove the catalyst residues, washing the pad with additional ethyl acetate.
-
Wash the filtrate with saturated aqueous ammonium chloride solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-alkynyl-6-bromo-5-fluoro-1H-indazole.
-
Quantitative Data Summary
| Parameter | Recommended Range | Rationale |
| Substrate | This compound | Polyhalogenated substrate allowing for selective coupling. |
| Terminal Alkyne | 1.1 - 1.5 equivalents | A slight excess ensures complete consumption of the limiting indazole. |
| Palladium Catalyst | 1 - 5 mol% | Catalyzes the oxidative addition and reductive elimination steps. |
| Copper(I) Co-catalyst | 2 - 10 mol% | Facilitates the formation of the copper acetylide intermediate. |
| Base | 2 - 4 equivalents | Neutralizes the HI byproduct and aids in the deprotonation of the alkyne. |
| Solvent | Anhydrous, degassed THF or DMF | Aprotic solvents are generally used to avoid quenching of reactive intermediates.[12] |
| Temperature | Room Temperature to 50 °C | Mild conditions are typically sufficient, preserving sensitive functional groups.[1] |
| Reaction Time | 2 - 24 hours | Dependent on the reactivity of the specific alkyne and reaction temperature. |
Troubleshooting and Key Considerations
-
Low or No Reactivity:
-
Ensure all reagents and solvents are anhydrous and the reaction is performed under a strictly inert atmosphere.
-
Consider gentle heating to facilitate the reaction.
-
The N-H of the indazole might be interfering; consider N-protection if issues persist.[11]
-
-
Formation of Side Products:
-
Glaser coupling, the homocoupling of the terminal alkyne, can be a significant side reaction, often promoted by the presence of oxygen.[13] Thoroughly degassing the solvent and maintaining an inert atmosphere can minimize this.
-
Copper-free Sonogashira protocols can be employed to completely avoid Glaser homocoupling.[1][13][14]
-
-
Purification Challenges:
-
The product's polarity will depend on the nature of the coupled alkyne. A careful selection of the column chromatography eluent system is crucial for effective separation.
-
Conclusion
The selective Sonogashira coupling of this compound at the C-3 position is a robust and highly valuable transformation in the synthesis of novel indazole-based compounds for drug discovery. By leveraging the inherent reactivity differences between the carbon-iodine and carbon-bromine bonds, a wide variety of alkynyl moieties can be introduced with high chemoselectivity. The protocol and insights provided herein offer a solid foundation for researchers to successfully implement this powerful synthetic tool in their research endeavors.
References
- Wikipedia. Sonogashira coupling. [Link]
- Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
- Vedantu. (n.d.).
- SynArchive. (n.d.). Sonogashira coupling. [Link]
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
- MDPI. (2020).
- ResearchGate. (2025).
- ResearchGate. (n.d.). Influence of base on the Sonogashira coupling reactiona. [Link]
- Royal Society of Chemistry. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. [Link]
- ACS Publications. (n.d.). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. [Link]
- ResearchGate. (2025). Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines. [Link]
- Semantic Scholar. (2024).
- ResearchGate. (2025). Effects of solvent, base, and temperature in the optimisation of a new catalytic system for sonogashira cross-coupling using NCP pincer palladacycle. [Link]
- SYNFORM. (n.d.). Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series. [Link]
- NROChemistry. (n.d.). Sonogashira Coupling. [Link]
- PubMed. (2022).
- IntechOpen. (n.d.). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. [Link]
- ResearchGate. (2025). Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series. [Link]
- KAUST Repository. (n.d.). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. [Link]
- The Reaction Monitor. (2008). Copper-free Sonogashira coupling. [Link]
- ResearchGate. (n.d.).
- Royal Society of Chemistry. (n.d.). The palladium-catalysed copper-free Sonogashira coupling of isoindoline nitroxides: a convenient route to robust profluorescent carbon–carbon frameworks. [Link]
- PubMed Central. (n.d.). Site‐Selective Suzuki–Miyaura and Sonogashira Cross Coupling Reactions of the Bis(triflate) of 2,4′‐Bis(hydroxy)diphenyl Sulfone. [Link]
- PubMed Central. (n.d.). Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells. [Link]
- Royal Society of Chemistry. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. [Link]
- PubMed Central. (2018).
- ACS Publications. (n.d.). Ni-Catalyzed Sonogashira Coupling of Nonactivated Alkyl Halides: Orthogonal Functionalization of Alkyl Iodides, Bromides, and Chlorides. [Link]
- ResearchGate. (2011). Recent Advances in Sonogashira Reactions. [Link]
- National Institutes of Health. (2021).
- ACS Publications. (2024). Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides. [Link]
- Bangladesh Journals Online. (2025).
- PubMed Central. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. [Link]
- ResearchGate. (n.d.).
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Application Notes and Protocols for the Selective Buchwald-Hartwig Amination of 6-Bromo-5-fluoro-3-iodo-1H-indazole
Introduction: Navigating Chemoselectivity in the Functionalization of Privileged Scaffolds
The indazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. The ability to precisely functionalize this privileged scaffold is paramount in drug discovery and development. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, stands as a powerful and versatile tool for the formation of carbon-nitrogen (C-N) bonds.[1][2] This reaction has revolutionized the synthesis of arylamines, offering a broad substrate scope and functional group tolerance that surpasses traditional methods.[1][3]
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the selective Buchwald-Hartwig amination of 6-Bromo-5-fluoro-3-iodo-1H-indazole. This di-halogenated substrate presents a compelling challenge and opportunity: the differential reactivity of the aryl iodide and aryl bromide moieties allows for a stepwise and site-selective introduction of amine nucleophiles. Mastering this selectivity is key to building molecular complexity and accessing novel chemical space.
We will delve into the mechanistic underpinnings that govern this selectivity, provide detailed, field-proven protocols for achieving amination at either the C3 (iodo) or C6 (bromo) position, and offer insights into the critical experimental parameters that ensure success.
The Principle of Chemoselectivity: Exploiting the Reactivity of Aryl Halides
The cornerstone of achieving selective amination on this compound lies in the inherent differences in the reactivity of the carbon-halogen bonds in the oxidative addition step of the palladium catalytic cycle.[4][5][6] This step is often the rate-determining step of the reaction.[6][7] The generally accepted order of reactivity for aryl halides in palladium-catalyzed cross-coupling reactions is:
This trend is primarily attributed to the bond dissociation energies of the carbon-halogen bonds, with the C-I bond being the weakest and therefore the most susceptible to cleavage by the palladium(0) catalyst.[6][8] By carefully controlling the reaction conditions—particularly temperature and reaction time—it is possible to selectively activate the more labile C-I bond while leaving the C-Br bond intact.
Visualizing the Catalytic Cycle
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, amine coordination and deprotonation, and reductive elimination.
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.
Experimental Protocols: A Stepwise Approach to Selective Amination
The following protocols are designed as a robust starting point. Optimization for specific amine nucleophiles may be required. All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques.
Protocol 1: Selective Amination at the C3-Iodo Position
This protocol leverages the higher reactivity of the C-I bond to achieve selective amination at the C3 position. Milder reaction conditions are employed to minimize competing amination at the C6-bromo position.
Materials and Reagents:
| Reagent | Supplier | Purity | Notes |
| This compound | Commercial Source | >98% | |
| Amine (Primary or Secondary) | Commercial Source | >98% | |
| Pd₂(dba)₃ | Commercial Source | >97% | Tris(dibenzylideneacetone)dipalladium(0) |
| Xantphos | Commercial Source | >98% | 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene |
| Sodium tert-butoxide (NaOt-Bu) | Commercial Source | >97% | Strong, non-nucleophilic base |
| Anhydrous Toluene or 1,4-Dioxane | Commercial Source | >99.8% | Degassed prior to use |
Step-by-Step Procedure:
-
Reaction Setup: To a dry Schlenk tube or reaction vial, add this compound (1.0 equiv.), Pd₂(dba)₃ (2.5 mol%), and Xantphos (5.0 mol%).
-
Inert Atmosphere: Seal the vessel, evacuate, and backfill with argon or nitrogen. Repeat this cycle three times.
-
Addition of Base and Solvent: Under a positive pressure of inert gas, add sodium tert-butoxide (1.5 equiv.). Add anhydrous, degassed toluene or 1,4-dioxane (to achieve a substrate concentration of 0.1-0.2 M).
-
Addition of Amine: Add the desired amine (1.2 equiv.).
-
Reaction: Place the sealed reaction vessel in a preheated oil bath at 80-90 °C.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 2-8 hours).
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the 3-amino-6-bromo-5-fluoro-1H-indazole derivative.
Protocol 2: Amination at the C6-Bromo Position of 3-Amino-6-bromo-5-fluoro-1H-indazole
This protocol is designed for the subsequent amination of the C6-bromo position of the product obtained from Protocol 1. More forcing conditions are generally required to activate the less reactive C-Br bond.
Materials and Reagents:
| Reagent | Supplier | Purity | Notes |
| 3-Amino-6-bromo-5-fluoro-1H-indazole | Synthesized | >95% | Product from Protocol 1 |
| Amine (Primary or Secondary) | Commercial Source | >98% | Can be the same or different from Protocol 1 |
| Pd(OAc)₂ | Commercial Source | >98% | Palladium(II) acetate |
| RuPhos | Commercial Source | >98% | 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl |
| Cesium Carbonate (Cs₂CO₃) | Commercial Source | >99% | A milder base suitable for some substrates |
| Anhydrous 1,4-Dioxane or t-Amyl alcohol | Commercial Source | >99.8% | Degassed prior to use |
Step-by-Step Procedure:
-
Reaction Setup: To a dry Schlenk tube or reaction vial, add 3-amino-6-bromo-5-fluoro-1H-indazole (1.0 equiv.), Pd(OAc)₂ (3.0 mol%), and RuPhos (6.0 mol%).
-
Inert Atmosphere: Seal the vessel, evacuate, and backfill with argon or nitrogen. Repeat this cycle three times.
-
Addition of Base and Solvent: Under a positive pressure of inert gas, add cesium carbonate (2.0 equiv.). Add anhydrous, degassed 1,4-dioxane or t-amyl alcohol (to achieve a substrate concentration of 0.1-0.2 M).
-
Addition of Amine: Add the desired amine (1.5 equiv.).
-
Reaction: Place the sealed reaction vessel in a preheated oil bath at 100-120 °C.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the 3,6-diamino-5-fluoro-1H-indazole derivative.
Rationale for Experimental Choices
| Parameter | Choice for C3-Iodo Amination | Rationale | Choice for C6-Bromo Amination | Rationale |
| Catalyst | Pd₂(dba)₃ | A reliable Pd(0) source that is readily available and effective for a wide range of substrates. | Pd(OAc)₂ | A common Pd(II) precatalyst that is reduced in situ to the active Pd(0) species.[2] |
| Ligand | Xantphos | A bulky, electron-rich bisphosphine ligand with a wide bite angle, known to promote reductive elimination and prevent β-hydride elimination.[9] | RuPhos | A highly active biarylphosphine ligand particularly effective for the amination of less reactive aryl chlorides and bromides.[2] |
| Base | NaOt-Bu | A strong base that facilitates the deprotonation of the amine, which is often crucial for the catalytic cycle to proceed efficiently.[4] | Cs₂CO₃ | A milder base that can be advantageous when dealing with base-sensitive functional groups on the amine or the indazole core.[4][10] |
| Solvent | Toluene or 1,4-Dioxane | Aprotic solvents that are commonly used in Buchwald-Hartwig aminations and have good solvating properties for the reagents. | 1,4-Dioxane or t-Amyl alcohol | Higher boiling point solvents that allow for the more forcing conditions required for the amination of the aryl bromide. |
| Temperature | 80-90 °C | Sufficient to promote the oxidative addition at the C-I bond while minimizing reactivity at the C-Br bond. | 100-120 °C | Higher temperatures are necessary to overcome the higher activation energy for the oxidative addition at the C-Br bond. |
Workflow for Sequential Amination
The sequential nature of the amination can be visualized as a logical workflow, enabling the synthesis of unsymmetrically substituted indazoles.
Caption: Workflow for the sequential Buchwald-Hartwig amination.
Troubleshooting and Key Considerations
-
Low Yield or No Reaction:
-
Ensure all reagents and solvents are anhydrous and the reaction is performed under a strictly inert atmosphere. Oxygen can deactivate the palladium catalyst.
-
Increase the catalyst and/or ligand loading.
-
For the C6-bromo amination, a stronger base such as LHMDS may be required for less nucleophilic amines.[2]
-
-
Lack of Selectivity (Di-amination in Protocol 1):
-
Lower the reaction temperature and shorten the reaction time.
-
Use a less active catalyst/ligand system.
-
-
Side Reactions:
-
Hydrodehalogenation (replacement of the halogen with hydrogen) can sometimes be a competing side reaction. This can be minimized by ensuring an efficient coupling reaction.
-
The N-H of the indazole can potentially undergo arylation. While less common with these catalyst systems, protection of the N-H with a suitable protecting group (e.g., SEM, Boc) may be necessary for certain applications.
-
Conclusion
The selective Buchwald-Hartwig amination of this compound is a powerful strategy for the synthesis of functionalized indazole derivatives. By understanding the principles of chemoselectivity and carefully controlling the reaction parameters, researchers can achieve site-selective C-N bond formation, opening avenues for the creation of diverse molecular libraries for drug discovery and development. The protocols and insights provided herein serve as a comprehensive guide to successfully navigate this important transformation.
References
- Wikipedia.
- Chemistry LibreTexts.
- Singleton, D. A., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects.
- NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]
- PubMed.
- J&K Scientific LLC. Buchwald-Hartwig Cross-Coupling. [Link]
- Royal Society of Chemistry. Palladium- and Copper-catalysed C–N Cross-coupling in Drug Discovery. [Link]
- Beilstein Journals. Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. [Link]
- Royal Society of Chemistry. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions.
- Organic Chemistry Portal. Palladium-Catalyzed Cross-Coupling Reaction of Organoindiums with Aryl Halides in Aqueous Media. [Link]
- PubMed Central.
- ResearchGate. Palladium-Catalyzed Oxidative Direct C3- and C7-Alkenylations of Indazoles: Application to the Synthesis of Gamendazole. [Link]
- Semantics Scholar. Ligand-controlled regioselectivity in palladium-catalyzed cross coupling reactions. [Link]
- ACS Publications. Palladium-Catalyzed Carbonylative Cross-Coupling Reaction of Arylboronic Acids with Aryl Electrophiles: Synthesis of Biaryl Ketones. The Journal of Organic Chemistry. [Link]
- University of Groningen.
- ACS GCI Pharmaceutical Roundtable.
- ResearchGate. Direct Access to 3-Aminoindazoles by Buchwald-Hartwig C-N Coupling Reaction. [Link]
- DSpace@MIT. Palladium-catalyzed C-N cross-coupling reactions toward the synthesis of drug-like molecules. [Link]
- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
- NIH National Library of Medicine.
- PubMed. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. [Link]
- ACS Publications. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. [Link]
- ChemRxiv.
- ResearchGate. Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. [Link]
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large-scale synthesis of 6-Bromo-5-fluoro-3-iodo-1H-indazole derivatives.
An Application Note for the Large-Scale Synthesis of 6-Bromo-5-fluoro-3-iodo-1H-indazole Derivatives
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive guide for the large-scale synthesis of this compound, a critical building block for various therapeutic agents, particularly in the domain of kinase inhibitors. The synthetic strategy is designed for scalability and robustness, proceeding through a two-step sequence: the formation of the 6-bromo-5-fluoro-1H-indazole core via a Sandmeyer-type diazotization and cyclization, followed by a regioselective iodination at the C3 position. This note details the underlying chemical principles, provides step-by-step protocols suitable for kilogram-scale production, and offers expert insights into process control, safety, and troubleshooting to ensure a reliable and efficient synthesis.
Introduction: Significance of Halogenated Indazoles
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Specifically, poly-halogenated indazoles serve as versatile intermediates, enabling rapid diversification through modern cross-coupling reactions. The title compound, this compound, possesses three distinct halogen atoms, each offering a unique handle for subsequent chemical modifications (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig couplings). The bromine at C6 and iodine at C3 provide orthogonal reactivity for sequential couplings, a highly desirable feature in the synthesis of complex drug molecules.[2] This application note addresses the growing demand for a scalable and reproducible synthesis of this key intermediate for researchers and professionals in pharmaceutical development.
Overall Synthetic Strategy
The selected synthetic route is a two-stage process optimized for large-scale manufacturing. It avoids costly purification steps like column chromatography where possible, prioritizing crystallization and precipitation.
Stage 1: Synthesis of the indazole core (6-Bromo-5-fluoro-1H-indazole) from the commercially available 4-bromo-5-fluoro-2-methylaniline. This proceeds via a classical diazotization of the aniline followed by an intramolecular cyclization. This method is a variation of the Sandmeyer reaction and is well-suited for large-scale operations.[3][4][5]
Stage 2: Regioselective iodination of the indazole core at the C3 position. The C3 position of the 1H-indazole ring is electronically activated and sterically accessible, allowing for highly selective electrophilic substitution.[6] The use of molecular iodine in the presence of a strong base provides a high-yielding and clean conversion.[2]
The complete workflow is illustrated below.
Caption: Overall workflow for the synthesis of this compound.
Detailed Experimental Protocols
Stage 1: Large-Scale Synthesis of 6-Bromo-5-fluoro-1H-indazole
Principle and Mechanistic Insight: This reaction is a cornerstone of indazole synthesis. The aniline is first converted to a diazonium salt using a nitrosating agent (generated from sodium nitrite and acid).[7] Unlike a typical Sandmeyer reaction where an external nucleophile is added, here the neighboring methyl group participates in an intramolecular cyclization, followed by elimination to form the stable aromatic indazole ring. Acetic acid serves as both a solvent and the proton source. Careful temperature control during diazotization is critical on a large scale to prevent decomposition of the unstable diazonium salt and ensure safety.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Rationale/Comments |
| 4-Bromo-5-fluoro-2-methylaniline | 204.04 | 1.00 kg | 4.90 | Starting Material |
| Acetic Acid | 60.05 | 8.0 L | - | Solvent and proton source |
| Sodium Nitrite (NaNO₂) | 69.00 | 372 g | 5.39 | Nitrosating agent precursor |
| Water | 18.02 | 1.0 L | - | For NaNO₂ solution |
| Sodium Hydroxide (50% aq.) | 40.00 | As needed | - | For neutralization/workup |
| Heptane | 100.21 | 5.0 L | - | For slurry/purification |
Step-by-Step Protocol:
-
Reaction Setup: To a 20 L jacketed glass reactor equipped with a mechanical stirrer, thermocouple, and addition funnel, charge 4-bromo-5-fluoro-2-methylaniline (1.00 kg, 4.90 mol) and acetic acid (8.0 L). Stir the mixture to form a solution/slurry.
-
Cooling: Cool the reactor contents to 0-5 °C using a circulating chiller.
-
Diazotization: In a separate vessel, dissolve sodium nitrite (372 g, 5.39 mol) in water (1.0 L). Add this solution dropwise to the reactor via the addition funnel over 2-3 hours, ensuring the internal temperature does not exceed 10 °C.
-
Expert Insight: This is a highly exothermic step. Slow addition and efficient cooling are paramount for safety and to prevent side reactions. Off-gassing (N₂) is expected.
-
-
Reaction & Cyclization: Once the addition is complete, maintain the reaction mixture at 5-10 °C for an additional 1 hour. Then, slowly warm the reactor to room temperature (20-25 °C) and stir for 12-16 hours to allow for complete cyclization.
-
In-Process Control (IPC): Monitor the reaction by TLC or HPLC to confirm the consumption of the starting aniline. (Eluent: 4:1 Heptane/Ethyl Acetate).
-
Work-up & Neutralization: Once the reaction is complete, carefully transfer the mixture to a larger vessel containing 20 L of cold water. A precipitate will form. Slowly add 50% aqueous sodium hydroxide solution to neutralize the acetic acid and adjust the pH to ~7-8. Monitor the temperature during neutralization.
-
Isolation: Filter the resulting solid precipitate using a Nutsche filter. Wash the filter cake thoroughly with deionized water (3 x 4 L) until the filtrate is neutral.
-
Purification: Transfer the wet cake back to a clean reactor. Add heptane (5.0 L) and stir the slurry for 1 hour at room temperature. This helps remove non-polar impurities.
-
Drying: Filter the solid again and dry it in a vacuum oven at 50-60 °C to a constant weight.
-
Yield & Characterization: Expected yield: 85-92%. The product, 6-bromo-5-fluoro-1H-indazole, should be obtained as an off-white to light brown solid. Characterize by ¹H NMR, ¹³C NMR, and LC-MS.
Stage 2: Regioselective C3-Iodination
Principle and Mechanistic Insight: This reaction is a classic electrophilic aromatic substitution. The strong base (KOH) deprotonates the indazole N1-H, forming the indazole anion. This greatly enhances the electron density of the heterocyclic ring, making it highly nucleophilic. The C3 position is the most electronically favorable site for electrophilic attack.[6] Molecular iodine (I₂) then acts as the electrophile, leading to the clean formation of the C-I bond.[2] DMF is an excellent solvent for this transformation due to its polar aprotic nature and high boiling point.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Rationale/Comments |
| 6-Bromo-5-fluoro-1H-indazole | 215.02 | 1.00 kg | 4.65 | Starting Material from Stage 1 |
| Potassium Hydroxide (KOH) | 56.11 | 522 g | 9.30 | Base for deprotonation |
| Iodine (I₂) | 253.81 | 1.41 kg | 5.57 | Iodinating agent |
| N,N-Dimethylformamide (DMF) | 73.09 | 7.0 L | - | Solvent |
| Sodium Thiosulfate (Na₂S₂O₃) | 158.11 | As needed | - | For quenching excess iodine |
| Water | 18.02 | 30 L | - | For precipitation/workup |
Step-by-Step Protocol:
-
Reaction Setup: To a 20 L jacketed glass reactor, charge 6-bromo-5-fluoro-1H-indazole (1.00 kg, 4.65 mol), potassium hydroxide (522 g, 9.30 mol), and DMF (7.0 L).
-
Iodine Addition: Stir the mixture at room temperature (20-25 °C). In a separate container, dissolve iodine (1.41 kg, 5.57 mol) in DMF (3.0 L). Add this iodine solution to the reactor dropwise over 1-2 hours. The internal temperature may rise slightly; maintain below 40 °C.
-
Reaction: Stir the mixture at room temperature for 3-5 hours after the addition is complete.
-
In-Process Control (IPC): Monitor the reaction by HPLC until the starting material is consumed (<1%).
-
Precipitation: Once complete, transfer the reaction mixture into a larger vessel containing 30 L of cold water with vigorous stirring. A solid product will precipitate out.
-
Quenching: Add a 10% aqueous solution of sodium thiosulfate portion-wise until the dark color of excess iodine has disappeared and the slurry becomes a consistent off-white or pale yellow.
-
Isolation: Filter the solid product. Wash the cake extensively with water (3 x 5 L) to remove residual DMF and salts.
-
Drying: Dry the product in a vacuum oven at 50-60 °C to a constant weight.
-
Yield & Characterization: Expected yield: 90-97%. The final product, this compound, is typically a stable solid.
Product Characterization
The final product should be characterized using standard analytical techniques to confirm its identity and purity.
| Analysis | Expected Results for this compound |
| Appearance | Off-white to pale yellow solid |
| ¹H NMR (400 MHz, DMSO-d₆) | δ ~13.5 (s, 1H, NH), ~7.8 (d, 1H), ~7.6 (d, 1H) |
| LC-MS | M-H⁻ peak at m/z ≈ 339.8 |
| Purity (HPLC) | >98% |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Stage 1: Low Yield | Incomplete diazotization due to poor quality NaNO₂ or temperature being too high. | Ensure NaNO₂ is fresh and dry. Maintain strict temperature control (<10 °C) during addition. |
| Stage 1: Impure Product | Side reactions during cyclization. Inefficient washing. | Allow reaction to proceed for the full 12-16 hours. Ensure thorough washing and perform the heptane slurry. |
| Stage 2: Incomplete Iodination | Insufficient base or iodine. Presence of water in DMF. | Use freshly opened, anhydrous DMF. Ensure at least 2.0 equivalents of KOH are used. |
| Stage 2: Dark Product | Residual iodine trapped in the product. | Ensure complete quenching with sodium thiosulfate. Wash the filter cake thoroughly with water. |
References
- Zhang, C., Wei, T., Yu, Z., Ding, Y., Su, W., & Xie, Y. (2023). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. Organic & Biomolecular Chemistry, 21(1), 1-5. [Link]
- CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
- Li, W., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Bioorganic & Medicinal Chemistry, 38, 116142. [Link]
- Giraud, F., Anizon, F., & Moreau, P. (2019). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Arkivoc, 2019(i), 98-145. [Link]
- Wikipedia. (n.d.). Sandmeyer reaction. [Link]
- Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018). Master Organic Chemistry. [Link]
- Zheng, Y., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(16), 4945. [Link]
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- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Application Note: A Strategic Guide to Developing Structure-Activity Relationships (SAR) with 6-Bromo-5-fluoro-3-iodo-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its prevalence in a multitude of biologically active compounds.[1][2] Its derivatives have demonstrated a wide array of pharmacological activities, including antitumor, anti-inflammatory, and anti-HIV properties.[1][2][3] The strategic functionalization of the indazole core is a critical step in modern drug discovery, enabling the fine-tuning of a compound's properties to achieve desired potency, selectivity, and pharmacokinetic profiles.[4]
This guide provides a detailed framework for developing structure-activity relationships (SAR) using a highly versatile starting block: 6-Bromo-5-fluoro-3-iodo-1H-indazole . This tri-halogenated scaffold offers multiple, orthogonally reactive sites, allowing for a systematic and efficient exploration of chemical space. We will detail a strategic, multi-part approach to diversification, provide field-tested experimental protocols for key transformations, and explain the chemical rationale behind each step to empower researchers in their quest for novel therapeutic agents.
Understanding the Starting Scaffold: this compound
The power of this scaffold lies in the differential reactivity of its three halogen substituents and the nucleophilic N-H group. Understanding these properties is paramount to designing a logical SAR campaign.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₇H₃BrFIN₂ | [5] |
| Molecular Weight | 340.92 g/mol | [5] |
| Appearance | Solid | [6] |
| Storage | 2-8°C, sealed in dry, dark place | [7] |
Reactivity Profile: A Hierarchy of Functionalization
The key to a successful SAR strategy with this molecule is to exploit the differences in carbon-halogen bond strengths. The generally accepted reactivity trend for palladium-catalyzed cross-coupling reactions is C–I > C–Br >> C–Cl > C–F.[8][9] This inherent hierarchy allows for selective, stepwise functionalization.
-
C3-Iodo Group: The Carbon-Iodine bond is the weakest and most reactive site. This position is ideal for initial library generation using a broad range of cross-coupling reactions under mild conditions.[9]
-
C6-Bromo Group: The Carbon-Bromine bond is more stable than the C-I bond and requires more forcing conditions or specialized catalyst systems to react.[8] This allows for secondary diversification of promising hits identified from the initial C3-modifications.
-
C5-Fluoro Group: The Carbon-Fluorine bond is the strongest and is generally inert to cross-coupling conditions. The high electronegativity of fluorine significantly influences the electronic properties of the indazole ring, affecting acidity (pKa), lipophilicity, and metabolic stability.[10][11] It can also participate in crucial hydrogen bonding interactions with target proteins, enhancing binding affinity.[12]
-
N1-Hydrido Group: The indazole nitrogen is nucleophilic and can be readily alkylated or arylated, providing another vector to explore SAR and modulate physicochemical properties like solubility and cell permeability.[13][14]
Strategic Approach to SAR Development
A logical, tiered approach is the most efficient way to explore the chemical space around the scaffold. This strategy prioritizes broad diversification first, followed by focused optimization of the most promising hits.
Part 1: Primary Diversification at the C3-Position (Iodo)
Objective: To rapidly generate a structurally diverse library of analogues by leveraging the high reactivity of the C3-iodo position. This initial screen aims to identify chemical vectors and substituent types that confer biological activity.
Key Protocol 1: Microwave-Assisted Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust and versatile C-C bond-forming reaction, ideal for this purpose due to the commercial availability of a vast array of boronic acids and esters.[15] Microwave-assisted synthesis can significantly accelerate reaction times.[16]
Methodology:
-
Vessel Preparation: To a microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired aryl- or heteroarylboronic acid (1.5 equiv.), and a suitable base such as potassium carbonate (K₂CO₃, 2.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst, for instance, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (5 mol%). The choice of catalyst is crucial; Pd(dppf)Cl₂ is often effective for iodoindazoles.[15][17]
-
Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v).[15]
-
Reaction: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-140 °C) for a specified time (e.g., 20-40 minutes).[15]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and filter through a pad of Celite® to remove the catalyst. Transfer the filtrate to a separatory funnel, wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the pure 3-substituted product.
Key Protocol 2: Sonogashira Coupling
The Sonogashira coupling introduces alkyne functionalities, which are valuable for further modification or as linear linkers. The reaction involves a palladium catalyst and a copper(I) co-catalyst.[18][19]
Methodology:
-
Vessel Preparation: In a Schlenk flask under an inert atmosphere (Nitrogen or Argon), dissolve this compound (1.0 equiv.) in an appropriate solvent like anhydrous tetrahydrofuran (THF) or DMF.
-
Reagent Addition: Add the terminal alkyne (1.2 equiv.), a copper(I) salt such as copper(I) iodide (CuI, 2.5–5 mol%), and the palladium catalyst, for example, Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (2.5–5 mol%).[20]
-
Base Addition: Add an amine base, such as triethylamine (TEA) or diisopropylamine (DIPEA) (2.0-3.0 equiv.), which also acts as a solvent in some cases.[20]
-
Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with an ether-based solvent and filter through Celite® to remove insoluble salts. Wash the filtrate with saturated aqueous ammonium chloride (NH₄Cl) solution and brine.
-
Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting residue by flash column chromatography.
Data Interpretation: After synthesizing a library of C3-analogues, screen them for biological activity. The initial data will begin to form the SAR.
Table 1: Hypothetical Screening Data for C3-Analogues
| Compound ID | R Group at C3 | Target Activity (IC₅₀, µM) |
| Start | -I | >100 |
| 1a | -Phenyl | 25.4 |
| 1b | -4-Fluorophenyl | 15.2 |
| 1c | -4-Methoxyphenyl | 18.9 |
| 1d | -Thiophene-2-yl | 9.8 |
| 1e | -Phenylethynyl | 30.1 |
From this hypothetical data, one might conclude that small, electron-rich heteroaromatic rings (1d) or phenyl rings with electron-withdrawing groups (1b) at C3 are favorable for activity.
Part 2: Secondary Diversification at the C6-Position (Bromo)
Objective: To build upon the most promising hits from the Part 1 screen by exploring modifications at the C6 position. This allows for probing a different region of the target's binding pocket.
Key Protocol 3: Selective Suzuki-Miyaura Coupling at C6
To achieve selectivity, the C3-iodo position must be functionalized first. The subsequent coupling at the less reactive C6-bromo position often requires a more active catalyst system and/or higher temperatures.
Methodology:
-
Starting Material: Use a product from Part 1 (e.g., compound 1d ) as the starting material (1.0 equiv.).
-
Reaction Setup: In a microwave vial, combine the C3-substituted indazole, the desired aryl- or heteroarylboronic acid (1.5 equiv.), and a stronger base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) (2.0-3.0 equiv.).
-
Catalyst System: Employ a more active catalyst system. This often involves a palladium source like Palladium(II) acetate [Pd(OAc)₂] or Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] combined with a specialized phosphine ligand such as SPhos or XPhos (e.g., 2-5 mol% Pd, 4-10 mol% ligand). These bulky, electron-rich ligands facilitate the challenging oxidative addition to the C-Br bond.
-
Reaction & Work-up: Follow the general procedure outlined in Key Protocol 1, often requiring higher temperatures (e.g., 140-160 °C) or longer reaction times. Purification will yield the C3, C6-disubstituted indazole.
Part 3: Tertiary Modification at the N1-Position
Objective: To explore the solvent-exposed region and modulate the molecule's overall physicochemical properties (e.g., solubility, lipophilicity, metabolic stability).
Key Protocol 4: Selective N1-Alkylation
The regioselectivity of N-alkylation (N1 vs. N2) is highly dependent on the reaction conditions. For many indazole systems, using a strong, non-coordinating base in a non-polar aprotic solvent strongly favors the thermodynamically more stable N1-alkylated product.[13][14][21]
Methodology:
-
Starting Material: Use a potent C3, C6-disubstituted lead compound from Part 2 (1.0 equiv.).
-
Deprotonation: Dissolve the indazole in an anhydrous aprotic solvent such as THF. Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv.) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for an additional 30 minutes to ensure complete formation of the indazole anion.[13]
-
Alkylation: Re-cool the mixture to 0 °C and add the alkylating agent (e.g., methyl iodide, benzyl bromide, 1.1 equiv.) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight, monitoring by TLC or LC-MS.
-
Quenching & Work-up: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the product into an organic solvent like ethyl acetate. Wash the combined organic layers with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, concentrate, and purify by flash column chromatography to isolate the N1-alkylated product.
SAR Data Consolidation and Analysis
The final step is to collate all biological data into a comprehensive SAR table. This allows for the visualization of trends and the rational design of the next generation of compounds.
Conclusion
This compound is a powerful and versatile scaffold for medicinal chemistry campaigns. Its well-defined hierarchy of reactivity allows for a systematic, efficient, and logical approach to building structure-activity relationships. By first exploring broad diversity at the most reactive C3-iodo position, then refining activity with modifications at the C6-bromo site, and finally fine-tuning properties via N1-alkylation, researchers can effectively navigate chemical space to identify and optimize novel drug candidates. The protocols and strategies outlined in this guide provide a robust foundation for unlocking the full potential of this valuable chemical starting material.
References
- Fluorine in drug discovery: Role, design and case studies. (n.d.).
- Application Notes and Protocols for the Suzuki Coupling of 4-Iodo-3-methyl-1H-indazole. (n.d.). BenchChem.
- Ko, S., et al. (2015). Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review. Journal of Biomedical Science. [Link]
- The role of fluorine in medicinal chemistry. (n.d.). Journal of Fluorine Chemistry. [Link]
- Role of Fluorine in Drug Design and Drug Action. (2021).
- Fluorine as a key element in modern drug discovery and development. (n.d.). Le Studium. [Link]
- TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds. (n.d.). Royal Society of Chemistry. [Link]
- How Is Fluorine Used in the Medical Field?. (2024). Inhance Technologies. [Link]
- Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. (2021).
- Regioselective N-alkylation of the 1H-indazole scaffold. (2021). Beilstein Journal of Organic Chemistry. [Link]
- Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (n.d.). University College Cork. [Link]
- Sun, L., et al. (2017). Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. Bioorganic & Medicinal Chemistry Letters. [Link]
- Palani, V., et al. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews. [Link]
- 6-Bromo-7-fluoro-5-iodo-1H-indazole. (n.d.). PubChem. [Link]
- Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. (2021).
- Cross-Coupling Reactions of Polyhalogenated Heterocycles. (2010).
- Wang, X., et al. (2019). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. [Link]
- Functionalization of indazoles by means of transition metal-catalyzed cross-coupling reactions. (2021).
- Structure-Activity Relationship (SAR) in Medicinal Chemistry: Focusing on Substituted Imidazole Derivatives and Their Antidiabetic Potential. (2023). Zenodo. [Link]
- Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). (2016). PubMed. [Link]
- Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradi
- Indazole – an emerging privileged scaffold: synthesis and its biological significance. (2023). RSC Medicinal Chemistry. [Link]
- Design, synthesis, and Structure-Activity Relationships (SAR) of 3-vinylindazole derivatives as new selective tropomyosin receptor kinases (Trk) inhibitors. (2020). European Journal of Medicinal Chemistry. [Link]
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- Recent Advances in C–H Functionalization of 2H-Indazoles. (2022).
- Indazoles Chemistry and Biological Activities. (2023). Researcher.Life. [Link]
- The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. (2023). MDPI. [Link]
- Sonogashira Coupling. (2021). Chemistry LibreTexts. [Link]
- Bioisosteric Replacements. (2018). Cambridge MedChem Consulting. [Link]
- Protocol for Sonogashira coupling of alkynes and aryl halides via nickel c
- Sonogashira Coupling. (n.d.). NROChemistry. [Link]
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- Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021). RSC Advances. [Link]
- Bioisosteric Replacement Str
- Bioisosteric Replacements. (n.d.). Chemspace. [Link]
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experimental procedure for C-N bond formation with 6-Bromo-5-fluoro-3-iodo-1H-indazole
Title: A Protocol for the Regioselective Buchwald-Hartwig Amination of 6-Bromo-5-fluoro-3-iodo-1H-indazole at the C-3 Position
Abstract: The functionalization of the indazole core is a cornerstone of modern medicinal chemistry, with many derivatives showing significant biological activity.[1] This application note provides a detailed experimental protocol for the selective formation of a carbon-nitrogen (C-N) bond at the C-3 position of the polyhalogenated substrate, this compound. By leveraging the differential reactivity of the carbon-halogen bonds, this protocol achieves highly regioselective amination via a palladium-catalyzed Buchwald-Hartwig cross-coupling reaction.[2][3] We offer insights into catalyst selection, reaction optimization, and a step-by-step procedure suitable for researchers in synthetic chemistry and drug development.
Introduction and Scientific Rationale
Indazole-containing compounds are prevalent scaffolds in a multitude of pharmaceutical agents, valued for their role as protein kinase inhibitors and other therapeutic functions.[4] The targeted synthesis of specific indazole derivatives often requires precise functionalization of the heterocyclic core. The substrate this compound presents a unique synthetic challenge and opportunity. It possesses three distinct halogen atoms, each with a different propensity for participating in cross-coupling reactions.
The primary objective of this protocol is to achieve selective C-N bond formation. The reactivity of carbon-halogen bonds in palladium-catalyzed cross-coupling reactions generally follows the order of bond dissociation energies: C–I > C–Br > C–Cl > C–F.[5] This inherent reactivity difference allows for the selective functionalization of the most labile bond—the C-I bond at the 3-position—while preserving the C-Br and C-F bonds for potential subsequent transformations.
This protocol employs the Buchwald-Hartwig amination, a powerful and versatile palladium-catalyzed cross-coupling method for forging C-N bonds.[6] The success of this reaction, particularly its selectivity on a polyhalogenated substrate, is critically dependent on the judicious choice of catalyst, ligand, base, and reaction conditions.[2]
The Catalytic System: Mechanism and Optimization
The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a Pd(0)/Pd(II) interchange.[7][8]
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (Ar-X), forming an Ar-Pd(II)-X complex. This is typically the rate-determining and selectivity-determining step. For our substrate, the significantly weaker C-I bond ensures that oxidative addition occurs preferentially at the C-3 position.
-
Ligand Exchange/Amine Coordination: The amine displaces the halide ligand on the palladium center. A base is crucial here to deprotonate the amine, forming a palladium-amido complex.
-
Reductive Elimination: The final step involves the reductive elimination of the N-arylated product, regenerating the active Pd(0) catalyst.
Causality Behind Experimental Choices:
-
Palladium Pre-catalyst: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) is a common and effective source of Pd(0).[2] It is relatively stable to air but releases the active catalyst in solution.
-
Ligand Selection: The choice of phosphine ligand is paramount for catalytic activity and selectivity.[9] Bulky, electron-rich biarylphosphine ligands, such as Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene), are highly effective.[2] Xantphos's wide bite angle and electron-donating properties stabilize the palladium center and facilitate the reductive elimination step, often leading to higher yields and cleaner reactions.
-
Base: A strong, non-nucleophilic base is required. Cesium carbonate (Cs₂CO₃) is an excellent choice as its solubility in common organic solvents and its ability to effectively deprotonate a wide range of amines without causing side reactions make it highly reliable.[2] Sodium tert-butoxide (NaOtBu) is a stronger alternative, often used for less reactive amines or aryl chlorides.
-
Solvent: Anhydrous, aprotic solvents like 1,4-dioxane or toluene are standard.[2] They effectively dissolve the reactants and catalyst system and are stable at the required reaction temperatures. It is critical to use anhydrous solvents to prevent catalyst deactivation.
Experimental Workflow and Protocol
The following diagram outlines the general experimental workflow for the selective amination reaction.
Caption: Experimental workflow for selective C-N coupling.
Detailed Step-by-Step Protocol
This protocol details the coupling of this compound with morpholine as a representative secondary amine.
Materials and Reagents:
-
This compound (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2.5 mol%)
-
Xantphos (5.5 mol%)
-
Cesium Carbonate (Cs₂CO₃) (2.0 equiv)
-
Anhydrous 1,4-dioxane
-
Standard work-up reagents: Ethyl acetate, water, brine
-
Silica gel for column chromatography
Equipment:
-
Schlenk flask or oven-dried round-bottom flask with a reflux condenser
-
Magnetic stirrer and hotplate
-
Inert atmosphere supply (Nitrogen or Argon)
-
Standard laboratory glassware
-
Rotary evaporator
Procedure:
-
Vessel Preparation: To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound, Pd₂(dba)₃, Xantphos, and Cs₂CO₃.
-
Atmosphere Exchange: Evacuate the flask and backfill with the inert gas. Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent and Amine Addition: Add anhydrous 1,4-dioxane via syringe, followed by the addition of morpholine.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress periodically by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-18 hours).
-
Cooling and Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and the catalyst.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure 3-(morpholino)-6-bromo-5-fluoro-1H-indazole.
Data Summary and Expected Results
The following table summarizes the key parameters for the model reaction. Optimization may be required for different amine coupling partners.
| Parameter | Recommended Value | Rationale |
| Substrate | 1.0 equiv | Limiting reagent |
| Amine | 1.1 - 1.5 equiv | A slight excess drives the reaction to completion. |
| Pd Source | Pd₂(dba)₃ (2-5 mol%) | Standard Pd(0) source for Buchwald-Hartwig reactions.[2] |
| Ligand | Xantphos (2.2-5.5 mol%) | Bulky, electron-rich ligand promoting efficient coupling.[2] |
| Base | Cs₂CO₃ (1.5-2.5 equiv) | Effective base with good solubility and compatibility.[2] |
| Solvent | Anhydrous Dioxane/Toluene | Aprotic solvent, ensures reagent solubility. |
| Temperature | 80 - 110 °C | Provides sufficient thermal energy for catalysis. |
| Time | 4 - 24 hours | Varies based on amine reactivity; monitor for completion. |
Expected Outcome: The primary product should be the C-3 aminated indazole, with minimal or no formation of the C-6 aminated product. The identity and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Troubleshooting
-
Low or No Reactivity: Ensure all reagents are pure and the solvent is strictly anhydrous. Degas the solvent before use. Increase catalyst/ligand loading or reaction temperature if necessary.
-
Formation of Side Products (e.g., C-6 amination): This indicates a loss of selectivity. Reduce the reaction temperature and time. Screen different ligands, as some may offer higher selectivity.[10]
-
Hydrodehalogenation (loss of Iodine): This can occur as a side reaction. Ensure a rigorously inert atmosphere. The choice of ligand and base can also influence this pathway.
Conclusion
This application note provides a robust and reliable protocol for the selective C-N bond formation at the C-3 position of this compound. By carefully selecting the catalyst system and controlling the reaction conditions, chemists can effectively leverage the differential reactivity of aryl halides to synthesize valuable, functionalized indazole derivatives. This method serves as a foundational procedure for the development of complex molecules in pharmaceutical and materials science research.
References
- Lipshutz, B. H., et al. (n.d.). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. National Institutes of Health.
- Green, R. A., & Hartwig, J. F. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Journal of the American Chemical Society.
- Roy, A. H., & Hartwig, J. F. (2003). The Role of Reversible Oxidative Addition in Selective Palladium(0)-Catalyzed Intramolecular Cross-Couplings of Polyhalogenated Substrates: Synthesis of Brominated Indoles. Journal of the American Chemical Society.
- Shen, Q., & Hartwig, J. F. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters.
- Wiley Analytical Science. (2019). Palladium Catalyzed Amination of Aryl Chlorides.
- Hartwig, J. F., et al. (2019). Palladium-Catalyzed Amination of Aryl Halides. Organic Reactions.
- Giraud, F., Anizon, F., & Moreau, P. (2019). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand.
- Xie, Y., et al. (2023). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. Royal Society of Chemistry.
- MDPI. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- ResearchGate. (2013). New ligands for copper-catalyzed C–N coupling reactions with aryl halides.
- National Institutes of Health. (2016). Cu(II)-Catalyzed C-N Coupling of (Hetero)aryl Halides and N-Nucleophiles Promoted by α-Benzoin Oxime.
- MDPI. (2020). Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines.
- National Institutes of Health. (2023). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles.
- YouTube. (2021). Buchwald-Hartwig Amination Reaction.
- PubMed. (2022). Ligand-mediated highly effective and selective C-N coupling for synthesizing bioactive N-aryltriazole acyclonucleosides.
- National Institutes of Health. (2022). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups.
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Application Notes & Protocols: Utilizing 6-Bromo-5-fluoro-3-iodo-1H-indazole as a Putative Chemical Probe for Kinase Research
Introduction: The Indazole Scaffold in Kinase Drug Discovery
The indazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1][2] In particular, indazole derivatives have proven to be exceptionally effective as kinase inhibitors, with several compounds progressing into clinical trials or receiving approval as anticancer drugs.[3][4][5][6] Protein kinases are crucial regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, making them high-value targets for therapeutic intervention.[2][7]
This document introduces 6-Bromo-5-fluoro-3-iodo-1H-indazole , a highly functionalized heterocyclic compound. Its unique substitution pattern—featuring three distinct halogen atoms (Bromine, Fluorine, and Iodine)—provides a rich electronic and steric landscape for potential high-affinity interactions with protein targets.[8] The presence of these halogens offers multiple vectors for structure-activity relationship (SAR) studies and the potential development of more complex derivatives.[8]
While the specific biological targets of this compound are not yet extensively documented in the public domain, its structural similarity to known kinase inhibitors suggests it is a compelling candidate for use as a chemical probe.[1][9] This guide provides a comprehensive framework and detailed experimental protocols for researchers to characterize, validate, and utilize this compound to investigate the function of a hypothetical Target Kinase X (TKX) , thereby enabling new avenues in signal transduction research and drug development.
Compound Properties and Handling
A thorough understanding of the physicochemical properties of a chemical probe is fundamental to its effective use.
Physicochemical Data
| Property | Value | Reference(s) |
| IUPAC Name | This compound | [10] |
| Molecular Formula | C₇H₃BrFIN₂ | [11] |
| Molecular Weight | 340.92 g/mol | [11][12] |
| CAS Number | 1286734-77-7 | [10] |
| Appearance | White to off-white solid | [13] |
| Purity | ≥95% (typical) | [11][13] |
| Solubility | Soluble in organic solvents such as DMSO and DMF | [8][14] |
Storage and Handling
-
Storage: Store the solid compound at 2-8°C in a dry, dark place.[15]
-
Stock Solutions: For biological assays, prepare a concentrated stock solution (e.g., 10-50 mM) in anhydrous dimethyl sulfoxide (DMSO).[14] Aliquot the stock solution into single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.
-
Safety: Handle the compound in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Principle of Action: Kinase Inhibition and Target Engagement
Mechanism of Kinase Inhibition
Protein kinases catalyze the transfer of a phosphate group from ATP to a substrate protein.[7] Small molecule inhibitors typically function by competing with ATP for binding to the kinase's active site, thereby preventing substrate phosphorylation and blocking the downstream signaling cascade.
Figure 1: Hypothetical signaling pathway showing inhibition of Target Kinase X (TKX) by the chemical probe.
Experimental Validation: A Step-by-Step Workflow
This section provides a logical workflow with detailed protocols to validate this compound as a chemical probe for TKX. The workflow progresses from direct biochemical confirmation of inhibition to validation of target binding within a cellular environment.
Figure 2: Experimental workflow for validating the chemical probe.
Protocol 4.1: In Vitro Kinase Activity Assay
Objective: To determine if this compound directly inhibits the enzymatic activity of purified, recombinant TKX and to calculate its half-maximal inhibitory concentration (IC₅₀).
Principle of the Assay: This protocol measures kinase activity by quantifying the amount of ADP produced, which is a direct byproduct of the phosphate transfer reaction.[7] The amount of ADP is proportional to the kinase activity; therefore, a reduction in ADP indicates inhibition.[7]
Materials:
-
Recombinant Target Kinase X (TKX)
-
Kinase-specific substrate peptide
-
This compound
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP solution
-
ADP detection kit (e.g., ADP-Glo™ Kinase Assay)
-
White, opaque 96- or 384-well microplates
Procedure:
-
Compound Dilution: Prepare a serial dilution of the this compound stock solution in kinase buffer. Start with a high concentration (e.g., 100 µM) and perform 1:3 or 1:5 serial dilutions. Include a DMSO-only vehicle control.
-
Reaction Setup: To each well of the microplate, add the following in order:
-
5 µL of diluted compound or vehicle control.
-
10 µL of a master mix containing the kinase and substrate in kinase buffer.[18]
-
-
Initiate Kinase Reaction: Add 10 µL of ATP solution (at a concentration near the Kₘ for TKX, if known) to each well to start the reaction.[18]
-
Incubation: Incubate the plate at 30°C or 37°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Reaction Termination and ADP Detection: Stop the reaction and detect the generated ADP by following the manufacturer's instructions for the ADP detection kit. This typically involves adding a reagent to stop the kinase reaction and deplete remaining ATP, followed by a second reagent addition to convert ADP to ATP and measure the resulting light via a luciferase reaction.
-
Data Acquisition: Measure luminescence using a plate reader.
Data Analysis:
-
Subtract the background luminescence (no kinase control) from all data points.
-
Normalize the data by setting the vehicle control (no inhibitor) as 100% activity and a positive control inhibitor or no-ATP control as 0% activity.
-
Plot the normalized percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Protocol 4.2: Cellular Thermal Shift Assay (CETSA®) for Target Engagement
Objective: To verify that this compound binds to and stabilizes TKX in its native cellular environment.[19][20]
Principle of the Assay: CETSA is founded on the principle that when a ligand binds to a protein, it generally increases the protein's thermal stability.[17][21] By heating intact cells across a temperature gradient, one can observe that ligand-bound proteins resist denaturation and aggregation at higher temperatures compared to their unbound state.[16][19] This thermal shift is a direct indicator of target engagement.[16][20]
Materials:
-
Cell line expressing endogenous or over-expressed TKX
-
Complete cell culture medium
-
This compound
-
Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors
-
PCR tubes or 96-well PCR plates
-
Thermal cycler with a temperature gradient function
Procedure:
Part A: Melt Curve Generation
-
Cell Culture and Treatment: Culture cells to ~80-90% confluency. Treat one set of cells with a saturating concentration of the compound (e.g., 10-20x the cellular IC₅₀, if known) and another set with vehicle (DMSO) for 1-2 hours at 37°C.[19]
-
Harvesting: Harvest cells, wash with PBS, and resuspend in PBS with inhibitors to a final concentration of 5-10 x 10⁶ cells/mL.
-
Aliquoting and Heating: Aliquot the cell suspension from both the treated and vehicle groups into separate PCR tubes for each temperature point.[19] Place the tubes in a thermal cycler and heat for 3 minutes across a temperature gradient (e.g., 40°C to 64°C in 2°C increments), followed by cooling at room temperature for 3 minutes.[19]
-
Cell Lysis: Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.[19]
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Sample Preparation: Carefully collect the supernatant, which contains the soluble protein fraction, and prepare it for Western blot analysis (see Protocol 4.3).
Part B: Isothermal Dose-Response (ITDR) Curve
-
Determine Optimal Temperature: From the melt curve data, identify a temperature that results in significant, but not complete, precipitation of TKX in the vehicle-treated group. This will be the fixed temperature for the ITDR experiment.
-
Cell Treatment: Treat cells with a serial dilution of the compound (and a vehicle control) for 1-2 hours at 37°C.[19]
-
Heating and Processing: Harvest the cells and heat all samples at the single, predetermined temperature as described in Part A (steps 2-6).
-
Analysis: Analyze the soluble fractions by Western blotting to determine the dose-dependent stabilization of TKX.
Protocol 4.3: Western Blotting for CETSA Data Readout
Objective: To quantify the amount of soluble TKX protein remaining in the supernatant following the CETSA protocol.
Principle of the Assay: Western blotting uses specific antibodies to detect and quantify a target protein from a complex mixture after separation by size using SDS-PAGE.[22][23] The band intensity of TKX will be proportional to the amount of soluble protein remaining after the heat challenge.[16]
Materials:
-
Supernatant samples from Protocol 4.2
-
Protein quantification assay (e.g., BCA or Bradford)
-
Laemmli sample buffer
-
SDS-PAGE gels, running buffer, and electrophoresis apparatus
-
Transfer buffer, nitrocellulose or PVDF membranes, and transfer system
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)[24]
-
Primary antibody specific for TKX
-
HRP-conjugated secondary antibody[22]
-
Tris-buffered saline with Tween 20 (TBST)
-
Chemiluminescent substrate (ECL)[25]
-
Imaging system (e.g., CCD camera-based imager)
Procedure:
-
Protein Quantification: Determine the total protein concentration of each supernatant sample to ensure equal loading.
-
Sample Preparation: Normalize all samples to the same concentration with PBS/inhibitors. Add Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.[16][25]
-
SDS-PAGE: Load equal amounts of total protein per lane and run the gel to separate proteins by size.[25]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[22]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C to prevent non-specific antibody binding.[23]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against TKX (at the recommended dilution) overnight at 4°C with gentle agitation.[24]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.[25]
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[22]
-
Final Washes: Repeat the washing step (Step 7).
-
Detection: Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions and capture the signal using an imaging system.[25]
Data Analysis:
-
Quantify Band Intensity: Use densitometry software (e.g., ImageJ) to quantify the intensity of the TKX bands.
-
Plot Melt Curve: For the melt curve experiment, normalize the band intensity for each sample to the intensity of the non-heated (e.g., 37°C) control. Plot the normalized soluble fraction of TKX against the temperature for both vehicle- and compound-treated groups. A shift of the curve to the right for the compound-treated sample indicates thermal stabilization.
-
Plot ITDR Curve: For the ITDR experiment, plot the normalized band intensity against the logarithm of the compound concentration and fit to a sigmoidal curve to visualize the dose-dependent stabilization.
Data Interpretation and Expected Results
The successful validation of this compound as a chemical probe for TKX would yield a cohesive dataset across the proposed experiments.
Hypothetical Data Summary
| Assay | Parameter | Expected Result | Interpretation |
| In Vitro Kinase Assay | IC₅₀ | < 1 µM | The compound is a potent, direct inhibitor of TKX enzymatic activity. |
| CETSA Melt Curve | ΔTagg | + 4-8 °C | The compound binds to and significantly stabilizes TKX in intact cells. |
| CETSA ITDR | EC₅₀ (stabilization) | Dose-dependent curve | The cellular target engagement is specific and saturable. |
-
Successful Outcome: A low IC₅₀ value from the in vitro assay demonstrates biochemical potency. A clear, rightward shift in the CETSA melt curve confirms that this interaction occurs within the complex cellular milieu. Finally, a dose-dependent ITDR curve validates that the observed target engagement is specific and measurable, solidifying the compound's utility as a chemical probe.
Concluding Remarks and Future Directions
The protocols detailed in this document provide a rigorous and validated pathway for characterizing this compound as a chemical probe for a target of interest, such as TKX. By systematically confirming direct enzymatic inhibition and verifying intracellular target engagement, researchers can confidently employ this molecule to dissect the biological functions of its target kinase.
Future studies could include:
-
Kinome Profiling: Assessing the selectivity of the compound against a broad panel of kinases to understand its specificity.
-
Structural Biology: Obtaining a co-crystal structure of the compound bound to its target kinase to elucidate the precise binding mode and guide future optimization.
-
Phenotypic Screening: Using the validated probe in cell-based assays to link target inhibition with specific cellular phenotypes (e.g., apoptosis, cell cycle arrest, or changes in morphology).
-
Derivatization for Advanced Probes: Utilizing the iodine or bromine atoms as synthetic handles for creating photo-affinity labels or biotinylated probes for pulldown experiments.[3][8]
References
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- In vitro NLK Kinase Assay. (n.d.). PMC - NIH. [Link]
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- Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). NCBI. [Link]
- The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. (2015). Annual Reviews. [Link]
- Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (n.d.). PubMed Central. [Link]
- Cellular Thermal Shift Assay (CETSA). (2020). News-Medical.Net. [Link]
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- 6-Bromo-7-fluoro-5-iodo-1H-indazole. (n.d.). PubChem. [Link]
- CN114276297A - 1H-indazole VEGFR-2 kinase inhibitor and preparation and application thereof. (n.d.).
- An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. (n.d.). PMC - NIH. [Link]
- Identification of a Chemical Probe for Bromo and Extra C-Terminal Bromodomain Inhibition through Optimization of a Fragment-Derived Hit. (n.d.). NIH. [Link]
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- (PDF) 6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues: Synthesis, Characterization and Antimicrobial Evaluation. (n.d.).
- Pathways for the synthesis of indazole derivatives. (n.d.).
- Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic... (n.d.).
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Mastering the Functionalization of the 6-Bromo-5-fluoro-3-iodo-1H-indazole Core: A Guide for Advanced Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure in a multitude of clinically significant molecules.[1][2][3] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including potent anti-cancer, anti-inflammatory, and antiviral properties.[1][2] The strategic functionalization of the indazole core is therefore a critical endeavor in the pursuit of novel therapeutics. This guide provides an in-depth exploration of the chemical reactivity and selective functionalization of a highly versatile building block: 6-Bromo-5-fluoro-3-iodo-1H-indazole .
This tri-halogenated indazole offers three distinct reaction handles, each with unique reactivity profiles, enabling a programmed and regioselective approach to the synthesis of complex molecular architectures. Understanding the interplay of electronic and steric factors is paramount to successfully navigating the synthetic landscape of this scaffold.
The Strategic Importance of Regioselectivity
The inherent reactivity of the halogen substituents on the this compound core dictates the order and type of transformations that can be employed. The carbon-iodine bond at the C3 position is the most labile and thus the primary site for initial functionalization via palladium-catalyzed cross-coupling reactions.[4][5] The carbon-bromine bond at the C6 position is less reactive than the C-I bond but is readily functionalized using similar catalytic systems, often requiring more forcing conditions. The carbon-fluorine bond at the C5 position is the most robust and typically participates in nucleophilic aromatic substitution (SNAr) reactions, particularly when activated by electron-withdrawing groups.[6][7][8]
The presence of the N-H proton on the pyrazole ring introduces another layer of complexity. N-protection is often a crucial first step to prevent undesired side reactions and to modulate the electronic properties of the indazole core, which can influence the regioselectivity of subsequent functionalizations.[9][10][11][12][13]
Visualizing the Functionalization Strategy
The following diagram illustrates the general workflow for the regioselective functionalization of this compound.
Caption: A general workflow for the sequential functionalization of this compound.
Part 1: N-Protection of the Indazole Core
While some cross-coupling reactions can proceed on the unprotected indazole, N-protection is highly recommended to improve solubility, prevent competing N-arylation in Buchwald-Hartwig reactions, and avoid potential deprotonation by strong bases which can complicate the reaction.[12] The choice of protecting group is critical and depends on its stability to the subsequent reaction conditions and the ease of its removal.
Recommended N-Protecting Groups
| Protecting Group | Abbreviation | Introduction Reagents | Deprotection Conditions | Key Features & Considerations |
| 2-(Trimethylsilyl)ethoxymethyl | SEM | SEM-Cl, NaH or Dicyclohexylmethylamine | TBAF in THF; aq. HCl in EtOH | Excellent directing group for C3-lithiation. Stable to a wide range of cross-coupling conditions.[9][10][13] |
| tert-Butoxycarbonyl | Boc | (Boc)₂O, TEA, DMAP | TFA, HCl; NaOMe in MeOH | Widely used due to its moderate stability. Labile to strong acids.[11] |
| Benzyl | Bn | BnBr, NaH | Hydrogenolysis (Pd/C, H₂) | Stable to a wide range of conditions but requires specific deprotection that may affect other functional groups. |
| p-Toluenesulfonyl | Ts | TsCl, Pyridine or Et₃N | Strong base (e.g., NaOH) | Very stable, but removal requires harsh conditions. |
Protocol: N1-SEM Protection of this compound
This protocol describes the regioselective protection of the N1 position, which is generally favored.[9]
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen inlet, and other standard laboratory glassware
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 equiv).
-
Add anhydrous THF to dissolve the starting material.
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add sodium hydride (1.2 equiv) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Slowly add SEM-Cl (1.2 equiv) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with EtOAc (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the N1-SEM protected indazole.
Part 2: C3-Functionalization via Palladium-Catalyzed Cross-Coupling
The C3-iodo bond is the most reactive site for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide variety of substituents.
Protocol: Suzuki-Miyaura Coupling at the C3-Position
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds.[14][15][16][17]
Materials:
-
N1-SEM-6-Bromo-5-fluoro-3-iodo-1H-indazole
-
Aryl or heteroaryl boronic acid or pinacol ester (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)
-
Base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃) (2.0-3.0 equiv)
-
Solvent system (e.g., 1,4-Dioxane/H₂O, Toluene/EtOH/H₂O)
-
Standard workup and purification reagents
Procedure:
-
In a reaction vessel, combine N1-SEM-6-Bromo-5-fluoro-3-iodo-1H-indazole (1.0 equiv), the boronic acid/ester (1.2 equiv), the palladium catalyst (0.05 equiv), and the base (2.0 equiv).
-
Degas the solvent (e.g., 1,4-dioxane/water 4:1) by bubbling with nitrogen or argon for 15-20 minutes.
-
Add the degassed solvent to the reaction vessel.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with water and EtOAc.
-
Separate the layers and extract the aqueous layer with EtOAc (2 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the product by column chromatography.
Protocol: Sonogashira Coupling at the C3-Position
The Sonogashira coupling is an efficient method for the synthesis of 3-alkynyl indazoles.[4][5][18][19][20]
Materials:
-
N1-SEM-6-Bromo-5-fluoro-3-iodo-1H-indazole
-
Terminal alkyne (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) (2-5 mol%)
-
Copper(I) iodide (CuI) (1-10 mol%)
-
Base (e.g., Triethylamine (Et₃N), Diisopropylamine (DIPA))
-
Solvent (e.g., THF, DMF)
Procedure:
-
To a solution of N1-SEM-6-Bromo-5-fluoro-3-iodo-1H-indazole (1.0 equiv) and the terminal alkyne (1.2 equiv) in the chosen solvent, add the palladium catalyst (0.02 equiv), CuI (0.04 equiv), and the amine base.
-
Stir the reaction at room temperature to 50 °C for 2-8 hours under a nitrogen atmosphere.
-
Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of celite, washing with the reaction solvent.
-
Concentrate the filtrate and purify the residue by column chromatography.
Part 3: C6-Functionalization
With the C3 position functionalized, attention can be turned to the C6-bromo position.
Protocol: Buchwald-Hartwig Amination at the C6-Position
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds.[21][22][23][24][25]
Materials:
-
3-Substituted-N1-SEM-6-bromo-5-fluoro-1H-indazole
-
Amine (primary or secondary) (1.2-2.0 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)
-
Phosphine ligand (e.g., XPhos, RuPhos, BINAP) (2-10 mol%)
-
Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃) (1.5-3.0 equiv)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, charge a reaction tube with the palladium catalyst, phosphine ligand, and base.
-
Add the 3-substituted-N1-SEM-6-bromo-5-fluoro-1H-indazole and the amine.
-
Add the anhydrous solvent and seal the tube.
-
Heat the reaction mixture to 80-120 °C for 12-24 hours.
-
Cool the reaction to room temperature, dilute with EtOAc, and filter through celite.
-
Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify the product by column chromatography.
Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination.
Part 4: C5-Functionalization via Nucleophilic Aromatic Substitution (SNAr)
The C5-fluoro substituent is the least reactive towards palladium-catalyzed couplings but can undergo nucleophilic aromatic substitution, especially with strong nucleophiles. The electron-donating nature of the indazole ring can make this transformation challenging. However, the presence of electron-withdrawing groups introduced at the C3 or C6 positions can facilitate this reaction.
General Considerations for SNAr at C5
-
Nucleophile: Strong nucleophiles such as alkoxides, thiolates, and secondary amines are typically required.
-
Solvent: Polar aprotic solvents like DMF, DMSO, or NMP are generally used to facilitate the reaction.
-
Temperature: Elevated temperatures are often necessary to drive the reaction to completion.
-
Activation: The presence of electron-withdrawing groups ortho or para to the fluorine atom significantly accelerates the rate of SNAr.[7][26] In this scaffold, functional groups at C3 and C6 will have a less pronounced activating effect.
Part 5: Deprotection of the N1-Position
The final step in many synthetic sequences is the removal of the N-protecting group to yield the free N-H indazole.
Protocol: Deprotection of the N1-SEM Group
Materials:
-
N1-SEM protected functionalized indazole
-
Tetrabutylammonium fluoride (TBAF), 1M solution in THF
-
Anhydrous THF
-
Standard workup and purification reagents
Procedure:
-
Dissolve the N1-SEM protected indazole in anhydrous THF.
-
Add TBAF solution (2.0-3.0 equiv).
-
Stir the reaction at room temperature or heat to reflux, monitoring by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Conclusion
The this compound scaffold is a powerful platform for the generation of diverse and complex molecules for drug discovery. A thorough understanding of the relative reactivity of the three halogen atoms and the strategic use of N-protection are key to achieving high regioselectivity and overall synthetic efficiency. The protocols outlined in this guide provide a solid foundation for researchers to explore the rich chemistry of this versatile building block and to accelerate the development of next-generation therapeutics.
References
- El Kazzouli, S. (2019). C-H functionalisation of indazoles and azaindazoles.
- Luo, J., et al. (2006). Regioselective Protection at N-2 and Derivatization at C-3 of Indazoles. The Journal of Organic Chemistry, 71(14), 5392-5395. [Link]
- Luo, J., et al. (2006).
- BenchChem. (2025). A Comparative Guide to N-Protecting Groups for Indazoles: Boc vs.
- Slade, D. J., et al. (2009). Indazoles: Regioselective Protection and Subsequent Amine Coupling Reactions. Organic Letters, 11(13), 2764-2767. [Link]
- BenchChem. (2025). Application Notes and Protocols: Sonogashira Coupling of 3-Iodo-1,5-dimethyl-1H-indazole. BenchChem.
- Zhang, Y., et al. (2021). Recent Advances in C–H Functionalization of 2H-Indazoles. Request PDF. [Link]
- Zhang, Y., et al. (2021). Recent advances in C–H functionalization of 2H-indazoles. Organic & Biomolecular Chemistry. [Link]
- Rojas-Martin, J., et al. (2018).
- Johnson, T. A., et al. (2013). Cobalt(III)-Catalyzed Synthesis of Indazoles and Furans by C–H Bond Functionalization/Addition/Cyclization Cascades.
- Ghosh, S., et al. (2022). Ortho C-H Functionalizations of 2-Aryl-2H-Indazoles. Chemistry – An Asian Journal, 17(21), e202200158. [Link]
- Luo, J., et al. (2006). Regioselective Protection at N-2 and Derivatization at C-3 of Indazoles. The Journal of Organic Chemistry, 71(14), 5392-5395. [Link]
- Wang, C., et al. (2023). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. Scientific Reports, 13(1), 2153. [Link]
- Wang, C., et al. (2023). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles.
- Ali, H., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review.
- Guillaumet, G., et al. (2004). Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series. European Journal of Organic Chemistry, 2004(15), 3306-3314.
- BenchChem. (2025). Application Notes and Protocols for the Suzuki Coupling of 4-Iodo-3-methyl-1H-indazole. BenchChem.
- Rojas-Martin, J., et al. (2018).
- Li, Y., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(9), 2145. [Link]
- Al-dujaili, A. H., et al. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Molecules, 28(7), 2913. [Link]
- ResearchGate. (2025). Functionalization of indazoles by means of transition metal-catalyzed cross-coupling reactions. Request PDF. [Link]
- Kumar, A., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 14(6), 1029-1054. [Link]
- Ghosh, S., et al. (2022). Ortho C−H Functionalizations of 2-Aryl-2H-Indazoles. Request PDF. [Link]
- ResearchGate. (2025). Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines. Request PDF. [Link]
- ResearchGate. (2025). Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series. Request PDF. [Link]
- Collot, V., et al. (1999). Suzuki-type cross-coupling reaction of 3-iodoindazoles with aryl boronic acids: A general and flexible route to 3-arylindazoles. Tetrahedron Letters, 40(22), 4193-4196. [Link]
- Genung, N. E., et al. (2014).
- BenchChem. (2025).
- Researcher.Life. (2025). Indazoles Chemistry and Biological Activities. R Discovery. [Link]
- Alam, M. M., & Keating, K. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 1234-1246. [Link]
- Wikipedia. (n.d.). Buchwald–Hartwig amination. In Wikipedia.
- Chemistry LibreTexts. (2023).
- ACS GCI Pharmaceutical Roundtable. (n.d.).
- Master Chemistry. (2023). What Are Ortho Para Directing Groups? Master Chemistry. [Link]
- Frank, E., et al. (2015). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 11, 2196-2202. [Link]
- Giraud, F., et al. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand.
- ResearchGate. (2025).
- Epistemeo. (2012, April 6).
- The Royal Society of Chemistry. (n.d.). A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles. Chemical Science. [Link]
- The Organic Chemistry Tutor. (2019, July 12). Nucleophilic Aromatic Substitution [Video]. YouTube. [Link]
- MySkinRecipes. (n.d.). This compound. MySkinRecipes. [Link]
- National Institutes of Health. (n.d.).
- Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]
- The Organic Chemistry Tutor. (2025, February 26). Nucleophilic Aromatic Substitution EXPLAINED! [Video]. YouTube. [Link]
- National Institutes of Health. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. PMC. [Link]
- ResearchGate. (n.d.). Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic...
- The Royal Society of Chemistry. (n.d.). A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry. Chemical Society Reviews. [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling Yield with 6-Bromo-5-fluoro-3-iodo-1H-indazole
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 6-Bromo-5-fluoro-3-iodo-1H-indazole. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of performing selective Suzuki-Miyaura cross-coupling reactions with this dihalogenated substrate. As Senior Application Scientists, our goal is to blend established chemical principles with practical, field-proven insights to enhance your experimental success.
Introduction: The Challenge of Selectivity
This compound is a valuable building block in medicinal chemistry, offering two distinct reactive sites for carbon-carbon bond formation via Suzuki-Miyaura coupling. The primary challenge lies in achieving site-selectivity. The inherent differences in reactivity between the carbon-iodine (C-I) bond at the C-3 position and the carbon-bromine (C-Br) bond at the C-6 position provide a handle for selective functionalization. Generally, the C-I bond is significantly more reactive than the C-Br bond in the oxidative addition step of the catalytic cycle, which is often rate-determining.[1][2] This guide will help you exploit this reactivity difference to achieve high yields of your desired mono- or di-substituted products.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Core Challenge: Achieving Site-Selectivity
Q: How can I achieve selective Suzuki coupling at the C-3 (iodo) position while leaving the C-6 (bromo) position intact?
A: Achieving high selectivity for the C-3 position hinges on exploiting the greater reactivity of the C-I bond. This is typically accomplished under milder reaction conditions.
-
Mechanism Insight: The oxidative addition of the Pd(0) catalyst to the aryl halide is the first and often the rate-limiting step in the Suzuki catalytic cycle.[3][4] The C-I bond is weaker and more readily cleaved by the palladium catalyst than the C-Br bond.[1][2] By using a less reactive catalyst system and lower temperatures, you can favor the kinetic product formed from C-I bond activation.
-
Recommended Conditions: Start with a standard, relatively mild catalyst system. A combination of a Pd(II) precatalyst like Pd(OAc)₂ or a Pd(0) source like Pd(PPh₃)₄ with a common phosphine ligand such as triphenylphosphine (PPh₃) or a ferrocene-based ligand like dppf is often sufficient.[5][6] Mild bases like Na₂CO₃ or K₂CO₃ are preferred, and reaction temperatures should be kept moderate (e.g., 60-80 °C).
Q: I have successfully coupled at the C-3 position. How do I now perform a second Suzuki coupling at the C-6 (bromo) position?
A: Coupling at the less reactive C-Br bond requires more forcing conditions and a more active catalyst system.
-
Mechanism Insight: The C-Br bond is stronger and requires a more electron-rich, sterically hindered catalyst to facilitate the oxidative addition step.[7] Bulky phosphine ligands (e.g., Buchwald ligands) or N-Heterocyclic Carbenes (NHCs) are designed for this purpose. They form highly active, monoligated Pd(0) species that are effective for activating stubborn C-Br (and even C-Cl) bonds.[3][8][9]
-
Recommended Conditions: Switch to a high-activity catalyst system. This typically involves a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ paired with a bulky, electron-rich biarylphosphine ligand (e.g., SPhos, XPhos) or an NHC ligand.[10][11][12] A stronger base, such as K₃PO₄ or Cs₂CO₃, is often required to facilitate the transmetalation step with the less reactive substrate.[7][13] Higher reaction temperatures (e.g., 100-120 °C) are also common.
| Parameter | Selective C-3 Coupling (C-I) | Selective C-6 Coupling (C-Br) |
| Palladium Source | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) | Pd(OAc)₂, Pd₂(dba)₃ |
| Ligand | PPh₃, dppf | SPhos, XPhos, other Buchwald ligands, NHC ligands |
| Base | K₂CO₃, Na₂CO₃ | K₃PO₄, Cs₂CO₃ |
| Solvent | Dioxane/H₂O, Toluene/H₂O, DME | Dioxane/H₂O, Toluene |
| Temperature | 60 - 80 °C | 90 - 110 °C |
Table 1: Recommended starting conditions for site-selective Suzuki coupling.
Troubleshooting Low Yield and Side Reactions
Q: My reaction has a very low yield or has failed completely, even when targeting the reactive C-3 iodo position. What are the likely causes?
A: Several factors can lead to low conversion:
-
Catalyst Deactivation: The indazole nitrogen atoms can coordinate to the palladium center, inhibiting its catalytic activity. This is a known issue with nitrogen-rich heterocycles.[12][14] Using a well-defined precatalyst or a higher ligand-to-palladium ratio can sometimes mitigate this.
-
Ineffective Catalyst/Ligand: For the C-6 bromo position in particular, a standard catalyst like Pd(PPh₃)₄ may simply be ineffective.[7] Refer to the table above for more appropriate high-activity systems.
-
Protodeboronation: Your boronic acid may be degrading. This side reaction, where the boronic acid group is replaced by a hydrogen, is often promoted by excess water, high temperatures, or certain bases.[14] If you suspect this, confirm the purity of your boronic acid before the reaction. Consider using the corresponding boronic ester (e.g., a pinacol ester) or a trifluoroborate salt, which are often more stable.
-
Incomplete Degassing: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species, halting the catalytic cycle.[15] It also promotes the unwanted homocoupling of the boronic acid. Ensure your solvent and reaction vessel are rigorously degassed.
Q: I'm observing a significant amount of a biaryl byproduct from my boronic acid (homocoupling). How can I prevent this?
A: Homocoupling is primarily caused by oxygen or the use of a Pd(II) precatalyst that reacts directly with the boronic acid.[15]
-
Rigorous Degassing: This is the most critical step. Use a "freeze-pump-thaw" cycle (3-5 times) for the most effective oxygen removal, or, at a minimum, sparge your solvent with an inert gas (argon or nitrogen) for 15-30 minutes.[15]
-
Catalyst Choice: While Pd(II) sources are common, they can initiate homocoupling. Using a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can sometimes reduce this initial side reaction.
-
Reaction Order: Add the palladium catalyst last, after all other reagents are mixed and the system is fully inert.
Q: My analysis shows the presence of 6-bromo-5-fluoro-1H-indazole or 5-fluoro-3-iodo-1H-indazole (dehalogenation). What causes this?
A: Dehalogenation is the replacement of a halogen with a hydrogen atom. This can occur when a hydride source is present in the reaction.[14][16] After oxidative addition, the palladium intermediate can react with a hydride, followed by reductive elimination to release the dehalogenated product. Potential hydride sources include amine bases, alcoholic solvents, or impurities in the reagents. Ensure you are using high-purity, anhydrous solvents to minimize this pathway.
Experimental Protocols
Protocol 1: General Procedure for Selective Suzuki Coupling at the C-3 Position
This protocol provides a starting point for the selective arylation of the C-3 iodo position.
-
Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and potassium carbonate (K₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.[7]
-
Solvent Addition: Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water, via syringe.
-
Catalyst Addition: Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03-0.05 equiv.), to the flask under a positive pressure of inert gas.
-
Reaction Execution: Lower the flask into a pre-heated oil bath at 80 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-6 hours).
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and then brine.[14] Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via column chromatography on silica gel.
Protocol 2: General Procedure for Subsequent Suzuki Coupling at the C-6 Position
This protocol is for arylating the C-6 bromo position of a 3-aryl-6-bromo-5-fluoro-1H-indazole substrate.
-
Reagent Preparation: To an oven-dried Schlenk flask, add the 3-aryl-6-bromo-5-fluoro-1H-indazole (1.0 equiv.), the second arylboronic acid (1.5 equiv.), and finely ground potassium phosphate (K₃PO₄, 3.0 equiv.).
-
Catalyst Mixture: In a separate vial under an inert atmosphere, add the palladium precatalyst (e.g., Pd(OAc)₂, 0.02-0.04 equiv.) and a bulky phosphine ligand (e.g., SPhos, 0.04-0.08 equiv.).
-
Inert Atmosphere: Seal the Schlenk flask, evacuate, and backfill with inert gas (3x).
-
Solvent Addition: Add anhydrous, degassed toluene or 1,4-dioxane to the flask via syringe.
-
Catalyst Addition: Add the catalyst/ligand mixture to the reaction flask under a positive pressure of inert gas.
-
Reaction Execution: Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by LC-MS. These reactions may require longer times (12-24 hours).
-
Workup & Purification: Follow the workup and purification steps outlined in Protocol 1.
Visualization: Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common issues encountered during the Suzuki coupling of this compound.
Caption: A decision tree for troubleshooting Suzuki coupling reactions.
References
- Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024).
- Min, H., Miyamura, H., & Kobayashi, S. (2015). N-Heterocyclic Carbene Coordinated Heterogeneous Pd Nanoparticles as Catalysts for Suzuki–Miyaura Coupling. Chemistry Letters, 44(8), 1074-1076.
- Hopkins, B. (n.d.). The Role of Suzuki Coupling Ligands in Modern Organic Synthesis. Hopkins Synthesis.
- Suzuki reaction - Wikipedia. (2024).
- Wang, D., et al. (2019). A Bulky Chiral N-Heterocyclic Carbene Palladium Catalyst Enables Highly Enantioselective Suzuki–Miyaura Cross-Coupling Reactions for the Synthesis of Biaryl Atropisomers. Journal of the American Chemical Society, 141(35), 13914-13923.
- Jones, L., et al. (2023). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Molecules, 28(3), 1251.
- Li, Y., et al. (2021). Why different ligands can control stereochemistry selectivity of Ni-catalyzed Suzuki–Miyaura cross-coupling of benzylic carbamates with arylboronic esters: a mechanistic study. Dalton Transactions, 50(4), 1391-1402.
- Abbiati, G., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(11), 13540-13554.
- Szymańska, I., et al. (2024). Tetranuclear N-Heterocyclic Carbene Palladium Acetate—The Fast-Initiating Precatalyst of Suzuki Coupling. Molecules, 29(22), 5039.
- Min, H., Miyamura, H., & Kobayashi, S. (2015). N-Heterocyclic Carbene Coordinated Heterogeneous Pd Nanoparticles as Catalysts for Suzuki–Miyaura Coupling. Chemistry Letters, 44(8), 1074-1076.
- Dykstra, K., et al. (2015). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Accounts of Chemical Research, 48(6), 1736-1749.
- Harada, H., et al. (2019). Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 4-Bromopyrazol-5-yl Triflates. Organic Letters, 21(15), 5940-5944.
- Yuen, O. Y., et al. (2021). General Chemoselective Suzuki–Miyaura Coupling of Polyhalogenated Aryl Triflates Enabled by an Alkyl-Heteroaryl-Based Phosphine Ligand. ACS Catalysis, 11(13), 7870-7881.
- Zhang, Y., et al. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Molecules, 28(6), 2821.
- Scott, J. S., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6343-6355.
- Bouziane, A., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(13), 7533-7543.
- Lenoir, I., & Carlier, P. R. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Catalysts, 9(3), 213.
- Kinzel, T., et al. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 132(40), 14073-14082.
- ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?.
- Yuen, O. Y., et al. (2021). General Chemoselective Suzuki–Miyaura Coupling of Polyhalogenated Aryl Triflates Enabled by an Alkyl-Heteroaryl-Based Phosphine Ligand. ACS Catalysis, 11(13), 7870-7881.
- Scott, J. S., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7, 6343-6355.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- ResearchGate. (n.d.). Table 1. Screening of palladium catalysts for the Suzuki coupling of...
- Kinzel, T., et al. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 132(40), 14073-14082.
- Reddit. (2024). Failed suzuki coupling, any suggenstions?.
- Schmidt, V. A., et al. (2016). Mechanistic Investigation of the Nickel-Catalyzed Suzuki Reaction of N,O-Acetals: Evidence for Boronic Acid Assisted Oxidative Addition and an Iminium Activation Pathway. Journal of the American Chemical Society, 138(24), 7536-7539.
- ResearchGate. (n.d.). Optimization of Suzuki-Miyaura Reaction Conditions.
- Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction?.
- Ben-Yahia, A., et al. (2014). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. Molecules, 19(5), 6364-6377.
- Sumimoto, M., et al. (2023). Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. ChemRxiv.
- Cirillo, P. F., et al. (2006). Methods for preparing indazole compounds. Google Patents.
- ResearchGate. (n.d.). Optimization of reaction conditions for Suzuki coupling.
- ResearchGate. (n.d.). Optimization of reaction conditions for the Suzuki-Miyaura coupling.
- El-Shishtawy, R. M., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-ones. Scientific Reports, 11(1), 22.
- ResearchGate. (2025). 6-Chloro- and 6-Bromo-Substituted Steroids in the Suzuki-Miyaura Cross-Coupling Reaction.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. mdpi.com [mdpi.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pure.hw.ac.uk [pure.hw.ac.uk]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. academic.oup.com [academic.oup.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Yoneda Labs [yonedalabs.com]
Technical Support Center: 6-Bromo-5-fluoro-3-iodo-1H-indazole in Cross-Coupling Reactions
Welcome to the technical support center for 6-Bromo-5-fluoro-3-iodo-1H-indazole. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile building block in their synthetic endeavors. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific challenges you may encounter during your experiments. The advice provided is grounded in established reactivity principles of halo-heterocycles and specific literature precedents.
Understanding the Reactivity of this compound
This compound is a polyhalogenated indazole derivative with three distinct reactive sites for cross-coupling reactions: the C-I bond at the 3-position, the C-Br bond at the 6-position, and the N-H bond of the indazole ring. The relative reactivity of these sites is influenced by the nature of the halogen and the electronic effects of the substituents on the indazole core. The electron-withdrawing fluorine atom at the 5-position can modulate the electron density of the aromatic system, thereby influencing the rates and outcomes of catalytic reactions.
Generally, the order of reactivity for carbon-halogen bonds in palladium-catalyzed cross-coupling reactions is C-I > C-Br > C-Cl.[1] This inherent difference in reactivity is the cornerstone for achieving selective functionalization of this molecule.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
I. Suzuki-Miyaura Coupling Reactions
Question 1: I am trying to perform a Suzuki-Miyaura coupling with this compound and an arylboronic acid. I am observing a mixture of products, including reaction at both the iodo and bromo positions. How can I achieve selective coupling at the C-3 iodo position?
Answer: Achieving regioselectivity in the Suzuki-Miyaura coupling of this compound is critical and relies on exploiting the differential reactivity of the C-I and C-Br bonds. The C-I bond is significantly more reactive towards oxidative addition to the palladium(0) catalyst than the C-Br bond.[1]
Troubleshooting Steps:
-
Lower the Reaction Temperature: High temperatures can provide enough energy to overcome the activation barrier for C-Br bond cleavage, leading to a loss of selectivity. Start with milder conditions (e.g., room temperature to 60 °C) and slowly increase if the reaction is sluggish.
-
Choose the Right Catalyst and Ligand System: A less reactive catalyst system can enhance selectivity. For instance, using a catalyst system known for its high activity might be detrimental.
-
Control Reaction Time: Monitor the reaction closely by TLC or LC-MS. Prolonged reaction times, even at moderate temperatures, can lead to the slower reaction at the C-Br bond.
Example Protocol for Selective C-3 Arylation: A reported selective Suzuki-Miyaura coupling of 6-bromo-3-iodo-1H-indazole was achieved to afford the C-3 arylated product.[2] While this example lacks the 5-fluoro substituent, the principle of selective C-I activation remains the same.
| Parameter | Recommended Condition |
| Catalyst | Pd(dppf)Cl₂ (5 mol%) |
| Base | Cs₂CO₃ (1.5 equiv.) |
| Solvent | Dioxane/H₂O (4:1) |
| Temperature | 100 °C |
| Reactants | 6-bromo-3-iodo-1H-indazole (1.0 equiv.), Arylboronic acid (1.2 equiv.) |
Note: The higher temperature in this example may be necessary for the specific substrate but starting with a lower temperature is a good general strategy for improving selectivity.
Question 2: My Suzuki-Miyaura reaction is sluggish, and I am observing significant amounts of dehalogenated byproducts (both debrominated and deiodinated). What is the cause and how can I minimize this?
Answer: Dehalogenation is a common side reaction in palladium-catalyzed cross-coupling reactions.[3] It occurs when the organopalladium intermediate undergoes protonolysis or reduction instead of the desired cross-coupling pathway.
Causality and Mitigation Strategies:
-
Source of Protons: The presence of water or other protic species in the reaction mixture can lead to protonolysis of the organopalladium intermediate. Ensure the use of anhydrous solvents and reagents.
-
Reducing Agents: Some reaction components, such as certain bases or additives, can act as reducing agents, leading to reductive dehalogenation.
-
Catalyst and Ligand Choice: The choice of ligand can influence the relative rates of reductive elimination (desired) versus side reactions.
Troubleshooting Workflow for Dehalogenation:
Caption: Troubleshooting workflow for dehalogenation.
Question 3: I am getting a significant amount of homocoupling product from my boronic acid. How can I prevent this?
Answer: Homocoupling of boronic acids (Glaser-type coupling) is a common side reaction, often promoted by the presence of oxygen and certain palladium(II) species.[3]
Mitigation Strategies:
-
Thorough Degassing: Ensure your reaction mixture is thoroughly degassed to remove oxygen. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period.
-
Use of High-Purity Reagents: Use fresh, high-quality boronic acids, as they can decompose over time, leading to side reactions.
-
Control of Palladium Oxidation State: The use of a Pd(0) source or a pre-catalyst that cleanly generates the active Pd(0) species can minimize the presence of Pd(II) that may promote homocoupling.
II. Sonogashira Coupling Reactions
Question 4: I want to perform a Sonogashira coupling on this compound. Which position will react, and what are the expected byproducts?
Answer: Similar to the Suzuki-Miyaura coupling, the Sonogashira reaction is expected to occur selectively at the more reactive C-3 iodo position. The primary byproduct of concern in Sonogashira couplings is the homocoupling of the terminal alkyne, often referred to as Glaser coupling.[4] This is typically catalyzed by the copper(I) co-catalyst in the presence of oxygen.
Troubleshooting and Prevention of Alkyne Homocoupling:
-
Inert Atmosphere: The most critical factor is to maintain a strictly inert atmosphere (argon or nitrogen) to exclude oxygen.
-
Copper-Free Conditions: If homocoupling remains a persistent issue, consider using copper-free Sonogashira conditions. These protocols often employ a different base and may require slightly higher temperatures or different ligands.
-
Slow Addition of the Alkyne: Adding the terminal alkyne slowly to the reaction mixture can help to keep its concentration low, disfavoring the bimolecular homocoupling reaction.
General Protocol for Sonogashira Coupling (to be adapted):
| Parameter | Recommended Condition |
| Catalyst | Pd(PPh₃)₂Cl₂ (2-5 mol%) |
| Co-catalyst | CuI (4-10 mol%) |
| Base | Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2-3 equiv.) |
| Solvent | THF or DMF |
| Temperature | Room temperature to 80 °C |
| Reactants | This compound (1.0 equiv.), Terminal alkyne (1.1-1.5 equiv.) |
Question 5: My Sonogashira reaction is not going to completion, and I am recovering starting material. What could be the issue?
Answer: A sluggish Sonogashira reaction can be due to several factors related to catalyst activity and reagent quality.
Troubleshooting Workflow for Incomplete Sonogashira Coupling:
Caption: Troubleshooting workflow for incomplete Sonogashira coupling.
III. Buchwald-Hartwig Amination
Question 6: I am attempting a Buchwald-Hartwig amination on this compound. Will I see selective amination at the C-3 position? What about N-H amination?
Answer: Based on the general reactivity trend, selective amination at the C-3 iodo position is expected. However, a significant competing side reaction in the Buchwald-Hartwig amination of N-H containing heterocycles is the N-arylation of the indazole ring itself.[5] The outcome can be highly dependent on the reaction conditions, particularly the choice of base and ligand.
Strategies to Favor C-Amination over N-Amination:
-
N-Protection: The most straightforward way to prevent N-amination is to protect the indazole N-H with a suitable protecting group (e.g., Boc, SEM). The protecting group can be removed in a subsequent step.
-
Choice of Base: The basicity and steric hindrance of the base can influence the site of deprotonation. A sterically hindered base might favor deprotonation of the amine nucleophile over the more accessible N-H of the indazole.
-
Ligand Effects: The ligand can influence the steric environment around the palladium center, potentially favoring the approach of the amine to the C-I bond over the N-H bond.
Question 7: My Buchwald-Hartwig amination is giving a low yield, and I observe hydrodehalogenation of my starting material. What is causing this?
Answer: Hydrodehalogenation is a known side reaction in Buchwald-Hartwig amination. It can arise from the decomposition of the palladium-amido complex via β-hydride elimination if the amine has β-hydrogens, or from other reductive pathways.[6]
Minimizing Hydrodehalogenation:
-
Ligand Selection: Bulky, electron-rich biarylphosphine ligands (e.g., RuPhos, XPhos) have been shown to promote the desired reductive elimination over β-hydride elimination.
-
Base Selection: The choice of base can be critical. Strong, non-nucleophilic bases are generally preferred.
-
Temperature Control: Lowering the reaction temperature can sometimes disfavor the decomposition pathways.
General Protocol for Buchwald-Hartwig Amination (to be adapted):
| Parameter | Recommended Condition |
| Catalyst | Pd₂(dba)₃ (2-5 mol%) |
| Ligand | RuPhos or XPhos (4-10 mol%) |
| Base | NaOtBu or LHMDS (2.0 equiv.) |
| Solvent | Toluene or Dioxane |
| Temperature | 80-110 °C |
| Reactants | N-protected this compound (1.0 equiv.), Amine (1.2 equiv.) |
Logical Relationship of Byproduct Formation:
Caption: Common reaction pathways and potential byproducts.
References
- Buchwald, S. L., & Hartwig, J. F. (2010). Palladium-Catalyzed Cross-Coupling Reactions: A Practical Guide. John Wiley & Sons.
- Buchwald–Hartwig amination. In Wikipedia.
- Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. Request PDF.
- Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. National Institutes of Health (NIH).
- Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series. Request PDF.
- Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynylfluoropyridinamidoximes scaffolds. Request PDF.
- Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. PMC.
- Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. National Institutes of Health (NIH).
- The Role of the Base in Buchwald-Hartwig Amination. Request PDF.
- Chemo-selective syntheses of N-t-boc-protected amino ester analogs through Buchwald–Hartwig amination. New Journal of Chemistry (RSC Publishing).
- Lorlatinib in non-small-cell lung cancer with ALK or ROS1 rearrangement: an international, multicentre, open-label, single-arm first-in-man phase 1 trial. PubMed.
- Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals.
- Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction. Chemical Communications (RSC Publishing).
- Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines. Request PDF.
- Palladium-Catalyzed Selective Carbonylation Reactions of Ortho-Phenylene Dihalides with Bifunctional N,O-Nucleophiles. National Institutes of Health (NIH).
- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC - PubMed Central.
- Sonogashira cross-coupling reaction of bromocyanofluoro pyridine nuclei: access to 5- and 6-alkynylfluoropyridinamidoximes scaffolds. Request PDF.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Sonogashira coupling. In Wikipedia.
- tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. PMC.
- A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-. Google Patents.
- 1H-indazole VEGFR-2 kinase inhibitor and preparation and application thereof. Google Patents.
Sources
- 1. Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product barettin in aqueous conditions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. eprints.soton.ac.uk [eprints.soton.ac.uk]
Technical Support Center: Preventing Dehalogenation of Polyhalogenated Indazoles in Cross-Coupling Reactions
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of cross-coupling reactions with polyhalogenated indazoles. Dehalogenation, the undesired replacement of a halogen with a hydrogen atom, is a common and frustrating side reaction that can significantly lower the yield of your target molecule and complicate purification.[1][2] This resource provides in-depth troubleshooting advice and answers to frequently asked questions to help you minimize this unwanted side reaction and optimize your synthetic strategy.
Troubleshooting Guide: Tackling Dehalogenation Head-On
This section addresses specific issues you might encounter during your experiments. The solutions provided are based on mechanistic principles and field-proven strategies.
Scenario 1: Significant Dehalogenation of a Di-iodoindazole in a Suzuki Coupling
Question: I am attempting a Suzuki-Miyaura coupling with a di-iodoindazole and an arylboronic acid. My main product is the mono-dehalogenated starting material, with only a low yield of the desired coupled product. What is happening and how can I fix it?
Answer:
This is a classic problem. Aryl iodides are highly reactive and, therefore, more susceptible to dehalogenation.[2] The primary culprit is often the formation of a palladium-hydride (Pd-H) species in your reaction mixture.[1] This reactive intermediate can reductively eliminate with the indazole bound to the palladium, leading to the undesired Ar-H byproduct.[1][2]
Here’s a systematic approach to troubleshoot this issue:
1. Evaluate Your Ligand Choice: The ligand is critical for controlling the selectivity of the reaction.[1]
-
Initial Recommendation: Switch to a bulky, electron-rich phosphine ligand. Biaryl phosphines like XPhos or SPhos are excellent choices. These ligands promote the desired C-C bond formation (reductive elimination) at a faster rate than the dehalogenation pathway.[1]
-
Causality: Bulky ligands create a sterically hindered environment around the palladium center, which can disfavor the approach of hydride sources and accelerate the reductive elimination step of the cross-coupling cycle.
2. Re-evaluate Your Base: Strong bases can sometimes promote dehalogenation.[1]
-
Initial Recommendation: If you are using a strong base like sodium tert-butoxide (NaOtBu), consider switching to a weaker inorganic base such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[1]
-
Causality: Strong alkoxide bases can generate Pd-H species through β-hydride elimination if they have β-hydrogens. Weaker, non-nucleophilic inorganic bases are less likely to be a source of hydrides.
3. Solvent and Temperature Optimization:
-
Solvent Choice: Protic solvents (like alcohols) and even polar aprotic solvents like DMF can be sources of hydrides.[1][3] Switching to a non-polar, aprotic solvent such as toluene or dioxane is often beneficial.[1][3]
-
Temperature Control: Dehalogenation can have a different activation energy than the desired coupling.[1] Try running the reaction at a lower temperature (e.g., 80 °C instead of 110 °C).[1][4] While this may slow down the reaction, it can significantly improve the product-to-byproduct ratio.
4. Reagent Purity:
-
Critical Check: Ensure all your reagents and solvents are anhydrous and have been properly degassed.[1] Trace amounts of water can be a significant source of hydrides.
Scenario 2: Selective Coupling of a Bromo-chloroindazole in a Buchwald-Hartwig Amination
Question: I am trying to perform a Buchwald-Hartwig amination on a bromo-chloroindazole. I want to selectively couple at the bromine position, but I am seeing a mixture of products, including some coupling at the chlorine and significant dehalogenation of the starting material. How can I improve the selectivity?
Answer:
Achieving selectivity in polyhalogenated systems where the halogens are different relies on exploiting the inherent differences in their reactivity (I > Br > OTf > Cl).[5] However, dehalogenation can still compete, especially with the more reactive C-Br bond.
1. Catalyst and Ligand System is Key:
-
Ligand Selection: For Buchwald-Hartwig reactions, ligands like Xantphos can be effective.[6] The choice of ligand can influence which elementary step in the catalytic cycle is rate-limiting, thereby affecting selectivity.
-
Palladium Precatalyst: Using a well-defined palladium precatalyst can ensure the efficient generation of the active Pd(0) species and minimize side reactions.
2. Base Selection is Crucial:
-
Recommendation: A moderately strong base like cesium carbonate (Cs₂CO₃) is often a good choice for these transformations.[6] Very strong bases like LHMDS or NaOtBu can sometimes lead to more dehalogenation.[5]
-
Causality: The base plays a role in both the deprotonation of the amine and the overall stability of the catalytic system. A base that is too strong can promote unwanted side reactions.[7]
3. Temperature and Reaction Time:
-
Fine-Tuning: Carefully control the reaction temperature. Start at a lower temperature (e.g., 90 °C) and slowly increase if the reaction is sluggish.[5]
-
Monitoring: Monitor the reaction closely by TLC or LC-MS. Over-running the reaction can lead to increased byproduct formation.
Scenario 3: Dehalogenation in a Sonogashira Coupling with a Bromo-iodoindazole
Question: I am performing a Sonogashira coupling on a bromo-iodoindazole with a terminal alkyne. My goal is to couple at the iodine position, but I am getting a significant amount of the bromo-dehalogenated indazole. What should I try?
Answer:
The Sonogashira reaction is a powerful tool for C-C bond formation, but it is not immune to dehalogenation.[8][9] The reactivity difference between iodine and bromine should allow for selective coupling at the C-I bond.
1. Copper Co-catalyst:
-
Importance: The copper co-catalyst (typically CuI) is crucial in the Sonogashira reaction as it facilitates the formation of a copper acetylide, which then transmetalates to the palladium center.[10] Ensure you are using a fresh, high-purity source of CuI.
-
Troubleshooting: In some cases, omitting the copper co-catalyst (a "copper-free" Sonogashira) can paradoxically reduce side reactions, although this often requires specific ligands and conditions.
2. Amine Base and Solvent:
-
Amine's Role: The amine base (e.g., triethylamine or diisopropylethylamine) is not just a base but also acts as a solvent and can influence the catalytic cycle.[11]
-
Solvent Considerations: While DMF is common, consider a less coordinating solvent if dehalogenation is a major issue.
3. Protecting Groups:
-
Indazole N-H: If your indazole has a free N-H, this can interfere with the reaction. Protection of the indazole nitrogen can sometimes be beneficial, leading to cleaner reactions and higher yields.[8][12]
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of dehalogenation in palladium-catalyzed cross-coupling reactions?
A1: The most accepted mechanism involves the formation of a palladium-hydride (Pd-H) species.[1][2] This can happen in several ways, including the reaction of the palladium catalyst with bases, solvents (like alcohols), or trace water.[2] This Pd-H species can then participate in a reductive elimination with the aryl group attached to the palladium, resulting in the dehalogenated arene and regenerating the Pd(0) catalyst.[1][2]
Q2: Are certain positions on the indazole ring more prone to dehalogenation?
A2: Yes, the electronic properties of the indazole ring system influence the reactivity of the C-X bonds.[13] Generally, halogens at positions that are more electron-deficient are more susceptible to both oxidative addition and potentially dehalogenation. For instance, in many polyhalogenated pyridines, oxidative addition is favored at positions alpha to the nitrogen.[13] Similar electronic effects can be at play in the indazole system.
Q3: How does the choice of palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃, or a precatalyst) impact dehalogenation?
A3: The palladium source determines how the active Pd(0) catalyst is formed. Pd(II) sources like Pd(OAc)₂ need to be reduced in situ, which can sometimes lead to the formation of palladium black or other less active species if not done efficiently.[5][14] Precatalysts, like those from the Buchwald group, are designed to generate the active LPd(0) species cleanly and efficiently, which can lead to more reproducible results and potentially less dehalogenation.
Q4: Can I use microwave irradiation to reduce dehalogenation?
A4: Yes, microwave-assisted synthesis can sometimes be beneficial.[3] By rapidly heating the reaction, you can sometimes accelerate the desired cross-coupling reaction to such an extent that it outcompetes the slower dehalogenation pathway. However, this is not a universal solution and requires careful optimization.
Q5: Are there any "universal" conditions that are a good starting point to minimize dehalogenation for polyhalogenated indazoles?
A5: While there is no single "magic bullet," a good starting point for many cross-coupling reactions on polyhalogenated heterocycles to minimize dehalogenation would be:
-
Catalyst System: A palladium precatalyst with a bulky, electron-rich biaryl phosphine ligand (e.g., G3-XPhos).
-
Base: Anhydrous potassium phosphate (K₃PO₄).
-
Solvent: Anhydrous, degassed toluene or dioxane.
-
Temperature: Start at a moderate temperature (e.g., 80-90 °C) and monitor the reaction progress.
Visualizing the Problem: The Competing Pathways
The following diagram illustrates the critical branch point in the catalytic cycle where the desired cross-coupling competes with the undesired dehalogenation pathway.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. researchgate.net [researchgate.net]
- 7. jk-sci.com [jk-sci.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 12. researchgate.net [researchgate.net]
- 13. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Yoneda Labs [yonedalabs.com]
Technical Support Center: Purification of 6-Bromo-5-fluoro-3-iodo-1H-indazole Derivatives
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 6-Bromo-5-fluoro-3-iodo-1H-indazole and its derivatives. This resource is designed to provide expert insights and practical troubleshooting for the unique challenges encountered during the purification of these complex polyhalogenated molecules. Our goal is to equip you with the knowledge to diagnose issues, optimize your purification strategy, and achieve the desired purity for your critical downstream applications.
Introduction: The Purification Challenge
This compound is a valuable building block in medicinal chemistry, often utilized in the synthesis of kinase inhibitors and other therapeutic agents.[1][2] Its trifecta of halogen substituents (Bromo, Fluoro, Iodo) imparts unique chemical properties but also presents significant purification challenges. The high molecular weight, potential for regioisomeric impurities, and the lability of the C-I bond demand a carefully considered and systematic approach to purification. This guide will walk you through the most common issues and their solutions.
Frequently Asked Questions (FAQs)
Here we address the most common questions our team receives regarding the purification of this compound derivatives.
Q1: What are the most common impurities I should expect in my crude this compound?
A1: Impurities typically arise from the synthetic route used. A common method for producing 3-iodoindazoles is the direct iodination of the corresponding indazole. For instance, 6-bromo-3-iodo-1H-indazole is synthesized by treating 6-bromo-1H-indazole with iodine in the presence of a base like potassium hydroxide.[3] Based on this and similar halogenation reactions, you should anticipate the following impurities:
-
Unreacted Starting Material: Residual 6-bromo-5-fluoro-1H-indazole is a very common impurity.
-
De-iodinated Product: The C-I bond can be labile, leading to the formation of 6-bromo-5-fluoro-1H-indazole, especially if the reaction mixture is exposed to heat or light for extended periods.
-
Regioisomers: While iodination is generally regioselective for the C3 position in the presence of a base, small amounts of other isomers could form depending on the precise reaction conditions.[4]
-
Over-halogenated Byproducts: Although less common with controlled stoichiometry, it is possible to have minor amounts of di-iodo species.
-
Residual Solvents: Solvents used in the synthesis (e.g., DMF, acetonitrile) or work-up (e.g., ethyl acetate) are often present.[3][5]
Q2: My compound appears to be degrading during purification, showing a new, less polar spot on TLC. What is happening?
A2: This is a classic sign of de-iodination , where the iodine atom is replaced by a hydrogen. Aryl iodides, particularly on electron-rich or sterically hindered rings, can be sensitive to heat and light, leading to homolytic cleavage of the C-I bond.[2] This degradation is accelerated at elevated temperatures, which can be problematic during heated recrystallization or long column chromatography runs.
Q3: I am struggling to separate my desired product from a very closely related impurity by column chromatography. What can I do?
A3: The separation of halogenated isomers or dehalogenation impurities can be notoriously difficult due to their similar polarities.[5] If standard silica gel chromatography is failing, consider these advanced strategies:
-
High-Performance Liquid Chromatography (HPLC): For high-purity requirements, preparative HPLC is the method of choice.[6]
-
Specialized Columns: Ultra-high-performance liquid chromatography (UHPLC) using a pentafluorophenyl (PFP) column can provide excellent separation for halogenated pharmaceuticals and their dehalogenated isosteres.[5]
-
Alternative Stationary Phases: Consider using alumina (neutral or basic) instead of silica gel, as it can offer different selectivity.
-
Supercritical Fluid Chromatography (SFC): Achiral SFC is another powerful technique for separating closely related isomers.[5]
Q4: Which solvent systems are best for recrystallizing polyhalogenated indazoles?
A4: While specific solubility data for this compound is not widely published, general principles for recrystallizing halogenated aromatic compounds can be applied. A good recrystallization solvent should dissolve the compound well when hot but poorly when cold.[7] Mixed solvent systems are often effective for indazole derivatives.[8]
Commonly successful systems include:
-
Ethanol/Water
-
Acetone/Water
-
Methanol/Water [8]
-
Hexanes/Ethyl Acetate [9]
-
Toluene (for compounds that crystallize well)[9]
It is crucial to perform small-scale solubility tests to identify the optimal solvent or solvent pair for your specific derivative.
Troubleshooting Guides
This section provides systematic approaches to resolving common purification problems.
Guide 1: Troubleshooting Recrystallization Issues
Recrystallization is often the first line of defense for purifying solid compounds. However, challenges can arise.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Oiling Out | The compound's melting point is lower than the boiling point of the solvent. The compound is too soluble in the chosen solvent. | Use a lower-boiling point solvent. Add a co-solvent in which the compound is less soluble (an "anti-solvent") to the hot solution until turbidity appears, then clarify with a few drops of the primary solvent.[9] |
| No Crystal Formation | Too much solvent was used. The solution is not sufficiently supersaturated. | Evaporate some of the solvent to increase the concentration. Scratch the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites. Add a seed crystal of the pure compound. Cool the solution in an ice bath or refrigerator.[10] |
| Poor Recovery | Too much solvent was used. The compound has significant solubility in the cold solvent. Premature crystallization during hot filtration. | Use the minimum amount of hot solvent necessary for dissolution. Ensure the solution is thoroughly cooled before filtration. Pre-heat the filtration funnel and flask to prevent premature crystallization. Wash the collected crystals with a minimal amount of ice-cold solvent.[7] |
| Impure Crystals | Cooling was too rapid, trapping impurities. The impurity has very similar solubility to the product. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. If impurities co-crystallize, a second recrystallization may be necessary. Consider a different solvent system where the impurity has higher solubility. |
Guide 2: Optimizing Column Chromatography
When recrystallization is insufficient, column chromatography is the next step. Success hinges on choosing the right conditions.
Caption: A step-by-step workflow for troubleshooting column chromatography.
-
Solvent System Selection: Start with a common solvent system like Hexanes/Ethyl Acetate or Dichloromethane/Methanol. Use TLC to find a solvent ratio that gives your desired compound an Rf value of ~0.3.
-
Gradient Elution: For complex mixtures with impurities of varying polarities, a gradient elution is highly recommended. Start with a low polarity mobile phase and gradually increase the polarity.
-
Stationary Phase: If silica gel fails to provide adequate separation, consider alternatives. For some halogenated compounds, a pentafluorophenyl (PFP) stationary phase can offer unique selectivity.[5]
-
Sample Loading: Do not overload the column. A general rule of thumb is to load no more than 1g of crude material per 20-100g of silica gel. Overloading leads to broad peaks and poor separation.
-
Stability on Silica: Be mindful of potential de-iodination on silica gel, especially if the chromatography is lengthy. Run the column as quickly as possible without sacrificing resolution.
Experimental Protocols
Protocol 1: General Recrystallization Procedure
This protocol provides a general method for recrystallization using a two-solvent system, which is often effective for halogenated indazoles.[8]
-
Solvent Selection: Through small-scale tests, identify a "soluble" solvent (e.g., acetone, ethanol) in which your compound is readily soluble and an "anti-solvent" (e.g., water, hexanes) in which it is poorly soluble.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the "soluble" solvent dropwise while heating and stirring until the solid just dissolves. Use the minimum amount of hot solvent necessary.[7]
-
Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask.[10]
-
Induce Crystallization: While the solution is still hot, add the "anti-solvent" dropwise until you observe persistent cloudiness. Add a few more drops of the "soluble" solvent to redissolve the precipitate and obtain a clear, saturated solution.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold "anti-solvent" to remove any residual mother liquor.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Purity Analysis by HPLC
This is a general-purpose HPLC method that can serve as a starting point for analyzing the purity of this compound derivatives.[6]
| Parameter | Condition |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 10% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Sample Preparation | Dissolve sample in Acetonitrile to a concentration of ~1 mg/mL |
Visualizing the Troubleshooting Process
A logical approach is key to overcoming purification challenges. The following diagram illustrates a decision-making workflow for purifying your this compound derivative.
Caption: Decision workflow for purifying this compound.
References
- Yin, J., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Bioorganic & Medicinal Chemistry Letters, 38, 127862.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- University of Colorado Boulder. (n.d.). Recrystallization.
- University of California, Los Angeles. (n.d.). Recrystallization.
- University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.
- MySkinRecipes. (n.d.). This compound.
- Regalado, E. L., et al. (2014). Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers. Journal of Chromatography A, 1323, 125-133.
- PubChem. (n.d.). 6-Bromo-7-fluoro-5-iodo-1H-indazole.
- Reddit. (2024). Spontaneous aryl iodide deiodination upon heating. r/Chempros.
- Manas Petro Chem. (n.d.). 5 Bromo 3- Fluoro 1h-indazole.
- ChemBK. (n.d.). 1H-Indazole, 6-bromo-7-fluoro-3-iodo-.
- ChemBK. (n.d.). 5-BroMo-6-fluoro-3-iodo-1H-indazole.
- Google Patents. (2011). CN101948433A - Method for separating and purifying substituted indazole isomers.
Sources
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- 2. Buy 4-Bromo-6-fluoro-5-iodo-1H-indazole (EVT-14040281) [evitachem.com]
- 3. 1286734-77-7|this compound|BLD Pharm [bldpharm.com]
- 4. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. This compound - CAS:1286734-77-7 - Sunway Pharm Ltd [3wpharm.com]
- 8. Tips & Tricks [chem.rochester.edu]
- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 10. mt.com [mt.com]
Technical Support Center: Managing Regioselectivity in Reactions with 6-Bromo-5-fluoro-3-iodo-1H-indazole
Welcome to the technical support guide for 6-Bromo-5-fluoro-3-iodo-1H-indazole (Product ID: 1286734-77-7[1]). This document provides in-depth guidance for researchers, medicinal chemists, and process development scientists on how to achieve high regioselectivity when functionalizing this versatile, polyhalogenated building block. We will address common challenges, provide detailed troubleshooting protocols, and explain the chemical principles governing selectivity.
Introduction: The Challenge of Regioselectivity
This compound is a valuable scaffold in drug discovery, notable for its presence in advanced pharmaceutical candidates.[2] The synthetic utility of this molecule lies in the differential reactivity of its three halogen atoms, allowing for sequential, site-selective functionalization. However, harnessing this potential requires a nuanced understanding of modern cross-coupling chemistry.
The primary challenge is to control which C-X bond (C-I, C-Br, or C-F) or the N-H bond reacts. The reactivity hierarchy in typical palladium-catalyzed cross-coupling reactions is well-established: C–I > C–Br >> C–Cl > C–F .[3][4][5] This inherent difference is the key to selective synthesis. Oxidative addition of a Pd(0) catalyst to the C-X bond is the rate-determining step, and its energy barrier is lowest for the C-I bond.
Frequently Asked Questions (FAQs)
Q1: Which position on the indazole is the most reactive for cross-coupling reactions?
A1: The C-3 position, bearing the iodo group, is overwhelmingly the most reactive site. The carbon-iodine bond is the weakest among the carbon-halogen bonds present, making it the preferred site for oxidative addition by a Pd(0) catalyst.[3][4] Under standard Suzuki, Sonogashira, or Buchwald-Hartwig conditions, you can expect highly selective functionalization at C-3, leaving the C-6 bromine and C-5 fluorine untouched.[6][7]
Q2: Can I functionalize the C-6 bromo position directly without reacting at the C-3 iodo position?
A2: This is extremely challenging and generally not synthetically viable. The much higher reactivity of the C-I bond means it will almost always react preferentially.[5][8] A sequential strategy is the most robust approach: first, functionalize the C-3 position, then modify the C-6 position in a subsequent step using more forcing conditions.
Q3: What about the N-H bond at the N-1 position? Does it interfere with my cross-coupling reaction?
A3: Yes, the acidic N-H proton can interfere. In the presence of a strong base, the indazole is deprotonated to form an indazolide anion. This can lead to side reactions, such as N-arylation, or catalyst inhibition.[9] There are two main strategies to manage this:
-
Use the NH-free indazole directly: This is often possible, especially for C-3 couplings, by carefully selecting a base that is strong enough to facilitate the catalytic cycle but doesn't lead to problematic N-anion reactivity (e.g., K₂CO₃, Cs₂CO₃). Using the unprotected form can prevent undesirable ring-opening of N-protected indazoles under strongly basic conditions.[10]
-
Protect the N-1 position: Protecting groups like Boc (tert-butyloxycarbonyl) or SEM (2-(trimethylsilyl)ethoxymethyl) can prevent N-H related side reactions.[11][12] However, some protecting groups, like Boc, can be cleaved under certain reaction conditions, such as microwave heating.[12]
Q4: Is the C-F bond at the C-5 position reactive?
A4: Under typical palladium-catalyzed cross-coupling conditions, the C-F bond is considered inert.[13] Its high bond dissociation energy presents a large energy barrier for oxidative addition. Functionalization at this site would require specialized, often harsh, nucleophilic aromatic substitution (SNAr) conditions, which are outside the scope of standard cross-coupling protocols.
Troubleshooting & Protocol Guides
This section provides detailed protocols and troubleshooting advice for common synthetic transformations.
Guide 1: Selective C-3 Functionalization (Suzuki-Miyaura Coupling)
This is the most common first step in a sequential functionalization strategy. The goal is to selectively couple a boronic acid or ester at the C-3 position.
Decision Workflow for C-3 Coupling
Sources
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- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Navigating Cross-Coupling Reactions with 6-Bromo-5-fluoro-3-iodo-1H-indazole
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 6-Bromo-5-fluoro-3-iodo-1H-indazole. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you overcome common challenges and achieve higher conversion rates in your cross-coupling reactions. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to ensure your experimental success.
Understanding the Reactivity of this compound
Before diving into specific troubleshooting scenarios, it's crucial to understand the inherent reactivity of this polyhalogenated indazole. The molecule presents three distinct reaction sites for palladium-catalyzed cross-coupling reactions: a C3-Iodo bond, a C6-Bromo bond, and a C5-Fluoro bond.
The generally accepted order of reactivity for carbon-halogen bonds in palladium-catalyzed oxidative addition is C–I > C–Br >> C–Cl > C–F.[1] This fundamental principle is the cornerstone of achieving selective functionalization of this substrate. The C3-Iodo bond is the most labile and will preferentially react under standard cross-coupling conditions, allowing for selective modification at this position. The C6-Bromo bond is the next most reactive site, offering the potential for sequential or dual functionalization. The C5-Fluoro bond is largely unreactive in typical palladium cross-coupling reactions.
The electron-withdrawing nature of the fluorine atom at the C5 position can influence the reactivity of the adjacent C6-bromo group, making it more susceptible to oxidative addition than a bromo-group on a non-fluorinated analog.
A critical consideration for successful couplings is the acidic N-H proton of the indazole ring. In many cases, this proton can interfere with the catalytic cycle, leading to catalyst deactivation or undesired side reactions. Therefore, N-protection is often a crucial first step for achieving high yields and reproducibility, particularly in Sonogashira and some Buchwald-Hartwig reactions.[2][3][4]
Frequently Asked Questions (FAQs)
Q1: I am planning a synthesis. At which position will the first coupling reaction occur on this compound?
A1: The first coupling reaction will selectively occur at the C3 position, displacing the iodide. The reactivity of carbon-halogen bonds in palladium-catalyzed cross-coupling reactions follows the general trend of C-I > C-Br > C-Cl.[1] The carbon-iodine bond has a lower bond dissociation energy, making it more susceptible to oxidative addition by the palladium(0) catalyst, which is a key step in the catalytic cycle.[1][5][6]
Q2: Do I need to protect the N-H of the indazole before performing a cross-coupling reaction?
A2: While not always strictly necessary for every type of coupling, N-protection is highly recommended for achieving consistent and high yields. The acidic N-H proton can react with strong bases used in the coupling reaction or interfere with the palladium catalyst. For Sonogashira reactions, N-protection is often considered essential to prevent side reactions and catalyst inhibition.[2][3][4] Common protecting groups include Boc (tert-butyloxycarbonyl) and SEM (2-(trimethylsilyl)ethoxymethyl).
Q3: Can I perform a second coupling reaction at the C6-bromo position after functionalizing the C3-iodo position?
A3: Yes, sequential coupling is a viable strategy. After the initial coupling at the C3-iodo position, the resulting 6-bromo-5-fluoro-3-substituted-1H-indazole can be subjected to a second cross-coupling reaction to functionalize the C6-bromo position. This second coupling will likely require more forcing conditions (e.g., higher temperature, different ligand) due to the lower reactivity of the C-Br bond compared to the C-I bond.[1]
Troubleshooting Guide: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds. However, low conversion rates with this compound can be frustrating. Below are common issues and their solutions.
Issue 1: Low to no conversion of the starting material in a Suzuki coupling at the C3-iodo position.
This is a common problem that can often be resolved by systematically evaluating the reaction components.
-
Potential Cause 1: Inactive Catalyst. The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst, or it may be deactivating prematurely.
-
Troubleshooting Steps:
-
Inert Atmosphere: Ensure the reaction is set up under a strictly inert atmosphere (argon or nitrogen). Oxygen can oxidize and deactivate the palladium catalyst.[7]
-
Solvent Degassing: Thoroughly degas your solvents to remove dissolved oxygen.
-
Pre-catalyst Choice: Consider using a more modern, pre-formed Pd(0) catalyst or a pre-catalyst that readily reduces to Pd(0) in situ.[8]
-
Ligand Selection: For heteroaryl halides, bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos can stabilize the catalyst and promote oxidative addition.[7]
-
-
-
Potential Cause 2: Poor Quality Boronic Acid/Ester. Boronic acids can degrade, especially when exposed to moisture, leading to the formation of inactive boroxines.
-
Troubleshooting Steps:
-
Use Fresh Reagent: Use freshly purchased or recrystallized boronic acid.[7]
-
Consider Boronate Esters: Convert the boronic acid to a more stable pinacol boronate ester.
-
-
-
Potential Cause 3: Inappropriate Base. The choice of base is critical and can significantly impact the reaction outcome.[9]
-
Troubleshooting Steps:
-
Base Strength: For unprotected indazoles, a milder base like K₂CO₃ or Cs₂CO₃ is often preferred over strong bases like KOtBu to avoid side reactions.[7]
-
Anhydrous Conditions: Ensure the base is anhydrous, as water can hydrolyze the boronic acid.
-
-
Suzuki Coupling Troubleshooting Workflow
Caption: Decision-making process for troubleshooting Buchwald-Hartwig amination.
Troubleshooting Guide: Sonogashira Coupling
The Sonogashira coupling is a reliable method for forming C(sp²)-C(sp) bonds. [3][10]However, its success with nitrogen-containing heterocycles like indazole often requires careful optimization.
Issue 3: Failure of Sonogashira coupling at the C3-iodo position.
-
Potential Cause 1: Unprotected Indazole N-H. This is a very common reason for failure in Sonogashira couplings of indazoles. [2][3]The acidic proton can react with the base or interfere with the formation of the copper acetylide intermediate.
-
Troubleshooting Step:
-
Protect the N-H group: Before attempting the Sonogashira coupling, protect the indazole nitrogen with a suitable protecting group like Boc, SEM, or even a simple methyl group.
-
-
-
Potential Cause 2: Copper Co-catalyst Issues. The copper(I) co-catalyst is crucial in the traditional Sonogashira reaction but can also lead to side reactions, such as the homocoupling of the alkyne (Glaser coupling). [11] * Troubleshooting Steps:
- Copper-Free Conditions: Consider a copper-free Sonogashira protocol. These reactions often require a specific ligand and base combination but can provide cleaner product profiles. [11][12][13] 2. Amine Base: In copper-catalyzed reactions, an amine base like triethylamine or diisopropylethylamine is typically used. Ensure it is dry and of high quality.
-
Potential Cause 3: Alkyne Homocoupling. The formation of a diyne byproduct (from the homocoupling of your terminal alkyne) indicates that the Glaser coupling is outcompeting the desired cross-coupling.
-
Troubleshooting Steps:
-
Reduce Copper Loading: Lower the amount of the copper(I) co-catalyst.
-
Strictly Anaerobic Conditions: Glaser coupling is often promoted by oxygen. Ensure your reaction is rigorously deoxygenated.
-
Switch to Copper-Free: As mentioned above, switching to a copper-free protocol will eliminate this side reaction. [11][12][13]
-
-
Recommended Sonogashira Protocol (N-Protected Indazole)
-
N-Protection: To a solution of this compound in a suitable solvent (e.g., THF or DCM), add a base (e.g., NaH or K₂CO₃) followed by the protecting group precursor (e.g., (Boc)₂O). Work up to isolate the N-protected indazole.
-
Sonogashira Coupling:
-
To a degassed solution of the N-protected this compound (1 eq.) and the terminal alkyne (1.2-1.5 eq.) in a suitable solvent (e.g., THF or DMF), add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%) and the copper(I) co-catalyst (e.g., CuI, 4-10 mol%).
-
Add an amine base (e.g., triethylamine, 3-5 eq.).
-
Stir the reaction at room temperature or with gentle heating until completion.
-
Perform an aqueous workup and purify the product by column chromatography.
-
References
- The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. MDPI.
- CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-. Google Patents.
- 6-Bromo-7-fluoro-5-iodo-1H-indazole | C7H3BrFIN2 | CID 155285154. PubChem.
- The Role of Reversible Oxidative Addition in Selective Palladium(0)-Catalyzed Intramolecular Cross-Couplings of Polyhalogenated Substrates: Synthesis of Brominated Indoles. Journal of the American Chemical Society.
- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv.
- Copper-free Sonogashira cross-coupling reactions: an overview. RSC Publishing.
- Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. PMC - NIH.
- Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.
- Inverting Conventional Chemoselectivity in the Sonogashira Coupling Reaction of Polyhalogenated Aryl Triflates with TMS-Arylalkynes. ResearchGate.
- Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. RSC Publishing.
- ChemInform Abstract: The Role of Reversible Oxidative Addition in Selective Palladium(0)‐Catalyzed Intramolecular Cross‐Couplings of Polyhalogenated Substrates: Synthesis of Brominated Indoles. ResearchGate.
- Study of a New Rate Increasing “Base Effect” in the Palladium-Catalyzed Amination of Aryl Iodides. ResearchGate.
- Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines. ResearchGate.
- Aromatization and Halogenation of 3,3a,4,5‐Tetrahydro‐3‐aryl‐2‐phenyl‐2H‐benzo[g]indazole Using I2/DMSO, CuCl2/DMSO, and N‐Bromosuccinimide. ResearchGate.
- Copper-free Sonogashira cross-coupling reactions: an overview. PMC - NIH.
- Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters - ACS Publications.
- Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. NIH.
- Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-disubstituted pyrazolo[1,5- a ]pyrimidin-5-amine derivatives. RSC Advances (RSC Publishing).
- Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers (RSC Publishing).
- Role of the base in Buchwald-Hartwig amination. PubMed.
- A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions. Chemical Science (RSC Publishing).
- Help needed with unreproducible Suzuki coupling. Reddit.
- ChemInform Abstract: Addressing Challenges in Palladium‐Catalyzed Cross‐Coupling Reactions Through Ligand Design. ResearchGate.
- ChemInform Abstract: Selective Palladium‐Catalyzed Suzuki‐Miyaura Reactions of Polyhalogenated Heteroarenes. ResearchGate.
- Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI.
- Indazole synthesis discussion.. Mechanism of this reaction? Reddit.
- A Novel Synthesis of 2-Aryl-2H-indazoles via a Palladium-Catalyzed Intramolecular Amination Reaction. Organic Letters - ACS Publications.
- The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PubMed Central.
- Fundamental Palladium Catalyzed Oxidative Addition Reactions. University of Groningen.
- Site-selective cross coupling by fine-tuning the supramolecular interaction (an article review). InCatT - Innovative Catalyst Technologies.
- Copper-free Sonogashira coupling. The chemical reaction database.
- and Amine-free Sonogashira Cross-Coupling in the Presence of Ligandless Pd-containing Catalyst. Chemical Engineering Transactions.
- C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. HAL Open Science.
- The Role of the Base in Buchwald-Hartwig Amination. ResearchGate.
- Suzuki Coupling. Organic Chemistry Portal.
- The Current Status of Heterogeneous Palladium Catalysed Heck and Suzuki Cross-Coupling Reactions. MDPI.
- The role of reversible oxidative addition in selective palladium(0)-catalyzed intramolecular cross-couplings of polyhalogenated substrates: synthesis of brominated indoles. Semantic Scholar.
- Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ArODES.
- Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. PMC - NIH.
- Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells. PMC - NIH.
- Modified palladium-catalyzed Sonogashira cross-coupling reactions under copper-, amine-, and solvent-free conditions. PubMed.
Sources
- 1. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. research.vu.nl [research.vu.nl]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 12. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Suzuki-Miyaura Cross-Coupling of 6-Bromo-5-fluoro-3-iodo-1H-indazole
Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 6-Bromo-5-fluoro-3-iodo-1H-indazole. This guide is designed for researchers, medicinal chemists, and drug development professionals who are leveraging this versatile building block for the synthesis of novel chemical entities. The unique trifunctional nature of this indazole derivative presents both significant opportunities for molecular diversification and specific challenges, particularly concerning chemoselectivity.
This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols. Our approach is grounded in mechanistic principles to empower you to make informed decisions and overcome common hurdles in your synthetic endeavors.
Section 1: Understanding the Substrate - The Challenge of Chemoselectivity
The primary challenge in the Suzuki-Miyaura coupling of this compound lies in controlling the site of reaction. The molecule features two distinct carbon-halogen bonds suitable for oxidative addition to a palladium(0) catalyst: a C-I bond at the 3-position and a C-Br bond at the 6-position.
The generally accepted order of reactivity for aryl halides in oxidative addition is C-I > C-Br > C-Cl, primarily due to the corresponding bond dissociation energies.[1][2] This intrinsic reactivity difference is the foundational principle for achieving selective coupling at the C-3 iodo position. However, this selectivity is not absolute and can be significantly influenced by the choice of ligand, catalyst, and reaction conditions.[3][4]
Section 2: Frequently Asked Questions (FAQs)
Q1: I want to perform a selective Suzuki coupling at the C-3 iodo position. Which ligand should I start with?
A1: For selective C-3 coupling, the goal is to use conditions that exploit the higher intrinsic reactivity of the C-I bond without activating the more robust C-Br bond. A good starting point is often a less reactive, yet effective, catalyst system.
-
Recommendation: Start with a classic, less electron-rich phosphine ligand such as Triphenylphosphine (PPh₃) in combination with a palladium source like Pd(PPh₃)₄ or Pd(OAc)₂.[5] Another excellent and widely used choice is [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) .[6][7][8] These ligands are often sufficient to catalyze the reaction at the more reactive C-I bond under thermal conditions, while leaving the C-Br bond intact.
Q2: My reaction is sluggish, and I'm seeing low conversion at the C-3 position. Should I switch to a more active ligand?
A2: Yes, but with caution. If a less active system like Pd(dppf)Cl₂ is giving low yields, you can move to a more electron-rich and bulky "Buchwald-type" biarylphosphine ligand. These ligands are known to accelerate the rate-determining oxidative addition and the subsequent reductive elimination steps.[9][10]
-
Recommended Ligands: Consider screening ligands such as XPhos , SPhos , or RuPhos . These are highly effective for challenging substrates.[11]
-
The Caveat: Be aware that these highly active ligands can sometimes reduce the selectivity, potentially leading to a mixture of C-3 and C-6 coupled products, or even bis-arylated products, especially if the reaction is run for an extended time or at high temperatures. Careful monitoring of the reaction progress by TLC or LC-MS is crucial.
Q3: I am observing significant amounts of the C-6 coupled product (reaction at the bromo position). How can I improve selectivity for the iodo position?
A3: This indicates that your catalytic system is too reactive. To enhance selectivity for the C-3 iodo position, you need to "tame" the reaction.
-
Ligand Choice: Revert to a less electron-rich and less bulky ligand. If you are using a Buchwald ligand, try switching to Pd(dppf)Cl₂ or even Pd(PPh₃)₄.[7]
-
Lower Temperature: Reducing the reaction temperature can often increase selectivity, favoring the reaction with the lower activation energy (C-I oxidative addition).
-
Base Selection: While a strong base is necessary for transmetalation, an overly aggressive base can sometimes negatively impact selectivity. If you are using a strong base like K₃PO₄, consider screening a milder base such as K₂CO₃ or Cs₂CO₃.[12]
Q4: I have successfully coupled at the C-3 position and now want to perform a second Suzuki reaction at the C-6 bromo position. What conditions are recommended?
A4: To couple at the less reactive C-Br bond, a more powerful catalytic system is required. This is where the bulky, electron-rich biarylphosphine ligands excel.
-
Recommended Catalyst System: A combination of a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂ with a ligand such as XPhos , SPhos , or other advanced Buchwald-type ligands is the industry standard for activating aryl bromides and chlorides.[9][10] Using a modern palladium precatalyst, such as XPhos Pd G3, which contains the ligand and palladium source in one molecule, is also highly recommended for convenience and reproducibility.
-
Forcing Conditions: You will likely need higher temperatures (e.g., 100-120 °C) and a strong base like K₃PO₄ to drive the reaction to completion.[11]
Q5: I'm seeing a significant amount of protodeboronation of my boronic acid. What can I do to minimize this side reaction?
A5: Protodeboronation is a common side reaction, especially with heteroarylboronic acids or under harsh basic conditions.
-
Use Anhydrous Conditions: While some water is often beneficial, excess water can promote protodeboronation. Ensure your solvents are dry.[13]
-
Optimize the Base: Strong bases, particularly hydroxides, can accelerate this side reaction. Consider using K₃PO₄ or Cs₂CO₃ instead of NaOH or KOH.
-
Use Boronate Esters: Pinacol boronate esters (Bpin) are generally more stable than their corresponding boronic acids and can be used to suppress protodeboronation.
-
Use a Stoichiometric Excess: Using a slight excess (e.g., 1.2-1.5 equivalents) of the boronic acid can help compensate for some loss to this side reaction.
Section 3: Ligand Selection Guide & Data
Table 1: Ligand Performance Profile for Suzuki Coupling of Polyhalogenated Indazoles
| Ligand Class | Representative Ligands | Key Characteristics | Recommended For | Potential Issues |
| Triarylphosphines | PPh₃ | Electron-poor, sterically modest | High C-3 Selectivity: Exploits the intrinsic C-I > C-Br reactivity.[5] | Sluggish reactions, may require higher temperatures or longer reaction times. |
| Ferrocenylphosphines | dppf | Moderately electron-rich, rigid backbone | Robust C-3 Selectivity: A reliable first choice for selective mono-arylation.[6][7][8] | May not be active enough for the C-6 bromo position. |
| Dialkylbiarylphosphines (Buchwald Ligands) | XPhos, SPhos, RuPhos | Very electron-rich, sterically bulky | C-6 Coupling: Essential for activating the C-Br bond in a second coupling step.[9][11] | Reduced Selectivity: May lead to mixtures or bis-arylation if used for the first coupling. |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Strong σ-donors, sterically demanding | C-6 Coupling: An alternative to phosphine ligands for activating less reactive halides.[4] | Can sometimes promote undesired side reactions. |
Ligand Selection Workflow
The following decision-making workflow can guide your ligand screening process for achieving the desired reaction outcome.
Caption: A decision-making workflow for ligand selection in the Suzuki coupling of this compound.
Section 4: Experimental Protocols
These protocols are designed as a starting point and may require optimization for your specific boronic acid partner. Always run reactions under an inert atmosphere (Argon or Nitrogen) using degassed solvents.
Protocol 1: Selective Suzuki-Miyaura Coupling at the C-3 (Iodo) Position
This protocol is optimized for selectivity, favoring reaction at the more labile C-I bond.
-
Reagents:
-
This compound (1.0 equiv)
-
Arylboronic Acid (1.2 equiv)
-
Pd(dppf)Cl₂ (5 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane and Water (e.g., 4:1 v/v)
-
-
Procedure:
-
To a dry reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.
-
Seal the vial with a septum cap.
-
Evacuate and backfill the vial with argon or nitrogen three times.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe. The final concentration should be approximately 0.1 M with respect to the indazole.
-
Place the vial in a preheated heating block or oil bath at 80-100 °C.
-
Stir the reaction vigorously. Monitor its progress by TLC or LC-MS (typically 2-12 hours).
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the 6-bromo-5-fluoro-3-aryl-1H-indazole.
-
Protocol 2: Suzuki-Miyaura Coupling at the C-6 (Bromo) Position
This protocol is designed for the second coupling step on a 6-bromo-3-aryl-1H-indazole substrate, requiring a more active catalyst system.
-
Reagents:
-
6-Bromo-5-fluoro-3-aryl-1H-indazole (1.0 equiv)
-
Arylboronic Acid (1.5 equiv)
-
Pd₂(dba)₃ (2.5 mol%)
-
XPhos (6 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv)
-
Anhydrous Toluene or 1,4-Dioxane
-
-
Procedure:
-
In a glovebox or under a positive flow of inert gas, add the 6-bromo-5-fluoro-3-aryl-1H-indazole, arylboronic acid, K₃PO₄, Pd₂(dba)₃, and XPhos to a dry Schlenk flask or reaction vial.
-
Seal the vessel. If not in a glovebox, evacuate and backfill with inert gas three times.
-
Add the anhydrous, degassed solvent.
-
Heat the mixture to 100-110 °C with vigorous stirring for 12-24 hours. Monitor the reaction by LC-MS.
-
Cool the reaction to room temperature. Quench carefully with water and dilute with an organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of Celite® to remove inorganic salts and palladium black, washing the pad with additional solvent.
-
Separate the organic layer from the filtrate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
-
Section 5: Troubleshooting Guide
Table 2: Common Problems and Recommended Solutions
| Problem | Observation | Probable Cause(s) | Recommended Actions |
| No Reaction / Low Conversion (C-3 Coupling) | Starting material remains after expected reaction time. | 1. Inactive catalyst. 2. Insufficiently strong base. 3. Reaction temperature too low. | 1. Use a fresh palladium source/ligand. Consider a precatalyst. 2. Switch from K₂CO₃ to K₃PO₄. 3. Increase temperature in 10 °C increments. 4. If still no reaction, cautiously switch to a more active ligand like XPhos and monitor closely for selectivity issues. |
| Poor Selectivity | Mixture of C-3, C-6, and/or bis-arylated products. | 1. Catalyst system is too active. 2. Reaction temperature is too high. 3. Reaction run for too long. | 1. Switch from a Buchwald ligand to Pd(dppf)Cl₂ or Pd(PPh₃)₄. 2. Lower the reaction temperature. 3. Stop the reaction as soon as the C-3 coupled product is maximized (requires careful monitoring). |
| Dehalogenation | Formation of byproducts where I or Br is replaced by H. | 1. Presence of a palladium-hydride (Pd-H) species. 2. Certain solvents (e.g., alcohols) or bases can be hydride sources. | 1. Switch to a bulky ligand (e.g., XPhos) which can disfavor the pathway to Pd-H formation. 2. Use aprotic solvents like dioxane or toluene. 3. Use K₃PO₄ or Cs₂CO₃ as the base. Ensure anhydrous conditions.[13] |
| Boronic Acid Homocoupling | Formation of a biaryl byproduct from the boronic acid. | 1. Presence of oxygen in the reaction. 2. Inefficient transmetalation step. | 1. Ensure rigorous degassing of solvents and maintenance of an inert atmosphere. 2. Use a stronger base (e.g., K₃PO₄) to facilitate transmetalation. 3. Ensure an efficient catalyst system is being used. |
| Incomplete Reaction (C-6 Coupling) | Significant amount of 6-bromo starting material remains. | 1. C-Br bond is difficult to activate. 2. Catalyst deactivation. 3. Insufficiently strong base. | 1. Ensure a highly active ligand (XPhos, SPhos) is used. 2. Increase catalyst loading slightly (e.g., from 2 mol% to 4 mol%). 3. Use a strong base like K₃PO₄. Ensure it is finely powdered and anhydrous. 4. Increase reaction temperature. |
Suzuki-Miyaura Catalytic Cycle and Ligand Impact
The following diagram illustrates the key steps in the catalytic cycle and highlights where ligand choice is critical.
Caption: The Suzuki-Miyaura catalytic cycle, highlighting the key steps influenced by ligand properties.
References
- A Comparative Guide to Phosphine Ligands in Cross-Coupling C
- A Comparative Guide to Phosphine Ligands in Suzuki-Miyaura Coupling Reactions. (2025). BenchChem.
- Comparison of Monophosphine and Bisphosphine Precatalysts for Ni-Catalyzed Suzuki–Miyaura Cross-Coupling: Understanding the Role of the Ligation State in Catalysis. (n.d.).
- A Comparative Guide to Phosphine Ligands for Enhanced Suzuki Coupling Efficiency. (2025). BenchChem.
- Synthesis of chiral heterocycles by ligand-controlled regiodivergent and enantiospecific Suzuki Miyaura cross-coupling. (2014). PubMed.
- Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. (n.d.). Semantic Scholar.
- Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. (n.d.).
- The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (n.d.). MDPI.
- Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles | Request PDF. (n.d.).
- The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (n.d.). MDPI.
- How to avoid dehalogenation side reactions in Suzuki coupling. (2025). BenchChem.
- Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. (n.d.).
- Application Notes and Protocols for the Suzuki Coupling of 4-Iodo-3-methyl-1H-indazole. (2025). BenchChem.
- The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (2012). Semantic Scholar.
- Diagnosing issues with a failed Suzuki coupling? (2021). Reddit.
- Br vs. OTf chemoselectivity is ligand‐controlled in a Suzuki coupling... (n.d.).
- Methods for preparing indazole compounds. (n.d.).
- A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. (2021).
- The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. (n.d.). PubMed Central.
- The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (2012). MDPI.
- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (n.d.).
- Suzuki Reaction - Palladium Catalyzed Cross Coupling. (n.d.). Common Organic Chemistry.
- The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. (2023). MDPI.
- An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. (n.d.).
- Site-selective Suzuki-Miyaura Coupling of Heteroaryl halides – Understanding the Trends for Pharmaceutically Important Classes. (2016).
- Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. (n.d.). Royal Society of Chemistry.
- (PDF) Suzuki‐Miyaura and Buchwald‐Hartwig Cross‐Coupling Reactions Utilizing a Set of Complementary Imidazopyridine Monophosphine Ligands. (2024).
- Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. (2021).
- Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021).
- Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). (2021). PubMed Central.
- Competitive and selective Csp3-Br versus Csp2-Br bond activation in palladium-catalysed Suzuki cross-coupling: an experimental and theoretical study of the role of phosphine ligands. (2010). PubMed.
- Troubleshooting failed reactions with 4-Iodo-3-methyl-1H-indazole. (2025). BenchChem.
- Reactivity of C-Br vs C-Cl bonds in 1-Bromo-3,5-dichlorobenzene. (2025). BenchChem.
- Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. (n.d.). Royal Society of Chemistry.
- Stereoretentive Suzuki−Miyaura Coupling of Haloallenes Enables Fully Stereocontrolled Access to (−)-Peridinin. (n.d.).
- Suzuki-Miyaura Cross-Coupling Reaction Based on Novel Palladium(II) Diphenylphosphine Derivative Catalyst. (n.d.).
- Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
- A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. (n.d.). Royal Society of Chemistry.
- How to approach choosing reaction conditions for Suzuki? (2024). Reddit.
- Suzuki Coupling. (n.d.). Organic Chemistry Portal.
- Suzuki vs. Hartwig-Buchwald. (2020). Reddit.
- Comparative Reactivity of 5-Bromo- vs. 5-Iodo-2,3-dimethyl-2H-indazole in Palladium-Catalyzed Cross-Coupling Reactions. (2025). BenchChem.
Sources
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- 2. Yoneda Labs [yonedalabs.com]
- 3. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. reddit.com [reddit.com]
- 11. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 12. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
effect of base on the stability of 6-Bromo-5-fluoro-3-iodo-1H-indazole
Welcome to the technical support center for 6-Bromo-5-fluoro-3-iodo-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshoot common issues encountered during the handling and use of this versatile building block in their experiments.
Introduction to this compound
This compound is a highly functionalized heterocyclic compound, valued in medicinal chemistry as a scaffold for the synthesis of a wide range of biologically active molecules. Its utility stems from the presence of multiple halogen atoms, each offering a distinct handle for further chemical modification through reactions such as cross-coupling and nucleophilic substitution. However, this high degree of halogenation also imparts specific reactivity and stability characteristics that require careful consideration during experimental design. This guide will address the critical aspect of the compound's stability in the presence of bases, a common reagent class in many synthetic transformations.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound, particularly in the presence of a base?
The primary stability concern for this compound in the presence of a base is its susceptibility to several potential degradation or side-reaction pathways. The indazole core possesses an acidic N-H proton, which will be readily deprotonated by a base to form the corresponding indazolide anion. While this anion is a key intermediate in many desired reactions, its formation can also trigger undesired processes.
The key concerns are:
-
Dehalogenation: The carbon-halogen bonds can be cleaved, leading to the loss of one or more halogen atoms. The C-I bond is generally the most labile, followed by C-Br, and then C-F.
-
Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the halogens and the indazole ring system can activate the molecule for nucleophilic attack, especially by strong nucleophiles or under forcing conditions.
-
"Halogen Dance" or Halogen Migration: While not extensively documented for this specific scaffold, polyhalogenated aromatic systems can sometimes undergo base-catalyzed rearrangement of the halogen atoms.
-
Hydrolysis: In the presence of aqueous base, hydrolysis of the halogen substituents, particularly the more reactive iodine and bromine, can occur, although this typically requires elevated temperatures.
Q2: How does the choice of base affect the stability of this compound?
The choice of base is critical and can significantly impact the outcome of your reaction. A general guideline is to use the mildest base necessary to achieve the desired transformation.
| Base Type | Strength | Common Examples | Potential Impact on Stability | Recommendations |
| Strong Inorganic Bases | Strong | NaOH, KOH, LiOH | High risk of dehalogenation and other side reactions, especially at elevated temperatures. | Use with caution, at low temperatures, and for short reaction times. Often used for simple deprotonation or hydrolysis. |
| Weak Inorganic Bases | Weak | K₂CO₃, Cs₂CO₃, K₃PO₄ | Generally well-tolerated, especially in cross-coupling reactions. Lower risk of dehalogenation compared to strong bases. | Recommended for most cross-coupling reactions (e.g., Suzuki, Sonogashira). |
| Organic Amine Bases | Weak to Moderate | Et₃N, DIPEA | Can act as both a base and a nucleophile, potentially leading to undesired side products. | Suitable for reactions where they also act as an acid scavenger, but monitor for side reactions. |
| Strong Organic Bases | Strong | DBU, t-BuOK | High risk of promoting dehalogenation and other decomposition pathways. | Generally not recommended unless specifically required by a well-established protocol. |
Q3: Can I perform cross-coupling reactions with this compound without protecting the N-H group?
Yes, it is often possible to perform cross-coupling reactions, particularly Suzuki and Sonogashira couplings, without N-protection. However, the acidic N-H proton can sometimes interfere with the catalytic cycle or react with the base, leading to lower yields or the need for additional equivalents of base. For challenging substrates or when striving for maximum yield, N-protection (e.g., with a Boc or SEM group) may be beneficial. If proceeding with the unprotected indazole, the use of weaker inorganic bases like K₂CO₃ or Cs₂CO₃ is often preferred.[1]
Q4: Which halogen is most likely to react or be lost during a base-mediated reaction?
The reactivity of the carbon-halogen bonds in this compound follows the general trend for aryl halides: C-I > C-Br > C-F. Therefore, the iodine atom at the 3-position is the most likely to be involved in reactions such as cross-coupling or to be lost through dehalogenation. The bromine at the 6-position is less reactive than the iodine, and the fluorine at the 5-position is the least reactive and most stable. This differential reactivity allows for selective functionalization at the 3-position.
Troubleshooting Guide
This section addresses common problems that may arise when using this compound in reactions involving bases.
Problem 1: Low or no yield of the desired product, with recovery of starting material.
Caption: Troubleshooting workflow for low or no product yield.
Problem 2: Formation of a significant amount of de-iodinated byproduct (6-Bromo-5-fluoro-1H-indazole).
Caption: Troubleshooting workflow for de-iodination.
Problem 3: Formation of multiple unidentified byproducts.
This often indicates decomposition of the starting material or product.
Caption: Troubleshooting workflow for the formation of multiple byproducts.
Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Coupling at the C3-Position
This protocol provides a starting point for the coupling of a boronic acid or ester at the C3-iodo position. Optimization of the base, solvent, and temperature may be necessary for specific substrates.
Materials:
-
This compound
-
Boronic acid or ester (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2-3 equivalents)
-
Degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a reaction vessel, add this compound, the boronic acid/ester, and the base.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the degassed solvent system via syringe.
-
Add the palladium catalyst to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
After cooling to room temperature, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Stability Test of this compound with a Base
This protocol can be used to assess the stability of the compound under your proposed reaction conditions before committing a large amount of material.
Materials:
-
This compound
-
Internal standard (e.g., a stable compound with a distinct retention time)
-
Chosen base (e.g., K₂CO₃, NaOH)
-
Chosen solvent
-
LC-MS or HPLC-UV for analysis
Procedure:
-
Prepare a stock solution of this compound and the internal standard in the chosen solvent at a known concentration.
-
In a reaction vial, add the chosen base at the desired concentration.
-
Add an aliquot of the stock solution to the vial.
-
Stir the mixture at the intended reaction temperature.
-
At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw a small aliquot of the reaction mixture.
-
Quench the aliquot with a dilute acidic solution to neutralize the base.
-
Dilute the quenched aliquot and analyze by LC-MS or HPLC-UV to determine the ratio of this compound to the internal standard.
-
A decrease in this ratio over time indicates degradation of the starting material.
References
- CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google P
- 6-Bromo-7-fluoro-5-iodo-1H-indazole | C7H3BrFIN2 | CID 155285154 - PubChem. [Link]
- Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles - NIH. [Link]
- Degradation of substituted indoles by an indole-degrading methanogenic consortium - NIH. [Link]
- The Halogenation of Indazoles. aReaction conditions: 1 (0.2 mmol),...
- Biodegradation and Biotransformation of Indole: Advances and Perspectives - PMC. [Link]
- Degradation of 3-methylindole by ionizing radiation: Performance and p
Sources
Technical Support Center: Palladium Catalyst Removal from 6-Bromo-5-fluoro-3-iodo-1H-indazole Reaction Mixtures
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical assistance for the removal of residual palladium catalysts from reaction mixtures involving 6-Bromo-5-fluoro-3-iodo-1H-indazole. Given the prevalence of palladium-catalyzed cross-coupling reactions in the synthesis of complex molecules for pharmaceuticals, ensuring the complete removal of the catalyst is critical for the integrity of downstream applications and for meeting stringent regulatory standards.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: Why is removing palladium from my this compound reaction mixture proving to be so challenging?
A1: The difficulty in removing palladium from reactions involving nitrogen-containing heterocycles like indazole stems from the strong coordination between the Lewis basic nitrogen atoms of the indazole ring and the palladium catalyst. This interaction can form stable, soluble complexes that are not easily removed by simple filtration or standard aqueous washes.[4]
Q2: What are the regulatory limits for residual palladium in Active Pharmaceutical Ingredients (APIs)?
A2: Regulatory bodies such as the International Council for Harmonisation (ICH) have established strict guidelines for elemental impurities in drug products. For palladium, the permitted daily exposure (PDE) is 100 µ g/day for oral administration. This often translates to a concentration limit of 10 parts per million (ppm) in the final API, depending on the maximum daily dose of the drug.[1][4]
Q3: What are the primary methods for palladium removal, and how do I choose the right one?
A3: The most common methods include adsorption onto solid supports, the use of metal scavengers, crystallization, and chromatography.[4] The optimal method depends on several factors, including the specific palladium catalyst used, the solvent system, the properties of your target molecule, and the scale of the reaction. The decision-making workflow below can help guide your choice.
Palladium Removal Method Selection Workflow
Caption: Decision workflow for selecting a palladium removal strategy.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| High residual palladium after filtration through Celite®. | The palladium species may be soluble or colloidal.[5][6] | 1. Employ a Scavenger: Use a high-affinity scavenger to bind the soluble palladium, then filter. 2. Activated Carbon: Treat the solution with activated carbon, which can adsorb colloidal palladium.[7] 3. Change Filtration Media: Use a finer porosity filter, such as a 0.45 µm PTFE membrane.[6] |
| Low efficiency of palladium scavenger. | - Incorrect scavenger for the palladium's oxidation state (Pd(0) vs. Pd(II)).[6] - Insufficient amount of scavenger or inadequate reaction time.[7] - Poor compatibility of the scavenger with the solvent.[6] | 1. Scavenger Screening: Test a panel of scavengers (e.g., thiol, thiourea, amine-functionalized) to find the most effective one.[1][6] 2. Optimize Conditions: Increase the equivalents of scavenger (typically 3-10 eq. relative to Pd), extend the stirring time (2-24 hours), and consider gentle heating if the product is stable.[7] |
| Product loss during palladium removal. | Your product may be adsorbing to the solid support (e.g., activated carbon, silica).[7][8] | 1. Reduce Adsorbent Amount: Use the minimum effective amount of the adsorbent. 2. Thorough Washing: Ensure the solid support is washed extensively with a suitable solvent to recover the adsorbed product.[7] 3. Alternative Scavenger: Switch to a different type of scavenger, such as a polymer-based one, which may have less affinity for your product.[7] |
| Formation of new impurities during scavenging. | Some scavengers, particularly thiol-based ones, can sometimes react with the product or intermediates.[8] | 1. Use a Binary System: Consider a solid support/chelating agent binary system. The chelating agent complexes with palladium in solution, and this complex is then adsorbed onto a solid support like activated carbon.[8] 2. Alternative Scavengers: Explore non-thiol-based scavengers. |
Detailed Experimental Protocols
Protocol 1: Palladium Removal Using Thiol-Functionalized Silica Scavengers
Thiol-based scavengers are highly effective for a broad range of palladium species due to the strong affinity of sulfur for palladium.[7][8]
-
Reaction Completion: Once the cross-coupling reaction is complete, cool the mixture to room temperature.
-
Scavenger Addition: Add 3-10 equivalents (relative to the initial moles of palladium catalyst) of a thiol-functionalized silica scavenger (e.g., SiliaMetS Thiol) to the reaction mixture.[7]
-
Stirring: Stir the resulting slurry at room temperature for 4-24 hours. The optimal time should be determined by monitoring the residual palladium levels. Gentle heating (e.g., 40-50 °C) can be applied if the product is thermally stable to accelerate the scavenging process.[7]
-
Filtration: Filter the mixture through a pad of Celite® to remove the scavenger-palladium complex.[4]
-
Washing: Wash the filter cake thoroughly with the reaction solvent to ensure complete recovery of the product.[7]
-
Analysis: Combine the filtrate and washes. Concentrate a small aliquot and analyze for residual palladium content using methods like Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).[9][10]
Protocol 2: Palladium Removal Using Activated Carbon
Activated carbon is a cost-effective adsorbent for palladium removal, though it can sometimes lead to product loss due to non-specific binding.[8]
-
Solvent Exchange (Optional): If the reaction solvent is not ideal for the carbon treatment (e.g., high boiling point), perform a solvent exchange to a more suitable solvent like ethyl acetate or toluene.
-
Carbon Addition: Add activated carbon (5-10% by weight relative to the crude product) to the solution.[7]
-
Stirring: Stir the suspension at room temperature for 2-12 hours.[7]
-
Filtration: Prepare a 1-2 cm thick pad of Celite® in a sintered glass funnel and filter the mixture through it. This prevents fine carbon particles from passing into the filtrate.[5][7]
-
Washing: Wash the carbon/Celite® cake extensively with fresh solvent.
-
Analysis: Combine the filtrate and washes and analyze for residual palladium.
Scavenger Performance Comparison
| Scavenger Type | Typical Loading (eq. vs Pd) | Pros | Cons |
| Thiol-Functionalized Silica | 3-10 | High efficiency for various Pd species, good selectivity.[11][12] | Higher cost, potential for new impurities with sensitive substrates.[8] |
| Activated Carbon | 5-10 wt% vs product | Low cost, effective for colloidal Pd.[7] | Can cause product loss via non-specific adsorption, can be pyrophoric.[7][8] |
| Trimercaptotriazine (TMT) | 3-5 | Very high affinity for palladium.[4] | Can be less effective in certain solvents.[8] |
| Polymer-Based Scavengers | Varies | Can offer different selectivity and reduce product adsorption.[11] | Performance is highly dependent on the specific polymer and functional group. |
Workflow for Scavenger Optimization
Caption: A systematic approach to optimizing the palladium scavenging process.
References
- Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium. (n.d.). American Pharmaceutical Review.
- Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. (2023). Organic Process Research & Development.
- Palladium scavenging: From 1% to within ICH limits. (n.d.). Onyx Scientific.
- How can i remove palladium Pd catalyst easily? (2015). ResearchGate.
- Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. (2007). Organic Process Research & Development.
- How to Remove Palladium in three easy steps. (2023). Biotage.
Sources
- 1. onyxipca.com [onyxipca.com]
- 2. apolloscientific.co.uk [apolloscientific.co.uk]
- 3. biotage.com [biotage.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pharmtech.com [pharmtech.com]
- 10. arborassays.com [arborassays.com]
- 11. silicycle.com [silicycle.com]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimization of Reaction Temperature for 6-Bromo-5-fluoro-3-iodo-1H-indazole Functionalization
Welcome to the technical support center for the functionalization of 6-Bromo-5-fluoro-3-iodo-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of optimizing reaction temperatures for various chemical transformations of this versatile building block. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the success of your experiments.
The Critical Role of Temperature in Functionalizing this compound
The unique substitution pattern of this compound presents both opportunities and challenges in synthetic chemistry. The presence of three distinct functionalization sites—the C3-iodo, C6-bromo, and N1-H—allows for sequential and regioselective modifications. However, the electron-withdrawing nature of the fluoro and halogen substituents significantly influences the reactivity of the indazole core. Temperature is a critical parameter that must be carefully controlled to achieve desired outcomes, be it chemoselective cross-coupling or regioselective N-alkylation.
This guide will delve into the nuances of temperature optimization for four key functionalization reactions: Suzuki-Miyaura Coupling, Sonogashira Coupling, Buchwald-Hartwig Amination, and N-Alkylation.
Section 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. With this compound, the primary challenge is achieving chemoselectivity between the C3-iodo and C6-bromo bonds. The C-I bond is inherently more reactive than the C-Br bond, allowing for selective functionalization at the C3 position at lower temperatures.
Troubleshooting Guide: Suzuki-Miyaura Coupling
| Issue | Potential Cause | Troubleshooting Action |
| Low to no conversion | 1. Insufficient temperature. 2. Catalyst deactivation. 3. Inappropriate base or solvent. | 1. Gradually increase the reaction temperature in 10 °C increments. 2. Ensure rigorous exclusion of oxygen. Use a fresh catalyst and degassed solvents. 3. Screen alternative bases (e.g., K₃PO₄, Cs₂CO₃) and solvent systems (e.g., dioxane/water, toluene/water). |
| Mixture of C3 and C6 coupled products | Reaction temperature is too high, leading to the reaction of the less reactive C-Br bond. | Decrease the reaction temperature. Start with a lower temperature (e.g., 60-80 °C) to selectively target the C-I bond. |
| Debromination or deiodination | Side reaction favored at elevated temperatures or with certain catalyst/ligand combinations. | Lower the reaction temperature. Consider a different palladium catalyst or ligand that promotes reductive elimination over side reactions. |
| Poor reproducibility | Inconsistent heating, moisture, or oxygen contamination. | Use a reliable heating mantle with a temperature controller. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere. |
FAQs: Suzuki-Miyaura Coupling
Q1: What is the ideal starting temperature for selective Suzuki coupling at the C3-iodo position?
A1: A good starting point is between 70-90 °C.[1] This temperature range generally provides sufficient energy to activate the C-I bond without significantly promoting the reaction of the C-Br bond.
Q2: How can I drive the reaction at the C6-bromo position after functionalizing the C3 position?
A2: After the initial coupling at the C3 position, the C6-bromo position can be targeted by increasing the reaction temperature, typically to 100-120 °C, and by adding a fresh catalyst and ligand.
Q3: Does the fluoro group affect the reaction temperature?
A3: Yes, the electron-withdrawing fluoro group can make the indazole ring more electron-deficient, potentially requiring slightly higher temperatures for oxidative addition compared to non-fluorinated analogs.[2]
Experimental Protocol: Selective Suzuki-Miyaura Coupling at C3
A detailed step-by-step methodology for a typical selective Suzuki-Miyaura coupling at the C3 position is provided below.
| Step | Action |
| 1. Reagent Preparation | In a flame-dried Schlenk flask, combine this compound (1.0 equiv.), the desired boronic acid (1.2 equiv.), and a base such as K₂CO₃ (2.0 equiv.). |
| 2. Catalyst Addition | Add the palladium catalyst, for example, Pd(dppf)Cl₂ (3-5 mol%). |
| 3. Solvent Addition | Add a degassed mixture of a solvent like 1,4-dioxane and water (e.g., 4:1 v/v). |
| 4. Reaction | Heat the mixture to 80 °C under an inert atmosphere and monitor the reaction progress by TLC or LC-MS. |
| 5. Work-up | Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. |
| 6. Purification | Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography. |
Visualization: Suzuki-Miyaura Temperature Optimization Workflow
Caption: Workflow for optimizing temperature in selective Suzuki-Miyaura coupling.
Section 2: Sonogashira Coupling
Similar to the Suzuki coupling, the Sonogashira reaction can be performed chemoselectively on this compound. The higher reactivity of the C-I bond allows for the introduction of an alkyne at the C3 position under milder conditions than those required for the C-Br bond. Temperature control is paramount to prevent side reactions like Glaser coupling.[3]
Troubleshooting Guide: Sonogashira Coupling
| Issue | Potential Cause | Troubleshooting Action |
| Low yield | 1. Insufficient temperature. 2. Catalyst inhibition. 3. Incomplete reaction. | 1. Gradually increase the temperature, but be mindful of potential side reactions.[4] 2. Ensure the amine base is free of impurities. Consider a copper-free protocol if copper is suspected to be inhibiting the reaction. 3. Increase reaction time or catalyst loading. |
| Formation of Glaser coupling byproduct | Reaction temperature is too low, or there's an excess of oxygen.[5] | Increase the temperature to favor the Sonogashira pathway. Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere. |
| Reaction stalls | Deactivation of the palladium catalyst. | Add a fresh portion of the catalyst and ligand. |
FAQs: Sonogashira Coupling
Q1: Can I perform the Sonogashira coupling at room temperature?
A1: While some highly reactive aryl iodides can undergo Sonogashira coupling at room temperature, the electron-deficient nature of the indazole ring may necessitate gentle heating (e.g., 40-60 °C) for efficient conversion.
Q2: What is the impact of copper on the reaction temperature?
A2: Copper(I) co-catalysts can often facilitate the reaction at lower temperatures. However, they can also promote the undesired Glaser homocoupling of the terminal alkyne. Copper-free conditions might require higher temperatures but can provide a cleaner reaction profile.[6]
Q3: How does temperature affect selectivity between the C-I and C-Br bonds?
A3: Lower temperatures (e.g., 40-70 °C) will strongly favor the reaction at the more reactive C-I bond. Higher temperatures (>100 °C) will likely lead to a mixture of products.[4]
Experimental Protocol: Selective Sonogashira Coupling at C3
| Step | Action |
| 1. Reagent Preparation | To a degassed solution of this compound (1.0 equiv.) and the terminal alkyne (1.5 equiv.) in a suitable solvent like THF or DMF, add a base such as triethylamine (3.0 equiv.). |
| 2. Catalyst Addition | Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and, if desired, a copper co-catalyst (e.g., CuI, 10 mol%). |
| 3. Reaction | Stir the reaction mixture at the optimized temperature (e.g., 50 °C) under an inert atmosphere until the starting material is consumed. |
| 4. Work-up | Filter the reaction mixture through a pad of celite, wash with an organic solvent, and concentrate the filtrate. |
| 5. Purification | Purify the residue by column chromatography to obtain the 3-alkynyl indazole. |
Section 3: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination of the electron-deficient this compound can be challenging due to potential catalyst inhibition by the nitrogen atoms of the indazole ring. Temperature optimization is crucial to balance reactivity with catalyst stability and to prevent side reactions.
Troubleshooting Guide: Buchwald-Hartwig Amination
| Issue | Potential Cause | Troubleshooting Action |
| No reaction | 1. Catalyst inhibition. 2. Suboptimal temperature. 3. Inactive catalyst. | 1. Use bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) to prevent coordination of the indazole nitrogen to the palladium center.[7] 2. Gradually increase the reaction temperature, typically in the range of 80-120 °C.[8] 3. Use a pre-catalyst to ensure the formation of the active catalytic species.[7] |
| Low yield | Incomplete conversion or catalyst decomposition. | Increase reaction time or catalyst loading. If catalyst decomposition (palladium black formation) is observed, lower the reaction temperature.[7] |
| Side product formation (e.g., hydrodehalogenation) | The reaction temperature is too high, promoting β-hydride elimination. | Optimize the ligand and base combination. Lowering the temperature can also disfavor this side reaction.[7] |
FAQs: Buchwald-Hartwig Amination
Q1: What is a suitable temperature range for the Buchwald-Hartwig amination of this substrate?
A1: A typical starting point is 100 °C. The optimal temperature will depend on the specific amine, ligand, and base used, but generally falls within the 80-120 °C range.
Q2: How do I choose the right temperature for selective amination at the C6-bromo position?
A2: To achieve selectivity at the C6-bromo position, the C3-iodo position should ideally be blocked or already functionalized. If both are present, the C-I bond will react preferentially at lower temperatures. For the C-Br bond, temperatures in the higher end of the 80-120 °C range are typically required.
Q3: Can microwave heating be beneficial for this reaction?
A3: Yes, microwave irradiation can often accelerate the reaction and improve yields, allowing for shorter reaction times at elevated temperatures.[9]
Section 4: N-Alkylation
The N-alkylation of this compound can result in a mixture of N1 and N2 isomers. The regiochemical outcome is highly sensitive to the reaction conditions, with temperature playing a role in the kinetic versus thermodynamic control of the reaction.
Troubleshooting Guide: N-Alkylation
| Issue | Potential Cause | Troubleshooting Action |
| Formation of a mixture of N1 and N2 isomers | Non-selective reaction conditions. | The choice of base and solvent is critical for regioselectivity. For N1 selectivity, try NaH in THF.[10] For N2 selectivity, Mitsunobu conditions can be explored.[11] Temperature can influence the ratio; lower temperatures may favor the kinetic product. |
| Low conversion | Insufficiently strong base or low temperature. | Use a stronger base like NaH or K₂CO₃. Gently heating the reaction (e.g., to 40-60 °C) can improve the rate of reaction. |
| Decomposition of starting material or product | The reaction temperature is too high, or the base is too harsh. | Lower the reaction temperature. Use a milder base if possible, such as Cs₂CO₃.[12] |
FAQs: N-Alkylation
Q1: How does temperature influence the N1/N2 selectivity?
A1: While the base and solvent are the primary determinants of N1/N2 selectivity, temperature can play a role.[12] In some cases, a kinetic product may be favored at lower temperatures, while higher temperatures can lead to the thermodynamic product. It is advisable to run the reaction at the lowest temperature that allows for a reasonable reaction rate.
Q2: What conditions favor N1 alkylation?
A2: Using a strong, non-coordinating base like sodium hydride (NaH) in a non-polar, aprotic solvent such as tetrahydrofuran (THF) at room temperature or slightly elevated temperatures often favors N1 alkylation.[13]
Q3: What conditions favor N2 alkylation?
A3: Conditions that favor the 2H-indazole tautomer or proceed through a different mechanism, such as Mitsunobu conditions, can lead to a preference for the N2 isomer.[11] Additionally, computational studies suggest that for some indazoles, N2 alkylation is kinetically favored.[14]
Visualization: N-Alkylation Regioselectivity Control
Caption: Decision tree for controlling N1/N2 regioselectivity in indazole alkylation.
References
- Addition of Fluorine and a Late-Stage Functionalization (LSF) of the Oral SERD AZD9833. (n.d.). American Chemical Society.
- Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SNAr Reactions. (2022). MDPI.
- Optimization of the Sonogashira coupling of 4-bromo-3-... (n.d.). ResearchGate.
- Mechanism of a Highly Selective N2 Alkylation of Indazole. (n.d.). WuXi Biology.
- Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. (2024). National Institutes of Health.
- The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. (2023). MDPI.
- Synthesis of Fluorinated Indazoles Through ANRORC-Like Rearrangement of 1,2,4-Oxadiazoles with Hydrazine. (n.d.). ResearchGate.
- Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). (2021). PubMed Central.
- Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (n.d.). Beilstein Journals.
- Fluorination of 2H-Indazoles Using N-Fluorobenzenesulfonimide. (n.d.). Organic Chemistry Portal.
- Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (2021). National Institutes of Health.
- Glycosyl Triazole Ligand for Temperature-Dependent Competitive Reactions of Cu-Catalyzed Sonogashira Coupling and Glaser Coupling. (n.d.). Organic Chemistry Portal.
- The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (n.d.). MDPI.
- Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. (n.d.). KAUST Repository.
- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. (n.d.). ChemRxiv.
- 6-Bromo-7-fluoro-5-iodo-1H-indazole. (n.d.). PubChem.
- Glycosyl Triazole Ligand for Temperature-Dependent Competitive Reactions of Cu-Catalyzed Sonogashira Coupling and Glaser Coupling. (2021). PubMed.
- Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines. (n.d.). ResearchGate.
Sources
- 1. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Glycosyl Triazole Ligand for Temperature-Dependent Competitive Reactions of Cu-Catalyzed Sonogashira Coupling and Glaser Coupling [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Glycosyl Triazole Ligand for Temperature-Dependent Competitive Reactions of Cu-Catalyzed Sonogashira Coupling and Glaser Coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DSpace [repository.kaust.edu.sa]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 12. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. wuxibiology.com [wuxibiology.com]
side reactions of the indazole N-H during functionalization
Welcome to the Technical Support Center for Indazole Functionalization. As a Senior Application Scientist, I've designed this guide to help you navigate the common challenges and side reactions associated with the indazole N-H bond during synthetic modifications. This resource is intended for researchers, scientists, and drug development professionals seeking to troubleshoot and optimize their reaction outcomes.
Indazole and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] However, the presence of two reactive nitrogen atoms (N1 and N2) within the pyrazole ring often leads to significant challenges in achieving regioselective functionalization, resulting in product mixtures that are difficult to separate and reduce overall yield.[3][4][5] This guide provides in-depth, field-proven insights to help you overcome these hurdles.
Troubleshooting Guide: Core Issues & Solutions
Issue 1: Poor Regioselectivity in N-Alkylation (N1 vs. N2 Isomer Mixtures)
Question: My indazole N-alkylation reaction is producing an inseparable mixture of N1 and N2 alkylated products. Why is this happening, and how can I control the regioselectivity?
Answer: This is the most common side reaction and challenge in indazole chemistry. The outcome of N-alkylation is a delicate balance of several competing factors, including thermodynamics, kinetics, and the specific reaction conditions employed.
Root Cause Analysis:
-
Tautomerism: Indazole exists as two tautomers: the 1H-indazole and the 2H-indazole. The 1H-tautomer is generally the more thermodynamically stable form.[4][6][7] Direct alkylation often leads to a mixture of both N1 and N2 products because both nitrogen atoms possess nucleophilic character.[6][8]
-
Reaction Conditions: The choice of base, solvent, and alkylating agent has a profound impact on the N1:N2 ratio. These conditions can influence which nitrogen is deprotonated and its subsequent reactivity.[7][9] For instance, the combination of Cs₂CO₃ in DMF is widely used but frequently results in mixtures of isomers.[3]
-
Steric and Electronic Effects: Substituents on the indazole ring play a critical role.
-
Steric Hindrance: Bulky substituents at the C7 position can block access to the N1 position, thereby favoring N2 alkylation. Conversely, bulky groups at the C3 position tend to favor N1 substitution.[3]
-
Electronic Effects: Electron-withdrawing groups (EWGs) on the benzene ring can influence the acidity of the N-H proton and the nucleophilicity of the respective nitrogen atoms. For example, EWGs like -NO₂ or -CO₂Me at the C7 position have been shown to confer excellent N2 selectivity.[3][10][11]
-
Troubleshooting Workflow
Here is a logical workflow to diagnose and solve poor N1/N2 selectivity.
Caption: Troubleshooting workflow for poor N1/N2 regioselectivity.
Solutions & Optimization Protocols:
-
For N1-Selective Alkylation: A combination of sodium hydride (NaH) as the base in an aprotic, non-polar solvent like tetrahydrofuran (THF) is a highly effective system for achieving N1 selectivity.[3][7][11] This is particularly true for indazoles with C3 substituents like -COMe, -carboxamide, and -tert-butyl, where >99% N1 regioselectivity has been observed.[3][7] The sodium cation is thought to coordinate with the N2 atom, leaving N1 as the primary site for alkylation.[5][10]
-
For N2-Selective Alkylation: Achieving high N2 selectivity via direct alkylation is often more challenging. However, certain conditions can favor the N2 isomer. For instance, Mitsunobu reactions on indazoles have shown a strong preference for producing the N2-alkylated product.[3][7][9]
-
Protecting Group Strategy: When reaction conditions fail to provide adequate selectivity, the most robust solution is to use a protecting group. This approach involves protecting one nitrogen atom, performing the desired functionalization at another position (e.g., C3), and then deprotecting.
-
N1-Protection: The tert-butyloxycarbonyl (Boc) group is commonly used. It can be introduced using Boc anhydride and is readily removed under acidic conditions (e.g., TFA) or specific basic conditions.[12]
-
N2-Protection: The 2-(trimethylsilyl)ethoxymethyl (SEM) group is an excellent choice for directing functionalization to the C3 position. It can be selectively introduced at N2 and later removed with fluoride sources like TBAF or acid.[12][13]
-
| Condition | Typical Outcome | Considerations | Reference |
| NaH in THF | Highly N1 Selective | Requires anhydrous conditions. Excellent for many substituted indazoles. | [3][7][10] |
| K₂CO₃ or Cs₂CO₃ in DMF | Mixture of N1 and N2 | Very common but often unselective. Final ratio depends heavily on substrate. | [3][6][14] |
| Mitsunobu (DEAD/PPh₃) | Tends to favor N2 | Can be substrate-dependent; useful when N2 is the target. | [3][7][9] |
| NaHMDS in THF/DMSO | Solvent-dependent | Regioselectivity can be flipped by changing the solvent from THF to DMSO. | [9] |
Issue 2: Interference from the N-H Proton in Cross-Coupling Reactions
Question: I am attempting a palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) on a halogenated indazole, but I'm getting low yields or catalyst deactivation. Is the N-H proton the problem?
Answer: Yes, the acidic N-H proton can absolutely interfere with cross-coupling reactions.[15]
Root Cause Analysis:
-
Base Consumption: The base used in the catalytic cycle (e.g., K₂CO₃, Cs₂CO₃, KOtBu) can deprotonate the indazole N-H instead of participating in its intended role (e.g., transmetalation step in Suzuki coupling). This can stall the catalytic cycle.
-
Catalyst Inhibition: The resulting indazolide anion can coordinate to the palladium center, potentially leading to non-productive coordination or catalyst deactivation.[16]
-
Side Reactions: In some cases, the deprotonated indazole can act as a nucleophile, leading to undesired side products.
Solutions & Optimization Protocols:
-
Use Excess Base: A simple first step is to use an additional equivalent of base to compensate for the amount that reacts with the N-H proton.
-
Protect the N-H Group: This is the most reliable method to prevent interference. Protecting the indazole with a group that is stable to the cross-coupling conditions will ensure a cleaner reaction.
-
Boc Group: Stable to many Pd-catalyzed reactions and can be removed post-coupling.
-
SEM Group: Also very stable and useful for directing other functionalizations if needed.[13]
-
Note: Electron-withdrawing protecting groups like acetyl (Ac) or tosyl (Ts) can sometimes inhibit C-H arylation reactions and should be used with caution.[16]
-
-
Careful Condition Selection: For some substrates, successful coupling on the unprotected indazole is possible with careful selection of a milder base (e.g., K₃PO₄) and appropriate ligand/solvent combination.[15][16]
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reason for the difference in stability between 1H- and 2H-indazoles? A1: The 1H-indazole tautomer is generally more thermodynamically stable because its structure contains a benzenoid aromatic ring, which has a greater resonance stabilization energy than the quinonoid structure of the 2H-indazole tautomer.[4][6]
Q2: How can I reliably distinguish between N1 and N2 isomers? A2: The most definitive method is through 2D NMR spectroscopy, specifically Heteronuclear Multiple Bond Correlation (HMBC). For N1-substituted indazoles, a correlation is typically observed between the protons of the N1-alkyl group and the C7a carbon of the indazole ring. For N2-isomers, a correlation is seen between the N2-alkyl protons and the C3 carbon.[3][9]
Q3: Can I functionalize the C3 position without affecting the N-H group? A3: Direct C3 functionalization on an unprotected indazole can be challenging and often leads to mixtures.[17] The most effective strategy is to first protect one of the nitrogen atoms. An N2-SEM protected indazole, for example, can be regioselectively lithiated at C3 and then quenched with various electrophiles to achieve clean C3-functionalization.[13]
Q4: Are there any "green" or modern methods for indazole N-H functionalization? A4: Yes, visible-light photoredox catalysis is an emerging area for the N-alkylation of indazoles. These methods often proceed under milder conditions and can utilize carboxylic acids as alkyl sources via decarboxylative coupling, offering an alternative to traditional alkyl halides.[18]
Experimental Protocols
Protocol 1: N1-Selective Alkylation of Indazole
This protocol is adapted from methodologies that have demonstrated high N1-selectivity.[3][11]
-
Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv).
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) to the flask and cool the suspension to 0 °C in an ice bath.
-
Indazole Addition: Slowly add a solution of the substituted indazole (1.0 equiv) in anhydrous THF to the NaH suspension.
-
Deprotonation: Allow the mixture to stir at 0 °C for 30 minutes. You may observe gas evolution (H₂).
-
Electrophile Addition: Add the alkylating agent (e.g., alkyl bromide or tosylate, 1.1 equiv) dropwise at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS). Gentle warming (e.g., to 50 °C) may be required for less reactive electrophiles.[6]
-
Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: N1-Boc Protection of Indazole
This protocol provides a reliable method for protecting the indazole N-H, which is useful prior to other functionalizations.[12]
-
Preparation: Dissolve the indazole (1.0 equiv) in a suitable solvent such as dichloromethane (DCM) or acetonitrile.
-
Reagent Addition: Add triethylamine (TEA, 1.5 equiv) and 4-(dimethylamino)pyridine (DMAP, 0.1 equiv).
-
Boc Anhydride: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 equiv) portion-wise to the solution.
-
Reaction: Stir the mixture at room temperature until the starting material is consumed (monitor by TLC).
-
Workup: Dilute the reaction mixture with water and extract with an organic solvent.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The product is often pure enough for the next step, but can be purified by column chromatography if necessary.
Caption: Factors influencing N1 vs. N2 selectivity in indazole alkylation.
References
- Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand.
- Alam, M. F., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry, 17, 1939–1951.
- BenchChem. (n.d.). A Comparative Guide to N-Protecting Groups for Indazoles: Boc vs. The Alternatives. BenchChem.
- BenchChem. (2025). Regioselectivity issues in the functionalization of indazoles. BenchChem Technical Support.
- (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health.
- (n.d.). Regioselective N -alkylation of the 1 H -indazole scaffold; ring substituent and N -alkylating reagent effects on regioisomeric distribution. ResearchGate.
- (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 170-184.
- (n.d.). Rhodium(III)-Catalyzed Indazole Synthesis by C–H Bond Functionalization and Cyclative Capture. National Institutes of Health.
- Alam, M. F., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. National Institutes of Health.
- (n.d.). Recent advances in C–H functionalization of 2H-indazoles. Organic & Biomolecular Chemistry.
- (n.d.). Recent Advances in C–H Functionalization of 2H-Indazoles. ResearchGate.
- (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. ResearchGate.
- (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork.
- BenchChem. (n.d.). Troubleshooting failed reactions with 4-Iodo-3-methyl-1H-indazole. BenchChem.
- (2024). Development of a selective and scalable N1-indazole alkylation. PubMed Central.
- (n.d.). Regioselective Synthesis of 2H-Indazoles through Ga/Al- and Al-Mediated Direct Alkylation Reactions of Indazoles. ResearchGate.
- Alam, M. F., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939-1951.
- (n.d.). Mechanism of a Highly Selective N2 Alkylation of Indazole. WuXi Biology.
- (2024). Development of a selective and scalable N 1-indazole alkylation. RSC Advances.
- (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. National Institutes of Health.
- (n.d.). Regioselective protection at N-2 and derivatization at C-3 of indazoles. PubMed.
- (n.d.). A New Protecting-Group Strategy for Indoles. ResearchGate.
- (2012). What's the best way to protect the NH group in Heterocyclic Compounds?. ResearchGate.
- (n.d.). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PubMed Central.
- Ghosh, S., et al. (2022). Visible light induced functionalization of indazole and pyrazole: A recent update. Chemical Communications, 58(25), 3995-4008.
- (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry.
- (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. MDPI.
- BenchChem. (n.d.). A Technical Guide to the Reaction Mechanisms of Indazole Synthesis. BenchChem.
- (n.d.). Indazole synthesis. Organic Chemistry Portal.
- (n.d.). Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results.
- (n.d.). Direct Catalytic Functionalization of Indazole Derivatives. ResearchGate.
- (n.d.). Recent Progress Concerning the N-Arylation of Indoles. PubMed Central.
- (n.d.). A Robust Protocol for Pd(II)-catalyzed C-3 Arylation of (1H) Indazoles and Pyrazoles: Total Synthesis of Nigellidine Hydrobromide. PubMed Central.
- (n.d.). The reaction of NH-indazoles with 1-fluoro-2,4-dinitrobenzene: The unusual formation of benzotriazole-N-oxides. ResearchGate.
- Antilla, J. C., Baskin, J. M., Barder, T. E., & Buchwald, S. L. (2004). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. The Journal of Organic Chemistry, 69(17), 5578–5587.
- (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central.
- (n.d.). Different Strategies To The Synthesis Of Indazole And Its Derivatives: A Review. ResearchGate.
Sources
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnrjournal.com [pnrjournal.com]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 7. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 8. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. research.ucc.ie [research.ucc.ie]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Regioselective protection at N-2 and derivatization at C-3 of indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. A Robust Protocol for Pd(II)-catalyzed C-3 Arylation of (1H) Indazoles and Pyrazoles: Total Synthesis of Nigellidine Hydrobromide - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Strategies for Improving the Solubility of 6-Bromo-5-fluoro-3-iodo-1H-indazole in Organic Reactions
Welcome to the technical support center for 6-Bromo-5-fluoro-3-iodo-1H-indazole. This guide is designed for researchers, chemists, and professionals in drug development who are utilizing this versatile, polyhalogenated building block in their synthetic endeavors. The unique substitution pattern of this indazole derivative, while offering multiple points for functionalization, frequently presents a significant challenge: poor solubility.
This document provides a comprehensive, question-and-answer-based resource to directly address and troubleshoot solubility issues you may encounter during your experiments. Our aim is to equip you with the knowledge and practical protocols to ensure the successful dissolution and reaction of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm having trouble dissolving this compound. What are the best initial solvents to try?
A1: Based on the "like dissolves like" principle and empirical data for similar heterocyclic compounds, polar aprotic solvents are the most effective starting points for dissolving this compound.[1][2] The multiple halogen atoms increase the molecule's polarity and its ability to participate in dipole-dipole interactions.
We recommend beginning your solubility tests with the following solvents:
-
Dimethylformamide (DMF)
-
Dimethyl sulfoxide (DMSO)
-
N-Methyl-2-pyrrolidone (NMP)
-
1,4-Dioxane
-
Tetrahydrofuran (THF)
For many applications, particularly cross-coupling reactions, a mixture of an organic solvent with water and a base is often employed.[3]
Q2: My compound won't dissolve even in DMF. What are the next steps?
A2: If initial attempts at dissolution in a primary solvent are unsuccessful, a combination of physical and chemical techniques can be employed to enhance solubility.
-
Heating: Gently warming the mixture can significantly increase the solubility of many organic compounds. We recommend a stepwise increase in temperature, for example, to 50-80 °C, while monitoring for any signs of degradation.
-
Sonication: The use of an ultrasonic bath can aid in breaking down solid aggregates and increase the rate of dissolution through cavitation.[4]
-
Particle Size Reduction: Grinding the solid material to a fine powder increases the surface area available for solvation, which can lead to faster and more complete dissolution.
-
Co-solvent Systems: Introducing a second, miscible solvent can alter the overall polarity of the solvent system and improve solubility. For instance, if your primary solvent is dioxane, adding a small amount of a more polar solvent like DMF or NMP might be beneficial.
Q3: I am setting up a Suzuki-Miyaura cross-coupling reaction. What is a good starting solvent system to ensure my this compound dissolves?
A3: For Suzuki-Miyaura reactions involving halogenated indazoles, a common and effective approach is to use a mixture of a primary organic solvent, water, and a base. The aqueous phase is often necessary for the activity of the inorganic base (e.g., K₂CO₃, Cs₂CO₃) and can aid in the dissolution of some reactants.
A robust starting point for your Suzuki-Miyaura coupling would be a mixture of:
-
1,4-Dioxane and Water (e.g., in a 4:1 or 3:1 ratio)
-
Dimethoxyethane (DME) and Water
-
Toluene and Water (with a phase-transfer catalyst if necessary)
It is crucial to ensure that all reactants, including the boronic acid or ester and the palladium catalyst, are soluble in the chosen solvent system at the reaction temperature.
Q4: The reaction is sluggish, and I suspect poor solubility is the culprit. How can I confirm this and what can I do?
A4: Visual inspection is the first step. If you observe undissolved solid material in your reaction flask, poor solubility is likely a contributing factor. Even if the solid appears to have dissolved, the concentration of the dissolved species might be too low for an efficient reaction rate.
To address this:
-
Increase the Solvent Volume: While this can be a simple solution, it may not always be practical, especially for larger-scale reactions.
-
Re-evaluate Your Solvent System: A systematic solubility screen (see protocol below) can help you identify a more effective solvent or co-solvent mixture.
-
Consider a Different Catalyst or Ligand: Some palladium catalysts and ligands can improve the solubility of the catalytic species and potentially the substrate-catalyst complex.
Experimental Protocols
Protocol 1: Systematic Solubility Screening
This protocol outlines a method to systematically determine the best solvent for this compound.
Materials:
-
This compound
-
A selection of common organic solvents (see Table 1)
-
Small vials (e.g., 2 mL HPLC vials) with caps
-
Magnetic stir plate and small stir bars
-
Vortex mixer
-
Heating block or oil bath
-
Analytical balance
-
Filtration apparatus (e.g., syringe filters)
Procedure:
-
Preparation: Accurately weigh a small amount (e.g., 2-5 mg) of this compound into each vial.
-
Solvent Addition: Add a measured volume (e.g., 0.5 mL) of a single solvent to each vial.
-
Initial Observation (Room Temperature):
-
Vortex each vial for 30 seconds.
-
Place the vials on a magnetic stir plate and stir for 30 minutes at room temperature.
-
Visually assess the solubility in each solvent and record your observations (e.g., completely dissolved, partially dissolved, insoluble).
-
-
Heating:
-
For the solvents in which the compound was not fully soluble, gradually increase the temperature (e.g., in 10 °C increments) using a heating block.
-
Stir for 15 minutes at each temperature and record your observations. Note the temperature at which complete dissolution occurs.
-
-
Analysis (Optional - for Quantitative Data):
-
For saturated solutions, carefully filter the mixture to remove any undissolved solid.
-
Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical technique (e.g., HPLC-UV, LC-MS).
-
Data Presentation:
| Solvent | Polarity | Type | Boiling Point (°C) | Notes |
| High Polarity | ||||
| Dimethyl Sulfoxide (DMSO) | High | Aprotic | 189 | Good for many polar, poorly soluble compounds. High boiling point can be difficult to remove. |
| Dimethylformamide (DMF) | High | Aprotic | 153 | A versatile polar aprotic solvent. |
| N-Methyl-2-pyrrolidone (NMP) | High | Aprotic | 202 | Similar to DMF and DMSO, with a higher boiling point. |
| Acetonitrile | Medium-High | Aprotic | 82 | Common solvent for reactions and chromatography. |
| Medium Polarity | ||||
| Tetrahydrofuran (THF) | Medium | Aprotic | 66 | A common ether solvent. |
| 1,4-Dioxane | Medium | Aprotic | 101 | Often used in cross-coupling reactions. |
| Dichloromethane (DCM) | Medium | Aprotic | 40 | A common, volatile solvent. |
| Ethyl Acetate | Medium | Aprotic | 77 | A moderately polar solvent, often used for extractions. |
| Low Polarity | ||||
| Toluene | Low | Aprotic | 111 | A nonpolar aromatic solvent. |
| Hexanes | Low | Aprotic | ~69 | A very nonpolar solvent. |
Visualization of Experimental Workflows
Decision-Making Workflow for Solvent Selection
Caption: Decision-making workflow for selecting a suitable solvent.
Experimental Workflow for Solubility Screening
Caption: Step-by-step workflow for a solubility screening experiment.
References
- Pharmaceutical Technology. (2019). Strategic Screening for Solubility Solutions. [Link]
- American Pharmaceutical Review. (2020).
- ScienceDaily. (2021). Toward overcoming solubility issues in organic chemistry. [Link]
- World Health Organiz
- World Health Organization. (2018).
- ResearchGate. (2016). How can we resolve solubility of insoluble organic synthetic compounds?. [Link]
- Unacademy. (n.d.). Haloalkanes and Haloarenes. [Link]
- Chemistry Stack Exchange. (2015).
- CK-12 Foundation. (2024). Physical Properties of Haloalkanes and Haloarenes. [Link]
- ACS Publications. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. [Link]
- ACS Publications. (n.d.).
- National Center for Biotechnology Information. (n.d.). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. [Link]
- White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. [Link]
- National Center for Biotechnology Information. (n.d.).
- Chemistry Steps. (n.d.). Solubility of Organic Compounds. [Link]
- University of Rochester Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. [Link]
- MySkinRecipes. (n.d.). This compound. [Link]
- PubChem. (n.d.). 6-Bromo-7-fluoro-5-iodo-1H-indazole. [Link]
- Beilstein Journals. (n.d.). Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects. [Link]
- PubMed. (2007).
Sources
Technical Support Center: Analytical Methods for Impurity Detection in 6-Bromo-5-fluoro-3-iodo-1H-indazole Synthesis
Welcome to the technical support center for the analysis of 6-Bromo-5-fluoro-3-iodo-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the analytical methods for detecting impurities during the synthesis of this complex halogenated indazole. Our goal is to equip you with the expertise and practical insights to ensure the quality and purity of your compound.
Introduction: The Challenge of Purity in Multi-halogenated Heterocycles
The synthesis of this compound, a key building block in many pharmaceutical development programs, presents unique analytical challenges. The presence of multiple halogen substituents and the reactive nature of the indazole core can lead to a variety of process-related impurities and degradation products. Ensuring the purity of the final active pharmaceutical ingredient (API) is critical for its safety and efficacy. This guide provides a systematic approach to identifying and quantifying these impurities using modern analytical techniques.
Part 1: Troubleshooting Guide - Navigating Your Analytical Challenges
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is the cornerstone for impurity profiling of this compound. Below are common issues and their resolutions.
Question 1: I am seeing unexpected peaks in my HPLC chromatogram. How do I identify their source?
Answer: Unexpected peaks can originate from several sources. A systematic approach is crucial for identification.
-
Review the Synthetic Pathway: The first step is to map out the synthesis of this compound. A likely route involves the cyclization of a substituted aniline followed by iodination. Potential impurities include:
-
Unreacted Starting Materials: Such as 6-bromo-5-fluoro-1H-indazole.
-
Intermediates: Remnants from the indazole ring formation.
-
Reagents and Byproducts: Residual brominating or iodinating agents, and their byproducts.
-
Regioisomers: Formed during the bromination or iodination steps. For example, iodination might occur at a different position on the indazole ring.[1][2]
-
Degradation Products: The compound may degrade under certain conditions (e.g., light, heat, or incompatible solvents).
-
-
Systematic Troubleshooting:
-
Run a Blank Gradient: Inject the mobile phase without any sample to check for contamination from the solvent or the HPLC system itself.
-
Analyze Starting Materials and Intermediates: If available, inject solutions of the key starting materials and intermediates to compare their retention times with the unknown peaks.
-
Spiking Experiments: If you have a reference standard for a suspected impurity, "spike" your sample with a small amount of it. An increase in the peak area of an existing impurity will confirm its identity.
-
LC-MS Analysis: Couple your HPLC to a mass spectrometer to obtain the mass-to-charge ratio (m/z) of the unknown peaks. This is a powerful tool for determining the molecular weight of impurities and can provide clues to their structure.
-
dot
Caption: Workflow for identifying the source of unexpected HPLC peaks.
Question 2: My HPLC peaks for this compound are tailing. What can I do to improve peak shape?
Answer: Peak tailing is a common issue, often caused by secondary interactions between the analyte and the stationary phase.
-
Underlying Causes:
-
Silanol Interactions: Free silanol groups on the surface of silica-based C18 columns can interact with the basic nitrogen atoms of the indazole ring, causing tailing.
-
Mobile Phase pH: An inappropriate mobile phase pH can lead to the ionization of the analyte, resulting in poor peak shape.
-
Column Overload: Injecting too much sample can saturate the column, leading to peak distortion.
-
Column Contamination: Accumulation of strongly retained compounds on the column can affect its performance.
-
-
Troubleshooting Steps:
-
Optimize Mobile Phase pH: Adjust the pH of the aqueous portion of your mobile phase. For a compound like this compound, a slightly acidic mobile phase (pH 2.5-3.5) with a buffer like phosphate or formate can help to suppress the ionization of the indazole and minimize silanol interactions.
-
Use a High-Purity, End-Capped Column: Modern, high-purity silica columns with extensive end-capping are designed to minimize silanol activity.
-
Reduce Injection Volume/Concentration: Dilute your sample and inject a smaller volume to see if the peak shape improves.
-
Incorporate a Guard Column: A guard column can protect your analytical column from strongly retained impurities.[3]
-
Flush the Column: If you suspect contamination, flush the column with a strong solvent (e.g., isopropanol or a high percentage of acetonitrile).
-
| Parameter | Recommendation for Improved Peak Shape |
| Mobile Phase pH | 2.5 - 3.5 (using a suitable buffer like phosphate or formate) |
| Column Type | High-purity, end-capped C18 or a Phenyl-Hexyl column |
| Injection Volume | Start with a low volume (e.g., 5 µL) and increase if necessary |
| Sample Solvent | Dissolve the sample in the mobile phase whenever possible |
Question 3: I am having trouble separating a known impurity from the main peak. How can I improve the resolution?
Answer: Improving resolution requires optimizing several chromatographic parameters.
-
Strategies for Enhancing Resolution:
-
Adjust Mobile Phase Composition: Vary the ratio of your organic and aqueous mobile phases. A shallower gradient or even an isocratic hold at a specific solvent composition might be necessary to separate closely eluting peaks.
-
Change the Organic Modifier: If you are using acetonitrile, try switching to methanol, or a combination of both. Different organic solvents can alter the selectivity of the separation.
-
Modify the Column Chemistry: If adjusting the mobile phase is not sufficient, consider a column with a different stationary phase. A phenyl-hexyl column, for instance, can offer different selectivity for aromatic compounds compared to a standard C18 column.
-
Decrease the Flow Rate: Lowering the flow rate can increase the efficiency of the separation, leading to better resolution, although it will increase the run time.
-
Adjust the Column Temperature: Changing the column temperature can affect the selectivity of the separation. A good starting point is to analyze your sample at two different temperatures (e.g., 25°C and 40°C) to see the effect on resolution.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is the ideal technique for identifying and quantifying residual solvents from the synthesis.
Question 4: How do I perform residual solvent analysis for my this compound sample?
Answer: Headspace GC-MS is the standard method for residual solvent analysis in pharmaceutical products.[4]
-
Methodology Overview:
-
Sample Preparation: Accurately weigh your sample into a headspace vial. Add a suitable high-boiling point solvent (e.g., dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF)) to dissolve the sample.
-
Headspace Incubation: The sealed vial is heated in the headspace autosampler to allow the volatile residual solvents to partition into the gas phase.
-
Injection and Separation: A portion of the headspace gas is injected into the GC, where the solvents are separated on a capillary column (a common choice is a column with a stationary phase like 6% cyanopropylphenyl - 94% dimethylpolysiloxane).
-
Detection and Quantification: The separated solvents are detected by a mass spectrometer. Identification is based on the retention time and the mass spectrum of the solvent, which can be compared to a library of known spectra. Quantification is typically done using an internal or external standard method.
-
-
Common Solvents to Monitor: Based on typical indazole syntheses, you should look for solvents like:
-
Acetonitrile
-
Toluene
-
N,N-Dimethylformamide (DMF)
-
Methanol
-
Ethanol
-
Heptane or Hexane (from purification)
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is an invaluable tool for the structural elucidation of the final product and any unknown impurities that can be isolated.
Question 5: I have an unknown impurity peak that I've isolated by preparative HPLC. How can I use NMR to determine its structure?
Answer: A combination of 1D and 2D NMR experiments will be necessary to elucidate the structure of an unknown impurity.
-
Recommended NMR Experiments:
-
¹H NMR: Provides information on the number and types of protons and their connectivity. For a potential regioisomer of this compound, you would expect to see shifts in the aromatic proton signals.
-
¹³C NMR: Shows the number of unique carbon atoms in the molecule.
-
¹⁹F NMR: This is crucial for fluorinated compounds. It will confirm the presence of the fluorine atom and can provide information about its local environment.
-
2D NMR (COSY, HSQC, HMBC): These experiments are essential for piecing together the molecular structure.
-
COSY (Correlation Spectroscopy): Shows which protons are coupled to each other.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with the carbon atoms they are directly attached to.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is key for establishing the connectivity of the entire molecule.
-
-
-
Interpreting the Data: By carefully analyzing the chemical shifts, coupling constants, and correlations from these spectra, you can piece together the structure of the impurity. For example, a different substitution pattern on the indazole ring will result in a distinct set of signals and correlations in the NMR spectra.
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the most common process-related impurities in the synthesis of this compound?
A1: Based on a likely synthetic route starting from a substituted fluoro-bromo-aniline, the most probable impurities are:
-
Unreacted 6-bromo-5-fluoro-1H-indazole: The starting material for the iodination step.
-
Di-iodinated species: Over-iodination can lead to the introduction of a second iodine atom on the indazole ring.
-
Iodination regioisomers: The iodine may attach to a different position on the indazole ring, although the 3-position is generally favored.[2]
-
Residual starting materials from the cyclization step: For instance, unreacted 4-bromo-5-fluoro-2-methylaniline.
-
Byproducts from the diazotization and cyclization: These can be complex and varied depending on the specific reagents and conditions used.
dot
Caption: Potential impurity formation pathway in the synthesis of this compound.
Q2: What is a good starting point for an HPLC method for impurity profiling of this compound?
A2: A good starting point would be a reverse-phase HPLC method using a C18 column. Here is a recommended starting protocol:
Experimental Protocol: HPLC Method for Impurity Profiling
| Parameter | Condition |
| Column | C18 reverse-phase, 4.6 x 150 mm, 3.5 µm particle size |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 0-5 min: 30% B; 5-25 min: 30% to 95% B; 25-30 min: 95% B; 30.1-35 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve sample in Acetonitrile:Water (1:1) to a concentration of 0.5 mg/mL |
Note: This method will likely need to be optimized for your specific sample and impurity profile.
Q3: How can I use mass spectrometry to confirm the identity of my compound and its impurities?
A3: Mass spectrometry is a powerful tool for this purpose. When coupled with HPLC (LC-MS), you can get the molecular weight of each peak in your chromatogram. For halogenated compounds, the isotopic pattern is particularly informative.
-
Bromine: Has two major isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 ratio. This will result in two peaks in the mass spectrum for any bromine-containing fragment, separated by 2 m/z units and with nearly equal intensity.
-
Chlorine: Has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. This will give two peaks separated by 2 m/z units with a 3:1 intensity ratio.[5]
For this compound, the molecular ion peak will show a characteristic pattern due to the bromine atom. This isotopic signature can help to confirm the presence of bromine in your main compound and any bromine-containing impurities.
Q4: What are the key considerations for validating an analytical method for impurity detection?
A4: Method validation is a regulatory requirement and ensures that your analytical method is suitable for its intended purpose. Key validation parameters according to ICH guidelines include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is often demonstrated through forced degradation studies.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
References
- Teo, Y.-C., Yong, F.-F., & Sim, S. (2013). Ligand-free Cu2O-catalyzed cross coupling of nitrogen heterocycles with iodopyridines. Tetrahedron, 69(35), 7279–7284.
- CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-. (n.d.). Google Patents.
- Giraud, F., Anizon, F., & Moreau, P. (n.d.).
- PubChem. (n.d.). 5-Bromo-6-fluoro-1H-indazole.
- Luo, X., et al. (2024). Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. Journal of Mass Spectrometry.
- ACE HPLC Columns. (n.d.). HPLC Troubleshooting Guide.
- Shimadzu. (n.d.). Fast GC Method for Residual Solvent Analysis in Drug Discovery Workflow.
- LCGC International. (2025).
- Phenomenex. (n.d.). HPLC Troubleshooting Guide.
- Chemistry LibreTexts. (2023).
- Restek. (n.d.). HPLC Troubleshooting Guide.
- PubChem. (n.d.). 6-Bromo-7-fluoro-5-iodo-1H-indazole.
- ResearchGate. (n.d.).
- ResearchGate. (n.d.).
- ResearchGate. (2025). Mass spectrometry of halogen-containing organic compounds.
- Agilent. (n.d.). Headspace-GC-MS systems for the analysis of Residual Solvents and Terpenes.
- MDPI. (n.d.). Pd(PPh3)
- Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd.
- YouTube. (2020). Mass Spec 3f Halogenoalkanes.
- A Guide for HPLC Troubleshooting: How to Diagnose and Solve Chromatographic Problems. (2018). Journal of Analytical & Pharmaceutical Research.
- Pharmaffiliates. (n.d.). CAS No : 1286734-86-8 | Product Name : 6-Bromo-5-fluoro-1-methyl-1H-indazole.
- Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts. (n.d.). Molecules.
- Chemguide. (n.d.). mass spectra - the M+2 peak.
- ACS Publications. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry.
- ChemScene. (n.d.). 5-Bromo-4-fluoro-1-methyl-1H-indazole.
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- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. Residual Solvent Analysis Information | Thermo Fisher Scientific - CA [thermofisher.com]
- 5. chemguide.co.uk [chemguide.co.uk]
Technical Support Center: Strategies to Avoid Homocoupling in 6-Bromo-5-fluoro-3-iodo-1H-indazole Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the persistent challenge of homocoupling in cross-coupling reactions involving the synthetically valuable, yet reactive, 6-Bromo-5-fluoro-3-iodo-1H-indazole. This document is designed to empower you with the mechanistic understanding and practical solutions needed to optimize your synthetic routes and maximize the yield of your desired cross-coupled products.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling and why is it a significant problem with this compound?
A1: Homocoupling is an undesired side reaction in cross-coupling catalysis where two identical molecules of a starting material react to form a symmetrical dimer. In the context of this compound, you may observe the formation of a di-indazole byproduct. This is particularly problematic because it consumes your valuable substrate, reduces the yield of the intended cross-coupled product, and often generates impurities that are difficult to separate due to their structural similarity to the target molecule.[1][2]
Q2: Which halogen on this compound is more susceptible to homocoupling?
A2: The iodine at the 3-position is significantly more reactive than the bromine at the 6-position in typical palladium-catalyzed cross-coupling reactions. This is due to the lower bond dissociation energy of the C-I bond compared to the C-Br bond, making it more susceptible to oxidative addition to the palladium catalyst. Consequently, homocoupling is more likely to occur involving the iodinated position.
Q3: What are the primary mechanistic pathways that lead to homocoupling?
A3: There are two principal mechanisms to be aware of:
-
Oxygen-Mediated Homocoupling: The presence of dissolved oxygen in your reaction mixture can oxidize the active Pd(0) catalyst to a Pd(II) species. This Pd(II) can then facilitate the homocoupling of your organometallic partner (e.g., boronic acid) or the indazole itself.[1][3][4]
-
Palladium(II)-Mediated Homocoupling: When using a Pd(II) precatalyst (e.g., Pd(OAc)₂), it can directly react with two molecules of your coupling partner before being reduced to the active Pd(0) catalyst, leading to the formation of the homocoupled byproduct.[3][5]
Q4: Can the N-H proton of the indazole ring interfere with the reaction and contribute to side products?
A4: Yes, the acidic N-H proton of the indazole can potentially interfere with some cross-coupling reactions. It can react with strong bases, leading to undesired side reactions or deactivation of the catalyst.[6] While many reactions can be successful with the unprotected indazole, for particularly sensitive or low-yielding systems, N-protection should be considered.
Troubleshooting Guide: Minimizing Homocoupling
This section provides a systematic approach to troubleshooting and mitigating homocoupling in your reactions with this compound.
Issue 1: Significant Formation of Indazole Dimer
If you are observing a significant amount of the homocoupled indazole byproduct, consider the following strategies:
-
Cause: Preferential reaction of the indazole with itself, often promoted by the catalyst system.
-
Solution 1: Optimize Ligand Selection. The choice of ligand is critical in modulating the reactivity of the palladium catalyst.
-
Rationale: Bulky, electron-rich phosphine ligands, such as those developed by Buchwald (e.g., SPhos, XPhos), can accelerate the desired cross-coupling catalytic cycle, outcompeting the homocoupling pathway.[7][8] The steric bulk of these ligands can also hinder the formation of intermediates that lead to homocoupling.[7][9]
-
Actionable Step: Screen a panel of bulky, electron-rich phosphine ligands to identify the optimal choice for your specific transformation.
-
-
Solution 2: Control Reagent Stoichiometry.
-
Rationale: Using a slight excess of the coupling partner (e.g., boronic acid, alkyne, or amine) can help to ensure that the palladium catalyst preferentially reacts with it after the initial oxidative addition of the indazole.[7]
-
Actionable Step: Incrementally increase the equivalents of your coupling partner (e.g., from 1.1 to 1.5 equivalents) and monitor the impact on the product-to-byproduct ratio.
-
Issue 2: Formation of Symmetrical Biaryl from the Coupling Partner (e.g., Boronic Acid Dimer)
This is a very common issue, particularly in Suzuki-Miyaura coupling reactions.
-
Cause A: Presence of Dissolved Oxygen. Oxygen is a major contributor to the homocoupling of boronic acids.[1][3][4]
-
Solution A1: Rigorous Degassing.
-
Cause B: Use of a Pd(II) Precatalyst. Pd(II) sources can directly promote the homocoupling of boronic acids.[2][5]
-
Solution B1: Utilize a Pd(0) Precatalyst.
-
Solution B2: Slow Addition of the Boronic Acid.
-
Rationale: Maintaining a low instantaneous concentration of the boronic acid can disfavor the bimolecular homocoupling reaction.[7]
-
Actionable Step: Prepare a solution of the boronic acid and add it slowly to the reaction mixture over a period of time using a syringe pump.
-
-
Solution B3: Addition of a Mild Reducing Agent.
Issue 3: Low Yield and Complex Mixture of Products
A generally poor reaction outcome can often be traced back to suboptimal reaction conditions that favor side reactions like homocoupling.
-
Cause: Suboptimal Reaction Temperature or Base.
-
Solution 1: Temperature Optimization.
-
Rationale: Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can help to suppress side reactions, including homocoupling.[7][12] Higher temperatures can sometimes accelerate the rate of side reactions more than the desired cross-coupling.[7]
-
Actionable Step: Perform a temperature screen (e.g., from room temperature to 80 °C) to find the optimal balance between reaction rate and selectivity.
-
-
Solution 2: Base Selection.
-
Rationale: The choice and amount of base can significantly influence the selectivity of the reaction.[13] For substrates with acidic protons like the indazole N-H, a milder base may be necessary to avoid side reactions.[6]
-
Actionable Step: Screen a variety of inorganic and organic bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, Et₃N) to identify the one that provides the best selectivity for your specific reaction.
-
Data Summary and Recommended Conditions
The following tables provide a starting point for optimizing your cross-coupling reactions with this compound to minimize homocoupling.
Table 1: Recommended Catalyst Systems to Minimize Homocoupling
| Catalyst Precursor | Recommended Ligand(s) | Rationale |
| Pd(OAc)₂ / Pd₂(dba)₃ | SPhos, XPhos, RuPhos | Bulky, electron-rich ligands that promote the desired cross-coupling over homocoupling.[7][8] |
| Pd(PPh₃)₄ | None (already a Pd(0) complex) | A good starting Pd(0) source to avoid Pd(II)-mediated homocoupling.[2][11] |
Table 2: General Troubleshooting Strategies and Their Impact
| Strategy | Primary Goal | Expected Outcome |
| Rigorous Degassing | Remove dissolved O₂ | Reduced homocoupling of the organometallic partner.[7][10] |
| Use of Pd(0) Precatalyst | Avoid in-situ reduction by substrate | Minimized homocoupling at the start of the reaction.[2][11] |
| Employ Bulky Ligands | Accelerate cross-coupling | Improved selectivity for the desired product.[7][8] |
| Slow Addition of Reagent | Lower instantaneous concentration | Reduced rate of bimolecular homocoupling.[7] |
| Lower Reaction Temperature | Decrease rate of side reactions | Improved overall reaction selectivity.[7][12] |
Experimental Protocols and Visual Guides
Detailed Experimental Protocol: General Procedure for a Suzuki-Miyaura Coupling with Minimized Homocoupling
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and a suitable base (e.g., K₂CO₃, 2.0 equiv.).
-
Catalyst and Ligand Addition: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).
-
Solvent Addition and Degassing: Add the anhydrous, degassed solvent (e.g., dioxane or toluene) via syringe. Rigorously degas the reaction mixture by sparging with an inert gas for 30 minutes or by performing three freeze-pump-thaw cycles.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizing Competing Reaction Pathways
The following diagram illustrates the desired cross-coupling catalytic cycle and the competing homocoupling pathway.
Caption: Cross-Coupling vs. Homocoupling Pathways
Troubleshooting Workflow
This workflow provides a logical sequence for addressing homocoupling issues.
Caption: Systematic Troubleshooting Workflow
References
- Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. [Link]
- Mechanism of a Suzuki-Type Homocoupling Reaction C
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - NIH. [Link]
- PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS - Nobel Prize. [Link]
- Ligand-promoted oxidative cross-coupling of aryl boronic acids and aryl silanes by palladium c
- Pd-Catalyzed Homocoupling Reaction of Arylboronic Acid: Insights from Density Functional Theory | The Journal of Physical Chemistry A - ACS Public
- Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes - NIH. [Link]
- Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction.
- Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H. [Link]
- A new P3N ligand for Pd-catalyzed cross-couplings in water - Chemical Science (RSC Publishing) DOI:10.1039/D5SC02923F. [Link]
- Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H. [Link]
- Room Temperature Anhydrous Suzuki-Miyaura Polymerization Enabled by C-S Bond Activ
- Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction.
- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. [Link]
- Sonogashira troubleshooting help needed : r/Chempros - Reddit. [Link]
- Catalysis of Cross-Coupling and Homocoupling Reactions of Aryl Halides Utilizing Ni(0), Ni(I), and Ni(II) Precursors; Ni(0) Compounds as the Probable Catalytic Species but Ni(I)
- Buchwald–Hartwig amin
- The effect of various temperatures on the Suzuki coupling reaction a - ResearchG
- Ligand design for cross-couplings: phosphines - YouTube. [Link]
- Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay - PMC - NIH. [Link]
- Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain | Request PDF - ResearchG
- Buchwald-Hartwig Amin
- Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes | Request PDF - ResearchG
- How to approach choosing reaction conditions for Suzuki? : r/Chempros - Reddit. [Link]
- Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC - NIH. [Link]
- Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction - ResearchG
- Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm | Organic Process Research & Development - ACS Public
- Question About Suzuki Coupling Reaction Byproducts (Homocoupling) : r/chemhelp - Reddit. [Link]
- COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6 - ePrints Soton. [Link]
- Bromo-Substituted Diazenyl-pyrazolo[1,5-a]pyrimidin-2-amines: Sonogashira Cross-Coupling Reaction, Photophysical Properties, Bio-interaction and HSA Light-Up Sensor - PubMed. [Link]
- Table 1 Optimization of the Sonogashira coupling of 4-bromo-3-...
- Sonogashira cross-coupling reaction of bromocyanofluoro pyridine nuclei: access to 5- and 6-alkynylfluoropyridinamidoximes scaffolds | Request PDF - ResearchG
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- 13. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
purification of 6-Bromo-5-fluoro-3-iodo-1H-indazole by recrystallization vs. chromatography
Technical Support Center: Purification of 6-Bromo-5-fluoro-3-iodo-1H-indazole
Welcome to the technical support center for the purification of this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on navigating the challenges of purifying this complex halogenated indazole. Here, we will explore the nuances of choosing between recrystallization and chromatography, offering troubleshooting guides and frequently asked questions to ensure you achieve the desired purity for your downstream applications.
Introduction: The Challenge of Purifying Highly Functionalized Heterocycles
This compound is a highly functionalized building block, valuable in medicinal chemistry for the synthesis of complex therapeutic agents. Its purification, however, is non-trivial. The presence of multiple halogen atoms with differing electronegativities and the indazole core's potential for various intermolecular interactions can lead to purification challenges. The choice between recrystallization and chromatography is not always straightforward and depends on the impurity profile, the desired scale, and the required final purity. This guide provides a logical framework for making this decision and executing the chosen method effectively.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in a sample of this compound?
A1: Impurities can arise from several sources during the synthesis.[1] Common impurities may include:
-
Starting Materials: Incomplete reactions can leave residual starting materials.
-
Byproducts: Side reactions, such as over-halogenation, may produce di- or tri-halogenated species.[1] Regioisomers can also form during the indazole ring formation.[1]
-
Reagents and Solvents: Residual solvents from the reaction or purification steps are common.[1]
-
Degradation Products: The compound may degrade if not handled or stored correctly, especially when exposed to light or moisture.[1]
Q2: When should I choose recrystallization over column chromatography?
A2: Recrystallization is an excellent choice when you have a large amount of material that is relatively pure (e.g., >90%). It is a more scalable and cost-effective method. However, it is less effective at removing impurities with similar solubility profiles to the desired product. Column chromatography is preferred for complex mixtures with multiple components or when very high purity is required, as it can separate compounds with subtle differences in polarity.[1]
Q3: My compound "oils out" during recrystallization instead of forming crystals. What should I do?
A3: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid.[2] This often happens if the boiling point of the solvent is higher than the melting point of your compound or if the solution is cooled too quickly.[2][3] To resolve this, try reheating the solution to redissolve the oil, adding a small amount of additional solvent, and allowing it to cool much more slowly.[4] Placing the flask in a Dewar filled with warm water can help achieve a gradual temperature decrease.
Q4: I'm not getting good separation of my compound from an impurity on a silica gel column. What can I try?
A4: Poor separation in column chromatography can be due to several factors.[5] First, re-evaluate your solvent system using Thin Layer Chromatography (TLC).[6] A good solvent system will give a clear separation of spots on the TLC plate. If you are still having trouble, consider switching to a different stationary phase, such as alumina or a bonded-phase silica gel (e.g., C18 for reverse-phase chromatography).[7] For halogenated compounds, stationary phases that offer different selectivity, like those with phenyl or pentafluorophenyl (PFP) functionalities, can be effective.[8][9]
Q5: My purified this compound shows broad peaks in the NMR spectrum. Is it still impure?
A5: While broad peaks can indicate the presence of impurities, other factors can also be at play.[1] These include:
-
Paramagnetic Impurities: Trace metals from catalysts or reaction vessels can cause significant line broadening.[1]
-
Sample Viscosity: Highly concentrated samples can be viscous, leading to broader signals. Diluting the sample may help.[1]
-
Chemical Exchange: The N-H proton of the indazole can undergo chemical exchange, which can broaden its peak and adjacent peaks.[1] Running the NMR at a lower temperature can sometimes resolve this.
Part 2: Troubleshooting Guides
Recrystallization Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| No crystals form upon cooling. | - Too much solvent was used.[4][10] - The solution is supersaturated.[4] | - Boil off some of the solvent to concentrate the solution.[10] - Try scratching the inside of the flask with a glass rod at the liquid's surface.[11] - Add a seed crystal of the pure compound.[11] |
| Crystallization is too rapid, yielding a fine powder. | - The solution was cooled too quickly.[10] | - Reheat the solution to redissolve the solid, and allow it to cool more slowly.[10] Insulating the flask can help. |
| Low recovery of the purified product. | - Too much solvent was used, leaving a significant amount of product in the mother liquor.[10] - The crystals were washed with a solvent that was not ice-cold. | - Concentrate the mother liquor and cool it again to obtain a second crop of crystals. - Always use ice-cold solvent to wash the crystals to minimize dissolution.[12] |
| The purified product is still colored. | - Colored impurities are co-crystallizing with the product. | - Redissolve the crystals in a suitable solvent and add a small amount of activated charcoal. Heat the solution and then filter it while hot to remove the charcoal and adsorbed impurities before recrystallization.[2] |
Column Chromatography Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| The compound does not move from the origin. | - The mobile phase is not polar enough. | - Gradually increase the polarity of the mobile phase. For example, if using a hexane/ethyl acetate system, increase the percentage of ethyl acetate. |
| The compound runs with the solvent front. | - The mobile phase is too polar. | - Decrease the polarity of the mobile phase. For instance, increase the percentage of hexane in a hexane/ethyl acetate system. |
| Poor separation between the product and an impurity (overlapping bands). | - The chosen solvent system has poor selectivity. - The column was overloaded with the sample.[5] - The column was not packed properly, leading to channeling.[5] | - Try a different solvent system, possibly with a different combination of solvents. - Reduce the amount of sample loaded onto the column. - Repack the column carefully, ensuring a uniform and compact bed. |
| Streaking or tailing of the compound band. | - The compound is interacting too strongly with the stationary phase. - The compound is degrading on the silica gel.[7] | - Add a small amount of a modifier to the mobile phase, such as a few drops of triethylamine for basic compounds or acetic acid for acidic compounds. - Test the stability of your compound on silica gel using a 2D TLC plate.[7] If it is unstable, consider using a less acidic stationary phase like alumina. |
| The column runs dry. | - Insufficient mobile phase was added. | - Always ensure there is enough mobile phase above the stationary phase to prevent the column from running dry, which can cause cracking of the stationary phase and poor separation. |
Part 3: Experimental Protocols and Data
Protocol 1: Recrystallization of this compound
-
Solvent Selection: Begin by performing small-scale solubility tests to find a suitable solvent or solvent pair.[11][13] An ideal single solvent will dissolve the compound when hot but not at room temperature.[13] For a two-solvent system, the compound should be soluble in one solvent (the "good" solvent) and insoluble in the other (the "bad" solvent), and the two solvents must be miscible.[13] Common solvent systems for compounds of this type include ethanol/water, ethyl acetate/hexanes, or acetone/hexanes.[14]
-
Dissolution: In an Erlenmeyer flask, add the crude this compound and a small amount of the chosen "good" solvent or the single recrystallization solvent. Heat the mixture to boiling with stirring. Continue to add the hot solvent dropwise until the solid just dissolves.[13] Note: It is crucial to use the minimum amount of hot solvent to ensure a good recovery.[13]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.[2]
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature.[3] Do not disturb the flask during this time to allow for the formation of large, pure crystals.[3] Once the flask has reached room temperature, you can place it in an ice bath to maximize crystal formation.[3]
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel.[12] Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.[12] Allow the crystals to air dry completely.
Protocol 2: Column Chromatography of this compound
-
Solvent System Selection: Use TLC to determine the optimal mobile phase.[6] A good solvent system will result in a retention factor (Rf) of 0.2-0.4 for the desired compound and good separation from impurities. A common starting point for halogenated aromatic compounds is a mixture of hexanes and ethyl acetate.
-
Column Packing: Pack a glass column with silica gel using either the "wet" or "dry" packing method.[5] Ensure the silica gel bed is uniform and free of air bubbles.[5]
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent.[15] Carefully apply the sample to the top of the silica gel bed.[15] Alternatively, for less soluble compounds, use the "dry loading" method where the compound is adsorbed onto a small amount of silica gel before being added to the column.[15]
-
Elution: Begin eluting the column with the chosen mobile phase. Collect fractions in test tubes or vials.
-
Monitoring: Monitor the separation by collecting small spots from the eluting fractions and analyzing them by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
Data Summary: Recommended Solvent Systems
| Purification Method | Recommended Solvent Systems | Rationale |
| Recrystallization | - Ethanol/Water - Ethyl Acetate/Hexanes - Toluene | These systems offer a good balance of solubility at high temperatures and insolubility at low temperatures for many indazole derivatives. |
| Column Chromatography | - Hexanes/Ethyl Acetate (gradient) - Dichloromethane/Methanol (gradient) | These solvent systems provide a good polarity range to effectively separate the target compound from both more and less polar impurities on a silica gel stationary phase. |
Part 4: Visualization of Workflow
Decision Tree for Purification Method Selection
Caption: Decision tree for selecting the appropriate purification method.
Troubleshooting Workflow for Column Chromatography
Caption: Troubleshooting workflow for column chromatography issues.
References
- ChemistryViews. (2012).
- University of Rochester, Department of Chemistry.
- Chemistry LibreTexts. (2021). 2.
- Biovanix Chromatography. Quick Troubleshooting Guide For HPLC Column Usage. [Link]
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- Chrom Tech, Inc. (2024).
- Wired Chemist.
- Recrystallization1.
- Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
- Recrystallization - Single Solvent.
- PubMed. (2014). Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers. [Link]
- University of Rochester, Department of Chemistry.
- Recrystallization.
- ResearchGate. (2019). Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers. [Link]
- ResearchGate. (2020).
- YouTube. (2021).
- PubChem. 6-Bromo-7-fluoro-5-iodo-1H-indazole. [Link]
- Bangladesh Journals Online. (2025).
- Chromatography Forum. (2015).
- Vrije Universiteit Brussel. Halogen bond in separation science A critical analysis across experimental and theoretical results. [Link]
- ResearchGate. (2014).
- Manas Petro Chem.
- ChemBK. 5-BroMo-6-fluoro-3-iodo-1H-indazole. [Link]
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- National Institutes of Health. (2021).
- MySkinRecipes. This compound. [Link]
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- 14. Reagents & Solvents [chem.rochester.edu]
- 15. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Validation & Comparative
A Comparative Guide to the Biological Activity of Halogenated Indazoles: The Strategic Role of 6-Bromo-5-fluoro-3-iodo-1H-indazole
Introduction: The Indazole Scaffold as a Privileged Core in Medicinal Chemistry
In the landscape of drug discovery, certain molecular scaffolds consistently appear in a multitude of biologically active compounds, earning them the designation of "privileged structures." The 1H-indazole core, a bicyclic aromatic system composed of fused benzene and pyrazole rings, is a quintessential example of such a scaffold[1][2][3][4]. Its rigid, planar structure and versatile substitution points make it an ideal foundation for developing potent and selective modulators of various biological targets. This has led to the successful development of several FDA-approved drugs, including the kinase inhibitors Axitinib and Pazopanib, which are cornerstones in oncology[1][3].
The biological activity of indazole derivatives can be exquisitely tuned by the nature and position of substituents on the bicyclic ring. Halogenation, in particular, is a powerful strategy employed by medicinal chemists to modulate a compound's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity through specific interactions like halogen bonding[5]. This guide provides a comparative analysis of halogenated indazoles, focusing on the unique potential of 6-Bromo-5-fluoro-3-iodo-1H-indazole . While direct biological activity data for this specific molecule is limited, its true value lies in its strategic design as a versatile synthetic intermediate for creating libraries of potent drug candidates. We will deconstruct the role of each halogen atom to understand how this building block serves as an exceptional starting point for targeted drug discovery, particularly in the realm of protein kinase inhibition.
Deconstructing the Core Compound: this compound as a Strategic Intermediate
The subject of our analysis, this compound, is not merely an arbitrary combination of atoms; it is a thoughtfully designed scaffold for chemical exploration[6]. The presence of three distinct halogens at positions 3, 5, and 6 provides orthogonal chemical handles, allowing for selective and sequential modifications to explore the structure-activity relationship (SAR) around the indazole core.
The C3-Iodo Group: A Gateway to Chemical Diversity
The iodine atom at the C3 position is the most versatile feature of this molecule from a synthetic standpoint. The carbon-iodine bond is relatively weak, making it an excellent leaving group in various palladium-catalyzed cross-coupling reactions. This allows for the straightforward introduction of a wide array of chemical moieties.
-
Suzuki Coupling: Reaction with boronic acids or esters introduces aryl or heteroaryl groups, a common strategy for building inhibitors that occupy hydrophobic pockets in kinase active sites[7].
-
Sonogashira Coupling: Reaction with terminal alkynes introduces alkynyl groups, which can serve as linkers or interact with specific residues in a target protein.
-
Heck Coupling: Reaction with alkenes can be used to build complex side chains[7].
By leveraging the C3-iodo position, researchers can rapidly generate a library of analogs with diverse substituents, each potentially exhibiting a unique biological profile. For instance, many potent kinase inhibitors feature a substituted aryl or heteroaryl group at this position to engage with the hinge region of the kinase ATP-binding site[3].
The C5-Fluoro Group: Fine-Tuning Pharmacokinetics and Potency
The strategic placement of a fluorine atom at the C5 position is a classic medicinal chemistry tactic to enhance drug-like properties[8].
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the C5 position resistant to oxidative metabolism by cytochrome P450 enzymes. This can increase the compound's half-life in vivo.
-
Binding Affinity: Fluorine is highly electronegative and can alter the electronic properties of the aromatic ring. It can also participate in favorable non-covalent interactions with protein targets, such as hydrogen bonds or dipole-dipole interactions, thereby increasing binding affinity and potency[8][9].
-
Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of the nearby indazole nitrogen, affecting the compound's ionization state, solubility, and cell permeability.
Studies on 5-fluoro-2-oxindole and 5-fluoroindazole derivatives have demonstrated their potential as inhibitors of α-glucosidase and human neutrophil elastase, respectively, highlighting the positive contribution of the C5-fluoro substituent to biological activity[8][9][10].
The C6-Bromo Group: A Key Contributor to Biological Activity
While the bromine at C6 can also be used as a synthetic handle for cross-coupling, it is often retained in the final molecule as a key pharmacophoric feature.
-
Halogen Bonding: Bromine is an effective halogen bond donor. This non-covalent interaction, where the electropositive region on the bromine atom interacts with a Lewis base (like a backbone carbonyl oxygen) on a protein, can significantly enhance binding affinity and selectivity.
-
Anticancer and Antimicrobial Activity: Numerous studies have identified 6-bromoindazole derivatives with potent biological activities. For example, derivatives have been synthesized and evaluated as anticancer agents and as inhibitors of bacterial cystathionine γ-lyase, potentiating the effect of antibiotics[7][11][12]. Other 6-nitroindazole derivatives have shown antiproliferative activity against lung carcinoma cell lines, suggesting the C6 position is critical for cytotoxicity[13].
Comparative Analysis: Indazole Analogs as Protein Kinase Inhibitors
To illustrate the impact of these substitutions, we will focus on the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical tyrosine kinase involved in tumor angiogenesis[14][15][16]. The indazole scaffold is a well-established core for potent VEGFR-2 inhibitors[3][17][18].
The table below summarizes hypothetical and literature-derived data for a series of indazole analogs to demonstrate the structure-activity relationships.
| Compound ID | R3-Substituent | R5-Substituent | R6-Substituent | VEGFR-2 IC₅₀ (nM) | Rationale for Activity Change |
| 1 | -H | -H | -H | >10,000 | Unsubstituted core lacks key binding interactions. |
| 2 | -I | -F | -Br | >5,000 | The C3-Iodo group is primarily a synthetic handle; lacks the necessary interaction group. |
| 3 | -(4-pyridyl) | -H | -Br | 250 | C3-aryl group interacts with the hinge region, C6-Br provides additional binding. |
| 4 | -(4-pyridyl) | -F | -Br | 85 | Addition of C5-F enhances binding affinity through polar interactions. |
| 5 | -(2-aminopyrimidine) | -F | -H | 150 | C6-Br is removed, reducing potency despite a good C3-substituent. |
| 6 (Axitinib-like) | -(Aryl sulfide) | -H | -H | 1-5 | Optimized C3-substituent provides potent inhibition even without halogenation on the core. |
| 7 | -(2-aminopyrimidine) | -F | -Br | 35 | Optimal Combination: C3 group for hinge binding, C5-F for potency, C6-Br for affinity. |
This table is illustrative and combines literature principles with hypothetical values for comparison.
The data clearly shows that systematic modification, guided by the principles discussed, can transform a weakly active core into a potent inhibitor. Compound 7 represents a molecule that could be synthesized from This compound (Compound 2 ) via a Suzuki coupling at the C3 position, demonstrating the strategic value of the starting material.
Experimental Protocol: In Vitro Kinase Inhibition Assay (VEGFR-2)
To experimentally validate the inhibitory potential of newly synthesized indazole analogs, a robust in vitro kinase assay is essential. The following protocol describes a common method based on immunocaptured kinase and radiometric detection of substrate phosphorylation.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of test compounds against VEGFR-2 kinase activity.
Materials:
-
HEK293T cells transfected to express HA-tagged VEGFR-2.
-
Lysis Buffer (e.g., Tris-HCl, NaCl, Triton X-100, with protease/phosphatase inhibitors).
-
Anti-HA Affinity Matrix (e.g., antibody-conjugated agarose beads).
-
Kinase Assay Buffer (e.g., Tris-HCl pH 7.5, MgCl₂, DTT).
-
Substrate: Synthetic peptide (e.g., Crosstide).
-
ATP Solution: Cold ATP mixed with [γ-³²P]ATP.
-
Test Compounds (Indazole analogs) dissolved in DMSO.
-
Phosphocellulose paper and 1% phosphoric acid wash solution.
-
Scintillation counter.
Step-by-Step Methodology:
-
Kinase Preparation (Immunoprecipitation):
-
Rationale: Isolating the active kinase from the complex cellular environment ensures that inhibition is specific to the target.
-
Lyse transfected HEK293T cells using ice-cold Lysis Buffer.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
Incubate the supernatant with pre-blocked anti-HA affinity beads overnight at 4°C to capture the HA-VEGFR-2 kinase[19].
-
Wash the beads twice with Lysis Buffer and twice with Kinase Assay Buffer to remove non-specifically bound proteins and detergents[19].
-
-
Kinase Reaction:
-
Rationale: This step reconstitutes the phosphorylation reaction in vitro, allowing for precise measurement of enzyme activity.
-
Prepare serial dilutions of the indazole test compounds in DMSO.
-
In a 96-well plate, add the washed HA-VEGFR-2 beads, diluted test compound, and the Crosstide substrate peptide dissolved in Kinase Assay Buffer.
-
Pre-incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the reaction by adding the ATP solution containing [γ-³²P]ATP. The final ATP concentration should be close to the Km value for the kinase to ensure competitive binding can be accurately measured[19].
-
-
Quantification and Analysis:
-
Rationale: By measuring the amount of radioactive phosphate transferred to the substrate, we can directly quantify kinase activity.
-
Allow the reaction to proceed for 30-45 minutes at 30°C.
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper. The negatively charged paper binds the phosphorylated peptide substrate.
-
Wash the paper multiple times with 1% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the radioactivity of each paper spot using a scintillation counter.
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Plot percent inhibition versus the logarithm of inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Conclusion
While This compound may not be a potent biological agent in its own right, its true significance is that of a master key for unlocking a vast chemical space of potential drug candidates. The orthogonal reactivity of its three distinct halogen substituents provides an unparalleled platform for systematic structure-activity relationship studies. By understanding the specific roles of the C3-iodo group as a synthetic handle, the C5-fluoro group as a pharmacokinetic modulator, and the C6-bromo group as a key pharmacophore, medicinal chemists can strategically and efficiently navigate the path toward novel, potent, and selective therapeutics, particularly in the competitive field of kinase inhibitor development. This compound is a testament to the power of rational design in modern drug discovery.
References
Sources
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- 4. researchgate.net [researchgate.net]
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- 7. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
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- 12. 6-Bromoindole- and 6-Bromoindazole-Based Inhibitors of Bacterial Cystathionine γ-Lyase Containing 3-Aminothiophene-2-Carboxylate Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 15. VEGFR-2 inhibitor - Wikipedia [en.wikipedia.org]
- 16. Discovery of a highly selective VEGFR2 kinase inhibitor CHMFL-VEGFR2-002 as a novel anti-angiogenesis agent - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
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A Senior Application Scientist's Guide to Palladium-Catalyzed Couplings of 6-Bromo-5-fluoro-3-iodo-1H-indazole: A Comparative Study
For researchers, scientists, and professionals in drug development, the functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The 6-bromo-5-fluoro-3-iodo-1H-indazole is a particularly valuable building block, offering three distinct points for diversification. The strategic, regioselective coupling at these positions can unlock novel chemical space and accelerate the discovery of new therapeutic agents. This guide provides an in-depth comparative analysis of palladium catalyst systems for the coupling reactions of this trifunctionalized indazole, with a focus on experimental insights and the rationale behind catalyst selection.
The inherent reactivity difference between the carbon-iodine and carbon-bromine bonds is the guiding principle for the selective functionalization of this compound. The C-I bond at the 3-position is significantly more reactive towards oxidative addition to a palladium(0) center than the C-Br bond at the 6-position. This allows for a stepwise approach, where the 3-position can be selectively functionalized first, followed by coupling at the 6-position under more forcing conditions or with a different catalyst system.
The Crucial Role of the Indazole N-H
It is important to note that the acidic N-H proton of the indazole ring can interfere with many palladium-catalyzed coupling reactions. It can react with the base, and in some cases, the unprotected indazole can act as a ligand, leading to catalyst inhibition. Therefore, N-protection is often recommended, particularly for Sonogashira and Heck couplings.[1] Common protecting groups include Boc (di-tert-butyl dicarbonate) and SEM (2-(trimethylsilyl)ethoxymethyl chloride). However, for Suzuki-Miyaura reactions, successful couplings have been reported with unprotected 3-iodoindazoles.[1] The choice of whether to protect or not will depend on the specific reaction, the coupling partners, and the catalyst system employed. For the purpose of this guide, we will primarily focus on reactions where N-protection is utilized to ensure broader applicability and reproducibility.
Comparative Analysis of Palladium Catalysts for C-3 Iodo Coupling
The primary focus of this section is the selective coupling at the more reactive 3-iodo position. We will explore the performance of various palladium catalysts in the most common cross-coupling reactions.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura reaction is a robust and widely used method for creating C(sp2)-C(sp2) bonds. For 3-iodo-1H-indazole derivatives, this reaction allows for the introduction of a diverse range of aryl and heteroaryl moieties, which are key pharmacophores in many kinase inhibitors.[2][3]
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Key Considerations |
| Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ (aq) | Dioxane | 120 (MW) | 0.67 | 75-87 | A versatile and readily available catalyst. Microwave conditions can significantly reduce reaction times.[4] |
| PdCl₂(dppf) | dppf | K₃PO₄ | Dioxane/H₂O | 100 | 15 | Good-Excellent | Often provides higher yields and better functional group tolerance compared to Pd(PPh₃)₄.[4] The dppf ligand promotes reductive elimination. |
| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | High | Bulky, electron-rich phosphine ligands like SPhos can be highly effective for challenging substrates. |
Expertise & Experience: While Pd(PPh₃)₄ is a workhorse catalyst, its performance can be substrate-dependent. For complex arylboronic acids, or when dealing with sensitive functional groups, PdCl₂(dppf) often proves to be more reliable. The dppf (1,1'-bis(diphenylphosphino)ferrocene) ligand's wide bite angle and electron-rich nature stabilize the palladium center and facilitate the reductive elimination step, often leading to higher turnover numbers.
Experimental Workflow: Catalyst Screening for Suzuki-Miyaura Coupling
Caption: A parallel workflow for the efficient screening of palladium catalysts in the Suzuki-Miyaura coupling of this compound.
Sonogashira Coupling: Introducing Alkynyl Functionality
The Sonogashira coupling is the premier method for the synthesis of aryl alkynes. For the indazole scaffold, this reaction opens up avenues for creating rigidified analogs of bioactive molecules or for further transformations of the alkyne moiety. A copper(I) co-catalyst is typically employed, although copper-free protocols exist.[5]
| Catalyst System | Co-catalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Key Considerations |
| PdCl₂(PPh₃)₂ | CuI | PPh₃ | Et₃N | DMF | 70 | 4-8 | 80-95 | The classical Sonogashira catalyst system. N-protection of the indazole is highly recommended.[6] |
| Pd(OAc)₂ / XPhos | CuI | XPhos | Cs₂CO₃ | Dioxane | 80 | 6-12 | High | Bulky, electron-rich ligands can improve catalyst stability and turnover. |
| Pd(PPh₃)₄ | None | PPh₃ | TBAF | THF | 60 | 12 | Moderate-Good | Copper-free conditions can be advantageous for substrates sensitive to copper.[7] |
Expertise & Experience: The combination of PdCl₂(PPh₃)₂ and CuI is highly effective for a broad range of terminal alkynes. However, the formation of diynes (Glaser coupling) can be a competing side reaction. Running the reaction under a strictly inert atmosphere and using a slight excess of the alkyne can mitigate this. For sensitive substrates where copper may cause issues, copper-free Sonogashira conditions, often employing a stronger base like TBAF, are a viable alternative.
Catalytic Cycle of the Sonogashira Coupling
Caption: A simplified representation of the palladium catalytic cycle in the Sonogashira cross-coupling reaction.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines.[8] This reaction is of paramount importance in medicinal chemistry, as the arylamine motif is present in a vast number of pharmaceuticals.
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Key Considerations |
| Pd(OAc)₂ / Xantphos | Xantphos | Cs₂CO₃ | Dioxane | 100 | 12-24 | Good-Excellent | Xantphos is a versatile ligand for C-N bond formation with a wide range of amines.[9][10] |
| Pd₂(dba)₃ / BINAP | BINAP | NaOtBu | Toluene | 100 | 8-16 | High | A classic system, particularly effective for primary amines.[11] The strong base NaOtBu is often required. |
| Pd(OAc)₂ / RuPhos | RuPhos | K₃PO₄ | t-BuOH | 80 | 6-12 | High | Buchwald's third-generation ligands like RuPhos are highly active and can catalyze couplings under milder conditions. |
Expertise & Experience: The choice of ligand is critical in Buchwald-Hartwig amination. For the coupling of 3-iodoindazoles, bulky and electron-rich biarylphosphine ligands are generally preferred.[8] Xantphos is an excellent starting point due to its broad applicability.[9][10] For more challenging couplings or when using less reactive amines, more specialized ligands like RuPhos or BrettPhos may be necessary. The base also plays a crucial role; while NaOtBu is very effective, its high basicity may not be compatible with all functional groups. In such cases, Cs₂CO₃ or K₃PO₄ are milder alternatives.
Sequential Coupling at the C-6 Bromo Position
Once the 3-position of the indazole has been functionalized, the C-6 bromo position becomes the next target for coupling. Generally, the C-Br bond is less reactive than the C-I bond, and thus more forcing conditions or a more active catalyst system may be required.
A successful strategy often involves using a more electron-rich and sterically hindered phosphine ligand for the second coupling step. For example, if a Suzuki-Miyaura coupling was performed at the C-3 position using Pd(PPh₃)₄, the subsequent coupling at the C-6 position might benefit from a catalyst system like Pd(OAc)₂ with a ligand from the Buchwald family (e.g., SPhos or XPhos). These more active catalysts can facilitate the oxidative addition to the less reactive C-Br bond.
Experimental Protocols
General Procedure for N-Boc Protection of this compound
-
To a solution of this compound (1.0 equiv) in dichloromethane (DCM) at room temperature, add di-tert-butyl dicarbonate (Boc₂O, 1.2 equiv) and 4-(dimethylamino)pyridine (DMAP, 0.1 equiv).
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the N-Boc protected product.
Representative Protocol for Suzuki-Miyaura Coupling at the C-3 Position
-
To a dry Schlenk flask, add N-Boc-6-bromo-5-fluoro-3-iodo-1H-indazole (1.0 equiv), the desired arylboronic acid (1.5 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).
-
Evacuate and backfill the flask with argon three times.
-
Add PdCl₂(dppf) (0.05 equiv) and degassed 1,4-dioxane and water (4:1 mixture).
-
Heat the reaction mixture to 100 °C and stir for 15 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Conclusion
The selective functionalization of this compound is a highly achievable goal with the careful selection of palladium catalysts and reaction conditions. The pronounced difference in reactivity between the C-I and C-Br bonds allows for a reliable, stepwise approach to synthesize complex, trisubstituted indazoles. For the initial coupling at the C-3 iodo position, PdCl₂(dppf) for Suzuki-Miyaura reactions, PdCl₂(PPh₃)₂/CuI for Sonogashira couplings, and Pd(OAc)₂/Xantphos for Buchwald-Hartwig aminations represent robust and versatile starting points. Subsequent coupling at the C-6 bromo position can then be achieved, often with the aid of more sterically demanding and electron-rich phosphine ligands. This comparative guide serves as a foundational resource to empower researchers in their efforts to explore the vast chemical space accessible from this valuable heterocyclic building block.
References
- Surasani, R., Kalita, D., Rao, A. V. D., & Chandrasekhar, K. B. (2012). Palladium-catalyzed C-N and C-O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journal of Organic Chemistry, 8, 2004–2018. [Link]
- BenchChem. (2025). Application Notes and Protocols for the Suzuki Coupling of 4-Iodo-3-methyl-1H-indazole. BenchChem.
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- Khan, I., & Ali, S. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review.
- Wikipedia. (2023). Heck reaction. [Link]
- ResearchGate. (2015). Which one is more efficient catalyst for the Negishi coupling out of Pd(PPh3)4 or PdCl2(dppf)?. [Link]
- BenchChem. (2025). Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Iodo-3-methyl-1H-indazole. BenchChem.
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- BenchChem. (2025). Technical Support Center: Cross-Coupling Reactions with 3-Iodo-6-methyl-4-nitro-1H-indazole. BenchChem.
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- Liang, Y., Xie, Y.-X., & Li, J.-H. (2006). Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. The Journal of Organic Chemistry, 71(1), 379–381. [Link]
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A Comparative Guide to the Validation of Kinase Inhibition Assays with 6-Bromo-5-fluoro-3-iodo-1H-indazole Derivatives
For researchers, scientists, and drug development professionals, the robust validation of kinase inhibition assays is a cornerstone of preclinical discovery. The indazole scaffold has emerged as a privileged structure in medicinal chemistry, yielding numerous potent kinase inhibitors.[1][2] This guide provides an in-depth technical comparison for validating assays using a novel series of indazole derivatives, specifically those derived from a 6-Bromo-5-fluoro-3-iodo-1H-indazole core.
We will objectively compare the performance of these derivatives against established kinase inhibitors, provide supporting experimental data, and detail the causality behind the necessary experimental choices. This guide is structured to be a self-validating system, ensuring scientific integrity and trustworthiness in your research.
The Indazole Scaffold: A Promising Avenue for Kinase Inhibition
Indazole derivatives have been successfully developed into anticancer drugs, such as axitinib and pazopanib, which primarily target receptor tyrosine kinases (RTKs) involved in angiogenesis.[1][3] The 6-bromo-1H-indazole core, in particular, has been identified as a key pharmacophore for potent inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of angiogenesis.[4][5] The addition of fluoro and iodo groups to this scaffold presents an opportunity for fine-tuning potency and selectivity, making derivatives of this compound a compelling subject for kinase inhibitor screening campaigns.
Comparative Kinase Inhibition Profile: Potency and Selectivity
To contextualize the inhibitory potential of novel 6-bromo-1H-indazole derivatives, it is essential to benchmark their performance against a panel of well-characterized kinase inhibitors. This comparison should include inhibitors with varying selectivity profiles to provide a comprehensive understanding of the new compound's characteristics.
-
Broad-Spectrum Inhibitor (Staurosporine): A natural product known for its high potency against a wide range of kinases. It serves as a useful positive control in many assays but its lack of selectivity precludes its clinical use.[6][7]
-
Multi-Targeted Inhibitor (Sunitinib): An FDA-approved drug that targets several RTKs, including VEGFRs and Platelet-Derived Growth Factor Receptors (PDGFRs).[8][9]
-
Multi-Targeted Inhibitor with Known Off-Targets (Dasatinib): A potent inhibitor of the BCR-ABL fusion protein and SRC family kinases, with a well-documented profile of off-target effects.[10]
The following table summarizes the inhibitory activity (IC50) of several 6-bromo-1H-indazole derivatives against VEGFR-2, alongside the activity of the comparative inhibitors against a selection of relevant kinases.
| Compound/Drug | Primary Target(s) | IC50 (nM) vs. VEGFR-2 | Other Notable IC50s (nM) | Source(s) |
| 6-Bromo-1H-indazole Derivative W19 | VEGFR-2 | < 5 | Not specified | [4] |
| 6-Bromo-1H-indazole Derivative W20 | VEGFR-2 | < 5 | Not specified | [4] |
| 6-Bromo-1H-indazole Derivative W2 | VEGFR-2 | < 10 | Not specified | [4] |
| 6-Bromo-1H-indazole Derivative W23 | VEGFR-2 | < 10 | Not specified | [4] |
| Axitinib (Reference Indazole) | VEGFRs, PDGFR, Kit | 0.2 | PDGFRβ (1.6), c-Kit (1.7) | [4] |
| Pazopanib (Reference Indazole) | VEGFRs, PDGFR, Kit | 30 | PDGFRβ (84), c-Kit (74) | [4] |
| Staurosporine | Broad Spectrum | 1.0 (in some cell lines) | PKC (2.7), PKA (7), p60v-src (6), CaM KII (20) | [11][12] |
| Sunitinib | VEGFRs, PDGFRs, c-Kit, FLT3 | 80 | PDGFRβ (2), c-Kit (potently inhibits), FLT3 (50) | [8] |
| Dasatinib | BCR-ABL, SRC family | 30 | BCR-ABL (0.6-1.1), SRC (0.8), c-Kit (12) | [10] |
Disclaimer: The IC50 values for the 6-Bromo-1H-indazole derivatives are sourced from patent literature and have not been independently verified in peer-reviewed publications. Direct comparisons should be made with caution as assay conditions may vary between sources.
Understanding the Mechanism: Targeting Angiogenesis
The primary target of the 6-bromo-1H-indazole derivatives highlighted here is VEGFR-2. This receptor tyrosine kinase is a key player in angiogenesis, the formation of new blood vessels, a process crucial for tumor growth and metastasis.[8]
A Tiered Approach to Assay Validation
A rigorous validation process is essential to confirm the potency, selectivity, and cellular activity of a novel inhibitor. This should follow a logical progression from biochemical assays to more complex cellular models.
Experimental Protocols
Here, we provide detailed, step-by-step methodologies for key experiments essential for validating this compound derivatives.
Protocol 1: In Vitro VEGFR-2 Kinase Assay (Luminescence-Based)
This protocol outlines a method to determine the in vitro IC50 value of a test compound against VEGFR-2 by quantifying the amount of ATP consumed during the kinase reaction.[8][13]
Causality: A luminescence-based assay, such as ADP-Glo™, is chosen for its high sensitivity, broad dynamic range, and scalability for high-throughput screening. The amount of ADP produced is directly proportional to kinase activity, and the luminescent signal generated is inversely proportional to the amount of kinase inhibition.
Materials:
-
Recombinant human VEGFR-2 kinase (e.g., BPS Bioscience, Cat. No. 40301)
-
5x Kinase Buffer 1 (e.g., BPS Bioscience, Cat. No. 79334)
-
500 µM ATP solution
-
PTK Substrate (e.g., Poly(Glu,Tyr) 4:1)
-
Test compounds (dissolved in 100% DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega, Cat. No. V6930)
-
White, solid bottom 96-well plates
-
Luminescence-capable plate reader
Procedure:
-
Reagent Preparation:
-
Prepare 1x Kinase Buffer by diluting the 5x stock with nuclease-free water.
-
Prepare a master mix containing 1x Kinase Buffer, ATP (final concentration ~10-50 µM, ideally at the Km for ATP), and the kinase substrate.
-
Prepare a serial dilution of the test compounds in 1x Kinase Buffer. The final DMSO concentration in the assay should not exceed 1%.
-
-
Kinase Reaction:
-
Add 12.5 µL of the Master Mix to each well.
-
Add 2.5 µL of the diluted test compound to the "Test Inhibitor" wells.
-
Add 2.5 µL of 1x Kinase Buffer with DMSO to the "Positive Control" (100% activity) and "Blank" (no enzyme) wells.
-
Thaw the VEGFR-2 enzyme on ice. Dilute to the desired concentration (e.g., 2 ng/µL) in 1x Kinase Buffer.
-
Initiate the reaction by adding 10 µL of diluted VEGFR-2 to the "Positive Control" and "Test Inhibitor" wells. Add 10 µL of 1x Kinase Buffer to the "Blank" wells.
-
Incubate the plate at 30°C for 45 minutes.
-
-
Signal Detection:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 45 minutes.
-
Add 50 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and generates a luminescent signal via a luciferase reaction.
-
Incubate at room temperature for another 45 minutes.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the "Blank" reading from all other readings.
-
Calculate the percent inhibition for each test compound concentration relative to the "Positive Control".
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Cell-Based HUVEC Tube Formation Assay
This assay assesses the anti-angiogenic potential of the test compounds by measuring their effect on the ability of Human Umbilical Vein Endothelial Cells (HUVECs) to form capillary-like structures in vitro.[11][14]
Causality: This assay provides a more physiologically relevant context than a biochemical assay by evaluating the compound's effect on a complex cellular process. HUVECs are a standard model for studying angiogenesis. A reduction in tube formation (e.g., decreased tube length or number of branch points) indicates an anti-angiogenic effect, consistent with VEGFR-2 inhibition.
Materials:
-
HUVECs (early passage, P2-P5)
-
Endothelial Cell Growth Medium (e.g., PromoCell)
-
Reduced growth factor basement membrane extract (BME), such as Matrigel®
-
96-well cell culture plates
-
Test compounds (dissolved in DMSO)
-
Calcein AM (for visualization, optional)
-
Inverted microscope with imaging capabilities
Procedure:
-
Plate Coating:
-
Thaw the BME on ice overnight at 4°C.
-
Using pre-chilled pipette tips, add 50 µL of BME to each well of a 96-well plate.
-
Incubate the plate at 37°C for 30-60 minutes to allow the gel to solidify.
-
-
Cell Preparation and Seeding:
-
Culture HUVECs to 70-90% confluency.
-
Harvest the cells using a gentle detachment solution like Accutase.
-
Resuspend the cells in Endothelial Cell Growth Medium containing the desired concentrations of the test compounds or vehicle control (DMSO).
-
Seed 1.0-1.5 x 10^4 cells in 100 µL of medium onto the solidified BME in each well.
-
-
Incubation and Visualization:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours.
-
Monitor the formation of capillary-like structures using an inverted microscope.
-
Capture images of the tube networks at a consistent time point across all conditions.
-
-
Quantification and Analysis:
-
Quantify the extent of tube formation by measuring parameters such as total tube length, number of nodes, and number of meshes using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).
-
Compare the results from the compound-treated wells to the vehicle control to determine the inhibitory effect.
-
Calculate the IC50 value for the inhibition of tube formation by performing a dose-response analysis.
-
Conclusion and Future Directions
The validation of kinase inhibition assays is a multi-tiered process that requires careful experimental design and the use of appropriate controls and comparative benchmarks. The 6-bromo-1H-indazole scaffold, particularly with fluoro and iodo substitutions, shows significant promise as a source of potent VEGFR-2 inhibitors. By following the structured validation workflow and detailed protocols outlined in this guide, researchers can confidently assess the biochemical potency, cellular activity, and selectivity of these and other novel kinase inhibitors.
Future studies should aim to perform head-to-head comparisons of these novel derivatives in a standardized panel of biochemical and cellular assays. A comprehensive kinome scan would be invaluable for elucidating the selectivity profile and identifying potential off-targets, which is crucial for predicting both therapeutic efficacy and potential toxicities. Further structure-activity relationship (SAR) studies will also be essential to understand the specific contributions of the fluoro and iodo substitutions to the overall activity and selectivity of this promising class of compounds.
References
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A Comparative Guide to the Synthetic Routes of Polyhalogenated Indazoles
Introduction: The Strategic Importance of Polyhalogenated Indazoles
The indazole scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its presence in a multitude of bioactive compounds.[1][2] Halogenation of this privileged heterocycle dramatically influences its physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets.[3] Polyhalogenated indazoles, in particular, serve as versatile intermediates and key structural motifs in pharmaceuticals, including the anti-cancer drug Pazopanib and the PARP inhibitor Niraparib.[1][2] The strategic placement of multiple halogen atoms can lock the molecule into a desired conformation or provide multiple handles for further functionalization via cross-coupling reactions.[3][4]
This guide provides an in-depth comparison of the primary synthetic strategies for accessing polyhalogenated indazoles. We will delve into the mechanistic underpinnings, practical advantages, and limitations of each approach, supported by experimental data and detailed protocols to empower researchers in selecting the optimal route for their specific synthetic challenges.
Method 1: Direct C-H Halogenation of the Indazole Core
The most straightforward approach to polyhalogenated indazoles is the direct halogenation of a pre-existing indazole ring. This method relies on electrophilic aromatic substitution (SEAr), where the electron-rich indazole nucleus is attacked by an electrophilic halogen source.
Mechanistic Considerations & Regioselectivity
The regiochemical outcome of direct halogenation is dictated by the electronic properties of the indazole ring and the N-substituent. For 2H-indazoles, the C3 position is highly activated and typically the first site of halogenation. Subsequent halogenation often occurs at the C5 and C7 positions of the benzo-fused ring.[1] For 1H-indazoles, the C3 position is also reactive, followed by substitution on the benzene ring, with C7 being a common site for functionalization in 4-substituted indazoles.[4][5]
Commonly used halogenating agents include elemental bromine (Br₂), and more conveniently, N-halosuccinimides (NBS for bromination, NCS for chlorination) and iodine in the presence of a base.[1][4] Metal-free methods using N-halosuccinimides are particularly attractive due to their milder conditions and improved safety profile compared to using elemental halogens.[3]
Performance & Applications
Direct C-H halogenation excels in its operational simplicity. By carefully controlling stoichiometry and reaction conditions (e.g., solvent, temperature), it is possible to achieve selective mono-, di-, or even tri-halogenation.[1][2] This method is particularly powerful for producing poly- and hetero-halogenated 2H-indazoles in a single pot by sequential addition of different N-halosuccinimides.[1]
Caption: Workflow for Direct C-H Halogenation of Indazoles.
Data Summary: Direct Halogenation of 2-Phenyl-2H-indazole
| Entry | Halogenating Agent (equiv.) | Solvent | Temp (°C) | Time (h) | Product(s) | Yield (%) | Reference |
| 1 | NBS (1.0) | CH₃CN | 80 | 2.0 | 3-Bromo | 98 | [3] |
| 2 | NBS (1.3) | H₂O | 95 | 3.0 | 3-Bromo | 96 | [3] |
| 3 | NBS (2.5) | CH₃CN | 80 | 12 | 3,5-Dibromo | 95 | [1] |
| 4 | NBS (3.5) | CH₃CN | 80 | 24 | 3,5,7-Tribromo | 72 | [1] |
| 5 | NCS (1.0) then NBS (1.0) | CH₃CN | 80 | 2 + 2 | 3-Chloro-7-bromo | 74 | [1] |
Experimental Protocol: Synthesis of 3,5-Dibromo-2-phenyl-2H-indazole[1]
-
To a solution of 2-phenyl-2H-indazole (1.0 mmol, 194 mg) in acetonitrile (10 mL) is added N-bromosuccinimide (NBS) (2.5 mmol, 445 mg).
-
The reaction mixture is stirred at 80 °C for 12 hours.
-
After completion (monitored by TLC), the mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel (petroleum ether/ethyl acetate) to afford the desired 3,5-dibromo-2-phenyl-2H-indazole.
Method 2: Cyclization Strategies from Halogenated Precursors
An alternative and highly versatile approach involves constructing the indazole ring from acyclic or carbocyclic precursors that are already polyhalogenated. This strategy offers superior control over the final halogenation pattern, as the positions of the halogens are pre-determined by the choice of starting materials.
Mechanistic Considerations & Common Routes
Various cyclization reactions can be employed. A common method is the intramolecular cyclization of hydrazones derived from halogenated acetophenones or benzophenones, often promoted by an acid catalyst like polyphosphoric acid (PPA).[6] Another powerful technique is the [3+2] cycloaddition of diazo compounds with arynes, where a polyhalogenated aryne precursor can be used to generate the corresponding polyhalogenated indazole.[7]
Caption: General Pathway for Indazole Synthesis via Cyclization.
Performance & Applications
This "bottom-up" approach is ideal when a specific, complex halogenation pattern is required that is not accessible through direct halogenation. For instance, the synthesis of 4,5,6,7-tetrafluoroindazole relies on the cyclization of a perfluorinated precursor. While potentially involving more steps to prepare the initial substrates, the payoff is unambiguous regiocontrol.
Data Summary: Cyclization Approaches
| Starting Material(s) | Reagent/Conditions | Product | Yield (%) | Reference |
| 2-Bromo-6-fluorobenzonitrile + Hydrazone | Pd(OAc)₂, Xantphos, Cs₂CO₃ | 4-Fluoro-3-aminoindazole derivative | ~75 | [7] |
| 2,6-Dialkoxy acetophenone hydrazone | Polyphosphoric Acid (PPA) | 3-Methyl-4-alkoxyindazole | Moderate | [6] |
| 2-Aminomethyl-phenylamines | (NH₄)₂MoO₄, H₂O₂ | Substituted Indazoles | up to 89 | [8] |
Note: Specific examples for polyhalogenated systems are often found within patent literature and may require more extensive synthesis of starting materials.
Experimental Protocol: Synthesis of 3-Methyl-4-alkoxyindazoles via Hydrazone Cyclization[6]
-
A mixture of the appropriate 2,6-dialkoxy acetophenone hydrazone (1.0 equiv) and polyphosphoric acid (PPA) (10 equiv by weight) is prepared.
-
The mixture is heated with stirring at 100-120 °C for 1-2 hours.
-
The reaction is monitored by TLC until the starting material is consumed.
-
The hot mixture is poured onto crushed ice, and the resulting mixture is neutralized with a saturated sodium bicarbonate solution.
-
The precipitated product is collected by filtration, washed with water, and dried.
-
Further purification can be achieved by recrystallization or column chromatography.
Method 3: Sandmeyer and Related Diazotization Reactions
The Sandmeyer reaction is a classic and robust method for introducing a range of functional groups, including halogens, onto an aromatic ring by replacing an amino group via a diazonium salt intermediate.[9][10] This transformation is particularly valuable for installing halogens in positions that are difficult to functionalize directly.
Mechanistic Considerations
The process involves two key steps:[11]
-
Diazotization: An aromatic primary amine is treated with a nitrous acid source (e.g., NaNO₂ in strong acid) at low temperatures (0-5 °C) to form a reactive diazonium salt (-N₂⁺).
-
Displacement: The diazonium group, an excellent leaving group (releasing N₂ gas), is displaced by a halide nucleophile. This step is typically catalyzed by a copper(I) salt (e.g., CuCl, CuBr).[12]
This method can be applied to an aminoindazole to introduce a halogen or, more commonly, used on a polyhalogenated aniline which is then carried through a separate indazole synthesis.
Caption: The Sandmeyer Reaction Pathway on an Indazole Core.
Performance & Applications
The Sandmeyer reaction's primary advantage is its ability to achieve substitution patterns that are complementary to electrophilic aromatic substitution.[13] For example, if a specific isomer such as 6-bromoindazole is required, it is often more efficient to synthesize 6-aminoindazole and then perform a Sandmeyer bromination, rather than attempting to control the direct bromination of indazole itself, which might yield a mixture of isomers. The reaction is generally high-yielding and tolerant of many functional groups, although the acidic and oxidative conditions can be a limitation for sensitive substrates.[10]
Experimental Protocol: General Procedure for Sandmeyer Bromination[9][11]
-
The amino-indazole (1.0 equiv) is dissolved or suspended in an aqueous solution of hydrobromic acid (HBr, ~48%, 3-4 equiv).
-
The mixture is cooled to 0-5 °C in an ice-salt bath.
-
A solution of sodium nitrite (NaNO₂) (1.1 equiv) in a minimal amount of cold water is added dropwise, keeping the temperature below 5 °C. The mixture is stirred for 30 minutes.
-
In a separate flask, copper(I) bromide (CuBr) (1.2 equiv) is dissolved in HBr.
-
The cold diazonium salt solution is added slowly to the CuBr solution. Vigorous evolution of nitrogen gas is observed.
-
The reaction is allowed to warm to room temperature and then heated (e.g., to 60 °C) for 30-60 minutes to ensure complete decomposition of the diazonium salt.
-
After cooling, the product is extracted with an organic solvent (e.g., ethyl acetate), washed, dried, and purified by chromatography or recrystallization.
Comparative Analysis of Synthetic Routes
| Feature | Direct C-H Halogenation | Cyclization from Precursors | Sandmeyer Reaction |
| Regiocontrol | Moderate to Good; dependent on substrate electronics and conditions. | Excellent; defined by precursor synthesis. | Excellent; defined by position of the starting amino group. |
| Scalability | High; often one-pot procedures. | Moderate; may require multi-step precursor synthesis. | High; well-established and robust industrial process. |
| Substrate Scope | Broad, but sensitive functional groups may not be tolerated. | Very Broad; protects sensitive groups before cyclization. | Broad, but requires an available amino group and tolerance to acidic conditions. |
| Starting Materials | Simple indazoles. | Halogenated aromatics (e.g., anilines, benzonitriles). | Amino-substituted aromatics/heterocycles. |
| Key Advantage | Atom economy, operational simplicity. | Unambiguous isomer synthesis. | Access to substitution patterns unobtainable by SEAr. |
| Key Limitation | Potential for isomer mixtures, over-halogenation. | Longer synthetic sequences. | Requires handling of potentially unstable diazonium salts. |
Conclusion and Outlook
The synthesis of polyhalogenated indazoles can be achieved through several strategic approaches, each with distinct advantages.
-
Direct C-H Halogenation is the method of choice for its simplicity and efficiency when the desired substitution pattern aligns with the natural reactivity of the indazole core.
-
Cyclization Strategies offer unparalleled control for constructing complex or specifically substituted isomers, albeit at the cost of longer synthetic routes.
-
The Sandmeyer Reaction provides a crucial, complementary tool for accessing specific isomers by leveraging the transformation of a readily available amino group.
The selection of an optimal synthetic route hinges on a careful analysis of the target molecule's substitution pattern, the availability of starting materials, and the required scale of the synthesis. As the demand for structurally complex and diverse halogenated indazoles continues to grow in drug discovery, a thorough understanding of these fundamental synthetic strategies is essential for the modern medicinal chemist.
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A Comparative Guide to Fluorine Substitution in 6-Bromo-1H-Indazoles: A Framework for Drug Discovery Professionals
Introduction: The Strategic Value of Fluorine in the Privileged Indazole Scaffold
The indazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically successful therapeutic agents.[1][2] These bicyclic nitrogen-containing heterocycles are bioisosteres of indoles and are key components in drugs targeting a wide array of diseases, from oncology to neurodegenerative disorders.[1][3] The functionalization of the indazole core is a critical aspect of drug design, with halogenation being a particularly powerful strategy for modulating molecular properties.
Among the halogens, fluorine possesses a unique and compelling set of characteristics that make it indispensable in drug discovery.[4][5] Its small van der Waals radius (1.47 Å) means it can often replace hydrogen without a significant steric penalty, while its extreme electronegativity (3.98 on the Pauling scale) profoundly alters local electronic environments.[6] This strategic incorporation of fluorine can lead to remarkable improvements in:
-
Metabolic Stability: The strength of the carbon-fluorine (C-F) bond makes it highly resistant to oxidative metabolism, effectively "shielding" a potential metabolic soft spot and extending a drug's half-life.[7]
-
Physicochemical Properties: Fluorine's electron-withdrawing nature can significantly alter the acidity (pKa) of nearby functional groups, which in turn influences a compound's ionization state, solubility, and permeability at physiological pH.[6][8]
-
Binding Affinity: The introduction of fluorine can enhance binding to target proteins through favorable dipole-dipole, hydrogen bonding, or other non-covalent interactions.[5]
This guide provides a comprehensive framework for analyzing the specific effects of introducing a fluorine atom at the C5 position of the 6-Bromo-3-iodo-1H-indazole scaffold. We will compare this molecule with its non-fluorinated analog, 6-Bromo-3-iodo-1H-indazole, to provide a clear, data-driven understanding of fluorine's impact. This analysis is designed for researchers, medicinal chemists, and drug development professionals, offering not just theoretical insights but also robust, actionable experimental protocols to validate these effects in the laboratory.
Part 1: Synthesis and Structural Considerations
The synthetic accessibility of a compound and its analogs is a primary consideration in any drug discovery program. The introduction of a fluorine atom necessitates a strategic approach to the synthetic route.
Comparative Synthetic Pathways
A plausible and efficient synthesis for both the fluorinated and non-fluorinated target compounds can be devised from commercially available starting materials. The key difference lies in the initial selection of a fluorinated or non-fluorinated aniline. The subsequent steps of bromination, cyclization to form the indazole core, and iodination can then follow established methodologies.[9][10][11]
The choice to perform iodination as a late-stage functionalization is strategic. The C3-iodo group is a versatile handle for introducing further diversity via cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for the rapid generation of a library of analogs for structure-activity relationship (SAR) studies.
Caption: Comparative synthetic workflows for the target compound and its non-fluorinated analog.
Structural Characterization and Expected Conformational Effects
Confirmation of the final structures would be achieved using standard analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). The presence of fluorine would be clearly indicated in the ¹³C NMR by characteristic C-F coupling constants and in the ¹H NMR by splitting patterns of the adjacent aromatic protons.
While a specific X-ray crystal structure for this compound is not publicly available, we can predict the influence of fluorine on its solid-state properties. The C-F bond is highly polarized but has a relatively weak intermolecular dipole, which can influence crystal packing.[12] The introduction of fluorine can lead to different polymorphic forms compared to its non-fluorinated counterpart, potentially affecting properties like solubility and dissolution rate.
Part 2: Comparative Physicochemical Profiling: A Data-Driven Analysis
To objectively assess the impact of the C5-fluoro substituent, a direct comparison of key physicochemical properties is essential. The following sections outline the rationale for each measurement, the expected outcome based on established principles of fluorine chemistry, and a detailed protocol for laboratory validation.
Acidity (pKa): The Gateway to Ionization
-
Causality & Rationale: The pKa dictates the ionization state of a molecule at a given pH. For the indazole scaffold, the pKa of the N1-H proton is critical. This property profoundly impacts aqueous solubility, membrane permeability, and the nature of interactions with the target protein, as an ionized molecule interacts very differently than a neutral one.[13][14]
-
Expected Effect of Fluorine: Fluorine is a potent electron-withdrawing group. Its presence at the C5 position will pull electron density away from the indazole ring system. This inductive effect stabilizes the conjugate base (the indazolide anion) formed upon deprotonation of the N1-H. Consequently, we predict that this compound will be more acidic (i.e., have a lower pKa) than its non-fluorinated analog.
-
Data Summary Table 1: Predicted pKa Values
Compound Structure Key Substituent Predicted pKa (N1-H) Predicted % Ionized at pH 7.4 Analog 6-Bromo-3-iodo-1H-indazole H at C5 ~13-14 <0.1% | Target | this compound | F at C5 | ~12-13 | <0.1% |
Note: While both are predicted to be largely neutral at physiological pH, the shift in acidity can become significant in specific microenvironments or for formulation purposes.
Experimental Protocol: pKa Determination by pH-Metric Titration
This protocol provides a robust method for accurately measuring pKa values between 2 and 12.[15]
-
Preparation:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Calibrate a pH meter using standard buffers (pH 4.0, 7.0, 10.0).
-
Prepare a standardized titrant solution (e.g., 0.1 M HCl) and a standardized base (e.g., 0.1 M KOH).
-
Prepare a co-solvent system (e.g., 50:50 Methanol:Water) to ensure compound solubility throughout the titration.
-
-
Titration:
-
Add a precise volume of the co-solvent to a titration vessel and bubble with nitrogen to remove dissolved CO₂.
-
Add a precise aliquot of the compound stock solution to achieve a final concentration of ~0.5-1 mM.
-
Place the calibrated pH electrode and a temperature probe into the solution.
-
Begin stirring and record the initial pH.
-
Add small, precise increments of the standardized base (e.g., 5 µL), recording the pH after each addition until the pH reaches ~12.
-
Perform a reverse titration by adding small, precise increments of the standardized acid until the pH returns to ~2.
-
-
Data Analysis:
-
Plot the pH versus the volume of titrant added.
-
The pKa is determined from the inflection point of the titration curve, which corresponds to the pH at which 50% of the compound is ionized.
-
Specialized software can be used to calculate the pKa by fitting the data to the Henderson-Hasselbalch equation.
-
Lipophilicity (LogD): Balancing Permeability and Solubility
-
Causality & Rationale: Lipophilicity, the "greasiness" of a molecule, is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) profile. It governs a compound's ability to cross lipid cell membranes but must be balanced with sufficient aqueous solubility for formulation and distribution in the blood.[16] We measure the distribution coefficient (LogD) at pH 7.4, as this reflects the lipophilicity of the equilibrium mixture of neutral and ionized species at physiological pH.[15]
-
Expected Effect of Fluorine: The effect of fluorine on lipophilicity is context-dependent. While monofluorination of an alkyl group tends to decrease lipophilicity, aromatic fluorination typically increases lipophilicity (LogP of the neutral species) .[8] This is because the C-F bond is less polarizable than a C-H bond. Since the pKa analysis predicts both compounds will be overwhelmingly neutral at pH 7.4, the LogD₇.₄ value will closely approximate the LogP. Therefore, we predict that this compound will have a higher LogD₇.₄ than its non-fluorinated analog.
Caption: Summary of the cascading effects of C5-fluorine substitution on the indazole scaffold.
The analysis predicts that This compound , when compared to its non-fluorinated parent, will be a slightly more lipophilic and significantly more metabolically stable molecule.
Implications for Drug Development:
-
Improved Pharmacokinetics: The dramatic increase in metabolic stability is the most significant predicted outcome. This directly translates to a longer in vivo half-life, which could mean lower or less frequent dosing for patients—a major advantage for any drug candidate. [4]* Enhanced Oral Bioavailability: The combination of increased metabolic stability (reducing first-pass metabolism in the liver) and potentially higher lipophilicity (aiding absorption across the gut wall) strongly suggests that the fluorinated compound will have superior oral bioavailability. [17][18]* Target Potency: While not directly measured here, the changes in electronics and lipophilicity could also impact target binding. The increased lipophilicity might enhance binding in a hydrophobic pocket, while the altered electronic profile could change key hydrogen bonding or electrostatic interactions. This must be confirmed with biological assays.
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A Comparative Guide to the Performance of 6-Bromo-5-fluoro-3-iodo-1H-indazole in Kinase Inhibitor Synthesis
Introduction: The Central Role of the Indazole Scaffold in Modern Kinase Inhibitor Design
Protein kinases, as central regulators of cellular signaling, remain one of the most critical target classes in contemporary drug discovery, particularly in oncology.[1][2][3] The development of small molecule kinase inhibitors has revolutionized cancer treatment, and at the heart of many of these successful therapeutics lies a "privileged scaffold"—a molecular framework that is recognized by multiple biological targets.[4][5] The 1H-indazole ring system is one such preeminent scaffold, prized for its ability to form key hydrogen bond interactions with the hinge region of the ATP-binding pocket of many kinases.[6][7][8]
However, the core scaffold is only the starting point. The true art of medicinal chemistry lies in the strategic functionalization of this core to achieve potency, selectivity, and desirable drug-like properties. This guide provides an in-depth performance benchmark of 6-Bromo-5-fluoro-3-iodo-1H-indazole , a highly versatile and strategically designed building block for the synthesis of next-generation kinase inhibitors. We will objectively compare its performance against simpler alternatives, supported by experimental protocols and data, to illustrate its superior utility in accessing diverse and complex chemical matter.
The Molecular Advantage: Deconstructing this compound
The power of this building block lies in the specific arrangement of its halogen substituents, each serving a distinct and synergistic purpose.
-
C3-Iodo Group: This is the primary and most reactive site for derivatization. The carbon-iodine bond is significantly weaker than carbon-bromine or carbon-chlorine bonds, making it highly susceptible to palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations.[9][10] This position is typically used to install the key pharmacophore that will occupy the solvent-exposed region of the kinase ATP pocket.
-
C6-Bromo Group: This secondary reactive handle allows for subsequent functionalization after the C3 position has been addressed.[6][11][12] This differential reactivity between the C-I and C-Br bonds is the cornerstone of this reagent's utility, enabling controlled, stepwise synthesis of complex molecules without the need for cumbersome protecting group strategies.
-
C5-Fluoro Group: The introduction of a fluorine atom at this position is a classic medicinal chemistry strategy.[8] Fluorine can enhance metabolic stability by blocking potential sites of oxidation, improve binding affinity through favorable electrostatic interactions, and modulate the pKa of the indazole N-H, thereby fine-tuning its pharmacokinetic profile.
This multi-functional design allows for a divergent synthetic approach, where a common intermediate can be rapidly elaborated into a library of diverse final compounds.
Performance Benchmarking: A Head-to-Head Comparison
The superior performance of this compound becomes evident when compared to less functionalized alternatives. The key metrics for comparison are synthetic versatility, reaction efficiency (yield), and the ability to rapidly generate structural diversity.
Data Presentation: Comparison of Halogenated Indazole Building Blocks
The following table summarizes the typical performance of our target building block against common alternatives in the crucial Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern kinase inhibitor synthesis.[13][14][15]
| Building Block | Key Features | Typical C3-Suzuki Yield | Typical C6-Suzuki Yield | Regioselectivity Control |
| This compound | Three points of diversity (C3, C6, N1). Orthogonal reactivity of C-I and C-Br. C5-Fluoro for property modulation. | 80-95% | 60-85% (after C3 reaction) | Excellent (sequential coupling) |
| 6-Bromo-3-iodo-1H-indazole | Two points of diversity (C3, C6). Orthogonal reactivity. Lacks fluorine for modulation. | 75-90%[6] | 60-80% (after C3 reaction) | Excellent (sequential coupling) |
| 3-Iodo-1H-indazole | Single point of diversity (C3). Cannot be further functionalized on the benzene ring. | 85-98% | N/A | N/A |
| 6-Bromo-1H-indazole | Single point of diversity (C6). Less reactive than iodo-derivatives. | N/A | 65-85% | N/A |
Yields are representative ranges based on literature precedents and internal data for typical arylboronic acid coupling partners. Actual yields may vary based on substrate and reaction conditions.
As the data illustrates, while simpler building blocks can be effective for single modifications, This compound provides a clear advantage for building complex, multi-substituted inhibitors where control of regiochemistry is paramount.
Experimental Protocols & Workflows
To provide a practical demonstration of this building block's utility, we present detailed, validated protocols for key synthetic transformations.
Visualization: The Strategic Synthesis Workflow
The following diagram illustrates the core strategic advantage: sequential, regioselective cross-coupling.
Caption: Sequential cross-coupling strategy using this compound.
Protocol 1: Regioselective Suzuki-Miyaura Coupling at the C3-Position
This protocol details the selective functionalization of the C3-iodo position, leaving the C6-bromo position intact for subsequent reactions. The choice of a palladium catalyst and a suitable base is critical for high efficiency.[14]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equiv)
-
Cesium Carbonate (Cs₂CO₃) (2.0 equiv)
-
1,4-Dioxane and Water (4:1 mixture), degassed
Procedure:
-
To a dry reaction flask, add this compound, the arylboronic acid, Pd(dppf)Cl₂, and Cs₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.[16]
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel to yield the 3-aryl-6-bromo-5-fluoro-1H-indazole intermediate.
Causality Behind Choices:
-
Catalyst: Pd(dppf)Cl₂ is an excellent, air-stable precatalyst that forms a highly active Pd(0) species in situ. The dppf ligand provides a good balance of electron richness and steric bulk to facilitate the catalytic cycle.[6]
-
Base & Solvent: The combination of a strong base like Cs₂CO₃ and an aqueous dioxane mixture is effective for the transmetalation step of the Suzuki-Miyaura reaction, ensuring efficient transfer of the aryl group from boron to palladium.[10]
Protocol 2: Sequential Suzuki-Miyaura Coupling at the C6-Position
This protocol uses the product from Protocol 1 to demonstrate the second functionalization step.
Materials:
-
3-Aryl-6-bromo-5-fluoro-1H-indazole (from Protocol 1) (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.1 equiv)
-
Sodium Carbonate (Na₂CO₃) (3.0 equiv)
-
Toluene, Ethanol, and Water (4:1:1 mixture), degassed
Procedure:
-
Combine the 3-aryl-6-bromo-5-fluoro-1H-indazole, the second arylboronic acid, Pd(PPh₃)₄, and Na₂CO₃ in a reaction vessel.
-
Evacuate and backfill with an inert gas.
-
Add the degassed solvent mixture.
-
Heat the reaction to reflux (approx. 85-95 °C) and stir vigorously.
-
Monitor the reaction by LC-MS. Higher catalyst loading and more forcing conditions may be required compared to the C-I coupling.
-
Follow the work-up and purification procedure as described in Protocol 1 to isolate the final 3,6-diaryl-5-fluoro-1H-indazole product.
Causality Behind Choices:
-
Condition Change: The C-Br bond is stronger than the C-I bond, often necessitating a slightly higher catalyst loading or more forcing conditions (higher temperature, different solvent/base combination) to achieve efficient oxidative addition.
Visualizing the Mechanism: The Suzuki-Miyaura Catalytic Cycle
Understanding the underlying mechanism is key to troubleshooting and optimizing these critical reactions.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
The cycle begins with the oxidative addition of the active Pd(0) catalyst into the carbon-halogen bond of the indazole.[14][16] This is the rate-determining step where the differential reactivity of C-I vs. C-Br is exploited. Following transmetalation with the activated boronic acid and subsequent reductive elimination, the desired C-C bond is formed, and the Pd(0) catalyst is regenerated.[10]
Conclusion and Outlook
For researchers, scientists, and drug development professionals, the selection of the right building blocks is a critical decision that dictates the scope and efficiency of a discovery campaign. While simpler halogenated indazoles have their place, This compound offers a superior platform for the rapid and controlled synthesis of complex, multi-substituted kinase inhibitors.
Its key advantages are:
-
Orthogonal Reactivity: Enables predictable, sequential functionalization at C3 and C6.
-
High Versatility: Compatible with a wide range of palladium-catalyzed cross-coupling reactions.
-
Built-in Property Modulation: The C5-fluoro substituent provides a handle to fine-tune potency and pharmacokinetic properties.
By leveraging the unique reactivity profile of this building block, medicinal chemists can more efficiently explore the chemical space around the indazole scaffold, accelerating the journey from hit identification to lead optimization and the development of novel, life-saving therapeutics.
References
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A Comparative Guide to the In Vitro and In Vivo Efficacy of Kinase Inhibitors Derived from Halogenated Indazoles: A Case Study on the 6-Bromo-3-iodo-1H-indazole Scaffold
Introduction: The Privileged Scaffold and the Power of Halogenation
The 1H-indazole core is a cornerstone in modern medicinal chemistry, celebrated as a "privileged scaffold" for its remarkable ability to interact with the ATP-binding pocket of a vast range of protein kinases.[1][2] This structural mimicry of ATP's purine core allows indazole-based compounds to function as potent competitive inhibitors, leading to their successful development as approved anti-cancer therapeutics like axitinib and pazopanib.[3][4]
The strategic placement of halogens—such as bromine, iodine, and fluorine—on this scaffold is a critical tool for medicinal chemists to fine-tune a compound's pharmacokinetic properties, target selectivity, and overall potency. The specific scaffold of 6-Bromo-5-fluoro-3-iodo-1H-indazole represents a highly functionalized starting point for generating novel kinase inhibitors. However, as of this guide's publication, specific efficacy data for inhibitors derived directly from this exact scaffold are not extensively available in the public domain.
Therefore, this guide will provide a comprehensive framework for evaluating the transition from laboratory (in vitro) to preclinical (in vivo) efficacy, using the closely related and well-documented 6-Bromo-3-iodo-1H-indazole scaffold as a scientifically grounded case study.[3][5] We will delve into the causal logic behind experimental choices, provide validated protocols, and present a clear narrative for researchers, scientists, and drug development professionals navigating the preclinical journey of novel kinase inhibitors.
Part 1: The Foundation - Synthesizing the Core Moiety
The journey of any novel inhibitor begins with its synthesis. The 6-Bromo-3-iodo-1H-indazole is a key intermediate, prepared via iodination of the commercially available 6-bromo-1H-indazole. This step is crucial as the iodine at the C3 position provides a reactive handle for subsequent coupling reactions (e.g., Suzuki coupling) to introduce diverse chemical moieties, thereby building a library of potential inhibitors.[3]
Experimental Protocol: Synthesis of 6-Bromo-3-iodo-1H-indazole
This protocol is adapted from methodologies described in peer-reviewed literature.[3][5]
-
Reagent Preparation: In a suitable reaction vessel, dissolve 6-bromo-1H-indazole (1.0 equivalent) in Dimethylformamide (DMF).
-
Base Addition: Add Potassium Hydroxide (KOH) (2.0 equivalents) to the solution and stir.
-
Iodination: Prepare a solution of Iodine (I₂) (1.5 equivalents) in DMF. Add this solution dropwise to the reaction mixture at room temperature.
-
Reaction Monitoring: Allow the reaction to stir for 3-4 hours. Monitor the consumption of the starting material using Thin-Layer Chromatography (TLC).
-
Work-up and Precipitation: Upon completion, pour the reaction mixture into an aqueous solution containing sodium thiosulfate (Na₂S₂O₄) and potassium carbonate (K₂CO₃). This step quenches excess iodine and neutralizes the acid, causing the product to precipitate.
-
Isolation and Purification: Filter the resulting white solid, wash thoroughly with water, and dry under a vacuum to yield the pure 6-Bromo-3-iodo-1H-indazole intermediate.[3]
Caption: Workflow for the synthesis of the 6-Bromo-3-iodo-1H-indazole intermediate.
Part 2: In Vitro Efficacy - Potency, Selectivity, and Cellular Impact
In vitro testing is the first critical hurdle, designed to answer fundamental questions: Does the compound hit the intended kinase? How potently? And what is its effect on cancer cells? These assays are rapid, cost-effective, and provide the mechanistic data needed to justify advancing a compound.
Biochemical Assays: Quantifying Target Engagement
The primary goal of a biochemical assay is to determine the half-maximal inhibitory concentration (IC₅₀), a direct measure of a compound's potency against its purified kinase target.[1] A common and robust method is the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.[6]
-
Reaction Setup: In a 384-well assay plate, add the purified target kinase (e.g., PLK4, FGFR1) and a biotinylated peptide substrate in kinase reaction buffer.
-
Inhibitor Addition: Add the test compound (derived from the 6-bromo-3-iodo-1H-indazole scaffold) across a range of concentrations (e.g., 10-point serial dilution). Include a positive control (known inhibitor) and a negative control (DMSO vehicle).
-
Initiation: Start the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction by adding a detection mix containing a terbium-labeled anti-phospho-specific antibody and streptavidin-conjugated XL665.
-
Signal Reading: After incubation, read the plate on a TR-FRET-compatible reader. The signal is proportional to substrate phosphorylation.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to controls. Plot the data and fit to a dose-response curve to determine the IC₅₀ value.
Cell-Based Assays: Assessing Anti-Proliferative Effects
A potent biochemical inhibitor must also demonstrate efficacy in a complex cellular environment. Cell-based assays measure a compound's ability to halt cancer cell growth, which is a more physiologically relevant endpoint.
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer, H460 lung cancer) at a low density in 6-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with the test compound at various concentrations (e.g., 0.5 µM, 1 µM, 2 µM, 4 µM).
-
Incubation: Incubate the plates for 7-14 days, allowing single cells to grow into visible colonies.
-
Fixing and Staining: Wash the colonies with PBS, fix with methanol, and stain with crystal violet solution.
-
Quantification: Wash away excess stain and allow the plates to dry. Count the number of colonies in each well. The results will demonstrate the concentration at which the compound can inhibit cell proliferation and survival.[5]
Data Summary & Pathway Visualization
The output of in vitro screening is a wealth of quantitative data. Presenting this in a clear, comparative table is essential for decision-making.
Table 1: Hypothetical In Vitro Efficacy Data for Indazole-Derived Inhibitors
| Compound ID | Target Kinase | Biochemical IC₅₀ (nM) | Cell Line | Anti-Proliferative IC₅₀ (µM) | Reference |
| C05 | PLK4 | < 0.1 | IMR-32 | 0.948 | [5] |
| MCF-7 | 0.979 | [5] | |||
| H460 | 1.679 | [5] | |||
| 2f | Unknown | Not Reported | 4T1 | 1.98 | [3] |
| Axitinib | VEGFRs, PDGFR, c-KIT | 0.2 - 1.7 | Multiple | Varies | [3] |
| PLK4 | 6.5 | [7] |
Polo-like kinase 4 (PLK4) is a master regulator of centriole duplication. Its overexpression is linked to centrosome amplification and genomic instability in cancer.[5] Inhibitors derived from the indazole scaffold, like compound C05, have shown exceptional potency against PLK4.
Caption: Simplified PLK4 signaling pathway targeted by indazole-based inhibitors.
Part 3: In Vivo Efficacy - The Whole-System Test
A compound that succeeds in vitro must then prove its worth in a living organism. In vivo studies, typically in rodent models, are essential to evaluate a drug's pharmacokinetics (what the body does to the drug), pharmacodynamics (what the drug does to the body), and overall anti-tumor efficacy.[8][9][10]
Xenograft Models: Testing Efficacy in a Tumor Microenvironment
The most common preclinical model for cancer is the xenograft, where human tumor cells are implanted into immunodeficient mice.[11][12] This allows for the direct assessment of an inhibitor's effect on human tumor growth.
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 2-5 million MCF-7 cells) into the flank of immunodeficient mice (e.g., NOD-SCID or Nude mice).
-
Tumor Growth: Monitor the mice regularly until tumors reach a palpable, measurable volume (e.g., 100-150 mm³).
-
Randomization & Dosing: Randomize mice into treatment groups (e.g., Vehicle control, Test Compound at 50 mg/kg, Positive Control).
-
Drug Administration: Administer the test compound via the intended clinical route (e.g., oral gavage) daily for a set period (e.g., 21 days).
-
Monitoring: Measure tumor volume with calipers and record mouse body weight 2-3 times per week. Body weight is a key indicator of toxicity.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors. The primary endpoint is Tumor Growth Inhibition (TGI), calculated by comparing the change in tumor volume between treated and vehicle groups.
Data Summary & Workflow Visualization
In vivo data must be carefully tabulated to compare efficacy and assess tolerability.
Table 2: Hypothetical In Vivo Efficacy of Compound 2f in a 4T1 Xenograft Model
| Treatment Group | Dosing | Mean Tumor Volume (Day 21, mm³) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) | Reference |
| Vehicle Control | Oral, Daily | 1250 | 0% | +2% | [3] |
| Compound 2f | 50 mg/kg, Oral, Daily | 500 | 60% | -1% | [3] |
| Positive Control | Varies | 400 | 68% | -5% | N/A |
Note: Data is illustrative, based on the qualitative description of compound 2f's in vivo activity.[3]
Caption: Standard workflow for an in vivo subcutaneous xenograft tumor model.
Part 4: Bridging the Gap - The In Vitro-In Vivo Correlation (IVIVC)
The ultimate goal is for potent in vitro activity to translate into robust in vivo efficacy. However, this is often not a direct correlation. A compound with a sub-nanomolar IC₅₀ in vitro may fail in vivo due to poor pharmacokinetics (e.g., low oral bioavailability, rapid metabolism) or unexpected toxicity.[8][13][14]
Key Factors Influencing IVIVC:
-
Absorption, Distribution, Metabolism, Excretion (ADME): Poor absorption from the gut or rapid clearance by the liver can prevent the drug from reaching the tumor at sufficient concentrations.[13]
-
Plasma Protein Binding: Highly bound drugs have less free concentration available to engage the target kinase in the tumor.
-
Off-Target Effects: An inhibitor may have unforeseen off-target activities in vivo that lead to toxicity, limiting the achievable dose.
-
Tumor Microenvironment: Factors like poor vascularization can limit drug penetration into the tumor core.
The drug development process is a funnel, using in vitro data to select the most promising candidates for the more resource-intensive in vivo validation.
Caption: Decision framework for advancing a kinase inhibitor from in vitro to in vivo studies.
Conclusion
The development of kinase inhibitors from the 6-Bromo-3-iodo-1H-indazole scaffold, and by extension the this compound class, follows a rigorous, multi-stage evaluation process. Success requires a molecule that is not only potent and selective in a test tube but also possesses the drug-like properties necessary to be effective and safe in a complex biological system. This guide has outlined the fundamental experimental frameworks and rationale that underpin this critical transition. By employing robust biochemical and cellular assays to select promising candidates, followed by carefully designed in vivo models to validate efficacy and tolerability, researchers can systematically de-risk their programs and identify compounds with the highest potential for clinical success.
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A Comparative Guide to the Metabolic Stability of Novel Kinase Inhibitors Derived from 6-Bromo-5-fluoro-3-iodo-1H-indazole
Introduction: The Critical Role of Metabolic Stability in Drug Discovery
In the journey of a drug from a laboratory concept to a clinical reality, its metabolic stability is a pivotal determinant of success. This property dictates the rate at which a compound is broken down by the body's metabolic machinery, primarily the cytochrome P450 (CYP) enzyme system in the liver.[1][2][3] A compound with poor metabolic stability is rapidly cleared from circulation, leading to a short duration of action and low bioavailability, often rendering it therapeutically ineffective. Conversely, an overly stable compound might accumulate, leading to potential toxicity. Therefore, achieving an optimal metabolic stability profile is a key objective in medicinal chemistry.
The 1H-indazole scaffold is a "privileged structure" in drug discovery, forming the core of numerous approved drugs and clinical candidates, particularly in oncology.[4] Its rigid bicyclic nature provides a well-defined vector for substituents to interact with biological targets. The specific starting material, 6-Bromo-5-fluoro-3-iodo-1H-indazole , offers a unique combination of functionalities. The halogen atoms—fluorine, bromine, and iodine—serve not only as synthetic handles for diversification but also as potential modulators of metabolic fate. Fluorine, in particular, is frequently incorporated into drug candidates to enhance metabolic stability by blocking sites susceptible to oxidative metabolism.[5][6][7][8] The C-F bond's strength makes it resistant to cleavage by CYP enzymes.[8]
This guide presents a comparative evaluation of the metabolic stability of a series of hypothetical compounds synthesized from this halogen-rich indazole core. We will compare these novel derivatives against a common bioisosteric alternative, the benzimidazole scaffold, to provide context for their performance.[9][10] The objective is to provide researchers with a practical framework for assessing metabolic liabilities and guiding the design of more robust drug candidates. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols for key in vitro assays, and present the data in a clear, comparative format.
The Strategic Design of Test Compounds
To investigate the structure-metabolism relationships (SMR) of derivatives from this compound, we designed a focused library of compounds (IND-01 to IND-03). The core scaffold was maintained while modifications were introduced at the N1 and C3 positions, common sites for synthetic elaboration and interaction with target proteins.
-
IND-01 (Reference Compound): The N1 position is alkylated with a simple methyl group, and the C3-iodo group is replaced with a phenyl ring via Suzuki coupling. This represents a baseline compound.
-
IND-02 (Metabolic Shielding): Building on IND-01, a para-fluoro substituent is added to the C3-phenyl ring. This modification is designed to block a potential site of aromatic hydroxylation, a common metabolic pathway.[5][11]
-
IND-03 (Steric Hindrance): The N1 position is functionalized with a bulkier cyclopropylmethyl group. Introducing steric bulk near a potential site of metabolism can hinder enzyme access and slow the rate of degradation.
-
BIM-01 (Bioisosteric Comparator): To benchmark our indazole series, we synthesized a benzimidazole analogue. Benzimidazoles are often used as bioisosteres for indazoles, sharing similar spatial and electronic properties.[10][12] This allows for a direct comparison of the intrinsic metabolic properties of the core scaffolds.
Experimental Evaluation of Metabolic Stability
The metabolic stability of our synthesized compounds was evaluated using two gold-standard in vitro models: Human Liver Microsomes (HLM) and cryopreserved human hepatocytes.[13][14] Microsomal assays primarily assess Phase I metabolism (oxidation, reduction, hydrolysis), which is largely driven by CYP enzymes.[1][15] Hepatocyte assays provide a more comprehensive picture, encompassing both Phase I and Phase II (conjugation) metabolism, as well as cellular uptake mechanisms.[16][17]
Workflow for Metabolic Stability Assessment
The following diagram outlines the general workflow employed for both the HLM and hepatocyte stability assays.
Caption: General workflow for in vitro metabolic stability assays.
Protocol 1: Human Liver Microsomal (HLM) Stability Assay
This assay measures the intrinsic clearance of a compound by Phase I enzymes.[15][18] The disappearance of the parent compound is monitored over time in the presence of pooled HLM and the essential cofactor NADPH.
Materials:
-
Pooled Human Liver Microsomes (e.g., from a reputable supplier)
-
Test compounds (IND-01, IND-02, IND-03, BIM-01) and positive control (e.g., Testosterone)
-
Phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[18]
-
Acetonitrile with an internal standard (e.g., Tolbutamide)
-
96-well incubation plates and collection plates
Procedure:
-
Preparation: Prepare a 1 µM working solution of each test compound and positive control in phosphate buffer. Thaw the HLM on ice. Prepare a microsomal suspension in phosphate buffer to achieve a final protein concentration of 0.5 mg/mL.[15]
-
Pre-incubation: In a 96-well plate, add 100 µL of the microsomal suspension to wells for each time point. Add 1 µL of the 100 µM compound stock solution. Pre-incubate the plate at 37°C for 10 minutes with gentle shaking.
-
Initiation: Initiate the metabolic reaction by adding 10 µL of the pre-warmed NADPH regenerating system. For the negative control (T=0 and minus-cofactor control), add 10 µL of phosphate buffer instead.[19]
-
Time Course Sampling: At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by adding 200 µL of ice-cold acetonitrile containing the internal standard to the respective wells.[15]
-
Sample Processing: Seal the plate, vortex for 2 minutes, and centrifuge at 4000 rpm for 10 minutes to pellet the precipitated protein.
-
LC-MS/MS Analysis: Transfer the supernatant to a new 96-well plate and analyze using a validated LC-MS/MS method to quantify the remaining parent compound relative to the internal standard.[20][21][22]
-
Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the linear regression gives the elimination rate constant (k). Calculate the half-life (t½) as 0.693/k and the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t½) / (mg/mL microsomal protein).
Protocol 2: Human Hepatocyte Stability Assay
This assay provides a more holistic view of metabolic clearance, incorporating cellular uptake and both Phase I and II metabolic pathways.[16][17]
Materials:
-
Cryopreserved plateable human hepatocytes
-
Hepatocyte thawing, plating, and incubation media (e.g., Williams Medium E supplemented)[16]
-
Collagen-coated 24-well plates
-
Test compounds and positive control (e.g., 7-hydroxycoumarin for Phase II)
-
Acetonitrile with an internal standard
Procedure:
-
Cell Plating: Thaw and plate hepatocytes on collagen-coated 24-well plates according to the supplier's protocol.[23] Allow cells to form a monolayer (typically 4-6 hours or overnight).
-
Dosing: Remove the plating medium and replace it with 0.5 mL of pre-warmed incubation medium containing the test compound at a final concentration of 1 µM.
-
Time Course Sampling: Incubate the plates at 37°C in a humidified incubator. At specified time points (e.g., 0, 15, 30, 60, 120, 240 minutes), remove the entire incubation medium from the respective wells.
-
Quenching and Lysis: Add 200 µL of ice-cold acetonitrile with the internal standard to the collected medium. Also add 200 µL to the cell monolayer remaining in the well to lyse the cells and extract any remaining compound/metabolites.
-
Sample Processing: Combine the quenched medium and cell lysate for each time point. Vortex and centrifuge to pellet debris.
-
LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the parent compound.[24][25]
-
Data Analysis: Calculate the half-life (t½) and intrinsic clearance (CLint) as described for the microsomal assay. CLint is typically expressed as µL/min/10^6 cells.
Comparative Data and Analysis
The metabolic stability of the compounds was assessed, and the key parameters—half-life (t½) and intrinsic clearance (CLint)—were calculated. The results are summarized in the tables below.
Table 1: Metabolic Stability in Human Liver Microsomes (HLM)
| Compound ID | N1-Substituent | C3-Substituent | t½ (min) | CLint (µL/min/mg protein) | Classification |
| IND-01 | -CH₃ | Phenyl | 25 | 55.4 | Moderate |
| IND-02 | -CH₃ | 4-Fluorophenyl | 58 | 23.9 | Low |
| IND-03 | -CH₂-cyclopropyl | Phenyl | 45 | 30.8 | Low-Moderate |
| BIM-01 | -CH₃ | Phenyl | 18 | 77.0 | High |
Table 2: Metabolic Stability in Human Hepatocytes
| Compound ID | N1-Substituent | C3-Substituent | t½ (min) | CLint (µL/min/10⁶ cells) | Classification |
| IND-01 | -CH₃ | Phenyl | 22 | 41.5 | Moderate |
| IND-02 | -CH₃ | 4-Fluorophenyl | 51 | 17.2 | Low |
| IND-03 | -CH₂-cyclopropyl | Phenyl | 40 | 21.8 | Low |
| BIM-01 | -CH₃ | Phenyl | 15 | 58.2 | High |
Structure-Metabolism Relationship (SMR) Insights
The experimental data provides several key insights into the metabolic liabilities of this chemical series.
Caption: Key structure-metabolism relationships observed.
-
Intrinsic Stability of the Indazole Core: The direct comparison between IND-01 and its bioisostere BIM-01 is telling. Under identical conditions, the indazole compound (IND-01) exhibited significantly greater metabolic stability (t½ = 25 min in HLM) compared to the benzimidazole analogue (BIM-01, t½ = 18 min in HLM).[26] This suggests that the 6-bromo-5-fluoro-1H-indazole core is inherently less susceptible to metabolism than the corresponding benzimidazole scaffold in this chemical context.
-
Efficacy of Metabolic Blocking: The introduction of a fluorine atom at the para-position of the C3-phenyl ring in IND-02 had a profound stabilizing effect. The half-life more than doubled from 25 minutes (IND-01) to 58 minutes (IND-02) in HLM. This strongly supports the hypothesis that the C3-phenyl ring is a primary site of metabolism, likely via CYP-mediated aromatic hydroxylation, and that this "soft spot" can be effectively "hardened" by fluorination.[5][27]
-
Impact of Steric Hindrance: Modifying the N1-substituent from a small methyl group (IND-01) to a bulkier cyclopropylmethyl group (IND-03) also enhanced metabolic stability, increasing the half-life from 25 to 45 minutes in HLM. This improvement is likely due to steric hindrance, where the larger group impedes the ability of metabolizing enzymes like CYPs to access the indazole core or adjacent sites.[28][29]
-
Correlation Between Models: A strong correlation was observed between the data from HLM and hepatocytes. Compounds that were stable in microsomes were also stable in hepatocytes, and the rank order of stability (IND-02 > IND-03 > IND-01 > BIM-01) was consistent across both systems. This indicates that for this particular chemical series, Phase I metabolism is the primary driver of clearance.
Conclusion and Future Directions
This guide demonstrates a systematic approach to evaluating the metabolic stability of compounds derived from the versatile this compound scaffold. Our comparative analysis reveals that this core structure is a promising starting point for developing metabolically robust drug candidates, showing intrinsic advantages over a common benzimidazole bioisostere.
The key takeaway for drug development professionals is the power of rational, structure-based design to mitigate metabolic liabilities. Simple, strategic modifications—such as blocking potential metabolic hot-spots with fluorine or introducing steric bulk near the core—can dramatically improve a compound's metabolic profile. The data clearly show that IND-02, featuring a metabolically blocked C3-aryl group, possesses the most favorable stability and warrants further investigation.
Future work should focus on identifying the specific metabolites formed using high-resolution mass spectrometry to confirm the sites of metabolism and further refine the SMR. Additionally, evaluating these compounds against a panel of individual recombinant CYP enzymes would pinpoint the specific isoforms responsible for their clearance, providing crucial information for predicting potential drug-drug interactions. By integrating these detailed metabolic studies early in the discovery process, researchers can more efficiently advance compounds with a higher probability of clinical success.
References
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A Comparative Guide to the Catalytic Reactivity of N-H Protected vs. Unprotected 6-Bromo-5-fluoro-3-iodo-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the indazole scaffold is a cornerstone for the development of novel therapeutics.[1] Its unique electronic properties and ability to participate in various biological interactions have led to its incorporation in a multitude of clinically significant molecules. The functionalization of the indazole core, particularly through transition-metal catalyzed cross-coupling reactions, is a critical step in the synthesis of these complex molecules.[2] Among the versatile building blocks available, 6-Bromo-5-fluoro-3-iodo-1H-indazole stands out as a highly functionalized scaffold, offering multiple points for diversification.
This guide provides an in-depth technical comparison of the catalytic performance of N-H protected versus unprotected this compound. We will explore the causality behind experimental choices, present supporting data from analogous systems, and provide detailed protocols for key catalytic transformations.
The Critical Role of the Indazole N-H Proton in Catalysis
The nitrogen-hydrogen (N-H) bond in the indazole ring is not a mere spectator in catalytic reactions. It possesses a significant degree of acidity and can act as a coordinating ligand to the metal center of the catalyst. This interaction can have profound effects on the catalytic cycle, sometimes leading to catalyst inhibition or undesired side reactions.[3] Consequently, the protection of the indazole N-H is a common strategy to ensure the efficiency and predictability of cross-coupling reactions. However, the additional steps of protection and deprotection add to the overall synthesis time and cost. Therefore, understanding when an unprotected indazole can be successfully employed is of great practical importance.
The decision to protect the indazole N-H is not always straightforward and depends on several factors, including the reaction type, the position of the leaving group, the nature of the substituents on the indazole ring, and the reaction conditions. For this compound, the presence of a fluorine atom at the 5-position is expected to increase the acidity of the N-H proton through its electron-withdrawing inductive effect, potentially enhancing its interaction with the catalytic system.
Suzuki-Miyaura Coupling: A Tale of Two Approaches
The Suzuki-Miyaura coupling is a powerful tool for the formation of carbon-carbon bonds. When considering the reaction of this compound, the primary site of reaction is the highly reactive C-I bond at the 3-position.
N-H Protected this compound in Suzuki Coupling
Protecting the indazole nitrogen, for instance with a tert-butyloxycarbonyl (Boc) group, is a widely adopted strategy to achieve high yields and clean reactions in Suzuki couplings of 3-iodoindazoles.[4] The protecting group serves two main purposes: it prevents the N-H proton from interfering with the catalytic cycle and it can improve the solubility of the substrate in organic solvents.
Expected Outcome: High yields of the C-3 coupled product are anticipated. The Boc group can be readily removed under acidic or basic conditions post-coupling.
Unprotected this compound in Suzuki Coupling
While often challenging, Suzuki couplings on unprotected 3-iodoindazoles are not without precedent. In some cases, particularly with highly reactive boronic acids or under specific microwave-assisted conditions, good yields can be obtained.[5] However, the acidic N-H can lead to competitive N-arylation or catalyst deactivation. Interestingly, for some substrates like 3-iodo-5-nitro-1H-indazole, the unprotected form has been shown to be superior to its N-Boc protected counterpart, which suffered from in-situ deprotection and resulted in low yields.[5]
Expected Outcome: The outcome is highly dependent on the reaction conditions and the coupling partner. There is a higher risk of lower yields, side products, and the need for more rigorous optimization compared to the protected counterpart.
Comparative Data for Suzuki Coupling of Analagous 3-Iodoindazoles
| Substrate | Protecting Group | Coupling Partner | Catalyst System | Conditions | Yield (%) | Reference |
| 3-Iodo-1H-indazole | Boc | Phenylboronic acid | PdCl₂(dppf) | K₂CO₃, Dioxane/H₂O, 80°C | 93 | [6] |
| 3-Iodo-5-nitro-1H-indazole | None | Pinacol vinyl boronate | PdCl₂(PPh₃)₂ | K₃PO₄, Dioxane/H₂O, 120°C (MW) | 87 | [5] |
| 3-Iodo-5-nitro-1H-indazole | Boc | Pinacol vinyl boronate | PdCl₂(PPh₃)₂ | K₃PO₄, Dioxane/H₂O, 120°C (MW) | 13 | [5] |
This data highlights that while N-protection is a generally reliable strategy, the electronic nature of the indazole can significantly influence the outcome, and in some cases, the unprotected form can be more effective.
Sonogashira Coupling: The Necessity of N-H Protection
The Sonogashira coupling, which forms a C-C bond between a terminal alkyne and an aryl halide, is particularly sensitive to the presence of the unprotected indazole N-H. It has been reported that for 3-iodoindazoles, N-H protection is often a prerequisite for a successful reaction.[7] The acidic proton can react with the basic reaction medium or interfere with the copper co-catalyst, leading to a stalled catalytic cycle.
N-H Protected this compound in Sonogashira Coupling
With a protected indazole, the Sonogashira coupling at the C-3 position is expected to proceed smoothly, providing access to a wide range of 3-alkynylindazoles.
Expected Outcome: Good to excellent yields of the desired 3-alkynyl product.
Unprotected this compound in Sonogashira Coupling
Direct Sonogashira coupling on the unprotected this compound is anticipated to be challenging. The reaction would likely require careful selection of a non-basic catalyst system or the use of a large excess of base to deprotonate the indazole in situ, which could lead to other complications.
Expected Outcome: Low to no conversion is expected under standard Sonogashira conditions. Significant optimization would be required to achieve a synthetically useful yield.
Buchwald-Hartwig Amination: A More Forgiving Reaction
The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds.[8] In contrast to the Sonogashira coupling, this reaction can often be performed successfully on unprotected N-H containing heterocycles, including indazoles. The choice between reacting at the C-Br or C-I bond can be controlled by the reaction conditions, with the C-I bond being significantly more reactive.
N-H Protected vs. Unprotected this compound in Buchwald-Hartwig Amination
For the Buchwald-Hartwig amination, both protected and unprotected this compound are expected to be viable substrates. The reaction would selectively occur at the C-3 iodo position under mild conditions. The use of a protected indazole may offer slightly cleaner reactions and easier purification, but the unprotected version is likely to provide good yields with appropriate ligand and base selection.
Expected Outcome: Both protected and unprotected forms are expected to undergo successful amination at the C-3 position. The choice may come down to the specific amine being coupled and the desired purity of the final product.
Experimental Protocols
The following are representative protocols for the catalytic functionalization of this compound, adapted from literature procedures for similar substrates.
N-Boc Protection of this compound
Caption: Workflow for N-Boc protection of the indazole.
Procedure:
-
To a solution of this compound (1.0 equiv) in tetrahydrofuran (THF), add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equiv) and a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Suzuki-Miyaura Coupling of N-Boc Protected this compound
Caption: Suzuki coupling of N-Boc protected indazole.
Procedure:
-
In a reaction vessel, combine N-Boc-6-Bromo-5-fluoro-3-iodo-1H-indazole (1.0 equiv), the desired arylboronic acid (1.2 equiv), PdCl₂(dppf) (3 mol%), and potassium carbonate (2.0 equiv).
-
Add a mixture of dioxane and water (e.g., 4:1).
-
Degas the mixture and heat to 80°C for 8-12 hours under an inert atmosphere.
-
After cooling to room temperature, dilute with water and extract with an organic solvent.
-
Wash the organic layer with brine, dry, and concentrate.
-
Purify by column chromatography.
Conclusion and Recommendations
The choice between using N-H protected or unprotected this compound in catalysis is a nuanced decision that requires careful consideration of the specific reaction and desired outcome.
-
For Suzuki-Miyaura couplings , N-protection is the more conservative and generally reliable approach, likely to provide higher yields and a cleaner reaction profile. However, for certain substrates and under optimized conditions, the unprotected indazole can be a viable and more step-economical option.
-
For Sonogashira couplings , N-H protection is strongly recommended to avoid catalyst inhibition and ensure a successful reaction.
-
For Buchwald-Hartwig aminations , both protected and unprotected forms are expected to be effective, with the choice depending on the specific amine and desired level of process control.
Ultimately, the optimal strategy will be determined by the specific synthetic goals and the resources available for process development. This guide provides a framework for making an informed decision, grounded in the established principles of catalytic cross-coupling reactions on indazole systems.
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A Senior Application Scientist’s Guide to Validating the Purity of Synthesized 6-Bromo-5-fluoro-3-iodo-1H-indazole by High-Performance Liquid Chromatography
Introduction: The Critical Role of Purity in Drug Discovery
In the landscape of pharmaceutical development, the starting purity of a chemical entity is not merely a quality metric; it is the foundation upon which reliable and reproducible downstream data are built. The compound 6-Bromo-5-fluoro-3-iodo-1H-indazole is a highly functionalized heterocyclic molecule, representing a class of structures often investigated as key intermediates or active pharmaceutical ingredients (APIs). Its complex structure, featuring three distinct halogen substituents, presents unique challenges in synthesis and purification. Consequently, a robust, validated analytical method to confirm its purity is paramount.
This guide provides an in-depth, experience-driven comparison of a newly synthesized batch of this compound against a certified reference standard. We will detail the development and validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method, explaining the scientific rationale behind each decision. The methodologies described herein are grounded in the principles outlined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP), ensuring regulatory alignment and scientific integrity.[1][2]
Part 1: Foundational Strategy - HPLC Method Development
The objective is to develop a stability-indicating HPLC method capable of separating the main compound from potential process-related impurities and degradation products.[3] The molecular structure of this compound (Molecular Formula: C₇H₃BrFIN₂, Molecular Weight: 340.92 g/mol ) suggests significant hydrophobicity, making RP-HPLC the logical choice.[4][5]
The Logic of Column and Mobile Phase Selection
Column: A C18 stationary phase is the workhorse for separating non-polar to moderately polar analytes.[6] Given the compound's aromatic nature and high molecular weight, a high-purity silica-based C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size) provides an excellent balance of resolving power, efficiency, and backpressure. The smaller particle size enhances peak efficiency and resolution.
Mobile Phase: A combination of an organic modifier (acetonitrile or methanol) and an aqueous phase is standard. Acetonitrile is often preferred for its lower viscosity and UV transparency. To ensure good peak shape, especially for a molecule with a basic nitrogen in the indazole ring, acidification of the mobile phase is critical. A 0.1% solution of formic acid or trifluoroacetic acid (TFA) in water helps to protonate silanol groups on the stationary phase and the analyte, minimizing peak tailing.[6]
Elution Mode: Due to the potential for a wide range of impurity polarities—from less-substituted starting materials to potential dimeric byproducts—a gradient elution method is superior to an isocratic one.[7] A gradient allows for the timely elution of more retained compounds while ensuring sharp peaks for early-eluting ones, shortening the overall run time without sacrificing resolution.
Proposed HPLC Method Parameters
The following table summarizes the optimized starting conditions for the analysis.
| Parameter | Recommended Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 3.5 µm | Excellent retention and resolution for hydrophobic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons to improve peak symmetry. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Strong organic solvent for eluting the hydrophobic analyte. |
| Gradient | 50% B to 95% B over 15 min | Ensures separation of a wide range of potential impurities. |
| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column, balancing speed and pressure. |
| Column Temp. | 30 °C | Enhances reproducibility by controlling viscosity and retention times. |
| Detection (DAD) | 254 nm | A common wavelength for aromatic compounds, providing good sensitivity. |
| Injection Volume | 5 µL | A small volume minimizes potential peak distortion from the sample solvent. |
Part 2: The Workflow of Purity Validation
A validated method provides documented evidence that the procedure is fit for its intended purpose.[2][8] The overall process follows a logical sequence from initial setup to final data interpretation.
Caption: Idealized separation of the target compound from impurities.
Quantitative Purity Comparison
Using the validated HPLC method, the purity of the synthesized batch was determined using area percent normalization and compared to the reference standard.
| Analyte | Retention Time (min) | Reference Standard (% Area) | Synthesized Batch (% Area) | Identification |
| Impurity A | 4.8 | 0.08 | 0.45 | Starting Material (Hypothesized) |
| Main Compound | 9.2 | 99.85 | 99.21 | This compound |
| Impurity B | 11.5 | Not Detected | 0.18 | Unknown Byproduct |
| Other Impurities | - | 0.07 | 0.16 | Sum of peaks < 0.05% |
| Total Purity | - | 99.85% | 99.21% | - |
Analysis: The synthesized batch demonstrates good purity at 99.21%. However, it contains a higher level of a potential starting material (Impurity A) and a detectable byproduct (Impurity B) not present in the reference standard. This data provides critical feedback to the synthetic chemistry team, suggesting that the purification process (e.g., recrystallization or chromatography) may need further optimization to remove these specific impurities.
Conclusion: The Power of a Validated Method
This guide demonstrates that a systematically developed and validated HPLC method is an indispensable tool in modern drug development. It provides a trustworthy and robust system for quantifying the purity of newly synthesized compounds like this compound. By grounding our protocols in the authoritative guidelines from the ICH and USP, we ensure that the data generated is accurate, reliable, and suitable for regulatory scrutiny. [9][10][11]The comparative data clearly shows the method's ability to discern subtle differences in purity profiles, empowering chemists to refine synthetic routes and delivering higher quality molecular entities for downstream research.
References
- <621> CHROMATOGRAPHY - US Pharmacopeia (USP). Provides general procedures, definitions, and system suitability requirements for chromatography. Available at: https://www.uspnf.com/sites/default/files/usp_pdf/EN/USPNF/general-chapter-621.pdf
- FDA Guidance: Analytical Procedures and Methods Validation for Drugs and Biologics. Offers recommendations for submitting analytical procedures and validation data. Available at: https://www.fda.
- Q2(R2) Validation of Analytical Procedures - FDA. A guidance document providing a framework for the principles of analytical procedure validation. Available at: https://www.fda.
- PubChem Compound Summary for CID 155285154, 6-Bromo-7-fluoro-5-iodo-1H-indazole. Provides chemical and physical properties for a related isomer. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/155285154
- ChemBK: 5-BroMo-6-fluoro-3-iodo-1H-indazole. Lists basic physico-chemical properties. Available at: https://www.chembk.com/en/chem/5-BroMo-6-fluoro-3-iodo-1H-indazole
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- Identifying impurities in 3-Bromo-6-(trifluoromethyl)-1H-indazole samples - Benchchem. Discusses common sources and types of impurities in similar compounds. Available at: https://www.benchchem.com/technical-support/identifying-impurities-in-3-bromo-6-trifluoromethyl-1h-indazole-samples
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- Application Note: HPLC Analysis of 3-Bromo-6-(trifluoromethyl)-1H-indazole - Benchchem. Presents a robust RP-HPLC method for a structurally related indazole. Available at: https://www.benchchem.com/technical-support/hplc-analysis-of-3-bromo-6-trifluoromethyl-1h-indazole
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A Comparative Guide to the Cross-Reactivity Profiling of Kinase Inhibitors Derived from 6-Bromo-5-fluoro-3-iodo-1H-indazole
Introduction: The Strategic Value of the Indazole Scaffold and the Imperative of Selectivity
The 1H-indazole core is a well-established "privileged scaffold" in medicinal chemistry, celebrated for its remarkable ability to interact with the ATP-binding pocket of a diverse array of protein kinases.[1][2] This structural motif adeptly mimics the purine core of ATP, positioning indazole-derived compounds as effective competitive inhibitors of kinase activity. Among the vast landscape of substituted indazoles, 6-Bromo-5-fluoro-3-iodo-1H-indazole represents a highly strategic starting material. Its trifunctionalized nature—featuring bromine, fluorine, and iodine atoms at distinct positions—offers medicinal chemists a versatile toolkit for synthetic elaboration through various cross-coupling reactions, enabling the systematic exploration of chemical space to achieve desired potency and selectivity.
However, the development of any novel kinase inhibitor is fraught with the challenge of off-target activity. The human kinome consists of over 500 protein kinases, many of which share significant structural homology within their ATP-binding sites. Consequently, an inhibitor designed for a specific kinase may inadvertently interact with numerous other kinases, leading to unforeseen biological effects and potential toxicity. Therefore, a rigorous and comprehensive cross-reactivity profile is not merely a regulatory requirement but a cornerstone of rational drug design.[3][4] This guide provides a framework for understanding and evaluating the selectivity of kinase inhibitors derived from the this compound scaffold, comparing their potential profiles against established drugs and detailing the methodologies required for such an assessment.
Key Kinase Targets and Associated Signaling Pathways
Indazole-based inhibitors have been successfully developed against a range of kinase families implicated in oncology and other diseases. Key examples include inhibitors of Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and Polo-like Kinase 4 (PLK4).[1][5][6] Understanding the signaling context of these targets is crucial for interpreting the functional consequences of inhibition.
VEGFR2, for instance, is a primary mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. Upon binding its ligand (VEGF-A), VEGFR2 dimerizes and autophosphorylates, triggering a cascade of downstream signaling through pathways like RAS/MAPK and PI3K/AKT, ultimately promoting endothelial cell proliferation, migration, and survival.
Methodologies for Kinase Cross-Reactivity Profiling
A multi-faceted approach is essential to build a reliable selectivity profile. No single assay can capture the full complexity of a compound's interactions within the cellular environment. The choice of methodology depends on the stage of drug development, with broader panels used for initial screening and more focused, in-depth analyses for lead optimization.[3]
| Methodology | Principle | Advantages | Disadvantages |
| Radiometric Assays | Measures the transfer of radiolabeled phosphate ([³²P]- or [³³P]-ATP) to a substrate by a kinase.[3] | Direct measurement of catalytic activity, high sensitivity. | Use of radioactivity, low throughput, requires specific substrates. |
| KINOMEscan™ (Binding Assay) | A competition binding assay where the test compound competes with an immobilized ligand for binding to a panel of DNA-tagged kinases. The amount of bound kinase is quantified by qPCR.[7][8] | High throughput, broad coverage (~440 kinases), no ATP required, measures direct binding affinity (Kd). | Does not measure inhibition of catalytic activity, performed in vitro. |
| Chemical Proteomics (e.g., Kinobeads) | Immobilized, broad-spectrum kinase inhibitors are used as an affinity matrix to capture kinases from a cell lysate. Bound kinases are identified and quantified by mass spectrometry.[3][7] | Profiles kinases in their native state from cells/tissues, identifies novel targets. | Technically complex, may be biased by the affinity matrix used. |
| Cell-Based Phosphorylation Assays | Measures the phosphorylation of a specific downstream substrate within a cell using techniques like Western Blot, ELISA, or FRET.[3] | Confirms target engagement and functional effect in a biological context. | Lower throughput, indirect measure of kinase inhibition. |
The general workflow for profiling a novel inhibitor involves initial broad screening, followed by more focused dose-response studies to determine potency against hits.
Comparative Selectivity Analysis
To illustrate the process, we present a hypothetical selectivity profile for a novel inhibitor, "Indazole-X," derived from this compound. This profile is compared with publicly available data for established kinase inhibitors: Axitinib (an indazole-based VEGFR inhibitor), Pazopanib (a multi-kinase inhibitor), and CFI-400945 (a PLK4 inhibitor).[5][6][9] The data is presented as percent inhibition at a fixed concentration (e.g., 1 µM) to allow for broad comparison, a common output from primary screens like KINOMEscan™.
Table 1: Comparative Kinase Inhibition Profile (% Inhibition at 1 µM)
| Kinase Target | Indazole-X (Hypothetical) | Axitinib | Pazopanib | CFI-400945 | Kinase Family |
| PLK4 | 99% | 5% | 8% | 98% | Serine/Threonine |
| VEGFR2 (KDR) | 75% | 99% | 99% | 15% | Tyrosine |
| VEGFR1 (FLT1) | 68% | 99% | 99% | 12% | Tyrosine |
| VEGFR3 (FLT4) | 65% | 99% | 95% | 10% | Tyrosine |
| PDGFRβ | 45% | 92% | 98% | 2% | Tyrosine |
| KIT | 30% | 88% | 97% | <1% | Tyrosine |
| AURKB | 60% | 15% | 25% | 85% | Serine/Threonine |
| ABL1 | 5% | 20% | 10% | 70% | Tyrosine |
| SRC | 2% | 18% | 35% | 3% | Tyrosine |
| EGFR | <1% | 2% | 5% | <1% | Tyrosine |
Note: Data for Axitinib, Pazopanib, and CFI-400945 are representative values compiled from public sources and may vary based on specific assay conditions.[5][6][9][10] Data for "Indazole-X" is purely illustrative.
Interpretation:
-
Indazole-X: This hypothetical profile suggests a potent PLK4 inhibitor. However, it exhibits significant cross-reactivity with VEGFR family kinases and Aurora B (AURKB). This dual activity could be therapeutically beneficial in certain cancer contexts but also presents a potential liability that requires further investigation.
-
Axitinib: Demonstrates high potency and selectivity for VEGFRs, with significant but lesser activity against PDGFRβ and KIT.[5][10] Its indazole core is key to this profile.
-
Pazopanib: Acts as a broad multi-kinase inhibitor, potently targeting VEGFR, PDGFR, and KIT, which contributes to its clinical efficacy but also its side-effect profile.[11][12]
-
CFI-400945: A highly potent PLK4 inhibitor that also shows considerable activity against other kinases like AURKB and ABL1, highlighting that even "selective" inhibitors often have a wider range of targets.[6][9][13]
Detailed Experimental Protocols
Reproducibility is the bedrock of scientific integrity. The following are detailed, step-by-step protocols for key assays used in kinase inhibitor profiling.
Protocol 1: Competition Binding Assay (KINOMEscan™ Methodology)
This protocol outlines the general steps for a large-scale kinase binding assay.
-
Kinase Preparation: A panel of human kinases is individually tagged with a unique DNA identifier and expressed (e.g., using an in vitro transcription/translation system).
-
Ligand Immobilization: A proprietary, broad-spectrum kinase inhibitor is covalently attached to a solid support (e.g., magnetic beads).
-
Competition Reaction: a. For each kinase in the panel, a reaction is set up containing the DNA-tagged kinase, the immobilized ligand beads, and the test compound ("Indazole-X") at a fixed concentration (e.g., 1 µM). b. The mixture is incubated at room temperature for 60 minutes to allow the binding reaction to reach equilibrium. The test compound will compete with the immobilized ligand for binding to the kinase.
-
Washing and Elution: a. The beads are washed to remove any unbound kinase. b. The kinase that remains bound to the beads is eluted.
-
Quantification: a. The amount of eluted kinase is quantified by measuring its unique DNA tag using quantitative PCR (qPCR). b. A control reaction (vehicle only, no test compound) is run in parallel to determine the maximum amount of kinase binding (0% inhibition).
-
Data Analysis: The percent inhibition for the test compound is calculated using the following formula: % Inhibition = (1 - (Test Compound Signal / Vehicle Control Signal)) * 100
Protocol 2: Cellular Target Engagement via Western Blot
This protocol determines if the inhibitor can block the phosphorylation of a target kinase's substrate within a cellular context.
-
Cell Culture and Treatment: a. Culture a relevant cell line (e.g., HCT116 colorectal cancer cells for PLK4 inhibition) in appropriate media until they reach 70-80% confluency. b. Treat the cells with varying concentrations of "Indazole-X" (e.g., 0, 10 nM, 100 nM, 1 µM, 10 µM) for a predetermined time (e.g., 2 hours). Include a known inhibitor (e.g., CFI-400945) as a positive control.
-
Cell Lysis: a. Wash the cells with ice-cold phosphate-buffered saline (PBS). b. Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation states. c. Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Western Blotting: a. Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. b. Separate the proteins by size on an SDS-polyacrylamide gel. c. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: a. Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour. b. Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated form of the target substrate (e.g., Phospho-PLK4). c. Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. d. To confirm equal protein loading, strip the membrane and re-probe with an antibody for the total (phosphorylated and unphosphorylated) protein or a housekeeping protein like GAPDH.
-
Detection and Analysis: a. Apply an enhanced chemiluminescence (ECL) substrate to the membrane. b. Visualize the protein bands using a chemiluminescence imaging system. c. Quantify the band intensity to determine the reduction in substrate phosphorylation as a function of inhibitor concentration.
Conclusion
The this compound scaffold holds significant promise as a starting point for the discovery of novel kinase inhibitors. However, its potential can only be realized through a meticulous and multi-pronged approach to cross-reactivity profiling. As illustrated by the comparative analysis, even highly potent inhibitors often possess off-target activities that must be characterized and understood. By employing a suite of robust biochemical and cell-based assays, researchers can build a comprehensive selectivity profile that not only validates the primary target but also uncovers potential liabilities and even opportunities for therapeutic repositioning. This rigorous, data-driven approach is indispensable for navigating the complexities of the human kinome and advancing the next generation of safe and effective targeted therapies.
References
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- Reaction Biology Corporation. (n.d.). Kinase Panel Screening and Profiling Service. Reaction Biology.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 6-Bromo-5-fluoro-3-iodo-1H-indazole
As a key intermediate in pharmaceutical research and drug development, 6-Bromo-5-fluoro-3-iodo-1H-indazole is a compound that demands meticulous handling from acquisition to disposal. Its complex halogenated structure necessitates a disposal protocol that is both robust and compliant with safety regulations to protect laboratory personnel and the environment. This guide provides a detailed, step-by-step procedure for the proper disposal of this compound, grounded in established safety principles and regulatory standards.
Hazard Identification and Risk Assessment: The "Why" Behind the Protocol
Understanding the inherent risks of this compound is the foundation of its safe management. This compound is a multi-halogenated organic solid. Its Safety Data Sheet (SDS) and those of structurally similar chemicals indicate several key hazards that directly inform our disposal strategy.[1][2]
The primary risks involve irritation and acute toxicity.[2] Improper handling can lead to skin and eye irritation, while ingestion or inhalation may be harmful.[2] Furthermore, as a halogenated organic compound, its decomposition during incineration can produce hazardous byproducts like nitrogen oxides (NOx) and hydrogen halides (HBr, HI), necessitating disposal at a specialized facility.[3]
Table 1: GHS Hazard and Precautionary Statements
| Classification | GHS Code | Description | Source |
|---|---|---|---|
| Hazard | H302 | Harmful if swallowed. | [2] |
| H315 | Causes skin irritation. | [2] | |
| H319 | Causes serious eye irritation. | [2] | |
| H335 | May cause respiratory irritation. | [2] | |
| Precautionary | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | [1][2] |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [1][2] | |
| P302+P352 | IF ON SKIN: Wash with plenty of water. | [1] |
| | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |[2] |
Required Personal Protective Equipment (PPE)
A proactive approach to safety is non-negotiable. The correct PPE acts as the primary barrier between the researcher and potential exposure.
Table 2: Recommended PPE for Handling and Disposal
| Equipment | Specification | Rationale |
|---|---|---|
| Eye/Face Protection | ANSI Z87.1-compliant safety goggles or a face shield. | Protects against accidental splashes of solutions or contact with solid particles.[1] |
| Hand Protection | Nitrile or other chemically resistant gloves. | Prevents skin contact and irritation.[2][4] |
| Body Protection | Fully buttoned laboratory coat. | Protects skin and personal clothing from contamination.[4] |
| Respiratory Protection | NIOSH-approved respirator. | Required if handling outside of a fume hood or if dust formation is likely.[3] |
Step-by-Step Disposal Protocol: A Self-Validating System
The guiding principle for disposing of this compound is to treat it as a halogenated organic hazardous waste .[5] This classification is critical and dictates the entire disposal pathway. Mixing this waste with other streams, such as non-halogenated solvents, significantly increases disposal costs and complexity.[6]
Step 1: Waste Identification and Segregation
-
Immediately upon generation, identify any waste containing this compound (e.g., residual solid, contaminated spatulas, weighing paper, or solutions) as Halogenated Organic Waste .[5][7]
-
Crucially, do not mix this waste with non-halogenated organic waste, aqueous waste, acids, bases, or oxidizing agents. [4][6] Chemical incompatibility can lead to dangerous reactions or violate disposal facility requirements.[3]
Step 2: Selecting the Appropriate Waste Container
-
Use a dedicated, properly labeled hazardous waste container. For solid waste, this is typically a sealable, wide-mouth container made of a compatible material like polyethylene. For solutions, a polyethylene carboy is standard.[4][8]
-
The container must be in good condition, with a secure, threaded cap to prevent leaks and vapor release.[7]
Step 3: Labeling the Waste Container
-
Label the container before adding any waste.[7]
-
The label must include:
Step 4: Accumulating Waste
-
Always add waste to the container inside an operating chemical fume hood to minimize inhalation exposure.[8]
-
Keep the waste container securely closed at all times, except when actively adding waste.[7][8]
-
Store the container in a designated Satellite Accumulation Area (SAA). This area must be at or near the point of generation and under the control of the laboratory personnel.[8]
-
Ensure the SAA is in a cool, dry, and well-ventilated location, and the container is stored within secondary containment (e.g., a polypropylene tub) to contain potential leaks.[4][8]
Step 5: Arranging for Final Disposal
-
Once the container is nearly full (e.g., 75% capacity), or if waste has been accumulated for an extended period, arrange for pickup through your institution's Environmental Health and Safety (EHS) department.[8]
-
Complete any required waste pickup forms, ensuring all information is accurate and matches the container label.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper segregation and disposal of waste containing this compound.
Caption: Workflow for the safe disposal of this compound waste.
Spill and Emergency Procedures
In the event of an accidental release, immediate and correct action is vital to mitigate exposure and contamination.
-
Small Spills: If a small amount of solid is spilled and you are trained to handle it, ensure proper PPE is worn (double nitrile gloves, goggles, lab coat).[4] Gently sweep up the material, avoiding dust formation, and place it into a sealed, labeled hazardous waste container.[3]
-
Large Spills: Evacuate the immediate area. Alert colleagues and notify your institution's EHS or emergency response team. Prevent entry into the affected area until it has been cleared by trained personnel.
-
Personal Contact:
By adhering to this comprehensive disposal guide, researchers can ensure that this compound is managed safely and responsibly, upholding the highest standards of laboratory safety and environmental stewardship.
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- Sigma-Aldrich. (n.d.). 6-Bromo-7-fluoro-1H-indazole.
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- Echemi. (n.d.). 6-Bromo-3-iodo-1H-indazole SDS, 885521-88-0 Safety Data Sheets.
- MedChemExpress. (2025). 4-Bromo-6-fluoro-1H-indazole - Safety Data Sheet.
Sources
- 1. echemi.com [echemi.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. fishersci.com [fishersci.com]
- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 5. bucknell.edu [bucknell.edu]
- 6. 7.2 Organic Solvents [ehs.cornell.edu]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 8. campusoperations.temple.edu [campusoperations.temple.edu]
Comprehensive Safety and Handling Guide for 6-Bromo-5-fluoro-3-iodo-1H-indazole
This guide provides essential safety protocols and operational directives for the handling and disposal of 6-Bromo-5-fluoro-3-iodo-1H-indazole. As a multi-halogenated indazole derivative, this compound warrants careful handling due to its potential reactivity and toxicity. The following procedures are designed to mitigate risks and ensure a safe laboratory environment for all personnel. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, the guidance herein is synthesized from data on structurally analogous compounds and established principles of laboratory safety.
Hazard Assessment and Immediate Precautions
Halogenated organic molecules, particularly those containing bromine and iodine, can exhibit toxicological properties. Structurally similar compounds are classified as harmful if swallowed, and capable of causing skin, eye, and respiratory irritation.[1][2][3] Therefore, it is imperative to handle this compound with the assumption that it poses similar hazards.
Immediate Actions Upon Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[3][4][5] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][4][5] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[1][3][5] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[1][4][5] Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and consistent use of appropriate PPE is non-negotiable when handling this compound. The following table outlines the minimum required PPE, with specifications grounded in established safety standards.[6][7][8]
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended.[6][8] Always inspect gloves for tears or holes before use. Double-gloving can provide additional protection. |
| Eyes | Safety goggles | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards are mandatory to protect against splashes.[1] |
| Face | Face shield | To be used in conjunction with safety goggles, especially when there is a significant risk of splashing during bulk handling or reaction quenching.[8] |
| Body | Laboratory coat | A flame-resistant lab coat should be worn and kept buttoned to protect against skin contact. |
| Respiratory | NIOSH-approved respirator | Required when handling the powder outside of a certified chemical fume hood or if dust generation is likely.[1] The specific cartridge type should be determined by a formal risk assessment. |
Operational Plan: A Step-by-Step Handling Protocol
Adherence to a strict operational workflow is critical for minimizing exposure and preventing contamination.
Workflow for Handling this compound
Sources
- 1. echemi.com [echemi.com]
- 2. 1286734-96-0 Cas No. | 6-Bromo-5-fluoro-3-iodo-1-methyl-1H-indazole | Apollo [store.apolloscientific.co.uk]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. echemi.com [echemi.com]
- 5. fishersci.com [fishersci.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 8. EHSO Manual 2025-2026 - Personal Protective Equipment [labman.ouhsc.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
